Tetrabromobisphenol A diallyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-[2-(3,5-dibromo-4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXTUWQHMIFLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC=C)Br)C2=CC(=C(C(=C2)Br)OCC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029327 | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25327-89-3, 37769-31-6 | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25327-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025327893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Isopropylidenebis(4-allyloxydibromobenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037769316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabromobisphenol A diallyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-isopropylidenebis(4-allyloxydibromobenzene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-ISOPROPYLIDENEBIS(4-(ALLYLOXY)-3,5-DIBROMOBENZENE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57LML2L4FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Understanding Tetrabromobisphenol A Diallyl Ether (TBBPA-DAE)
An In-depth Technical Guide to the Synthesis and Characterization of Tetrabromobisphenol A Diallyl Ether
This compound (TBBPA-DAE), with the CAS Number 25327-89-3, is a significant derivative of Tetrabromobisphenol A (TBBPA), one of the most widely produced brominated flame retardants (BFRs)[1][2]. The core structure of TBBPA-DAE features a TBBPA backbone modified with two allyl ether groups[3]. This structural modification is crucial as it transforms TBBPA from an additive flame retardant into a reactive flame retardant. The presence of the allyl groups allows TBBPA-DAE to be chemically incorporated into the polymer backbone during polymerization[4]. This covalent bonding minimizes leaching, a common concern with additive flame retardants, thereby enhancing the permanence and durability of the flame-retardant properties within the host material.
TBBPA-DAE is primarily used as a comonomer to impart fire resistance to a variety of polymers, including expanded polystyrene (EPS), unsaturated polyesters, and other engineering thermoplastics[5][6]. Its high thermal stability and low volatility make it suitable for high-temperature processing applications[3]. However, like many organobromine compounds, TBBPA-DAE is subject to environmental and health scrutiny due to concerns about potential toxicity and bioaccumulation[3][7]. Therefore, a thorough understanding of its synthesis and precise characterization is paramount for ensuring product quality, optimizing its performance, and conducting further toxicological and environmental impact studies[7][8].
This guide provides a detailed technical overview of the synthesis, purification, and comprehensive characterization of TBBPA-DAE, designed for researchers and professionals in polymer chemistry and material science.
Synthesis of TBBPA-DAE: A Mechanistic Approach
The synthesis of TBBPA-DAE is typically achieved through a Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the dianion of Tetrabromobisphenol A (TBBPA) acts as the nucleophile, attacking an allyl halide (such as allyl chloride or allyl bromide) to form the desired diether product.
Caption: Overall reaction scheme for the synthesis of TBBPA-DAE.
Experimental Protocol: Step-by-Step Synthesis
This protocol describes a common laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Materials & Reagents:
-
Tetrabromobisphenol A (TBBPA)
-
Allyl Chloride or Allyl Bromide
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Solvent: Acetone, Methanol/Water mixture, or Toluene[9]
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide), optional but recommended for biphasic systems.
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolution of TBBPA: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrabromobisphenol A in the chosen solvent (e.g., acetone). The choice of solvent is critical; it must dissolve TBBPA and be compatible with the reaction conditions. Acetone is a common choice due to its ability to dissolve both the organic substrate and facilitate the reaction with the base[9].
-
Addition of Base: Add the base (e.g., powdered sodium hydroxide) to the solution. The base deprotonates the phenolic hydroxyl groups of TBBPA, forming the more nucleophilic phenoxide dianion. This step is the activation of the TBBPA molecule, making it ready to react. Adding a water absorbent at this stage can improve product purity by minimizing side reactions[9].
-
Addition of Allyl Halide: Slowly add the allyl halide (e.g., allyl chloride) to the reaction mixture. An excess of the allyl halide is often used to ensure complete dietherification and minimize the formation of the mono-ether byproduct. The reaction is typically heated to reflux to increase the reaction rate. A patent describes a method involving heating after the addition of allyl chloride to achieve the final product[9].
-
Reaction Monitoring: Allow the reaction to proceed under reflux for several hours (e.g., 4-24 hours). The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the TBBPA starting material.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salt byproduct (e.g., NaCl). The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification by Recrystallization: The crude solid product is then purified. Recrystallization from a suitable solvent, such as ethanol or isopropanol, is a common and effective method. This process removes unreacted starting materials and byproducts, yielding the pure TBBPA-DAE as a white to off-white solid[5].
-
Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.
Caption: Experimental workflow for the synthesis and purification of TBBPA-DAE.
Characterization of TBBPA-DAE: A Multi-faceted Approach
Confirming the identity, purity, and properties of the synthesized TBBPA-DAE is a critical self-validating step. A combination of spectroscopic, chromatographic, and thermal analysis techniques is employed for comprehensive characterization.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The disappearance of the broad O-H stretching band from the TBBPA starting material (around 3200-3500 cm⁻¹) and the appearance of new, characteristic peaks confirm the successful etherification.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance |
| C-H (sp² of allyl) | ~3080 | Confirms presence of allyl group |
| C-H (sp³ of alkyl) | ~2850-2960 | From isopropylidene and allyl groups |
| C=C (allyl) | ~1645 | Confirms presence of alkene |
| C=C (aromatic) | ~1450-1600 | Aromatic ring skeletal vibrations |
| C-O-C (ether) | ~1240 and ~1030 | Confirms formation of ether linkage[10] |
| C-Br (aromatic) | ~550-650 | Confirms presence of bromine on the aromatic ring |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.
-
¹H NMR: The proton NMR spectrum is used to confirm the presence and connectivity of the different types of protons. Expected signals include those for the allyl protons (vinylic and allylic), the aromatic protons, and the methyl protons of the isopropylidene group.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule, showing distinct signals for the carbons of the allyl group, the brominated and non-brominated aromatic carbons, and the isopropylidene bridge carbons.
-
Chromatographic and Mass Spectrometric Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized TBBPA-DAE. A C18 column with a mobile phase of acetonitrile and water is typically used[11]. A single, sharp peak in the chromatogram indicates a high-purity sample.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The technique provides a mass-to-charge ratio (m/z) of the molecular ion. For TBBPA-DAE (C₂₁H₂₀Br₄O₂), the expected molecular weight is approximately 624.01 g/mol [3][12]. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in ~1:1 abundance) provides a definitive signature in the mass spectrum.
Thermal Properties Analysis
The thermal stability of TBBPA-DAE is a key property for its application as a flame retardant.
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature. It is used to determine the decomposition temperature and overall thermal stability of TBBPA-DAE. This data is crucial for understanding its behavior during polymer processing and in fire scenarios[13][14].
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the synthesized compound. Pure TBBPA-DAE exhibits a sharp melting point, typically in the range of 118-120 °C[6][12]. A broad melting range would indicate the presence of impurities.
Caption: Comprehensive workflow for the characterization of TBBPA-DAE.
Summary of Key Properties
The following table summarizes the essential properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 25327-89-3 | [3][12] |
| Molecular Formula | C₂₁H₂₀Br₄O₂ | [3][12] |
| Molecular Weight | 624.01 g/mol | [3][12] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 118-120 °C | [6][12] |
| Boiling Point | 525.0 °C | [12] |
| Flash Point | 220.4 °C | [12] |
| Primary Application | Reactive Flame Retardant | [5][6] |
Conclusion
The synthesis of this compound via Williamson ether synthesis is a robust and well-established method for producing this important reactive flame retardant. The success of the synthesis relies on the careful control of reaction conditions and a thorough purification process, typically recrystallization. A comprehensive characterization using a suite of analytical techniques—including FTIR, NMR, HPLC, MS, and thermal analysis—is not merely procedural but forms a self-validating system essential for confirming the molecular structure, verifying purity, and determining the key physical properties of the final product. This rigorous approach ensures the quality and reliability of TBBPA-DAE for its intended applications in creating fire-resistant polymeric materials, while also providing a solid foundation for further research into its performance and environmental profile.
References
- NINGBO INNO PHARMCHEM CO.,LTD. High Purity this compound (CAS 25327-89-3): Reactive Flame Retardant Manufacturer & Supplier. [Link]
- Wikipedia. Tetrabromobisphenol A diglycidyl ether. [Link]
- PubMed.
- Chemical Engineering Transactions.
- Google Patents. A kind of preparation method of bisphenol A bisallyl ether - CN108530274B.
- NIH. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. [Link]
- NIH. Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE)
- PubChem. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618. [Link]
- ResearchGate. Tetrabromobisphenol A (TBBPA): Technical Report on Conditions of Use (prepared for Earthjustice). [Link]
- Wikipedia. Tetrabromobisphenol A. [Link]
- ResearchGate. FTIR spectra of: (a) TBBPA, (b) GO, and (c) TBBPA loaded GO. [Link]
- ResearchGate. Curing, Thermal Properties and Flame Resistance of Tetrabromo-BPA Epoxy Resin/ Boron-Containing Phenol Resin. [Link]
- University of Saskatchewan. Glucuronide and sulfate conjugates of tetrabromobisphenol A (TBBPA). [Link]
- PMC - PubMed Central. Enhanced removal of tetrabromobisphenolA (TBBPA) from e-waste by Fe–S nanoparticles and Fe–S/CuS nanocomposite with response surface methodology (RSM). [Link]
- PubMed.
- PubMed.
- Gerstel. Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS). [Link]
- PubMed. EPR studies of in vivo radical production by 3,3',5,5'-tetrabromobisphenol A (TBBPA)
- PubMed. Association of tetrabromobisphenol A (TBBPA) with micro/nano-plastics: A review of recent findings on ecotoxicological and health impacts. [Link]
- Environmental Engineering Research. Tetrabromobisphenol A (TBBPA) generation and removal paths analysis in printed circuit board (PCB)
Sources
- 1. Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EPR studies of in vivo radical production by 3,3',5,5'-tetrabromobisphenol A (TBBPA) in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 25327-89-3: this compound [cymitquimica.com]
- 4. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of tetrabromobisphenol A (TBBPA) with micro/nano-plastics: A review of recent findings on ecotoxicological and health impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced removal of tetrabromobisphenolA (TBBPA) from e-waste by Fe–S nanoparticles and Fe–S/CuS nanocomposite with response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
physicochemical properties of TBBPA diallyl ether
An In-depth Technical Guide to the Physicochemical Properties of Tetrabromobisphenol A Diallyl Ether (TBBPA-BAE)
Authored by Gemini, Senior Application Scientist
Introduction
This compound (TBBPA-BAE), a derivative of the widely utilized brominated flame retardant (BFR) Tetrabromobisphenol A (TBBPA), is a compound of significant interest in both materials science and environmental research.[1][2] TBBPA-BAE is synthesized by etherification of the two hydroxyl groups of TBBPA with allyl moieties. This modification enhances its reactivity, allowing it to be incorporated as a comonomer in the production of fire-retardant epoxy resins, expandable polystyrene, and other engineering thermoplastics.[1][3] While its high thermal stability and low volatility make it effective for high-temperature applications, its structural similarity to other BFRs raises concerns about its environmental fate, potential for bioaccumulation, and toxicological profile.[1][4] Recent studies have identified TBBPA-BAE as an emerging neurotoxicant found in environmental samples, highlighting the critical need for a thorough understanding of its fundamental properties.[4][5]
This guide provides a comprehensive technical overview of the core , synthesized from authoritative sources. It is designed to equip researchers, scientists, and drug development professionals with the foundational data and experimental context necessary for accurate analysis, risk assessment, and the development of safer alternatives.
Chemical Identity and Synthesis
The unique properties of TBBPA-BAE are intrinsically linked to its molecular structure. Accurate identification is the first step in any rigorous scientific investigation.
| Identifier | Value | Source(s) |
| CAS Number | 25327-89-3 | [6][7] |
| Molecular Formula | C₂₁H₂₀Br₄O₂ | [7][8] |
| Molecular Weight | 624.00 g/mol | [7][9] |
| IUPAC Name | 1,1′-(1-Methylethylidene)bis[3,5-dibromo-4-(2-propen-1-yloxy)benzene] | [8] |
| Synonyms | TBBPA bis(allyl ether), 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane, SR 319 | [8][9] |
| InChI Key | PWXTUWQHMIFLKL-UHFFFAOYSA-N | [10] |
The synthesis of TBBPA-BAE from its precursor, TBBPA, is a critical process that defines its final structure and purity. The diagram below illustrates the logical pathway of this chemical transformation.
Caption: Logical workflow for the synthesis of TBBPA Diallyl Ether from TBBPA.
Core Physicochemical Properties
The physical and chemical properties of TBBPA-BAE dictate its behavior in both industrial applications and environmental systems. The following table summarizes key quantitative data, though it is important to note that conflicting values exist in the literature for properties such as melting and flash points. These discrepancies may arise from different measurement conditions or sample purities.
| Property | Reported Value(s) | Significance & Methodological Insight |
| Physical State | White to Off-White Solid / Dry Powder | Determines handling, storage, and dispersion characteristics. Visual inspection is the primary method, often supplemented by microscopy for particle size analysis. |
| Melting Point | 118-120 °C [3][7][8][11] (most consistent)88 °C[12]-93 °C[6] (likely anomalous) | Indicates purity and the transition temperature from solid to liquid. Differential Scanning Calorimetry (DSC) is the standard method, providing a precise endothermic peak at the melting transition. The narrow range of 118-120 °C suggests a relatively pure compound in most commercial samples. |
| Boiling Point | 525.0 ± 50.0 °C (at 760 mmHg)[7][8]84 °C (at 15 mmHg)[12] | Reflects volatility. The high atmospheric boiling point confirms its low volatility, a desirable trait for flame retardants in high-temperature processing.[1] Determined by distillation under reduced pressure to prevent decomposition. |
| Density | 1.7 ± 0.1 g/cm³[8]1.678 ± 0.06 g/cm³ (Predicted)[11] | Important for formulation and process engineering. Typically measured using a pycnometer or gas pycnometry for solids, which provides high accuracy by measuring the displacement of a known volume of gas. |
| Vapor Pressure | 1.37 x 10⁻¹⁰ mmHg (at 25 °C)[8][12] | Extremely low vapor pressure corroborates its low volatility and indicates it will not readily partition into the atmosphere under ambient conditions. Measured using Knudsen effusion or gas saturation methods for low-volatility compounds. |
| Flash Point | 220.4 ± 28.6 °C [7][8] (most consistent)85 °C[12]4 °C[6] (likely refers to solvent) | The flash point is the lowest temperature at which vapors will ignite with a spark. A high flash point is critical for a flame retardant. The value of ~220 °C is consistent with a stable, high-boiling point compound and is determined using a closed-cup apparatus (e.g., Pensky-Martens). |
| Solubility | Chloroform (Slightly), DMSO (Sparingly)[11] | Solubility dictates its environmental partitioning and the choice of solvents for analysis and processing. Due to its nonpolar structure and high LogP, it is expected to have extremely low water solubility but be soluble in nonpolar organic solvents.[13] |
| Octanol-Water Partition Coefficient | XLogP3: 8.54[8] | A high LogP value indicates strong hydrophobicity and lipophilicity. This suggests a high potential for partitioning into organic matter, sediments, and fatty tissues (bioaccumulation), a key parameter in environmental risk assessment. |
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
The choice of DSC over a simple melting point apparatus is driven by its superior accuracy, sensitivity, and ability to provide additional thermodynamic information.
-
Sample Preparation: Accurately weigh 2-5 mg of TBBPA-BAE powder into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure no mass is lost during heating. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C).
-
-
Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event recorded in the thermogram. The integrated peak area corresponds to the enthalpy of fusion. This self-validating system ensures that the observed thermal event is a true phase transition.
Spectroscopic and Analytical Characterization
Confirming the identity and quantifying the concentration of TBBPA-BAE, especially in complex matrices like environmental samples, requires sophisticated analytical techniques.[14]
Core Analytical Techniques:
-
Mass Spectrometry (MS): Coupled with chromatography (GC-MS or LC-MS), this is the cornerstone of TBBPA-BAE analysis.[15] Liquid chromatography with atmospheric pressure chemical ionization (LC-APCI-MS/MS) has been optimized for identifying TBBPA-BAE in environmental samples.[4][16] The fragmentation pattern, including the isotopic signature of the four bromine atoms, provides definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation of the synthesized compound.[10] Key expected signals in ¹H NMR would include those for the allyl group's vinyl and methylene protons, the aromatic protons, and the characteristic singlet for the isopropylidene methyl groups.
-
Infrared (IR) Spectroscopy: Provides functional group information. Characteristic absorption bands for TBBPA-BAE include C-O-C stretching for the ether linkages, C=C stretching from the allyl groups, and strong absorptions corresponding to the aromatic C-Br bonds.
Workflow for Environmental Sample Analysis
The following diagram outlines a typical, robust workflow for the extraction and analysis of TBBPA-BAE from a sediment sample, a common environmental sink for hydrophobic compounds.[13]
Caption: Validated workflow for the analysis of TBBPA-BAE in sediment samples.
Stability and Reactivity
TBBPA-BAE is valued for its high thermal stability, a prerequisite for its function as a flame retardant in polymers that undergo high-temperature processing.[1] The molecule's reactivity is dominated by the two terminal allyl groups. These C=C double bonds can undergo addition reactions and, more importantly, can be used for co-polymerization, allowing the flame retardant to be chemically bound into the polymer backbone. This "reactive" nature reduces its potential to leach out of the final product compared to "additive" flame retardants.
While stable, environmental degradation pathways for TBBPA derivatives can occur, including photolysis and biological degradation, although specific data for TBBPA-BAE is limited.[14] Its biotransformation has been documented in aquatic organisms, leading to the formation of various metabolites.[17]
Conclusion
This compound is a compound with a distinct set of physicochemical properties that make it an effective reactive flame retardant. Its high molecular weight, thermal stability, and low volatility are advantageous for industrial applications. However, its very high hydrophobicity (LogP > 8) and persistence suggest a significant potential for environmental accumulation, particularly in sediment and biota. The analytical methodologies outlined herein, particularly LC-MS/MS, provide the robust frameworks necessary for its detection and quantification. This comprehensive data guide serves as a critical resource for professionals engaged in materials innovation, environmental monitoring, and toxicological assessment, enabling informed decisions regarding its use and potential risks.
References
- Shi, Z., et al. (2011). Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. PubMed.
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Foreword: Understanding the Environmental Lifecycle of a Modern Flame Retardant
An In-Depth Technical Guide on the Environmental Fate and Degradation of Tetrabromobisphenol A Diallyl Ether
Authored by a Senior Application Scientist
This compound (TBBPA-DAE), a derivative of the widely used brominated flame retardant Tetrabromobisphenol A (TBBPA), has been incorporated into a variety of consumer and industrial products to enhance fire safety.[1] As with many chemical additives, the lifecycle of TBBPA-DAE does not end with the product's intended use. Its potential for release into the environment during manufacturing, use, and disposal has raised important questions among researchers and environmental scientists.[2][3] This guide provides a comprehensive technical overview of the current scientific understanding of TBBPA-DAE's environmental fate and degradation pathways. We will delve into the physicochemical properties that govern its distribution, the abiotic and biotic processes that transform it, and the analytical methodologies required to study its environmental journey. Our objective is to equip researchers, environmental professionals, and drug development scientists with the foundational knowledge and practical insights necessary to assess the environmental risks associated with TBBPA-DAE and its transformation products.
Physicochemical Properties and Environmental Distribution
The environmental behavior of TBBPA-DAE is fundamentally dictated by its chemical structure and resulting physicochemical properties. As a derivative of TBBPA, it shares the brominated phenolic core but with diallyl ether functional groups, which significantly alters its environmental partitioning characteristics.
| Property | Value/Description | Implication for Environmental Fate |
| Molecular Formula | C21H20Br4O2 | High molecular weight, indicative of low volatility. |
| Log Kow (Octanol-Water Partition Coefficient) | High (estimated > 5) | Lipophilic nature suggests a strong tendency to partition into organic matter, such as soil, sediment, and biological tissues, leading to potential bioaccumulation.[4] |
| Water Solubility | Low | Limited mobility in aqueous systems, with a preference for adsorption to particulate matter.[4] |
| Vapor Pressure | Low | Not expected to be a significant atmospheric pollutant through volatilization. |
Due to these properties, TBBPA-DAE is not expected to be highly mobile in the environment. Instead, it is likely to be found adsorbed to soil and sediment particles.[2] Indeed, environmental monitoring studies have detected TBBPA-DAE in various environmental compartments, particularly near manufacturing facilities. Elevated concentrations have been reported in river water, surface sediments, and soils in proximity to industrial sources.[2] Its presence has also been confirmed in mollusks in coastal regions, indicating its bioavailability and potential for entry into aquatic food webs.[3]
Abiotic Degradation Pathways
Abiotic degradation processes are those that occur without the involvement of living organisms. For TBBPA-DAE, photodegradation is a key abiotic pathway.
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on the phototransformation of TBBPA-DAE are emerging, insights can be drawn from research on the parent compound, TBBPA. The photolysis of TBBPA is known to be influenced by factors such as pH and the presence of dissolved organic matter (DOM).[5] For TBBPA, photodegradation can proceed through debromination, leading to the formation of less-brominated and potentially more toxic derivatives.[6] It is plausible that TBBPA-DAE undergoes similar photolytic processes, involving the cleavage of carbon-bromine bonds and potential alteration of the ether linkages.
The general mechanism for the photodegradation of brominated aromatic compounds involves the absorption of UV radiation, leading to an excited state. This excited molecule can then undergo homolytic cleavage of a C-Br bond to form a phenyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions with other molecules in the environment.
Biotic Degradation and Metabolism
Biotic degradation involves the transformation of a chemical by living organisms, primarily microorganisms. This is a critical aspect of the environmental fate of TBBPA-DAE.
Microbial Degradation
The microbial degradation of brominated flame retardants is a complex process that can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
-
Anaerobic Degradation : Under anaerobic conditions, a key degradation pathway for compounds like TBBPA is reductive debromination.[7] In this process, bacteria use the brominated compound as an electron acceptor, removing bromine atoms and replacing them with hydrogen. This process has been shown to sequentially remove bromine atoms from TBBPA, ultimately leading to the formation of bisphenol A (BPA).[7][8] It is hypothesized that TBBPA-DAE could undergo a similar reductive debromination of its aromatic rings.
-
Aerobic Degradation : Aerobic bacteria can also degrade brominated compounds. Studies on TBBPA have shown that some bacterial strains can utilize it as a carbon source.[9] The degradation pathways can involve hydroxylation, cleavage of the aromatic rings, and debromination.[10] For TBBPA-DAE, aerobic degradation could potentially involve the cleavage of the ether linkages in addition to processes affecting the brominated core. Some bacterial strains, such as Staphylococcus, have been identified as potentially effective in degrading TBBPA.[11]
Metabolism in Aquatic Organisms
Once in the environment, TBBPA-DAE can be taken up by aquatic organisms. A study on the common carp (Cyprinus carpio) demonstrated that TBBPA-DAE can be rapidly accumulated.[12] The highest concentrations were found in the liver, a primary site of metabolism.[12] This study also identified 14 different phase I and phase II metabolites in the liver, indicating that TBBPA-DAE undergoes biotransformation in fish.[12] These metabolic processes are the organism's attempt to detoxify and eliminate the foreign compound. The formation of these metabolites is significant as they may have different toxicological profiles than the parent compound.
Degradation Products and their Environmental Significance
The degradation of TBBPA-DAE, whether through abiotic or biotic pathways, results in the formation of various transformation products. Based on the degradation of the parent TBBPA, potential degradation products of TBBPA-DAE could include:
-
Less-brominated TBBPA-DAE analogues : Formed through reductive debromination.
-
Hydroxylated derivatives : Resulting from oxidative processes.
-
Cleavage products : Such as brominated phenols, resulting from the breakdown of the parent molecule.
-
Bisphenol A diallyl ether : If complete debromination of the aromatic rings occurs.
The environmental concern extends to these degradation products, as some may be more persistent, bioaccumulative, or toxic than TBBPA-DAE itself. For instance, studies on TBBPA have shown that its debrominated products can exhibit higher cytotoxicity.[6] Furthermore, TBBPA-DAE itself has been identified as a neurotoxicant in environmental samples.[2]
Experimental Methodologies
To accurately assess the environmental fate and degradation of TBBPA-DAE, robust experimental methodologies are essential.
Sample Extraction and Analysis
The analysis of TBBPA-DAE in environmental matrices typically involves solvent extraction followed by instrumental analysis.
Protocol for Extraction from Sediment/Soil:
-
Sample Preparation : Air-dry the sediment or soil sample and sieve to remove large debris.
-
Extraction : Use pressurized fluid extraction (PFE) or Soxhlet extraction with a suitable solvent mixture (e.g., hexane/dichloromethane). PFE is often preferred for its efficiency and lower solvent consumption.[13]
-
Cleanup : The crude extract may contain interfering substances. A cleanup step using gel permeation chromatography (GPC) or a silica gel column is often necessary.[14]
-
Analysis : The final extract is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2] This technique provides high sensitivity and selectivity for the quantification of TBBPA-DAE.
Laboratory Degradation Studies
Protocol for a Photodegradation Study:
-
Solution Preparation : Prepare a solution of TBBPA-DAE in a relevant aqueous matrix (e.g., purified water or filtered natural water).
-
Irradiation : Expose the solution to a light source that simulates natural sunlight (e.g., a xenon lamp).
-
Sampling : Collect samples at regular time intervals.
-
Analysis : Analyze the samples for the concentration of TBBPA-DAE and any identifiable degradation products using HPLC-MS/MS.
-
Dark Control : Run a parallel experiment in the dark to account for any non-photolytic degradation.
Protocol for a Microbial Degradation Study (Aerobic):
-
Inoculum : Obtain an inoculum from a relevant environmental source, such as activated sludge from a wastewater treatment plant.
-
Microcosm Setup : In a flask, combine a mineral salt medium, the microbial inoculum, and a known concentration of TBBPA-DAE.
-
Incubation : Incubate the flask on a shaker at a controlled temperature. Ensure adequate aeration.
-
Sampling : Periodically withdraw samples from the flask.
-
Analysis : Analyze the samples to determine the disappearance of TBBPA-DAE and the formation of metabolites.
-
Sterile Control : Prepare a control flask with the same components but sterilize it to inhibit microbial activity. This helps to distinguish between biotic and abiotic degradation.
Visualizations
Molecular Structure of TBBPA-DAE
Caption: Chemical structure of this compound.
Conceptual Model of Environmental Fate
Caption: Hypothesized anaerobic microbial degradation pathway of TBBPA-DAE.
Experimental Workflow for Degradation Study
Caption: General experimental workflow for a TBBPA-DAE degradation study.
Conclusion and Future Perspectives
The environmental fate of this compound is a multifaceted issue that requires a thorough understanding of its chemical properties and interactions with the environment. Current research indicates that TBBPA-DAE is persistent in the environment, with a propensity for partitioning to soil, sediment, and biota. [2][15]Both abiotic and biotic degradation processes contribute to its transformation, leading to a variety of degradation products that may also be of environmental concern. [16][12] Future research should focus on several key areas:
-
Elucidation of Degradation Pathways : More detailed studies are needed to fully characterize the degradation pathways of TBBPA-DAE under different environmental conditions and to identify all major transformation products.
-
Toxicity of Degradation Products : The toxicological profiles of the degradation products of TBBPA-DAE need to be assessed to understand the full environmental risk.
-
Field Studies : More extensive environmental monitoring is required to determine the global distribution and long-term trends of TBBPA-DAE in the environment.
-
Remediation Technologies : The development of effective remediation strategies for TBBPA-DAE contaminated sites is crucial.
By continuing to investigate the environmental fate and degradation of TBBPA-DAE, the scientific community can provide the necessary data to inform risk assessments and guide the development of more environmentally benign flame retardants.
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An In-depth Technical Guide on the Toxicology and Health Effects of TBBPA Diallyl Ether
Foreword
Tetrabromobisphenol A (TBBPA) diallyl ether, a derivative of the widely used brominated flame retardant TBBPA, has emerged as a compound of interest within the scientific community. Its application in various consumer and industrial products necessitates a thorough understanding of its toxicological profile and potential impact on human health and the environment. This technical guide synthesizes the current state of knowledge on TBBPA diallyl ether, providing researchers, scientists, and drug development professionals with a comprehensive overview of its physicochemical properties, toxicokinetics, and health effects. Drawing from a wide array of scientific literature, this document aims to elucidate the knowns and unknowns, thereby highlighting critical areas for future research.
Introduction to TBBPA Diallyl Ether
Tetrabromobisphenol A diallyl ether, also known as TBBPA bis(allyl ether) or TBBPA-BAE, is a chemical compound used as a flame retardant in the production of polymers, most notably epoxy resins for electronic circuit boards.[1] Its molecular structure, characterized by the TBBPA backbone with two allyl ether functional groups, is designed to enhance thermal stability and reactivity within the polymer matrix.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of TBBPA diallyl ether is fundamental to predicting its environmental fate and biological interactions.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₀Br₄O₂ | [1] |
| Molecular Weight | 624.01 g/mol | [1] |
| CAS Number | 25327-89-3 | [1] |
| Appearance | White solid | [2] |
| Synonyms | TBBPA bis(allyl ether), 2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane | [3] |
Toxicokinetics: The Journey Through the Body
The toxicokinetics of a substance—its absorption, distribution, metabolism, and excretion (ADME)—determine its bioavailability and the extent of its interaction with biological systems. While specific mammalian toxicokinetic data for TBBPA diallyl ether are limited, studies on the parent compound TBBPA and other derivatives, as well as in aquatic species, provide valuable insights.
Absorption
The primary routes of human exposure to TBBPA and its derivatives are ingestion of contaminated food and dust, inhalation of indoor air, and dermal contact with products containing these flame retardants.[2] Studies on TBBPA indicate that it is absorbed from the gastrointestinal tract.[4] Dermal absorption of TBBPA derivatives is also a relevant exposure pathway. For instance, studies on TBBPA-bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) have shown dermal bioavailability.[5]
Distribution
Once absorbed, lipophilic compounds like TBBPA and its derivatives tend to distribute to various tissues. A study on common carp exposed to TBBPA diallyl ether revealed that the compound rapidly accumulates in tissues, with the highest concentrations found in the liver.[6] The longest residence time was observed in the kidney.[6] This suggests that the liver is a primary target organ for accumulation and metabolism.
Metabolism
The metabolism of TBBPA diallyl ether is a critical factor in its toxicity, as biotransformation can lead to either detoxification or bioactivation. In the study on common carp, TBBPA diallyl ether was found to undergo extensive biotransformation in the liver, with the identification of 14 different phase I and phase II metabolites.[6] This indicates that a comprehensive risk assessment should not only consider the parent compound but also its various metabolic products.[6] The metabolism of the parent compound, TBBPA, in humans and rats primarily involves conjugation to form TBBPA-glucuronide and TBBPA-sulfate.[4]
Excretion
For the parent compound TBBPA, excretion is relatively rapid in mammals, which limits its potential for bioaccumulation.[7] The primary route of excretion for TBBPA is through the feces.[7]
Neurotoxicity: A Primary Concern
A growing body of evidence points to the neurotoxic potential of TBBPA and its derivatives. TBBPA diallyl ether has been specifically identified as an emerging neurotoxicant.[8]
Mechanistic Insights into Neurotoxicity
While the precise mechanisms of TBBPA diallyl ether-induced neurotoxicity are still under investigation, several pathways have been proposed based on studies of related compounds. Research on TBBPA-bis(2-hydroxyethyl) ether (TBBPA-DHEE) in zebrafish has shown that it can cause dose-dependent neurobehavioral dysfunction, potentially through the disruption of neurotransmitter systems or damage to motor neurons.[9] Transcriptomic analysis in zebrafish exposed to TBBPA-DHEE revealed alterations in genes related to hormone and synapse function, as well as the Ca²⁺ signaling pathway, suggesting these as potential molecular mechanisms of neurotoxicity.[8] One study has suggested that the 1-propenyl group in TBBPA diallyl ether may be responsible for its neurotoxic potency.[8]
Caption: Proposed neurotoxic mechanisms of TBBPA derivatives.
Developmental and Reproductive Toxicity
The potential for TBBPA and its derivatives to interfere with developmental and reproductive processes is a significant area of toxicological research.
Developmental Toxicity
A key study utilizing a human embryonic stem cell (hESC) liver differentiation model demonstrated that TBBPA diallyl ether exhibited the most pronounced toxic effects among several TBBPA analogs tested.[10] At a concentration of 5 µM, it severely impacted liver functions, including glycogen storage, and led to lipid accumulation.[10] This finding is crucial as it points to the potential for developmental hepatotoxicity in humans.
Reproductive Toxicity
While specific studies on the reproductive toxicity of TBBPA diallyl ether are lacking, research on the parent compound TBBPA has shown it can affect reproductive health. In animal studies, TBBPA has been shown to decrease the activity of sex hormones.[2]
Endocrine Disruption
TBBPA and its derivatives are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems.
Thyroid Hormone System Disruption
The structural similarity of TBBPA to the thyroid hormone thyroxine (T4) allows it to interact with thyroid hormone transport proteins, potentially disrupting thyroid hormone homeostasis.[7] Studies on TBBPA mono-ether and bis-ether derivatives have shown that they possess different binding affinities for these transport proteins, indicating that the specific chemical structure of the derivative influences its endocrine-disrupting potential.[11]
Genotoxicity and Carcinogenicity
The potential for a chemical to cause genetic mutations or cancer is a critical aspect of its toxicological evaluation.
Genotoxicity
There is currently a lack of specific data on the genotoxicity of TBBPA diallyl ether. Studies on the parent compound TBBPA have produced mixed results, with some studies indicating a potential for DNA damage.
Carcinogenicity
Specific carcinogenicity data for TBBPA diallyl ether is not available. However, long-term exposure to the parent compound, TBBPA, has been shown to induce uterine tumors in rats.
Experimental Protocols
To facilitate further research in this area, the following provides an overview of a key experimental workflow for assessing developmental toxicity.
Protocol: Assessing Developmental Hepatotoxicity using hESCs
This protocol outlines the general steps for evaluating the developmental toxicity of a compound like TBBPA diallyl ether on liver cell differentiation from human embryonic stem cells.
-
hESC Culture: Maintain and propagate undifferentiated hESCs under defined conditions to ensure pluripotency.
-
Hepatic Differentiation: Induce differentiation of hESCs towards a hepatic lineage using a multi-step protocol involving the sequential addition of specific growth factors and small molecules that mimic embryonic liver development. This typically involves stages of definitive endoderm formation, hepatic specification, and hepatocyte maturation.
-
Compound Exposure: Introduce TBBPA diallyl ether at various concentrations to the differentiating cells at specific developmental stages.
-
Assessment of Hepatocyte Function: At the end of the differentiation period, assess key markers of hepatocyte function, such as:
-
Glycogen Storage: Use Periodic acid-Schiff (PAS) staining to visualize and quantify glycogen accumulation.
-
Lipid Accumulation: Employ Oil Red O staining to detect and quantify intracellular lipid droplets.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of key hepatic genes (e.g., albumin, alpha-fetoprotein).
-
Protein Expression: Use immunofluorescence or Western blotting to detect hepatic proteins.
-
-
Data Analysis: Quantify the effects of TBBPA diallyl ether on these functional endpoints and determine dose-response relationships.
Caption: Workflow for assessing developmental hepatotoxicity.
Conclusion and Future Directions
The available scientific evidence indicates that TBBPA diallyl ether is a compound of toxicological concern, with demonstrated neurotoxic and developmental hepatotoxic potential. However, significant data gaps remain, particularly regarding its quantitative toxicity (LD50, NOAEL), mammalian toxicokinetics, genotoxicity, carcinogenicity, and reproductive toxicity. The lack of specific data for TBBPA diallyl ether often necessitates extrapolation from studies on the parent compound TBBPA or other derivatives, a practice that should be approached with caution due to the varying toxicological profiles of these related compounds.
Future research should prioritize in-depth studies specifically on TBBPA diallyl ether to fill these knowledge gaps. Such research is essential for conducting a comprehensive risk assessment and for informing regulatory decisions to ensure the protection of human health and the environment.
References
- Dose-Dependent Effect of Tetrabromobisphenol A-Diallyl Ether (TBBPA-DHEE) Exposure on Behavioral Alterations in Adult Zebrafish (Danio rerio). (2025).
- The neurotoxicity and mechanism of TBBPA-DHEE exposure in mature zebrafish (Danio rerio). (2023). PubMed. [Link]
- Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors. (2020). PMC. [Link]
- The bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp (Cyprinus carpio). (2023). PubMed. [Link]
- Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. (2011). PubMed. [Link]
- Toxicity of Tetrabromobisphenol A and Its Derivative in the Mouse Liver Following Oral Exposure at Environmentally Relevant Levels. (2021).
- 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene). (n.d.). PubChem. [Link]
- Tetrabromobisphenol A. (n.d.). Wikipedia. [Link]
- Toxicokinetics of tetrabromobisphenol a in humans and rats after oral administr
- A review on human exposure to brominated flame retardants--particularly polybrominated diphenyl ethers. (2003). PubMed. [Link]
- A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. (2023). PMC. [Link]
- Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE)
- Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells. (2021). PMC. [Link]
- Mammalian toxicology and human exposures to the flame retardant 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol (TBBPA): implications for risk assessment. (2013). PubMed. [Link]
- Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its deriv
- Subchronic toxicology of tetrabromobisphenol A in r
- Toxic Effects of Tetrabromobisphenol A: Focus on Endocrine Disruption. (2021). PubMed. [Link]
- Developmental toxicity assessments for TBBPA and its commonly used analogs with a human embryonic stem cell liver differenti
- Environmental chemical exposure may contribute to uterine cancer development: studies with tetrabromobisphenol A. (2015). PubMed. [Link]
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An In-depth Technical Guide to Tetrabromobisphenol A Diallyl Ether (CAS No. 25327-89-3)
Introduction
Tetrabromobisphenol A diallyl ether (TBBPA-DAE), identified by CAS number 25327-89-3, is a significant member of the brominated flame retardant (BFR) family.[1] A derivative of the widely used Tetrabromobisphenol A (TBBPA), this compound is distinguished by the presence of two allyl ether groups attached to the TBBPA backbone. This structural modification enhances its reactivity and thermal stability, making it a valuable component in the production of fire-resistant polymers.[1] This guide provides a comprehensive overview of the chemical and physical properties of TBBPA-DAE, its synthesis, spectral characteristics, and key applications for researchers, scientists, and professionals in drug development and material science.
Chemical and Physical Properties
TBBPA-DAE is a white to off-white solid at room temperature.[2] Its chemical structure, featuring a high degree of bromination and two reactive allyl moieties, dictates its physical and chemical behavior. The molecular formula of TBBPA-DAE is C₂₁H₂₀Br₄O₂.[1]
Tabulated Physical Properties
The physical properties of TBBPA-DAE can vary slightly depending on the purity and the source of the material. Below is a summary of reported values from various commercial and scientific sources.
| Property | Value | Source(s) |
| Molecular Weight | 624.01 g/mol | [1] |
| Melting Point | 118-120 °C | [3][4] |
| Boiling Point | 525.0 ± 50.0 °C (Predicted) | [3] |
| Density | 1.7 ± 0.1 g/cm³ | [3] |
| Flash Point | 220.4 ± 28.6 °C | [3] |
| Appearance | White to off-white solid/powder | [2] |
| Solubility | Sparingly soluble in chloroform and DMSO (with heating and sonication) | [5] |
| Vapor Pressure | 1.37 x 10⁻¹⁰ mmHg at 25°C | [3] |
Synthesis of this compound
The synthesis of TBBPA-DAE is typically achieved through the etherification of Tetrabromobisphenol A (TBBPA) with an allyl halide, most commonly allyl bromide, in the presence of a base. This Williamson ether synthesis is a well-established method for preparing ethers.
General Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Protocol: A Representative Procedure
A detailed, step-by-step protocol for the synthesis of TBBPA-DAE would be as follows, based on general principles of ether synthesis[6]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of Tetrabromobisphenol A in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Addition of Base: Add a slight excess (approximately 2.2 equivalents) of a powdered anhydrous base, such as potassium carbonate or sodium hydroxide.
-
Addition of Allyl Bromide: To the stirred suspension, add a slight excess (approximately 2.2 equivalents) of allyl bromide dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure TBBPA-DAE.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of TBBPA-DAE can be confirmed by ¹H and ¹³C NMR spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl and methyl protons. The vinylic protons of the allyl group will appear as a multiplet in the downfield region (typically 5-6 ppm). The methylene protons adjacent to the ether oxygen will be a doublet around 4.0-4.5 ppm, and the geminal methyl protons on the bisphenol A backbone will present as a singlet in the upfield region (around 1.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the vinylic carbons of the allyl group, the methylene carbon of the ether linkage, the quaternary carbon of the isopropylidene group, and the methyl carbons.[4] The carbons directly attached to the electronegative bromine atoms will be shifted to a lower field.
Infrared (FTIR) Spectroscopy
The FTIR spectrum of TBBPA-DAE provides key information about its functional groups. Expected characteristic absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | =C-H stretching (vinylic) |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1645 | C=C stretching (alkene) |
| ~1470 | C-H bending (aliphatic) |
| ~1240 and ~1030 | C-O-C stretching (aryl ether) |
| ~600-500 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and analysis of TBBPA-DAE. Due to its high molecular weight and halogenated nature, the isotopic pattern of the molecular ion peak will be characteristic of a compound containing four bromine atoms.
During thermal decomposition, a major fragmentation pathway involves debromination.[7] A high abundance ion at m/z 542.75, corresponding to the loss of a bromine atom, has been observed in thermal decomposition tandem mass spectrometry studies.[7] Further fragmentation can lead to the loss of the allyl groups and cleavage of the isopropylidene bridge.
Reactivity and Applications
The presence of the allyl groups in TBBPA-DAE imparts enhanced reactivity, allowing it to be chemically incorporated into polymer matrices.[8] This is a significant advantage over additive flame retardants, as it reduces the likelihood of the compound leaching out of the final product.
Role in Polymer Systems
TBBPA-DAE is primarily used as a reactive flame retardant in a variety of polymers, including:
-
Epoxy Resins: It can be incorporated into the backbone of epoxy resins used in printed circuit boards and other electronic components.[1]
-
Expanded Polystyrene (EPS): TBBPA-DAE is an effective flame retardant for EPS, a material widely used in insulation and packaging.[2]
-
Unsaturated Polyester Resins: It enhances the fire resistance of these resins, which are used in a range of applications from construction materials to automotive parts.[2]
The allyl groups can participate in free-radical polymerization reactions, allowing TBBPA-DAE to copolymerize with monomers like styrene and acrylates.[9] This covalent bonding within the polymer matrix leads to improved permanence and performance of the flame retardant.
Safety and Toxicology
As a brominated organic compound, TBBPA-DAE is subject to scrutiny regarding its potential environmental and health impacts.
-
Neurotoxicity: Studies have identified TBBPA-DAE as an emerging neurotoxicant in environmental samples.[10] The neurotoxic potency is suggested to be related to the 1-propenyl group.[10]
-
Environmental Fate: Due to its use as a flame retardant, there is potential for its release into the environment. It has been detected in river water, sediments, and soil near manufacturing plants.[10]
-
Handling Precautions: Standard laboratory safety precautions should be observed when handling TBBPA-DAE. This includes using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.
Conclusion
This compound (CAS No. 25327-89-3) is a reactive brominated flame retardant with significant applications in the polymer industry. Its unique chemical structure, combining a highly brominated aromatic core with reactive allyl ether functionalities, provides excellent thermal stability and the ability to be covalently bonded into polymer matrices. While its efficacy as a flame retardant is well-established, ongoing research into its environmental fate and toxicological profile is crucial for ensuring its safe and responsible use. This guide provides a foundational understanding of the key chemical properties and applications of TBBPA-DAE to support further research and development in the field of fire-safe materials.
References
- Bevington, J. C., & Huckerby, T. N. (2007). The effects of allyl ethers upon radical polymerizations. Polymer International, 15(1), 1-5.
- Liu, H., et al. (2019). Thermal decomposition tandem mass spectrometry for rapid detection of tetrabromobisphenol A bis(allyl ether) in soils. Talanta, 200, 236-242.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity this compound (CAS 25327-89-3): Reactive Flame Retardant Manufacturer & Supplier.
- Shi, Z., et al. (2011). Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. Environmental Science & Technology, 45(11), 5017-5024.
- PubChem. (n.d.). 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene).
- Chen, D., et al. (2013). Identification of tetrabromobisphenol A allyl ether and tetrabromobisphenol A 2,3-dibromopropyl ether in the ambient environment near a manufacturing site and in mollusks at a coastal region. Environmental Science & Technology, 47(10), 5423-5430.
- PubChem. (n.d.). Tetrabromobisphenol A.
- Kumar, P., & Kumar, R. (2004). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 116(5), 269-272.
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An In-depth Technical Guide to the Molecular Structure and Bonding of Tetrabromobisphenol A Diallyl Ether
Abstract
Tetrabromobisphenol A diallyl ether (TBBPA-diallyl ether), a prominent member of the brominated flame retardant (BFR) family, is synthesized through the modification of tetrabromobisphenol A (TBBPA). This guide provides a comprehensive analysis of its molecular architecture and the intricacies of its chemical bonding. A thorough understanding of these fundamental characteristics is paramount for researchers, scientists, and professionals in drug development, as it directly influences the compound's physical properties, reactivity, and toxicological profile. This document delves into the specific structural components, including the robust TBBPA core and the reactive diallyl ether functionalities, while also exploring the nature of its intramolecular and intermolecular forces.
Introduction
This compound (CAS No. 25327-89-3) is a derivative of TBBPA, one of the most widely used BFRs globally.[1] The addition of diallyl ether groups to the TBBPA backbone enhances its thermal stability and reactivity, making it a valuable component in the production of fire-resistant polymers such as epoxy resins.[1] While its efficacy as a flame retardant is well-established, its structural similarity to endocrine-disrupting compounds has raised environmental and health concerns, necessitating a deeper understanding of its molecular properties.[2] This guide aims to provide a detailed exposition of the molecular structure and bonding of TBBPA-diallyl ether, offering insights into its chemical behavior.
Molecular Structure
The chemical formula for TBBPA-diallyl ether is C21H20Br4O2, with a molecular weight of approximately 624.00 g/mol .[3] The molecule's structure is characterized by a central TBBPA core to which two allyl ether groups are attached.
The Tetrabromobisphenol A (TBBPA) Core
The backbone of the molecule is the TBBPA unit, which consists of two tetrabrominated phenyl rings linked by an isopropylidene bridge. This core structure is responsible for the molecule's rigidity and high bromine content, a key factor in its flame-retardant properties. The phenyl rings are substituted with four bromine atoms, which significantly influences the electron distribution and overall geometry of the rings.
Diallyl Ether Functional Groups
Two allyl ether groups (-O-CH2-CH=CH2) are attached to the phenolic oxygen atoms of the TBBPA core.[1] The presence of the double bond in the allyl groups introduces sites of unsaturation, making these groups susceptible to various chemical reactions, including polymerization and addition reactions. The ether linkage provides a degree of rotational freedom, impacting the overall conformation of the molecule.
Below is a 2D representation of the TBBPA diallyl ether molecular structure.
Caption: 2D Molecular Structure of TBBPA Diallyl Ether.
Chemical Bonding
The chemical bonding in TBBPA-diallyl ether is predominantly covalent, with intramolecular forces defining the molecule's geometry and reactivity. Intermolecular forces also play a role in determining its physical properties in the solid and liquid states.
Intramolecular Bonding
-
Covalent Bonds: The molecule is held together by a network of covalent bonds. This includes carbon-carbon (C-C) single bonds in the isopropylidene bridge and allyl groups, carbon-carbon double bonds (C=C) in the allyl groups, carbon-hydrogen (C-H) bonds, carbon-oxygen (C-O) ether linkages, and carbon-bromine (C-Br) bonds.
| Bond Type | Approximate Bond Length (Å) |
| C-C (aromatic) | 1.39 |
| C-C (aliphatic) | 1.54 |
| C=C | 1.34 |
| C-H | 1.09 |
| C-O | 1.36 |
| C-Br | 1.91 |
Note: The values in the table are generalized approximations. Actual bond lengths can vary based on the specific chemical environment within the molecule.
Intermolecular Forces
In the condensed phases, TBBPA-diallyl ether molecules interact through van der Waals forces. Given the molecule's large size and the presence of numerous polarizable bromine atoms, London dispersion forces are the most significant intermolecular interaction. Dipole-dipole interactions may also be present due to the polar C-O and C-Br bonds. These intermolecular forces are responsible for its solid state at room temperature and its relatively high boiling point.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure of TBBPA-diallyl ether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the TBBPA core, the methyl protons of the isopropylidene bridge, and the protons of the allyl groups (vinylic and allylic).
-
¹³C NMR: The carbon-13 NMR spectrum would provide distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the quaternary carbon of the isopropylidene bridge, the methyl carbons, and the carbons of the allyl ether groups. While specific spectral data is not widely published, a reference to the 13C NMR spectrum is available.[5]
-
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of TBBPA-diallyl ether. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of four bromine atoms.
Synthesis and Reactivity
Synthesis
TBBPA-diallyl ether is typically synthesized via a Williamson ether synthesis.[7][8] This reaction involves the deprotonation of the hydroxyl groups of TBBPA with a base to form a phenoxide, which then acts as a nucleophile and reacts with an allyl halide (e.g., allyl bromide) in an SN2 reaction.[8]
Experimental Protocol: Generalized Williamson Ether Synthesis
-
Deprotonation: Dissolve TBBPA in a suitable aprotic polar solvent (e.g., DMF, DMSO).
-
Add a strong base (e.g., sodium hydride or potassium carbonate) to the solution to deprotonate the phenolic hydroxyl groups, forming the TBBPA dianion.
-
Nucleophilic Attack: Slowly add allyl bromide to the reaction mixture. The phenoxide ions will attack the electrophilic carbon of the allyl bromide, displacing the bromide ion.
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Williamson Ether Synthesis Workflow for TBBPA Diallyl Ether.
Reactivity
The reactivity of TBBPA-diallyl ether is primarily dictated by the allyl groups and the C-Br bonds.
-
Allyl Groups: The double bonds in the allyl groups can undergo various reactions, including addition reactions (e.g., halogenation, hydrogenation) and polymerization. This reactivity is utilized when TBBPA-diallyl ether is incorporated into polymer matrices.
-
Thermal Decomposition: Upon heating, TBBPA-diallyl ether decomposes. Studies have shown that the thermal degradation products include phenol and various bromophenols.[1] The flame retardant mechanism of brominated compounds generally involves the release of hydrogen bromide (HBr) at high temperatures. HBr acts as a radical scavenger in the gas phase of a fire, interrupting the combustion cycle.[9][10]
Conclusion
The molecular structure and bonding of TBBPA-diallyl ether are central to its function as a flame retardant and its environmental and toxicological properties. The combination of a rigid, highly brominated TBBPA core and reactive allyl ether side chains results in a molecule with high thermal stability and the ability to be chemically incorporated into polymers. A comprehensive understanding of its structure, as detailed in this guide, is a critical foundation for future research into its applications, environmental fate, and the development of safer alternatives.
References
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI.
- Novel Brominated Flame Retardants: A Review of Their Analysis, Environmental Fate and Behaviour. (2011). ResearchGate.
- 1H- and 13C-NMR for - The Royal Society of Chemistry. (2013). The Royal Society of Chemistry.
- Ecotoxicity and biodegradability of new brominated flame retardants: a review. (2014). PubMed.
- Brominated flame retardant. (n.d.). Wikipedia.
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. (2011). PubMed.
- FTIR spectra of TBBPA epoxy resins synthesized by different methods. (2021). ResearchGate.
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- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
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- Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). (2019). ResearchGate.
- FTIR spectra of: (a) TBBPA, (b) GO, and (c) TBBPA loaded GO. (2016). ResearchGate.
- Exploration of Quantum Chemistry Methods to Explain Mechanism of Mechanochemical Degradation of Typical Organic Pollutants. (2022). National Institutes of Health.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
- Investigation on tetrabromobisphenol A-bis(2,3-dibromopropyl ether) thermal decomposition behaviours: Evolutionary mechanisms of main pyrolysis products. (2023). PubMed.
- Decomposition pathways in the thermal breakdown of tetrabromobisphenol A (TBBPA). (2019). ResearchGate.
- Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. (2018). National Institutes of Health.
- Identification of tetrabromobisphenol A allyl ether and tetrabromobisphenol A 2,3-dibromopropyl ether in the ambient environment near a manufacturing site and in mollusks at a coastal region. (2013). PubMed.
- Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. (2011). PubMed.
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An In-Depth Technical Guide to the Solubility of Tetrabromobisphenol A Diallyl Ether in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Tetrabromobisphenol A Diallyl Ether
Understanding the solubility of a compound begins with its fundamental physicochemical properties.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₀Br₄O₂ | [2] |
| Molecular Weight | 624.00 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 118-120 °C | [2] |
| LogP (Predicted) | 10.02 | [2] |
| Water Solubility | 0.312 ng/L | [2] |
The high predicted octanol-water partition coefficient (LogP) of 10.02 indicates a strongly lipophilic and hydrophobic nature, which is consistent with its extremely low water solubility.
Qualitative and Semi-Quantitative Solubility Data
While extensive quantitative solubility data for TBBPA-DAE is scarce, some qualitative and semi-quantitative information has been reported:
| Solvent | Solubility | Reference / Implication |
| Water | 0.312 ng/L (practically insoluble) | [2] |
| Chloroform | Slightly Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble (requires heating and sonication) | [2] |
| Toluene | Soluble | Implied by its use as a solvent for a certified reference standard.[4] |
This limited dataset underscores the need for empirical determination of TBBPA-DAE's solubility in a broader range of common laboratory solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a synthesized methodology based on guidelines from the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Principle
An excess amount of the solid TBBPA-DAE is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of TBBPA-DAE in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (TBBPA-DAE), pure solid
-
Selected solvents (e.g., acetone, ethanol, methanol, toluene, dichloromethane, ethyl acetate, hexane) of high purity
-
Glass flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Step-by-Step Methodology
-
Preparation of the Test System:
-
Add an excess amount of TBBPA-DAE to a glass flask. An amount that ensures a visible excess of solid remains at equilibrium is crucial.
-
Add a known volume of the desired solvent to the flask.
-
-
Equilibration:
-
Tightly cap the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature bath or incubator on an orbital shaker. A standard temperature for solubility studies is 25 °C.
-
Agitate the mixture at a constant speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.
-
Allow the mixture to equilibrate for a sufficient time. A preliminary test can determine the time to reach equilibrium, but 24 to 48 hours is typical for poorly soluble compounds.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge an aliquot of the suspension at a high speed.
-
Carefully withdraw a sample of the clear supernatant using a pipette or syringe.
-
-
Sample Preparation for Analysis:
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining fine particles. It is important to ensure that the filter material does not adsorb the analyte.
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of TBBPA-DAE.
-
Prepare a calibration curve using standard solutions of TBBPA-DAE of known concentrations.
-
Calculate the solubility of TBBPA-DAE in the solvent by back-calculating from the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination of TBBPA-DAE.
Factors Influencing the Solubility of this compound
The solubility of TBBPA-DAE is governed by a combination of factors related to its molecular structure and the properties of the solvent.
Molecular Structure of TBBPA-DAE
-
High Molecular Weight and Bromine Content: The presence of four bromine atoms significantly increases the molecular weight (624.00 g/mol ) and contributes to strong van der Waals forces between TBBPA-DAE molecules in the solid state. Overcoming these intermolecular forces requires a significant amount of energy, which disfavors dissolution.
-
Aromatic Rings: The two phenyl rings in the bisphenol A backbone are nonpolar and contribute to the hydrophobic nature of the molecule.
-
Ether Linkages: The two ether linkages introduce some polarity to the molecule due to the electronegativity of the oxygen atoms. However, this polarity is largely overshadowed by the nonpolar bulk of the molecule.
-
Allyl Groups: The terminal allyl groups are nonpolar hydrocarbon chains, further enhancing the lipophilicity of the molecule.
Solvent Properties
The principle of "like dissolves like" is central to predicting the solubility of TBBPA-DAE.
-
Polarity:
-
Nonpolar Solvents: Solvents with low polarity, such as toluene (an aromatic hydrocarbon) and hexane (an alkane), are expected to be good solvents for TBBPA-DAE. The nonpolar aromatic rings and allyl groups of TBBPA-DAE can interact favorably with these solvents through London dispersion forces.
-
Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have a moderate polarity. While they may be able to dissolve TBBPA-DAE to some extent, the large nonpolar regions of the solute molecule may limit its solubility.
-
Polar Protic Solvents: Solvents such as ethanol and methanol are capable of hydrogen bonding. TBBPA-DAE lacks hydrogen bond donor sites and has only weak hydrogen bond acceptor sites at the ether oxygens. The strong hydrogen bonding network of these solvents would need to be disrupted for dissolution to occur, which is energetically unfavorable. Therefore, lower solubility is expected in these solvents compared to nonpolar solvents.
-
-
Chlorinated Solvents: Dichloromethane and chloroform are effective at dissolving large organic molecules. The slight polarity and ability to induce dipoles make them good candidates for dissolving TBBPA-DAE.
Logical Relationship of Factors Influencing Solubility
Caption: Factors influencing the solubility of TBBPA-DAE.
Conclusion
This compound is a highly lipophilic and hydrophobic molecule with very low solubility in water and limited solubility in polar solvents. Qualitative data suggests it is slightly soluble in chloroform and sparingly soluble in DMSO with energy input. Its solubility is expected to be highest in nonpolar aromatic and chlorinated solvents. Due to the scarcity of publicly available quantitative solubility data, the experimental protocol provided in this guide serves as a critical tool for researchers and scientists who require precise solubility information for their work. A thorough understanding of the interplay between the molecular structure of TBBPA-DAE and solvent properties is essential for solvent selection in various applications, from chemical synthesis and formulation to environmental fate and toxicology studies.
References
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- ChemBK. Tetrabromine Bisphenol A Bisallyl Ether.
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An In-depth Technical Guide to the Thermal Stability and Decomposition Products of Tetrabromobisphenol A Diallyl Ether (TBBPA-DAE)
Prepared by: Gemini, Senior Application Scientist
Abstract
Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is a brominated flame retardant (BFR) utilized to enhance the fire safety of various polymeric materials.[1] A comprehensive understanding of its thermal stability and decomposition behavior is paramount for predicting its performance at elevated temperatures, ensuring safe processing, and evaluating the environmental and health impact of its potential degradation products. This guide provides a detailed examination of the thermal characteristics of TBBPA-DAE, outlining the primary analytical methodologies for its assessment, detailing its decomposition pathways, and identifying the resultant products. We present field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), synthesize quantitative data into comparative tables, and provide mechanistic diagrams to elucidate the complex degradation processes. This document is intended for researchers, chemists, and material scientists engaged in polymer science, environmental analysis, and fire safety engineering.
Introduction
Tetrabromobisphenol A (TBBPA) and its derivatives are among the most widely used brominated flame retardants globally, incorporated into electronics, construction materials, and textiles to inhibit or delay combustion.[2][3][4] TBBPA-diallyl ether (TBBPA-DAE), with the chemical formula C₂₁H₂₀Br₄O₂, is a derivative of TBBPA where the phenolic hydroxyl groups are replaced with allyl ether groups.[1] This modification enhances its compatibility with certain polymer systems and can influence its thermal stability.[1]
The efficacy of a flame retardant is intrinsically linked to its thermal decomposition profile. The retardant must activate at a temperature that coincides with the decomposition of the host polymer to effectively interrupt the combustion cycle in either the gas or condensed phase. However, this same thermal instability raises critical questions. What products are formed upon decomposition? Are they hazardous? How does the decomposition mechanism proceed? Answering these questions is essential not only for optimizing fire retardant formulations but also for assessing the lifecycle impact of these materials, particularly during high-temperature recycling processes or accidental fires.
This guide is structured to provide a foundational understanding of TBBPA-DAE's thermal behavior, beginning with an assessment of its overall stability and progressing to the specific identification of its decomposition products.
Thermal Stability Assessment of TBBPA-DAE
The thermal stability of TBBPA-DAE dictates the temperature range in which it remains intact and the point at which it begins to break down to release flame-retardant species. The primary technique for this characterization is Thermogravimetric Analysis (TGA).
The Principle of Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique that measures the mass of a sample over time as the temperature changes. This method provides precise quantitative information about thermal decomposition, including the onset temperature of degradation (T_onset) and the temperature of maximum decomposition rate (T_max). For a compound like TBBPA-DAE, a TGA curve reveals a multi-stage degradation process, reflecting the sequential cleavage of different chemical bonds.[5][6]
Experimental Protocol: TGA of TBBPA-DAE
This protocol describes a standard method for evaluating the thermal stability of TBBPA-DAE. The causality for parameter selection is critical for data integrity.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of TBBPA-DAE powder into a ceramic or platinum TGA pan. A small sample mass is chosen to minimize thermal gradients within the sample, ensuring uniform heating.
-
Instrument Purge: Purge the TGA furnace with an inert gas, typically nitrogen (N₂), at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment. This ensures an oxygen-free environment, isolating the effects of thermal degradation (pyrolysis) from oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. This heating rate is a widely accepted standard that provides a good balance between analytical speed and the resolution of distinct decomposition events.[6]
-
-
Data Acquisition: Continuously record the sample mass (TG curve) and its first derivative (DTG curve) as a function of temperature. The DTG curve is crucial as its peaks correspond to the temperatures of the maximum rate of mass loss (T_max).
Interpreting TGA Data & Typical Results
The thermal decomposition of TBBPA derivatives typically occurs in distinct stages.[5][7] For TBBPA-DAE, the initial mass loss is associated with the cleavage of the allyl ether groups, followed by the breakdown of the core tetrabromobisphenol A structure.
Table 1: Typical Thermal Decomposition Data for TBBPA Derivatives
| Parameter | Typical Temperature Range (°C) | Associated Event |
|---|---|---|
| T_onset (Onset of Decomposition) | 200 - 250 °C | Initial bond scission, often C-Br or ether linkages.[5][8] |
| T_max1 (First Decomposition Peak) | 270 - 340 °C | Major mass loss event, corresponding to the cleavage of allyl groups and initial debromination.[5] |
| T_max2 (Second Decomposition Peak) | > 350 °C | Degradation of the remaining aromatic structure.[7] |
| Char Residue at 800 °C | Variable | Formation of a carbonaceous residue.[5] |
Note: Absolute temperatures can vary based on the specific purity of the TBBPA-DAE sample and the precise experimental conditions (e.g., heating rate).
Identification of Thermal Decomposition Products
While TGA quantifies when TBBPA-DAE decomposes, it does not identify what it decomposes into. For this, a more sophisticated hyphenated technique is required: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
The Principle of Py-GC/MS
Py-GC/MS is a powerful analytical method used to identify the volatile and semi-volatile compounds released from a sample upon rapid heating in an inert atmosphere.[9][10]
-
Pyrolysis (Py): The sample is heated rapidly to a specific temperature, causing it to thermally fragment into smaller, more volatile molecules.
-
Gas Chromatography (GC): The mixture of pyrolysis products is swept by a carrier gas into a GC column, where the compounds are separated based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the MS detector, which ionizes the molecules and fragments them into characteristic patterns. These patterns act as a chemical "fingerprint," allowing for positive identification by comparison to spectral libraries (e.g., NIST).[2]
Experimental Protocol: Py-GC/MS of TBBPA-DAE
This protocol provides a self-validating system for the robust identification of decomposition products.
Instrumentation:
-
Pyrolyzer (e.g., Frontier EGA/PY-3030D, CDS Pyroprobe) coupled to a GC/MS system (e.g., Agilent 8890 GC with 5977B MSD, Shimadzu GCMS-QP2020).[11][12]
Methodology:
-
Sample Preparation: Place approximately 0.1-0.5 mg of TBBPA-DAE into a disposable sample cup (e.g., Eco-Cup).[12] Precise weighing is less critical than for TGA, but consistency is key for semi-quantitative comparisons.
-
Pyrolysis Conditions:
-
GC Conditions:
-
Injector Temperature: 320 °C.[11][12] This high temperature ensures the rapid transfer of all pyrolysis products into the GC column without condensation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of brominated aromatic compounds.[2]
-
Oven Program: Start at 40-80 °C, hold for 1-3 minutes, then ramp at 10-20 °C/min to 300-320 °C and hold for 5-10 minutes.[2][11] This program allows for the separation of very volatile products at the beginning and ensures elution of larger, less volatile fragments at the end.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.[11]
-
Interface Temperature: 320 °C.[11]
-
Ionization Mode: Electron Impact (EI) at 70 eV. This is the standard ionization energy that produces reproducible fragmentation patterns for library matching.[2]
-
Mass Range: Scan from m/z 35 to 1000.[11] This range covers light hydrocarbon fragments up to and beyond the molecular weight of the parent compound and its primary derivatives.
-
Major Decomposition Pathways and Products
The thermal decomposition of TBBPA-DAE is a complex process involving several competing reaction pathways. The primary products identified via Py-GC/MS indicate that decomposition is initiated by the cleavage of the weakest bonds in the molecule.
Table 2: Major Thermal Decomposition Products of TBBPA-DAE Identified by Py-GC/MS
| Compound Class | Specific Products Identified | Notes on Formation |
|---|---|---|
| Light Hydrocarbons | Methane, Ethane, Propane, Ethylene[2][13] | Fragments from the allyl ether side chains. |
| Brominated Phenols | Bromophenol, Dibromophenol, Tribromophenol[5][14] | Formed after cleavage of the isopropylidene bridge and subsequent debromination or rearrangement. |
| Brominated Bisphenols | Mono-, Di-, and Tribromobisphenol A[5][14] | Resulting from partial debromination of the parent structure. |
| Inorganic Acids | Hydrogen Bromide (HBr)[5][14][15] | A primary product of debromination, where a bromine radical abstracts a hydrogen atom. This is a key species for gas-phase flame inhibition. |
| Other Aromatics | Toluene, Phenol, Isopropyl Phenol | Formed from the core bisphenol A structure after complete debromination and fragmentation. |
Mechanistic Insights & Workflow Visualization
To synthesize the information from TGA and Py-GC/MS, we can visualize the proposed decomposition mechanism and the analytical workflow used to derive it.
Proposed Decomposition Mechanism of TBBPA-DAE
The degradation begins with the homolytic cleavage of the weakest bonds. Theoretical studies and experimental evidence suggest that initial reactions include the scission of the C-Br bonds and the ether linkages.[16] The involvement of radicals significantly lowers the energy barrier for decomposition.[16]
Caption: Proposed thermal decomposition pathways for TBBPA-DAE.
Integrated Analytical Workflow
The characterization of a flame retardant's thermal properties requires a multi-faceted approach. The following workflow illustrates the logical progression from initial stability screening to detailed product identification.
Caption: Integrated workflow for thermal analysis of TBBPA-DAE.
Conclusion
The thermal stability and decomposition of TBBPA-diallyl ether are complex, multi-stage processes that are critical to its function as a flame retardant. Thermogravimetric Analysis (TGA) provides a robust quantitative measure of its stability, with decomposition typically initiating above 200 °C. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is an indispensable tool for identifying the array of decomposition products, which primarily include light hydrocarbons, various brominated phenols, and hydrogen bromide. The release of HBr is a key part of its flame retardant mechanism.
The methodologies and data presented in this guide provide a comprehensive framework for researchers and professionals to assess the thermal performance of TBBPA-DAE and other related flame retardants. This understanding is crucial for developing safer, more effective materials and for mitigating the potential environmental impact associated with their lifecycle.
References
- A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. (n.d.). SHIMADZU CORPORATION.
- Analysis of Brominated Flame Retardants Using a Pyrolysis GC-MS System. (2011, September). Shimadzu.
- Kauppila, T. J., et al. (n.d.). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. National Institutes of Health (NIH).
- Analysis of Brominated Flame Retardants and Phthalate Esters In Ploymers Under the Same Conditions Using a Pyrolysis GC-MS Syste. (n.d.). Shimadzu.
- This compound (CAS 25327-89-3). (n.d.). CymitQuimica.
- Stec, A. A., & Hull, T. R. (2014). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 37, 307-312.
- Luda, M. P., et al. (2003). Thermal degradation of a brominated bisphenol A derivative. ResearchGate.
- Products of thermal decomposition of brominated polymer flame retardants. (n.d.). CIOP.
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2019). ACS Publications.
- Liu, H., et al. (2020). Identification of Transformation/Degradation Products of Tetrabromobisphenol A and its Derivatives. ResearchGate.
- Marsanich, K., et al. (2004). Evaporation and thermal degradation of tetrabromobisphenol A above the melting point. ResearchGate.
- Al-Harahsheh, M., et al. (2018). The Thermal Degradation Process of Tetrabromobisphenol A. ResearchGate.
- Barontini, F., et al. (2004). The Thermal Degradation Process of Tetrabromobisphenol A. Industrial & Engineering Chemistry Research, 43(12), 2948-2956.
- Tetrabromobisphenol A. (n.d.). Wikipedia.
- Tetrabromobisphenol A (C15H12Br4O2). (n.d.). PubChem.
- Huang, J., et al. (2021). DFT studies on pyrolysis mechanisms of tetrabromobisphenol A (TBBPA). Environmental Science and Pollution Research, 28, 62961-62972.
- Barontini, F., et al. (2004). An experimental investigation of tetrabromobisphenol A decomposition pathways. ResearchGate.
- Al-Harahsheh, M., et al. (2023). Degradation of tetrabromobisphenol A (TBBA) with calcium hydroxide: a thermo-kinetic analysis. RSC Advances, 13, 7655-7667.
- Wu, X., et al. (2022). Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. Environmental Research, 212(Pt C), 112594.
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An In-Depth Technical Guide to the Historical Development and Production of Tetrabromobisphenol A (TBBPA) Diallyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabromobisphenol A (TBBPA) diallyl ether, a significant derivative of the widely used brominated flame retardant TBBPA, plays a crucial role as a reactive intermediate in the synthesis of other flame retardants. This technical guide provides a comprehensive overview of the historical context, chemical properties, and industrial production of TBBPA diallyl ether. The document delves into the intricacies of its synthesis, primarily through the Williamson ether synthesis, with a special focus on the application of phase-transfer catalysis as a cornerstone of modern industrial production. This guide aims to equip researchers and chemical process professionals with a thorough understanding of the scientific principles and practical methodologies associated with TBBPA diallyl ether, while also touching upon the environmental considerations inherent to brominated compounds.
Introduction: The Significance of TBBPA and its Diallyl Ether Derivative
Tetrabromobisphenol A (TBBPA) is one of the most produced brominated flame retardants (BFRs) globally, primarily utilized to enhance the fire safety of a wide array of polymers.[1] Its efficacy in reducing the flammability of materials has made it a key component in electronics, construction materials, and textiles. TBBPA can be incorporated into polymers either as a reactive flame retardant, where it becomes part of the polymer backbone, or as an additive flame retardant.[2]
TBBPA diallyl ether (2,2',6,6'-tetrabromobisphenol A diallyl ether) is a key derivative of TBBPA, characterized by the attachment of two allyl ether groups to the TBBPA backbone.[3] This structural modification enhances its reactivity and thermal stability, making it a valuable intermediate in the synthesis of other flame retardants, such as TBBPA bis(2,3-dibromopropyl) ether.[3][4] The presence of the allyl groups provides sites for further chemical modification, allowing for its integration into various polymer systems. While TBBPA diallyl ether itself possesses flame retardant properties, its primary industrial significance lies in its role as a precursor.
This guide will explore the historical trajectory of TBBPA diallyl ether's development, dissect the core principles of its production, and provide a detailed examination of the industrial synthesis process.
Historical Context: The Rise of Brominated Flame Retardants and TBBPA Derivatives
The development of TBBPA diallyl ether is intrinsically linked to the broader history of brominated flame retardants. The post-World War II era saw a rapid increase in the use of synthetic polymers in a vast range of consumer and industrial products. This proliferation of flammable materials created a pressing need for effective fire safety solutions, leading to the development and widespread adoption of flame retardants. Brominated compounds, due to their high efficacy in disrupting the combustion cycle, emerged as a dominant class of flame retardants.
Tetrabromobisphenol A (TBBPA) has been in extensive use for over three decades, valued for its thermal stability and effectiveness in printed wiring boards and other electronic components.[5] The development of TBBPA derivatives, such as the diallyl ether, was a logical progression driven by the need for reactive flame retardants that could be chemically bonded into the polymer matrix. This reactive approach minimizes the potential for the flame retardant to leach out of the product over time, a concern with additive flame retardants.
Core Synthesis Methodology: The Williamson Ether Synthesis
The industrial production of TBBPA diallyl ether is predominantly achieved through the Williamson ether synthesis. This classic organic reaction, first reported in 1850, remains a versatile and reliable method for forming ethers.[6] The fundamental reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion.
In the context of TBBPA diallyl ether synthesis, the reaction proceeds as follows:
-
Deprotonation: The phenolic hydroxyl groups of Tetrabromobisphenol A (TBBPA) are deprotonated by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding dianion (a bis-phenoxide).
-
Nucleophilic Attack: The highly nucleophilic phenoxide ions then attack an allylic halide, most commonly allyl chloride or allyl bromide, in an SN2 reaction. This results in the displacement of the halide and the formation of the ether linkage.
The overall chemical equation for the synthesis is:
(HO-C₆H₂Br₂-)₂C(CH₃)₂ + 2 NaOH + 2 CH₂=CHCH₂Cl → (CH₂=CHCH₂O-C₆H₂Br₂-)₂C(CH₃)₂ + 2 NaCl + 2 H₂O
The Industrial Imperative for Efficiency: Phase-Transfer Catalysis
A significant challenge in the industrial-scale Williamson ether synthesis of TBBPA diallyl ether is the immiscibility of the reactants. TBBPA and its corresponding phenoxide are soluble in an aqueous phase (with the base), while the allyl halide is typically soluble in an organic solvent.[7] This phase separation severely limits the reaction rate, as the reacting species can only interact at the interface between the two liquid phases.
To overcome this limitation, industrial processes employ Phase-Transfer Catalysis (PTC) . This powerful technique utilizes a phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a phosphonium salt, to facilitate the transport of the reactive anion from the aqueous phase to the organic phase.[7][8]
The mechanism of phase-transfer catalysis in this context can be visualized as follows:
Figure 1: Catalytic cycle of phase-transfer catalyzed TBBPA diallyl ether synthesis.
The key advantages of employing phase-transfer catalysis in the industrial production of TBBPA diallyl ether include:
-
Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is dramatically increased, leading to shorter batch times and higher throughput.[7]
-
Milder Reaction Conditions: PTC often allows for the use of lower temperatures and pressures, which reduces energy consumption and minimizes the formation of byproducts.[3]
-
Use of Inexpensive Reagents: It enables the use of readily available and less expensive inorganic bases and solvents.[7]
-
Simplified Workup: The catalyst can often be recycled, and the separation of the organic and aqueous phases is straightforward.
-
Improved Yield and Purity: The enhanced reaction efficiency and reduced side reactions typically result in higher yields of the desired product with better purity.[7]
Industrial Production of TBBPA Diallyl Ether: A Step-by-Step Protocol
The following protocol represents a plausible industrial-scale process for the synthesis of TBBPA diallyl ether, integrating the principles of Williamson ether synthesis and phase-transfer catalysis. This protocol is a composite based on established chemical principles and information gleaned from related patent literature.[1][9]
Reactants and Materials
| Component | Function | Typical Molar Ratio (relative to TBBPA) |
| Tetrabromobisphenol A (TBBPA) | Starting Material | 1.0 |
| Sodium Hydroxide (NaOH) | Base for Deprotonation | 2.0 - 2.2 |
| Allyl Chloride | Alkylating Agent | 2.0 - 2.5 |
| Phase-Transfer Catalyst (e.g., TBAB) | Catalyst | 0.01 - 0.05 |
| Organic Solvent (e.g., Toluene) | Reaction Medium | Variable |
| Water | Reaction Medium | Variable |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of TBBPA diallyl ether.
Detailed Procedural Steps
-
Reactor Charging and Phenoxide Formation: A suitable reactor is charged with TBBPA, water, and a slight excess of sodium hydroxide. The mixture is heated and stirred until the TBBPA is fully dissolved and the sodium salt of TBBPA is formed.
-
Addition of Catalyst and Solvent: The phase-transfer catalyst (e.g., TBAB) and an appropriate organic solvent (e.g., toluene) are added to the reactor.
-
Addition of Allylating Agent: Allyl chloride is added gradually to the reaction mixture. The addition is typically controlled to manage the exothermic nature of the reaction and maintain the desired temperature (e.g., 60-80°C).
-
Reaction: The reaction mixture is maintained at the set temperature with vigorous stirring for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to track the disappearance of TBBPA and the formation of the product.
-
Workup and Isolation:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The organic and aqueous layers are separated.
-
The organic layer, containing the TBBPA diallyl ether, is washed with water to remove any remaining salts and base.
-
The solvent is removed from the organic layer under reduced pressure.
-
-
Purification: The crude TBBPA diallyl ether is then purified, typically by recrystallization from a suitable solvent (e.g., isopropanol), to yield a product of high purity.
-
Drying: The purified product is dried under vacuum to remove any residual solvent.
Quality Control and Analytical Characterization
The purity of the final TBBPA diallyl ether product is critical for its subsequent use. Standard analytical techniques employed for quality control include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any unreacted TBBPA or byproducts.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. The melting point of TBBPA diallyl ether is typically in the range of 118-120°C.[10]
-
Spectroscopic Methods (FTIR, NMR): To confirm the chemical structure of the final product.
Environmental and Safety Considerations
Like many brominated compounds, TBBPA and its derivatives are subject to environmental and health scrutiny due to concerns about their potential for persistence, bioaccumulation, and toxicity.[3] While TBBPA diallyl ether is primarily used as a reactive intermediate, which limits its direct release into the environment, proper handling and disposal are essential to minimize any potential risks. Industrial production facilities must adhere to strict environmental regulations regarding waste disposal and emissions.
Research is ongoing to understand the environmental fate and toxicological profiles of TBBPA and its derivatives. The monoallyl ether of TBBPA, a potential byproduct of the synthesis, has been detected in environmental samples.[11] This underscores the importance of optimizing the synthesis process to maximize the yield of the desired diallyl ether and minimize byproduct formation.
Conclusion
TBBPA diallyl ether stands as a testament to the evolution of industrial organic synthesis. Its production, rooted in the venerable Williamson ether synthesis, has been significantly refined through the application of phase-transfer catalysis, enabling efficient and large-scale manufacturing. As a key intermediate in the flame retardant industry, it continues to play a role in enhancing the fire safety of a multitude of products. For researchers and professionals in the chemical industry, a thorough understanding of the historical context, synthesis mechanisms, and production protocols of TBBPA diallyl ether is essential for process optimization, quality control, and the responsible management of this important chemical.
References
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- Tetrabromobisphenol-A (TBBPA) is a commercial flame retardant used in rigid FR-4 printed wiring boards (PWB).
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natural occurrence and background levels of TBBPA-DAE
An In-Depth Technical Guide to the Environmental Occurrence and Analysis of Tetrabromobisphenol A Diallyl Ether (TBBPA-DAE)
Introduction
Tetrabromobisphenol A (TBBPA) stands as one of the most prolifically used brominated flame retardants (BFRs) globally, incorporated into a vast array of consumer and industrial products to mitigate fire risk.[1] While TBBPA can be chemically bound within polymers (reactive use), its derivatives are often employed as additive flame retardants, meaning they are physically mixed into the material and are more prone to leaching into the environment.[2]
Among these derivatives, this compound (TBBPA-DAE), also referred to as TBBPA allyl ether (TBBPA AE), is an emerging contaminant of concern.[3] Its detection in various environmental compartments, coupled with evidence of potential toxicity, necessitates a thorough understanding of its environmental prevalence, background levels, and the analytical methodologies required for its accurate quantification.[4] This guide provides a technical overview for researchers and scientific professionals, synthesizing current knowledge on the sources, occurrence, analysis, and potential toxicological implications of TBBPA-DAE.
Sources and Environmental Fate
The presence of TBBPA-DAE in the environment is primarily linked to anthropogenic activities. Unlike naturally occurring organobromine compounds, TBBPA-DAE is a synthetic chemical released from specific point sources.
-
Industrial Manufacturing: The most significant emissions of TBBPA-DAE originate from manufacturing facilities where it is produced or used. Studies have clearly identified BFR manufacturing plants as primary release sources, with the compound's distribution in the surrounding environment directly correlating with proximity to the plant.[4]
-
Leaching and Disposal: As an additive flame retardant, TBBPA-DAE can migrate from consumer products such as electronics, textiles, and plastics during their use and disposal.[2] E-waste dismantling sites, landfills, and wastewater treatment plant effluents are considered significant secondary sources contributing to its environmental load.[1]
Due to its chemical properties, including low water solubility, TBBPA-DAE released into aquatic ecosystems tends to partition from the water column and adsorb to particulate matter, ultimately accumulating in sediments.[4][5] This makes sediment a critical matrix for monitoring its environmental contamination.
Environmental Occurrence and Background Levels
Monitoring studies have confirmed the presence of TBBPA-DAE in various environmental matrices, though data on its occurrence in remote or "background" locations are scarce. The majority of available data pertains to areas impacted by industrial activity.
One comprehensive study near a BFR manufacturing plant in South China provides key insights into its environmental concentrations.[4] TBBPA-DAE was identified as a key neurotoxicant in the local environment, with levels detected in river water, sediment, and soil.[4] Further investigations have found TBBPA-DAE and its structural analog, TBBPA 2,3-dibromopropyl ether (TBBPA DBPE), in mollusks from coastal regions, demonstrating its bioavailability and potential for bioaccumulation in aquatic organisms.[3]
Table 1: Detected Concentrations of TBBPA-DAE in Environmental Matrices
| Environmental Matrix | Location/Context | Concentration Range | Reference |
| River Water | Near BFR Manufacturing Plant, China | Up to 49 ng/L | [4] |
| Surface Sediments | Near BFR Manufacturing Plant, China | 1.0 to 10,183 ng/g dw | [3][4] |
| Soil | Near BFR Manufacturing Plant, China | <0.002 to 42 ng/g dw | [3][4] |
| Mollusks (Coastal) | Chinese Bohai Sea | <0.003 to 0.54 ng/g dw | [3] |
| Earthworms | Near BFR Manufacturing Plant, China | <0.002 to 0.064 ng/g dw | [3] |
| Seepage Water | Near Landfill/Recycling Site, Norway | Detected (concentration not specified) | [6] |
| Sediment | Near Landfill/Recycling Site, Norway | Detected (concentration not specified) | [6] |
dw = dry weight
The data strongly suggest that TBBPA-DAE concentrations are highest near industrial sources and that sediment acts as a primary sink. The absence of data from remote locations makes it difficult to establish a global background level, highlighting a critical knowledge gap.
Analytical Methodologies
The accurate quantification of TBBPA-DAE in complex environmental matrices requires sophisticated analytical techniques capable of high sensitivity and selectivity. The predominant method is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4]
Analytical Workflow
The general workflow for the analysis of TBBPA-DAE involves sample extraction, extract cleanup and purification, and instrumental analysis. The choice of specific techniques depends on the matrix being analyzed.
Detailed Protocol: Analysis of TBBPA-DAE in Sediment
This protocol is a representative methodology synthesized from established procedures for TBBPA and its derivatives.[4][6][7] It is designed to provide a robust framework for researchers.
1. Sample Preparation and Extraction:
- Drying: Lyophilize sediment samples until a constant weight is achieved.
- Homogenization: Sieve the dried sample through a 150 µm mesh to ensure homogeneity.
- Spiking: Weigh approximately 2 g of the homogenized sample into an extraction cell. Spike the sample with a known amount of a surrogate standard (e.g., ¹³C₁₂-labeled TBBPA) to monitor procedural recovery.
- Extraction: Perform Accelerated Solvent Extraction (ASE) or ultrasonic extraction. A common solvent mixture is dichloromethane/n-hexane (1:1, v/v).[6]
- ASE Parameters (Example): Temperature: 100°C; Pressure: 1500 psi; Static time: 10 min; Cycles: 2.
2. Extract Cleanup and Fractionation:
- Concentration: Concentrate the raw extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Lipid Removal (if necessary): For samples with high organic content, a sulfuric acid treatment or gel permeation chromatography (GPC) may be required.
- Solid-Phase Extraction (SPE): a. Prepare an LC-Si (silica) SPE cartridge by pre-washing with dichloromethane/n-hexane. b. Load the concentrated extract onto the cartridge. c. Elute interfering compounds with a non-polar solvent like n-hexane. d. Elute the target analytes (TBBPA-DAE) using a more polar solvent mixture, such as 1 mL of acetone followed by 30 mL of dichloromethane/n-hexane (1:1, v/v).[6]
- Final Concentration: Evaporate the purified eluate to near dryness and reconstitute in a known volume (e.g., 200 µL) of mobile phase (e.g., methanol). Add an internal/recovery standard just prior to analysis.
3. Instrumental Analysis (LC-APCI-MS/MS):
- Chromatographic Separation:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
- Mobile Phase: A gradient of methanol and water is typically effective.[8]
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometric Detection:
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often preferred for TBBPA derivatives.[4][6]
- Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for TBBPA-DAE and the labeled standard must be optimized. For TBBPA-DAE (C₂₁H₂₀Br₄O₂), the precursor ion would be [M-H]⁻.
4. Quality Control and Quantification:
- A calibration curve is generated using authentic TBBPA-DAE standards.
- The concentration in the sample is calculated based on the relative response to the internal standard and corrected for the recovery of the surrogate standard.
- Method blanks, matrix spikes, and duplicate samples should be analyzed in each batch to ensure data quality and trustworthiness.
Potential Toxicological Mechanisms
While toxicological data for TBBPA-DAE is less extensive than for its parent compound, initial studies have identified it as a potent neurotoxicant.[4] Bioassay-directed fractionation of environmental sediment extracts confirmed that TBBPA-DAE was the primary causative agent for the observed neurotoxicity in cultured cerebellar granule neurons.[4] The 1-propenyl group in its structure is hypothesized to be a key factor in its neurotoxic potency when compared to other TBBPA derivatives.[4]
Although a definitive signaling pathway for TBBPA-DAE has not been fully elucidated, we can hypothesize a plausible mechanism based on the known toxicological profiles of TBBPA and structurally similar derivatives like TBBPA-DHEE.[9][10] These compounds are known to induce oxidative stress, disrupt Ca²⁺ homeostasis, and interfere with key signaling pathways related to neurodevelopment.[2][9][10]
Hypothesized Neurotoxic Pathway of TBBPA-DAE
The following diagram illustrates a potential mechanism by which TBBPA-DAE may exert its neurotoxic effects, integrating findings from related compounds.
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Spectroscopic Characterization of Tetrabromobisphenol A Diallyl Ether: A Technical Guide for Researchers
Introduction
Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is a brominated flame retardant (BFR) widely utilized in polymers to enhance fire safety in a range of consumer and industrial products, including electronics and construction materials.[1] Its molecular structure, derived from tetrabromobisphenol A (TBBPA), features the addition of two allyl ether groups, which imparts specific chemical properties relevant to its function and potential environmental fate.[1] As with many BFRs, understanding the precise chemical identity and purity of TBBPA-DAE is of paramount importance for quality control, environmental monitoring, and toxicological studies.[2][3][4]
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for TBBPA-DAE, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features. The protocols and interpretations presented herein are grounded in established analytical principles to ensure trustworthiness and reproducibility.
Molecular Structure and Isotopic Considerations
The chemical structure of TBBPA-DAE is fundamental to interpreting its spectroscopic data. The presence of four bromine atoms is particularly noteworthy due to the natural isotopic abundance of bromine (79Br ≈ 50.69%, 81Br ≈ 49.31%). This isotopic distribution gives rise to characteristic patterns in mass spectrometry, which are definitive for identifying brominated compounds.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For TBBPA-DAE, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of TBBPA-DAE is characterized by distinct signals corresponding to the aromatic, allyl, and isopropylidene protons. Due to the symmetry of the molecule, the number of unique proton environments is simplified.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | s | 4H | Ar-H |
| ~6.0 | m | 2H | -O-CH₂-CH =CH₂ |
| ~5.4 | dd | 2H | -O-CH₂-CH=CH ₂ (trans) |
| ~5.2 | dd | 2H | -O-CH₂-CH=CH ₂ (cis) |
| ~4.3 | d | 4H | -O-CH ₂-CH=CH₂ |
| ~1.7 | s | 6H | -C(CH ₃)₂- |
Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is appropriate for TBBPA-DAE due to its good solubility. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, particularly for resolving the multiplets of the allyl group protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of TBBPA-DAE in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of TBBPA-DAE. The presence of bromine atoms significantly influences the chemical shifts of the aromatic carbons.
Table 2: ¹³C NMR Spectral Data for this compound [5]
| Chemical Shift (δ, ppm) | Assignment |
| 152.1 | Ar-C -O |
| 147.8 | Ar-C -C(CH₃)₂ |
| 132.9 | Ar-C H |
| 132.2 | -O-CH₂-C H=CH₂ |
| 118.0 | -O-CH₂-CH=C H₂ |
| 115.7 | Ar-C -Br |
| 74.2 | -O-C H₂-CH=CH₂ |
| 42.1 | -C (CH₃)₂ |
| 31.0 | -C(C H₃)₂ |
Trustworthiness of the Protocol: A proton-decoupled ¹³C NMR experiment is standard for simplifying the spectrum to single lines for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial for accurately detecting quaternary carbons, which have longer relaxation times.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Spectrometer: 100 MHz (corresponding to 400 MHz for ¹H) or higher NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-2048 scans.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 250 ppm (centered around 100 ppm).
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the residual solvent signal (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of TBBPA-DAE will show characteristic absorption bands for the aromatic rings, ether linkages, and allyl groups.
Table 3: Key IR Absorption Bands for this compound [6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2970, 2870 | Medium | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1450 | Strong | C=C stretch (aromatic) |
| ~1230 | Strong | C-O-C stretch (aryl ether) |
| ~1000 | Strong | =C-H bend (alkene) |
| ~650 | Strong | C-Br stretch |
Authoritative Grounding: The assignment of these bands is based on well-established correlation tables for IR spectroscopy. The presence of the strong C-O-C stretch and the various alkene-related bands are key identifiers for the diallyl ether functionality.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid TBBPA-DAE sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Detector: DTGS or MCT detector.
-
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans.
-
-
Data Collection:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
-
Figure 2: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For TBBPA-DAE, the isotopic pattern of bromine is a key diagnostic feature.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 620, 622, 624, 626, 628 | Molecular ion [M]⁺ cluster (due to 4 Br atoms) |
| 543, 545, 547, 549 | [M - C₃H₅O]⁺ fragment (loss of an allyl ether radical) |
| 502, 504, 506, 508 | [M - C₃H₅O - Br]⁺ fragment |
| 41 | [C₃H₅]⁺ fragment (allyl cation) |
Expertise & Experience: The choice of ionization technique is critical. Electron Ionization (EI) is likely to cause significant fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are more likely to preserve the molecular ion.[2][7] A thermal decomposition tandem mass spectrometry (TD-MS/MS) method has also been developed for the rapid detection of TBBPA-DAE.[8]
Experimental Protocol for Mass Spectrometry (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of TBBPA-DAE (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Liquid Chromatography (LC) Setup (for sample introduction):
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid to promote ionization).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS) Setup:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 100-1000.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the molecular ion.
-
-
Data Analysis:
-
Examine the full scan mass spectrum for the characteristic isotopic cluster of the molecular ion.
-
If fragmentation is observed, or if performing MS/MS, analyze the fragment ions to confirm the structure.
-
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a robust and comprehensive dataset for its unequivocal identification. The interplay of the aromatic, isopropylidene, and diallyl ether moieties gives rise to a unique spectral fingerprint. By understanding the principles behind the spectroscopic techniques and following validated protocols, researchers can confidently verify the structure and purity of this important flame retardant, ensuring the integrity of their scientific investigations.
References
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- 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene). PubChem. [Link]
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- Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS). Organohalogen Compounds, Volume 70 (2008) page 000003. [Link]
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- A kind of preparation method of bisphenol A bisallyl ether.
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- Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. ACS Omega. 2021 Dec 27;7(1):1352-1363. doi: 10.1021/acsomega.1c05877. [Link]
- Identification of Tetrabromobisphenol A Allyl Ether and Tetrabromobisphenol A 2,3-Dibromopropyl Ether in the Ambient Environment near a Manufacturing Site and in Mollusks
- Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors. Environ Health Perspect. 2020 Oct;128(10):107004. doi: 10.1289/EHP6925. [Link]
- Tetrabromobisphenol A. PubChem. [Link]
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- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Int J Anal Chem. 2012;2012:714309. doi: 10.1155/2012/714309. [Link]
- Identification of tetrabromobisphenol A allyl ether and tetrabromobisphenol A 2,3-dibromopropyl ether in the ambient environment near a manufacturing site and in mollusks at a coastal region. Environ Sci Technol. 2013 May 7;47(9):4163-71. doi: 10.1021/es400331y. [Link]
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. 2024 Jul 18;9(30):34389-34399. doi: 10.1021/acsomega.4c04059. [Link]
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Evaluating the Potential Endocrine-Disrupting Effects of Tetrabromobisphenol A (TBBPA) Diallyl Ether
An In-Depth Technical Guide:
Abstract
Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is an additive brominated flame retardant (BFR) used to enhance fire safety in a variety of consumer products.[1] As a derivative of the high-production-volume chemical TBBPA, which is a known endocrine disruptor, the toxicological profile of TBBPA-DAE is of significant scientific interest.[2] However, specific data on its endocrine-disrupting capabilities are scarce. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential endocrine-disrupting effects of TBBPA-DAE. We synthesize the extensive knowledge of the parent compound, TBBPA, to establish likely mechanisms of action and provide detailed, field-proven methodologies for the direct assessment of TBBPA-DAE. This document outlines the core principles of thyroid and steroid pathway disruption, presents validated in vitro protocols, and offers a logical workflow for generating the robust data needed to characterize the risk profile of this emerging environmental contaminant.
Introduction: The Concern with Brominated Flame Retardants
Brominated flame retardants (BFRs) are a broad class of organobromine compounds added to materials like plastics, textiles, and electronics to inhibit combustion.[3] Their additive nature, however, allows them to leach into the environment, leading to widespread human and wildlife exposure.[4] Many BFRs are structurally similar to endogenous hormones, raising significant concerns about their potential to interfere with the endocrine system—a phenomenon known as endocrine disruption.[5]
Tetrabromobisphenol A (TBBPA) is one of the most widely used BFRs globally.[2][5] Its derivatives, including TBBPA diallyl ether (TBBPA-DAE, CAS No. 25327-89-3), are also utilized in commercial applications and have been detected in the environment, particularly near manufacturing facilities.[1][6][7] While TBBPA-DAE has been identified as a potential neurotoxicant, its capacity to disrupt hormonal pathways remains largely uncharacterized.[6] This guide leverages the well-documented endocrine-disrupting profile of TBBPA as a predictive model for TBBPA-DAE and provides the technical means to validate these hypotheses experimentally.
Mechanistic Insights from the Parent Compound: TBBPA
Understanding the endocrine-disrupting mechanisms of TBBPA is critical for predicting the potential effects of its diallyl ether derivative. TBBPA interferes with multiple hormonal axes, primarily the thyroid and steroidogenic pathways.
Thyroid System Disruption
The structural analogy between TBBPA and the thyroid hormone thyroxine (T4) is the basis for its profound effects on the thyroid system.[5] Disruption occurs via two primary mechanisms:
-
Competition for Transport Proteins: TBBPA binds with high affinity to transthyretin (TTR), a key transport protein for thyroid hormones in the blood.[5][8][9] This competitive binding can displace endogenous T4, potentially altering its bioavailability and homeostasis.[4] Studies on TBBPA mono-ether structural analogs have confirmed that ether derivatives retain the ability to bind strongly to TTR.[8][10]
-
Interaction with Thyroid Receptors (TRs): TBBPA and its analogs can bind directly to nuclear thyroid receptors (TRα and TRβ), acting as both weak agonists and antagonists.[5][8][9][11] This interaction can disrupt the transcription of thyroid hormone-responsive genes, leading to adverse effects on development and metabolism.[11][12]
Figure 1: Hypothesized disruption of the thyroid hormone pathway by TBBPA-DAE.
Steroid Hormone and Reproductive System Disruption
TBBPA's effects on steroid hormones are complex, with evidence pointing towards indirect mechanisms rather than potent, direct receptor agonism.
-
Inhibition of Estrogen Metabolism: TBBPA is a potent inhibitor of estrogen sulfotransferase (SULT1E1), an enzyme that inactivates 17β-estradiol (E2) by sulfation.[13][14] By inhibiting this metabolic pathway, TBBPA can increase the local bioavailability of active estrogens, leading to a pro-estrogenic state.[4][13] Crystallographic analysis shows that TBBPA binds directly to the SULT1E1 active site, mimicking estradiol.[14]
-
Estrogen Receptor (ER) Interaction: Evidence for direct binding of TBBPA to estrogen receptors is conflicting.[4][13] Some studies report weak binding and estrogenic activity, while others find none.[4][15] This suggests that the primary mode of estrogenic disruption is likely through metabolic interference.
-
Alteration of Steroidogenesis: In vitro studies using the H295R human adrenocortical carcinoma cell line show that TBBPA can affect the expression of genes involved in steroid synthesis (steroidogenesis).[3] This model is crucial for identifying chemicals that interfere with the production of hormones like testosterone and estradiol.[16]
A Framework for Investigating TBBPA Diallyl Ether
Given the lack of specific data, a tiered, systematic approach is required to characterize the endocrine-disrupting potential of TBBPA-DAE. The following experimental workflow is proposed, progressing from high-throughput screening to specific mechanistic assays.
Figure 2: Proposed experimental workflow for assessing TBBPA-DAE.
Key Experimental Protocols
The following protocols are foundational for assessing endocrine disruption. They are designed to be self-validating through the inclusion of appropriate positive, negative, and vehicle controls.
Protocol: H295R Steroidogenesis Assay (OECD TG 456)
This in vitro assay is the gold standard for identifying substances that affect the production of testosterone and estradiol.[16][17]
Causality: The H295R cell line expresses most key enzymes of the steroidogenic pathway.[16] By measuring the final hormone products (testosterone and estradiol) and key intermediates, one can detect interference at multiple points in the pathway, such as inhibition of enzymes like aromatase (CYP19) or 17β-hydroxysteroid dehydrogenase (17β-HSD).[17]
Methodology:
-
Cell Culture: Culture H295R cells in a supplemented medium (e.g., DMEM/F12 with ITS+ supplement and charcoal-stripped fetal bovine serum) in 24- or 48-well plates until they reach ~80% confluency.
-
Exposure: Replace the culture medium with fresh medium containing TBBPA-DAE at a range of concentrations (e.g., 0.01 µM to 100 µM) and appropriate controls. Include a vehicle control (e.g., DMSO), a positive control for induction (e.g., Forskolin), and inhibitors (e.g., Prochloraz for aromatase inhibition).
-
Incubation: Incubate the cells for 48 hours. This duration allows for significant hormone accumulation in the medium.
-
Sample Collection: At the end of the incubation, collect the cell culture medium from each well.
-
Hormone Quantification: Analyze the concentrations of testosterone and estradiol in the medium using validated methods such as ELISA, LC-MS/MS, or radioimmunoassay.
-
Data Analysis: Normalize hormone concentrations to the vehicle control. Statistically analyze for significant increases or decreases in hormone production across the concentration range. A significant decrease in estradiol coupled with an increase in testosterone, for example, would suggest aromatase inhibition.
Figure 3: Key steps in the H295R steroidogenesis pathway and potential points of interference.
Protocol: Competitive Ligand Binding Assay for Transthyretin (TTR)
This assay determines if TBBPA-DAE can displace the natural ligand, T4, from its binding site on the TTR transport protein.
Causality: A compound that competitively binds to TTR can disrupt the transport and availability of thyroid hormones, a key molecular initiating event in thyroid disruption.[8] This assay directly measures the binding affinity of the test chemical relative to the endogenous hormone.
Methodology:
-
Reagents: Prepare a solution of purified human TTR, a fluorescently-labeled T4 probe (or radiolabeled T4), and a range of concentrations of TBBPA-DAE and unlabeled T4 (as a positive control).
-
Incubation: In a microplate, combine TTR and the labeled T4 probe. Add either TBBPA-DAE or unlabeled T4 across a concentration gradient. Incubate to allow binding to reach equilibrium.
-
Detection: Measure the signal from the labeled T4 probe. In a fluorescence polarization assay, for example, the displacement of the small fluorescent probe from the large TTR protein will result in a decrease in polarization.
-
Data Analysis: Plot the signal against the log concentration of the competitor (TBBPA-DAE or T4). Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the probe's binding). The relative potency can be calculated by comparing the IC50 of TBBPA-DAE to that of T4.
Protocol: Estrogen Sulfotransferase (SULT1E1) Inhibition Assay
This assay measures the ability of TBBPA-DAE to inhibit the enzymatic inactivation of estradiol.
Causality: Inhibition of SULT1E1 prevents the sulfation of estradiol, a key step in its deactivation and elimination.[14] This leads to higher levels of active estradiol in tissues, which can cause estrogen-mediated adverse effects.[4][13]
Methodology:
-
Reagents: Use recombinant human SULT1E1 enzyme, the substrate 17β-estradiol (E2), and the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Reaction Setup: In a microplate, combine the SULT1E1 enzyme, E2, and PAPS in a suitable buffer. Add TBBPA-DAE across a concentration gradient. Include a known inhibitor (e.g., TBBPA) as a positive control.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow for enzymatic conversion.
-
Detection: Stop the reaction and measure the amount of product (sulfated E2) or the depletion of substrate (E2). This can be achieved using various methods, including radiolabeled substrates followed by chromatography, or LC-MS/MS for direct quantification.
-
Data Analysis: Calculate the rate of reaction at each concentration of TBBPA-DAE. Determine the IC50 value by plotting the percent inhibition versus the log concentration of the inhibitor.
Data Synthesis and Interpretation
To facilitate cross-study comparisons, quantitative data should be summarized in a structured format.
Table 1: Comparative In Vitro Endocrine Activity of TBBPA and Related Analogs
| Compound | Assay | Endpoint | Result (IC50 / EC50 / LOEC) | Reference |
| TBBPA | TTR Binding | IC50 | 0.034 - 0.2 µM | [9][18] |
| TBBPA | TRα Binding | IC20 | 1.5 µM | [9] |
| TBBPA | TRβ Binding | IC20 | 5 µM | [9] |
| TBBPA | SULT1E1 Inhibition | IC50 | 33 nM | [14] |
| TBBPA | H295R Steroidogenesis | Gene Expression | Altered at 0.05 µM | [3] |
| TBBPA-mono(allyl ether) | TTR Binding | IC50 | ~0.1 - 1.0 µM | [8] |
| TBBPA-mono(allyl ether) | TR Binding | IC20 | ~4.0 - 50.0 µM | [8] |
| TBBPA-mono(allyl ether) | GH3 Cell Proliferation | LOEC | 0.3 - 2.5 µM | [8] |
Note: IC50 = half-maximal inhibitory concentration; EC50 = half-maximal effective concentration; IC20 = 20% inhibitory concentration; LOEC = lowest observed effect concentration. This table summarizes data for the parent compound and mono-ether analogs to provide context for investigating TBBPA-DAE.
Conclusion and Future Directions
The existing body of evidence strongly identifies TBBPA as a chemical capable of disrupting both thyroid and steroid hormone pathways. Its diallyl ether derivative, TBBPA-DAE, is an emerging contaminant with a confirmed neurotoxic profile and, based on chemical structure and the activity of related ether analogs, a high probability of interacting with the same endocrine targets as its parent compound.
Significant data gaps remain regarding the specific endocrine-disrupting activity and potency of TBBPA-DAE. There is a critical need for focused research to formally characterize its toxicological profile. The experimental framework and detailed protocols provided in this guide offer a robust, mechanistically-informed pathway for researchers to:
-
Screen TBBPA-DAE for interactions with key endocrine receptors and transport proteins.
-
Quantify its effects on steroid hormone production using the H295R assay.
-
Investigate its potential to disrupt hormone metabolism via enzyme inhibition assays.
Generating these data is essential for accurate risk assessment and will provide the scientific foundation needed to understand the potential health impacts of human and environmental exposure to this flame retardant.
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bioaccumulation and biotransformation of TBBPA diallyl ether in aquatic organisms
An In-Depth Technical Guide on the Bioaccumulation and Biotransformation of TBBPA Diallyl Ether in Aquatic Organisms
Authored by: Gemini, Senior Application Scientist
Abstract
Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is a brominated flame retardant (BFR) of emerging concern due to its widespread use and potential for environmental persistence. As a derivative of the high-production-volume chemical TBBPA, its presence in aquatic ecosystems raises significant questions about its fate and effects on resident organisms. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation and biotransformation of TBBPA-DAE in aquatic species. We will delve into the toxicokinetic properties, metabolic pathways, and the analytical methodologies required to assess its environmental impact. This document is intended for researchers, ecotoxicologists, and environmental chemists engaged in the study of emerging environmental contaminants.
Introduction: The Environmental Profile of TBBPA Diallyl Ether
Tetrabromobisphenol A (TBBPA) is one of the most extensively used BFRs globally.[1][2] Its derivatives, including TBBPA diallyl ether (TBBPA-DAE), have been introduced as replacements for other BFRs that have been phased out due to environmental and health concerns. TBBPA-DAE is utilized in various consumer and industrial products to reduce flammability.[3] However, the release of these compounds into the environment during manufacturing, use, and disposal has led to their detection in various environmental matrices, including water and sediment.[3][4]
The chemical structure of TBBPA-DAE, characterized by its lipophilicity, suggests a potential for bioaccumulation in aquatic organisms.[4] Furthermore, there is growing evidence of its potential for neurotoxicity and endocrine disruption, making the study of its environmental fate and biological interactions a priority.[3][5] This guide synthesizes the available research on how aquatic organisms take up, distribute, and metabolize this emerging contaminant.
Bioaccumulation: Uptake and Distribution in Aquatic Organisms
Bioaccumulation describes the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues. Due to its hydrophobic nature, TBBPA-DAE is readily taken up by aquatic organisms from the surrounding water and diet.
Toxicokinetics in Fish
Studies in common carp (Cyprinus carpio) have demonstrated that TBBPA-DAE can be rapidly accumulated from water.[5][6] Following exposure to environmentally relevant concentrations, the compound is distributed to various tissues. The highest concentrations are typically found in lipid-rich tissues and organs with high metabolic activity.
A study on common carp exposed to 20 μg·L⁻¹ of TBBPA-DAE for 28 days revealed the following key findings[5]:
-
Rapid Uptake: The compound was quickly absorbed and distributed throughout the fish.
-
Tissue-Specific Distribution: The liver exhibited the highest concentration of TBBPA-DAE, reaching 6.00 μg·g⁻¹ wet weight.[5] This is indicative of the liver's primary role in xenobiotic metabolism.
-
Prolonged Residence Time: The kidney showed the longest residence time, with a half-life (t₁/₂) of 18.7 days, suggesting slower elimination from this organ.[5]
Quantitative Bioaccumulation Data
The bioconcentration factor (BCF) is a critical parameter for assessing the bioaccumulation potential of a chemical. It represents the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. While specific BCF values for TBBPA-DAE are still being established across a wide range of species, the data from common carp highlights its significant bioaccumulation potential.
| Parameter | Tissue | Value | Species | Source |
| Peak Concentration | Liver | 6.00 μg·g⁻¹ (wet weight) | Cyprinus carpio | [5] |
| Elimination Half-Life (t₁/₂) | Kidney | 18.7 days | Cyprinus carpio | [5] |
| Elimination Half-Life (t₁/₂) | Liver | 10.5 days | Cyprinus carpio | [5] |
| Elimination Half-Life (t₁/₂) | Gills | 8.8 days | Cyprinus carpio | [5] |
Table 1: Toxicokinetic parameters of TBBPA-DAE in common carp following a 28-day exposure period.
Biotransformation: Metabolic Fates of TBBPA Diallyl Ether
Biotransformation is the metabolic process by which organisms modify foreign chemical compounds (xenobiotics). This process can either lead to detoxification and enhanced elimination or, in some cases, result in the formation of more toxic metabolites. TBBPA-DAE undergoes both Phase I and Phase II biotransformation reactions in aquatic organisms.
Phase I Metabolism
Phase I reactions typically involve the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For TBBPA and its derivatives, these reactions are often mediated by the cytochrome P450 (CYP450) enzyme system.[7] In fish, studies on the parent compound TBBPA have shown that CYP1A and CYP3A4 are major enzymes involved in its metabolism.[7] Key Phase I transformations for TBBPA derivatives include:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings.
-
Debromination: Removal of bromine atoms, which can alter the toxicity and persistence of the molecule.[2]
-
O-demethylation/O-dealkylation: Cleavage of the ether bonds. In the case of TBBPA-DAE, this would involve the modification of the diallyl ether groups.
-
Oxidative Cleavage: Breakdown of the molecule near the central carbon atom.[7]
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. These conjugation reactions increase the water solubility of the xenobiotic, facilitating its excretion from the body.
In a study on common carp, 14 different Phase I and Phase II metabolites of TBBPA-DAE were identified in the liver, indicating extensive biotransformation.[5] Studies on TBBPA in freshwater microalgae have also identified sulfation and glucosylation as key biotransformation pathways.[2]
Proposed Biotransformation Pathway
The following diagram illustrates a proposed metabolic pathway for TBBPA-DAE in aquatic organisms, integrating findings from studies on both TBBPA-DAE and its parent compound, TBBPA.
A proposed biotransformation pathway for TBBPA-DAE in aquatic organisms.
Experimental Methodologies for Assessment
The study of bioaccumulation and biotransformation requires robust experimental designs and sensitive analytical techniques.
Experimental Protocol for Fish Bioaccumulation and Biotransformation Study
This protocol outlines a standard approach for assessing the toxicokinetics and metabolism of TBBPA-DAE in a model fish species.
1. Acclimation:
- Acclimate the test organisms (e.g., common carp or zebrafish) to laboratory conditions for a minimum of two weeks.
- Maintain stable water quality parameters (temperature, pH, dissolved oxygen) and a consistent feeding regime.
2. Exposure Phase:
- Expose the fish to a constant, environmentally relevant concentration of TBBPA-DAE in a flow-through or semi-static system for a defined period (e.g., 28 days).[5]
- Include a control group exposed to the solvent carrier only.
- Periodically sample water to verify exposure concentrations.
3. Sampling:
- At predetermined time points during the exposure phase, collect a subset of fish.
- Dissect tissues of interest (e.g., liver, muscle, gills, kidney, brain) and immediately freeze them in liquid nitrogen and store at -80°C until analysis.
4. Depuration Phase:
- After the exposure period, transfer the remaining fish to clean, TBBPA-DAE-free water for a depuration period (e.g., 14 days).[5]
- Continue sampling at regular intervals to determine the elimination rate of the compound.
5. Sample Preparation and Chemical Analysis:
- Homogenize tissue samples.
- Perform extraction of TBBPA-DAE and its metabolites using appropriate solvents (e.g., QuEChERS method).
- Analyze the extracts using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for accurate quantification and identification of the parent compound and its metabolites.[3]
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow.
Workflow for a typical aquatic bioaccumulation and biotransformation study.
Conclusion and Future Directions
The available evidence clearly indicates that TBBPA diallyl ether bioaccumulates in the tissues of aquatic organisms, particularly in the liver and kidney.[5][6] Furthermore, it is subject to extensive biotransformation, leading to the formation of a variety of Phase I and Phase II metabolites.[5] The presence of these metabolites is crucial to consider in ecological risk assessments, as they may possess their own toxicological properties.
Future research should focus on:
-
Expanding Species Coverage: Investigating the bioaccumulation and biotransformation of TBBPA-DAE in a wider range of aquatic organisms, including invertebrates and algae, to better understand its fate in aquatic food webs.
-
Metabolite Toxicity: Characterizing the toxicological profiles of the major metabolites of TBBPA-DAE to determine if biotransformation leads to detoxification or bioactivation.
-
Field Studies: Validating laboratory findings with field studies to assess the occurrence and bioaccumulation of TBBPA-DAE and its metabolites in wild populations.
A comprehensive understanding of the environmental fate of TBBPA-DAE is essential for developing effective environmental management strategies and protecting aquatic ecosystems from the potential adverse effects of this emerging contaminant.
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TBBPA-DAE exposure pathways in environmental and human samples
An In-depth Technical Guide to the Environmental and Human Exposure Pathways of Tetrabromobisphenol A Diallyl Ether (TBBPA-DAE)
Authored by Gemini, Senior Application Scientist
Foreword: Understanding the Ubiquitous Contaminant
Tetrabromobisphenol A (TBBPA) stands as one of the most widely utilized brominated flame retardants (BFRs) globally, incorporated into a vast array of consumer and industrial products to meet fire safety standards.[1][2] While much of the TBBPA is used as a reactive flame retardant, meaning it is chemically bound to the polymer matrix, a significant portion is used in its additive form and in the production of derivatives.[3][4] One such derivative is this compound (TBBPA-DAE), an emerging contaminant of concern.[5] Due to its additive nature, TBBPA and its derivatives can leach from products, leading to widespread environmental contamination and subsequent human exposure.[6][7]
This technical guide provides a comprehensive overview of the exposure pathways of TBBPA-DAE in both environmental and human matrices. It is designed for researchers, scientists, and professionals in drug development and environmental health who require a deep, mechanistic understanding of this compound's journey from industrial use to biological systems. We will explore the sources, transport, and fate of TBBPA-DAE in the environment, the primary routes of human exposure, and the analytical methodologies essential for its detection and quantification.
Part 1: Environmental Exposure Pathways of TBBPA-DAE
The journey of TBBPA-DAE into the environment is a complex process initiated by its release during manufacturing, use in consumer products, and disposal of electronic waste (e-waste).[8] Once released, it partitions into various environmental compartments, including air, water, soil, sediment, and dust.
Sources and Release into the Environment
The primary sources of TBBPA and its derivatives in the environment include:
-
Industrial Emissions : Manufacturing and processing facilities for BFRs and products containing them can release these compounds into the surrounding air, water, and soil.[8]
-
E-Waste Recycling : Informal and formal e-waste recycling sites are significant hotspots for TBBPA contamination, with high concentrations found in indoor and outdoor dust at these locations.[1][9]
-
Leaching from Consumer Products : TBBPA-DAE, as an additive flame retardant, is not chemically bound to the products it is used in, such as plastics and electronics.[10] This allows it to migrate out of these products over time, contaminating indoor environments.
Occurrence in Environmental Matrices
TBBPA and its derivatives have been detected in a wide range of environmental samples globally. The lipophilic nature and low vapor pressure of these compounds contribute to their persistence and accumulation, particularly in solid matrices.[11][12]
1.2.1. Air
Concentrations of TBBPA are generally lower in outdoor air compared to indoor air.[1] Indoor air in an electronic circuit board plant in China showed TBBPA concentrations ranging from 6.26 to 511 pg/m³.[11] Another study in Shenzhen, China, reported higher indoor air levels of 12.3–1640 pg/m³.[1]
1.2.2. Dust
Indoor dust is a major reservoir for TBBPA and its derivatives and a critical pathway for human exposure.[1][11]
-
Concentrations in indoor dust from various countries have been reported to be as high as 3435 ng/g dw.[1]
-
A study across twelve countries found significant levels of TBBPA in indoor dust, highlighting the global nature of this contamination.[1]
-
The proximity to e-waste recycling sites significantly increases TBBPA concentrations in both indoor (3435 ng/g dw) and outdoor dust (1998 ng/g dw).[1][9]
1.2.3. Water, Soil, and Sediment
TBBPA and its derivatives are frequently detected in aquatic and terrestrial environments.
-
Water : Concentrations in river water have been found to range from not detected (ND) to 12.279 ng/L, while lake water has shown levels between 18.5 and 82.6 ng/L.[1][11]
-
Soil : Soil samples near manufacturing and e-waste facilities show elevated levels, with concentrations reported up to 78.6 ng/g dw.[1]
-
Sediment : Sediments act as a sink for these persistent compounds. Concentrations in river sediments have been measured from 0.003 to 31 µg/g dw, with higher levels found near industrial sources.[1][11]
The following diagram illustrates the primary environmental pathways for TBBPA-DAE.
Caption: Environmental pathways of TBBPA-DAE from sources to human exposure.
Environmental Fate and Transformation
Once in the environment, TBBPA and its derivatives can undergo various transformation and degradation processes, including pyrolysis, photolysis, and biotransformation.[13] The primary degradation pathways for TBBPA involve debromination and β-scission.[13] For TBBPA-DAE, the biotransformation is thought to primarily occur through the breaking of the ether bond, followed by phase-II metabolism.[14][15][16]
Part 2: Human Exposure Pathways and Biomonitoring
Human exposure to TBBPA-DAE is widespread, occurring through multiple pathways.[3][9][17] The primary routes of non-occupational exposure are ingestion, inhalation, and dermal contact.[3]
Major Routes of Human Exposure
2.1.1. Ingestion
-
Dietary Intake : Ingestion of contaminated food is a primary exposure route.[1] TBBPA has been detected in various food items, including meat, eggs, milk, and aquatic foods, with mean concentrations in some Chinese studies reported as high as 5.76 ng/g lipid weight (lw) in milk.[1]
-
Dust Ingestion : Ingestion of indoor dust is a particularly significant pathway, especially for toddlers and young children due to their hand-to-mouth behaviors.[1] Daily intake estimates from dust are notably higher for children than for adults.[1][9]
2.1.2. Inhalation
Inhalation of contaminated air and resuspended dust particles is another route of exposure.[1] While generally considered a minor pathway compared to ingestion for TBBPA, it can be significant in occupational settings or highly contaminated indoor environments.[1] Less than 4% of TBBPA particles in dust are respirable.[1]
2.1.3. Dermal Contact
Dermal absorption from contact with consumer products or contaminated dust is also a potential exposure pathway.[1][3] In vitro studies using human skin have shown that TBBPA can be absorbed, with absorption rates varying depending on the dose and contact time, ranging from less than 1% to over 50% in different experimental setups.[1][10]
Human Biomonitoring: Detection in Human Samples
The presence of TBBPA and its metabolites in human biological samples confirms widespread exposure.
| Human Matrix | Reported Concentration Ranges | Key Findings & References |
| Serum/Plasma | <0.28 to 74 ng/g lw; typically <0.8 µg/L | Detected in numerous population studies.[1][11][18] |
| Urine | 0.19 to 127.24 µg/g creatinine | TBBPA and its conjugates are found in urine, indicating it as a major excretion route.[1][19] |
| Breast Milk | A significant route of exposure for nursing infants.[11][18][20] | |
| Hair | ND to 16.04 ng/g | TBBPA has been detected in hair samples, suggesting it can be a useful matrix for assessing long-term exposure.[1] |
Human Metabolism of TBBPA-DAE
In mammals, TBBPA is rapidly metabolized and excreted.[7][21] It undergoes extensive first-pass metabolism in the liver, where it is conjugated to form TBBPA-glucuronide and TBBPA-sulfate, which are then primarily excreted in the feces via bile.[1][6][7] For TBBPA-DAE, biotransformation is expected to involve the cleavage of the ether bonds, followed by conjugation of the resulting TBBPA molecule.[14][16]
The following diagram illustrates the metabolic pathway of TBBPA.
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Methodological & Application
The Synthesis and Application of Tetrabromobisphenol A Diallyl Ether in High-Performance Flame-Retardant Polymers
An Application Guide for Researchers
Authored by: Senior Application Scientist, Polymer Chemistry Division
Abstract
Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is a crucial monomer in the development of advanced flame-retardant polymers. As a derivative of Tetrabromobisphenol A (TBBPA), it incorporates a high bromine content within a polymerizable structure, offering a means to permanently integrate flame-retardant properties into the polymer backbone.[1] This guide provides a comprehensive overview for researchers and material scientists, detailing the synthesis of TBBPA-DAE, its subsequent polymerization via free-radical methods, and the characterization of the resulting polymers. We delve into the causality behind experimental protocols, the mechanisms of flame retardancy, and the critical analysis of polymer properties.
Introduction: The Rationale for Reactive Flame Retardants
The integration of flame retardants into polymeric materials is essential for safety in a vast range of applications, from electronics and construction to automotive interiors.[2][3] Flame retardants are broadly classified as additive or reactive. Additive retardants are physically blended with the polymer, which can lead to leaching over time and potential environmental and health concerns.[4][5] Reactive flame retardants, such as TBBPA-DAE, circumvent this issue by forming covalent bonds with the polymer matrix.[4][6] This permanent integration prevents migration, ensuring long-term performance and improved material integrity.
TBBPA-DAE is particularly advantageous due to its dual allyl ether functional groups, which are amenable to free-radical polymerization. This allows it to be readily copolymerized with a wide array of common vinyl monomers (e.g., styrene, acrylates), enabling the precise tuning of the final polymer's properties while imparting excellent flame resistance.[1]
Synthesis of this compound (TBBPA-DAE)
The synthesis of TBBPA-DAE is a standard Williamson ether synthesis, where the hydroxyl groups of TBBPA are deprotonated by a base to form alkoxides, which then act as nucleophiles to displace a halide from an allyl halide.
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number | Notes |
| Tetrabromobisphenol A (TBBPA) | ≥98% | Sigma-Aldrich | 79-94-7 | The primary precursor. |
| Allyl Bromide | 99% | Sigma-Aldrich | 106-95-6 | Allylating agent. Highly reactive and lachrymatory. |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Fisher Scientific | 1310-73-2 | Base for deprotonation. |
| Acetone | ACS Grade | VWR | 67-64-1 | Reaction solvent. |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Sigma-Aldrich | 1643-19-2 | Optional phase-transfer catalyst to improve reaction rate. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of TBBPA-DAE.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrabromobisphenol A (1.0 eq) in acetone.
-
Base Addition: Add a 50% (w/v) aqueous solution of sodium hydroxide (2.2 eq) and tetrabutylammonium bromide (0.05 eq). The use of a phase-transfer catalyst (TBAB) is crucial for facilitating the reaction between the aqueous NaOH and the organic-soluble TBBPA.
-
Heating: Heat the mixture to reflux (approximately 55-60°C) with vigorous stirring.
-
Allylation: Slowly add allyl bromide (2.2 eq) dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the TBBPA spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (NaBr) and wash it with a small amount of cold acetone.
-
Isolation: Combine the filtrates and remove the acetone using a rotary evaporator. The resulting crude product will be an off-white solid or a viscous oil.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure TBBPA-DAE as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40°C overnight. Characterize the final product using ¹H NMR and FTIR to confirm its structure.
Polymerization of TBBPA-DAE
The allyl groups of TBBPA-DAE make it suitable for free-radical polymerization. It can be homopolymerized or, more commonly, copolymerized with other monomers to tailor material properties.
General Principles of Free-Radical Polymerization
Free-radical polymerization proceeds via three main steps: initiation, propagation, and termination.[7]
-
Initiation: A free-radical initiator (e.g., AIBN, BPO) is thermally or photochemically decomposed to generate primary radicals. These radicals then react with a monomer molecule to create an active monomer radical.[7]
-
Propagation: The active monomer radical adds to another monomer molecule, transferring the radical center to the newly added unit. This chain growth process repeats, rapidly increasing the molecular weight.[7]
-
Termination: The growth of a polymer chain is stopped, typically by the combination of two growing chains or by disproportionation.[7]
Control over temperature is paramount in these reactions, as they are highly exothermic and can lead to auto-acceleration or a "runaway" reaction if not properly managed.[8]
Polymerization Workflow Diagram
Caption: General workflow for free-radical polymerization.
Protocol 1: Homopolymerization of TBBPA-DAE
-
Reactor Setup: In a Schlenk flask, dissolve TBBPA-DAE (1.0 eq) in an appropriate solvent such as 1,4-dioxane or toluene.
-
Inert Atmosphere: Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Preparation: In a separate vial, dissolve the initiator, 2,2'-azobisisobutyronitrile (AIBN) (0.01 eq), in a small amount of the reaction solvent.
-
Reaction: Heat the monomer solution to 70°C under a nitrogen atmosphere. Once the temperature is stable, inject the AIBN solution.
-
Polymerization: Allow the reaction to proceed for 12-24 hours. An increase in viscosity is typically observed.
-
Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove unreacted monomer and initiator residues, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Copolymerization of TBBPA-DAE with Styrene
-
Reactor Setup: In a Schlenk flask, dissolve TBBPA-DAE (e.g., 0.2 eq) and styrene (0.8 eq, freshly distilled to remove inhibitors) in toluene. The monomer feed ratio can be adjusted to control the bromine content and thus the flame retardancy of the final copolymer.
-
Inert Atmosphere: Purge the solution with dry nitrogen for 30 minutes.
-
Initiator: Prepare a solution of AIBN (0.01 eq relative to total moles of monomer) in toluene.
-
Reaction: Heat the monomer solution to 70°C and inject the initiator solution.
-
Polymerization & Isolation: Follow steps 5-7 from the homopolymerization protocol. The resulting product will be a bromine-containing polystyrene copolymer.
Characterization of TBBPA-DAE Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.[9]
| Technique | Purpose | Expected Results & Interpretation |
| FTIR Spectroscopy | Functional Group Analysis | Confirmation of polymerization by the disappearance of the C=C allyl stretch (~1645 cm⁻¹). Presence of characteristic peaks for the aromatic rings, C-Br bonds (~600-700 cm⁻¹), and ether linkages. |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Broadening of peaks in the polymer spectrum compared to the monomer. Integration of ¹H NMR signals can be used to determine the composition of copolymers. |
| Gel Permeation Chromatography (GPC) | Molecular Weight Analysis | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI). A higher molecular weight generally corresponds to better mechanical properties. |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Measures weight loss as a function of temperature. Provides the onset decomposition temperature (Td), indicating the material's stability at elevated temperatures.[10] A multi-step degradation may be observed, corresponding to the cleavage of different bonds. |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Determines the glass transition temperature (Tg), which is critical for understanding the material's service temperature range.[11] The Tg will depend on the polymer structure and composition. |
| Limiting Oxygen Index (LOI) | Flame Retardancy | Measures the minimum oxygen concentration required to support combustion. A higher LOI value indicates better flame retardancy. For example, incorporating TBBPA can increase the LOI significantly.[2][11] |
Mechanism of Flame Retardancy and Performance
The flame-retardant efficacy of TBBPA-DAE-based polymers stems from the high bromine content. During combustion, the C-Br bonds, which are weaker than C-H bonds, break and release bromine radicals (Br•) into the gas phase.[2]
Caption: Gas-phase flame retardancy mechanism of brominated compounds.
These highly reactive bromine radicals interfere with the chain reactions of combustion in the flame.[2] They act as radical scavengers, quenching high-energy H• and OH• radicals that propagate the fire, and replacing them with less reactive species like HBr. This "radical trap" mechanism effectively suffocates the flame at a chemical level, reducing heat release and slowing the spread of fire.[2] Studies have shown that the addition of TBBPA can significantly improve the flame retardancy rating (e.g., to UL-94 V-0) and increase the LOI of polymers.[11]
Safety and Handling Considerations
While reactive flame retardants like TBBPA-DAE are designed to be permanently bound within the polymer, handling of the monomer and its precursors requires care.
-
TBBPA: The precursor, TBBPA, has been studied extensively. While it is rapidly excreted and does not bioaccumulate, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[12]
-
Allyl Bromide: This reagent is toxic, flammable, and a lachrymator. It must be handled in a well-ventilated fume hood.
-
Polymer Dust: Fine polymer dust generated during processing or handling can be an inhalation hazard. Ensure adequate ventilation or use respiratory protection.
Conclusion
This compound is a highly effective and versatile monomer for creating covalently bound, flame-retardant polymers. By following the detailed synthesis and polymerization protocols outlined in this guide, researchers can develop novel materials with enhanced fire safety for demanding applications. The key to success lies in the precise control of reaction conditions and a thorough characterization of the resulting polymers to ensure they meet the desired performance specifications. This approach, which permanently locks the flame-retardant moiety into the material, represents a significant advancement over traditional additive technologies.
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- An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples.
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- Selective Copolymerization from Mixed Monomers of Phthalic Anhydride, Propylene Oxide and Lactide Using Nano-Sized Zinc Glutar
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Analytical Methods for the Detection of Tetrabromobisphenol A Diallyl Ether (TBBPA DAE) in Environmental Samples
An Application Note for Researchers and Scientists
Abstract
Tetrabromobisphenol A diallyl ether (TBBPA DAE) is a derivative of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA).[1] Used as an additive flame retardant, TBBPA DAE can migrate from consumer products into the environment, leading to contamination of various environmental compartments, including water, soil, and sediment.[2] Recent studies have identified TBBPA DAE as an emerging neurotoxicant, prompting significant concern and the need for robust analytical methods to monitor its presence and distribution in the environment.[3][4] This application note provides a comprehensive guide for the sensitive and selective determination of TBBPA DAE in complex environmental matrices. We present detailed protocols for sample preparation, extraction, cleanup, and instrumental analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which has been optimized for this compound.[3] Additionally, we discuss gas chromatography-mass spectrometry (GC-MS) as a complementary technique and emphasize rigorous quality assurance and quality control (QA/QC) procedures to ensure the generation of reliable and defensible data.
Introduction: The Analytical Challenge
Tetrabromobisphenol A (TBBPA) and its derivatives are among the most produced brominated flame retardants (BFRs) globally.[1][5] TBBPA DAE, a key derivative, is used in a variety of polymers to reduce flammability.[3] Its additive nature allows it to leach into the environment, where it can persist and bioaccumulate.[6] The discovery of TBBPA DAE in river water, sediments, and soils near manufacturing plants, with concentrations in sediments reaching over 10,000 ng/g dry weight, highlights the urgency of environmental monitoring.[3][4]
The primary analytical challenge lies in detecting trace levels of TBBPA DAE within complex environmental matrices that contain numerous interfering compounds.[7] This requires highly selective extraction and cleanup procedures coupled with sensitive instrumental detection. This guide is designed to provide researchers with the necessary protocols to overcome these challenges.
Overall Analytical Workflow
The successful analysis of TBBPA DAE from environmental samples follows a multi-step process. Each step is critical for achieving accurate and reproducible results. The general workflow involves sample collection, extraction of the analyte from the matrix, cleanup of the extract to remove interferences, and finally, instrumental quantification.
Figure 1: General workflow for TBBPA DAE analysis.
Sample Collection and Preparation Protocols
Sample preparation is arguably the most critical stage in the analysis of BFRs.[8][9] The goal is to quantitatively transfer the analyte from a large, complex sample matrix into a small, clean solvent volume suitable for instrumental analysis.[7]
Protocol for Water Samples
For aqueous matrices, Solid-Phase Extraction (SPE) is the preferred method due to its efficiency and low solvent consumption.
Materials:
-
Glass fiber filters (1 µm pore size)
-
SPE cartridges (e.g., Polystyrene-divinylbenzene or Hydrophilic-Lipophilic Balanced, HLB)
-
Methanol, Dichloromethane (DCM), n-Hexane (HPLC or pesticide grade)
-
1 L amber glass bottles
Procedure:
-
Filtration: Filter water samples (1 L) through a glass fiber filter to remove suspended solids.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge by purging with nitrogen or air for 30 minutes.
-
Elution: Elute the trapped analytes with 10 mL of a suitable solvent, such as DCM or an acetone/hexane mixture. A study successfully used methyl tert-butyl ether (MTBE) for extraction of related compounds.[10][11]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Protocol for Soil and Sediment Samples
For solid matrices, exhaustive extraction is necessary. Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is highly effective, though sonication can also be used.[7]
Materials:
-
Freeze-dryer or oven
-
Mortar and pestle, 2 mm sieve
-
ASE or ultrasonic extraction system
-
Dichloromethane (DCM), n-Hexane, Acetone (HPLC or pesticide grade)
-
Activated silica gel or Florisil for cleanup
Procedure:
-
Sample Preparation: Freeze-dry or air-dry the soil/sediment sample. Once dried, grind it with a mortar and pestle and sieve to <2 mm to ensure homogeneity.
-
Extraction:
-
ASE/PLE: Mix 10 g of the dried sample with diatomaceous earth and pack into an extraction cell. Extract using a solvent mixture such as DCM/hexane (1:1, v/v) or acetone/hexane (1:1, v/v) at elevated temperature and pressure (e.g., 100 °C, 1500 psi).[7][8]
-
Ultrasonication: Mix 10 g of the sample with 30 mL of the extraction solvent in a glass centrifuge tube. Sonicate for 20 minutes in an ultrasonic bath. Centrifuge and collect the supernatant. Repeat the extraction two more times and combine the supernatants.
-
-
Sulfur Removal (for high-sulfur sediments): Add activated copper granules to the combined extract and let it sit overnight to remove elemental sulfur.
-
Concentration: Concentrate the extract to approximately 1 mL.
-
Cleanup:
-
Prepare a glass column packed with activated silica gel or Florisil.
-
Transfer the concentrated extract onto the column.
-
Elute with a solvent mixture, for example, a hexane/DCM gradient, to separate the analyte from interfering compounds like lipids.[12]
-
Collect the fraction containing TBBPA DAE and concentrate to a final volume of 1 mL.
-
Instrumental Analysis
The choice of instrumental technique depends on the required sensitivity and the available equipment. LC-MS/MS is generally preferred for TBBPA derivatives due to its high selectivity and applicability to thermally labile compounds.[3][5][13]
Primary Method: HPLC-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS) has been successfully optimized for the determination of TBBPA DAE in environmental samples.[3][4]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 2.6 µm) | Provides good separation for non-polar compounds like TBBPA DAE. |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate | Modifiers aid in ionization and improve peak shape. |
| Mobile Phase B | Methanol or Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | Start with 50% B, ramp to 95-100% B over 10 min, hold, and re-equilibrate. | Optimized to resolve TBBPA DAE from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI/APCI sources. |
| Ionization Mode | APCI, Negative Ion | APCI is effective for moderately polar to non-polar compounds. TBBPA derivatives ionize well in negative mode.[3] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | To be determined by infusing a TBBPA DAE standard. Precursor ion will be [M-H]⁻. | Specific transitions ensure unambiguous identification and quantification. |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of some BFRs.[14] However, many TBBPA derivatives are thermally labile and may degrade in the hot GC injector.[15] Therefore, conditions must be carefully optimized.
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | A non-polar column suitable for a wide range of organic pollutants. |
| Injection | Pulsed Splitless or Large Volume Injection (LVI) | To enhance sensitivity for trace-level analysis. |
| Injector Temp. | 250 - 280 °C (optimize for minimal degradation) | A balance between efficient volatilization and preventing analyte breakdown. |
| Oven Program | Start at 100 °C, ramp to 300 °C at 10-15 °C/min, hold for 5-10 min. | Separates analytes based on boiling point. |
| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) | ECNI is highly sensitive for halogenated compounds like BFRs.[12] |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only the characteristic ions of TBBPA DAE. |
| Monitored Ions | To be determined from the mass spectrum of a TBBPA DAE standard. | Key ions include the molecular ion and characteristic fragment ions. |
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC protocol is essential for validating the analytical method and ensuring the data's legal and scientific defensibility.
| QC Sample Type | Purpose | Frequency | Acceptance Criteria |
| Method Blank | To monitor for contamination during sample preparation and analysis. | One per batch of 20 samples. | Analyte concentration should be below the Limit of Detection (LOD). |
| Matrix Spike (MS) | To assess matrix effects (suppression or enhancement) and method accuracy. | One per batch. | Recovery should typically be within 70-130%. |
| Matrix Spike Duplicate (MSD) | To assess method precision in a real matrix. | One per batch. | Relative Percent Difference (RPD) between MS and MSD should be <20-30%. |
| Surrogate Standard | To monitor the performance of each sample throughout the preparation and analysis process. | Spiked into every sample. | Recovery should typically be within 60-140%. Isotope-labeled standards (e.g., ¹³C-TBBPA) are ideal.[16] |
| Calibration Standards | To create a calibration curve for analyte quantification. | Daily, or as needed. | Correlation coefficient (r²) > 0.995. |
Conclusion
The protocols detailed in this application note provide a robust framework for the analysis of TBBPA diallyl ether in diverse environmental samples. The combination of efficient sample preparation, including ASE for solids and SPE for water, with the high sensitivity and selectivity of LC-MS/MS analysis, allows for reliable quantification at environmentally relevant concentrations. Adherence to the described QA/QC procedures is paramount to generating high-quality, defensible data. These methods will support researchers in assessing the environmental fate of TBBPA DAE and understanding the potential risks it poses to ecosystems and human health.
Chemical Structure Visualization
Figure 2: Chemical structure of TBBPA Diallyl Ether.
References
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- Qu, G., Shi, J., Wang, T., Fu, J., Li, Z., Wang, P., & Jiang, G. (2011). Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. Environmental Science & Technology, 45(11), 5009-5016. [Link]
- Qu, G., Shi, J., Wang, T., Fu, J., Li, Z., Wang, P., & Jiang, G. (2011). Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. Semantic Scholar. [Link]
- Eze, C. I., An, C., & Wu, F. (2021). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. International Journal of Environmental Research and Public Health, 18(21), 11553. [Link]
- Shi, Z., Zhang, H., Li, H., & Cheng, J. (2013). Identification of tetrabromobisphenol A allyl ether and tetrabromobisphenol A 2,3-dibromopropyl ether in the ambient environment near a manufacturing site and in mollusks at a coastal region. Environmental Science & Technology, 47(9), 4441-4449. [Link]
- Bauer, I., & Kvasnicka, F. (2007). Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS). Czech Journal of Food Sciences, 25(3), 133-138. [Link]
- An, C., Eze, C. I., & Wu, F. (2022). Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. Environmental Research, 206, 112594. [Link]
- Sellström, U., & Jansson, B. (2006). Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry.
- He, M., Luo, X., Yu, L., Liu, J., & Chen, S. (2009). Trace determination of the flame retardant tetrabromobisphenol A in the atmosphere by gas chromatography–mass spectrometry. Atmospheric Environment, 43(2), 433-439. [Link]
- Kuch, B., & Metzger, J. W. (2006). Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. Analytical and Bioanalytical Chemistry, 384(7-8), 1485-1492. [Link]
- Chu, S., Haffner, G. D., & Letcher, R. J. (2005). Simultaneous determination of tetrabromobisphenol A, tetrachlorobisphenol A, bisphenol A and other halogenated analogues in sediment and sludge by high performance liquid chromatography-electrospray tandem mass spectrometry.
- Shi, Z., Zhang, H., Li, H., & Cheng, J. (2013). Identification of tetrabromobisphenol A allyl ether and tetrabromobisphenol A 2,3-dibromopropyl ether in the ambient environment near a manufacturing site and in mollusks at a coastal region. Environmental Science & Technology, 47(9), 4441-4449. [Link]
- Liu, Y., Liu, Y., & Song, W. (2020). The concentrations of TBBPA at soil pH values of 2.0, 5.0, and 9.0 over...
- Abdallah, M. A., & Harrad, S. (2019). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. Toxicology Letters, 301, 108-113. [Link]
- Zhang, Y., Chen, Z., & Chen, J. (2020). Tetrabromobisphenol A (TBBPA) generation and removal paths analysis in printed circuit board (PCB) industrial wastewater. Environmental Engineering Research, 25(5), 659-666. [Link]
- Gómara, B., de la Torre, A., & Quintanilla-López, J. E. (2016). Identification of brominated impurities in TBBPA flame retarded plastics by combining isotope pattern and mass defect cluster analysis.
- Letcher, R. J., Su, G., & Moore, J. N. (2020). Tetrabromobisphenol-A-bis(dibromopropyl ether) flame retardant in eggs, regurgitates, and feces of herring gulls from multiple North American Great Lakes locations. Environmental Science & Technology, 54(15), 9413-9422. [Link]
- Han, Y., Wang, Y., & Liu, Y. (2023). Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives. Environmental Science and Pollution Research, 30(36), 85653-85663. [Link]
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Application Note: A Multi-faceted Approach to the Thermal Decomposition Analysis of TBBPA Diallyl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is a derivative of Tetrabromobisphenol A (TBBPA), one of the most widely used brominated flame retardants (BFRs) in the world.[1][2][3] TBBPA-DAE is incorporated into polymers to inhibit or delay the spread of fire. Understanding its behavior at elevated temperatures is critical for two primary reasons: predicting its efficacy as a flame retardant and assessing the potential environmental and health risks associated with the toxic byproducts released during a fire. The thermal decomposition of TBBPA-DAE is a complex process involving multiple reaction pathways that generate a host of volatile and semi-volatile organic compounds.
This guide provides a comprehensive, multi-technique protocol for the detailed analysis of TBBPA-DAE's thermal decomposition. We will move beyond simple procedural lists to explain the causality behind the chosen analytical hierarchy, beginning with bulk thermal stability and progressively delving into the specific chemical species evolved. The methodologies described herein—Thermogravimetric Analysis (TGA), TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)—form a self-validating system to construct a holistic and reliable decomposition profile.
Part 1: Foundational Stability Assessment with Thermogravimetric Analysis (TGA)
Expertise & Rationale
Before identifying decomposition products, it is essential to understand the material's bulk thermal stability. Thermogravimetric Analysis (TGA) is the cornerstone of this initial assessment.[4][5] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This allows us to determine the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of non-volatile residue (char) remaining. This data is fundamental for comparing the stability of different flame-retardant formulations and for setting appropriate temperature parameters for subsequent, more detailed analyses like Py-GC/MS.
Experimental Protocol: TGA of TBBPA-DAE
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of TBBPA-DAE powder into a clean, tared ceramic or platinum TGA pan.
-
Ensure a consistent sample mass and form factor across all runs to maintain reproducibility.
-
-
Atmosphere Selection:
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of decomposition steps, while a faster rate mimics more aggressive fire conditions.[4]
-
-
Data Acquisition: Record the sample mass (TG) and its first derivative (DTG) as a function of temperature.
Data Presentation & Interpretation
The TGA results provide key stability metrics that should be systematically tabulated for comparison.
Table 1: Typical TGA Data for TBBPA-DAE under a Nitrogen Atmosphere
| Parameter | Description | Typical Value |
| T_onset (T₅%) | Temperature at which 5% mass loss occurs, indicating the start of significant decomposition. | ~250 - 280 °C |
| T_max | Temperature of the maximum rate of mass loss, derived from the peak of the DTG curve. | ~350 - 380 °C |
| Char Yield @ 700°C | Percentage of mass remaining at 700 °C, indicating the amount of thermally stable residue. | < 10% |
A lower T_onset and T_max suggest lower thermal stability. The DTG curve may reveal single or multiple peaks, corresponding to distinct decomposition stages. For TBBPA-DAE, a primary, sharp mass loss is typically observed, indicating a dominant decomposition process.
Part 2: Evolved Gas Analysis by TGA-FTIR
Expertise & Rationale
While TGA quantifies when a material decomposes, it does not identify the chemical nature of the evolved gases. Hyphenating the TGA with a Fourier Transform Infrared (FTIR) spectrometer allows for real-time identification of the functional groups present in the gas stream.[6][7] As the sample decomposes in the TGA furnace, the effluent gas is continuously passed through the FTIR gas cell. This is particularly powerful for tracking the evolution of key inorganic gases like hydrogen bromide (HBr)—a primary product of BFR decomposition—and carbon monoxide (CO), as well as classes of organic compounds like phenols.[7][8]
Experimental Protocol: TGA-FTIR of TBBPA-DAE
-
System Setup:
-
Couple the gas outlet of the TGA to the gas cell of the FTIR spectrometer using a heated transfer line (maintained at ~200-250 °C to prevent condensation of volatiles).
-
Purge the entire system thoroughly with the carrier gas (e.g., Nitrogen) prior to the experiment.
-
-
TGA Method: Follow the same TGA protocol as described in Part 1 (5-10 mg sample, 10 °C/min ramp rate under Nitrogen).
-
FTIR Acquisition:
-
Collect a background spectrum of the pure carrier gas at the initial temperature.
-
Begin time-resolved spectral acquisition simultaneously with the start of the TGA temperature ramp.
-
Collect spectra continuously (e.g., 1 spectrum every 10-15 seconds) throughout the experiment.
-
-
Data Analysis:
-
Generate a Gram-Schmidt plot, which represents the total infrared absorbance over time and mirrors the DTG curve from the TGA.
-
Extract individual spectra at key time points (e.g., at the T_max) and identify characteristic absorption bands by comparing them to spectral libraries (e.g., NIST).
-
Generate specific gas evolution profiles by plotting the absorbance intensity of a characteristic peak versus time/temperature (e.g., HBr at ~2559 cm⁻¹, CO at ~2143 cm⁻¹, Phenols C-O stretch at ~1200 cm⁻¹).
-
Visualization: TGA-FTIR Experimental Workflow
Caption: Workflow for TGA-FTIR analysis.
Part 3: Definitive Product Identification with Py-GC/MS
Expertise & Rationale
TGA-FTIR identifies functional groups but struggles to resolve complex mixtures or distinguish between isomers. For definitive molecular identification, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the definitive technique.[9][10] In this method, the sample is rapidly heated (pyrolyzed) to a specific temperature in an inert atmosphere. The resulting volatile and semi-volatile fragments are swept into a gas chromatograph (GC) for separation, and then introduced into a mass spectrometer (MS) for identification based on their unique mass fragmentation patterns.[11] This allows for the precise identification of dozens of individual decomposition products, from light hydrocarbons to complex brominated phenols.[8]
Experimental Protocol: Py-GC/MS of TBBPA-DAE
-
Sample Preparation: Place a small amount of TBBPA-DAE (~0.1-0.5 mg) into a pyrolysis sample cup.
-
Pyrolyzer Conditions:
-
Set the pyrolysis temperature. A good starting point is the T_max determined by TGA (e.g., 370 °C). Running experiments at multiple temperatures (e.g., 300°C, 400°C, 650°C) can provide insight into how the product distribution changes with temperature.[8]
-
Interface Temperature: Set the pyrolyzer-GC interface temperature to ~300 °C to ensure efficient transfer of products.
-
-
GC Conditions:
-
Injector: Split mode (e.g., 50:1 split ratio), temperature ~300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic compounds.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 300 °C at 10 °C/min.
-
Final hold at 300 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: ~230 °C.
-
Mass Range: Scan from m/z 35 to 750.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak against a spectral library (e.g., NIST/Wiley) for tentative identification.
-
Confirm identifications using authentic standards where possible.
-
Data Presentation: Expected Pyrolysis Products
The analysis will reveal a complex mixture of products. Systematically tabulating these findings is crucial for interpretation.
Table 2: Major Products Identified from Py-GC/MS of TBBPA-DAE at ~650°C
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Classification |
| Varies | Methane, Ethane, Propane | 16, 30, 44 | Light Hydrocarbons[8] |
| Varies | Phenol | 94, 66, 65 | Aromatic[8] |
| Varies | 2-Bromophenol | 172, 174, 93 | Brominated Phenol[8] |
| Varies | 4-Bromophenol | 172, 174, 93 | Brominated Phenol[8] |
| Varies | 2,4-Dibromophenol | 250, 252, 254, 171, 173 | Brominated Phenol[8] |
| Varies | 2,4,6-Tribromophenol | 328, 330, 332, 334, 251 | Brominated Phenol[8] |
| Varies | Hydrogen Bromide (HBr) | 80, 82 | Acid Gas |
Part 4: Synthesizing the Thermal Decomposition Pathway
Discussion & Mechanistic Insights
By integrating the data from TGA, TGA-FTIR, and Py-GC/MS, we can construct a plausible decomposition mechanism. The thermal degradation of TBBPA itself is known to proceed via pathways including the cleavage of the isopropylidene bridge and C-Br bonds.[12][13] For TBBPA-DAE, the decomposition is likely initiated by the homolytic cleavage of the weaker allyl ether C-O bonds.
-
Initiation (Low Temperature, ~250-350 °C): The primary initiation step is the scission of the C-O bonds in the diallyl ether linkages. This generates allyl radicals and a TBBPA-phenoxy radical. The allyl radicals can subsequently recombine or abstract hydrogen to form light hydrocarbons like propane and propene.
-
Propagation (Mid-High Temperature, >350 °C): The TBBPA core becomes unstable. The isopropylidene bridge connecting the two aromatic rings cleaves.[12]
-
Debromination: Concurrently, the C-Br bonds on the aromatic rings begin to break, releasing bromine radicals (Br•). These highly reactive radicals abstract hydrogen atoms from other organic molecules to form HBr, a key species in gas-phase flame inhibition.[3][14]
-
Product Formation: The remaining brominated phenolic fragments can undergo further reactions to form the series of bromophenols (mono-, di-, and tri-bromophenol) and phenol itself, all of which are readily detected by Py-GC/MS.[8]
Visualization: Proposed Decomposition Pathway
Caption: Proposed thermal decomposition pathway for TBBPA-DAE.
Conclusion
The comprehensive thermal analysis of TBBPA diallyl ether requires a synergistic application of multiple analytical techniques. TGA provides the foundational data on thermal stability, TGA-FTIR offers real-time insight into the evolution of gaseous products, and Py-GC/MS delivers definitive identification of the complex mixture of organic fragments. Together, these methods provide the robust, validated data necessary to understand the flame-retardant mechanism and to assess the environmental impact of its decomposition products. This structured analytical approach ensures both scientific rigor and a deep, mechanistic understanding of the material's behavior under thermal stress.
References
- Camino, G., Costa, L., & Luda, M. P. (2001). The use of TG-FTIR for the assessment of hydrogen bromide emissions in the combustion of BFRs. Polymer Degradation and Stability, 74(3), 447-452. [Link]
- TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers.
- Chapple, S., & Gaan, S. (2020). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. Polymers, 12(9), 2004. [Link]
- Ranjan, G., Uikey, O., Kumar, A., Sharma, A. K., & Sharma, D. (2022). Experimental Analysis of Flame-Retardant Materials with a 45-Degree Flammability Apparatus. International Journal of Engineering Research & Technology, 11(11). [Link]
- Galeva, N., & Bell, B. (2018). TGA data of brominated flame retardants.
- Manich, A. M., et al. (2020). Thermal Analysis of Healthy and Ecological Friendly Flame Retardants for Textiles. KnE Engineering, 2020, 1-12. [Link]
- Okafor, I. P., et al. (2022). Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. Environmental Research, 206, 112594. [Link]
- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 107, 307-312. [Link]
- Zhao, Z., et al. (2019). Thermal decomposition tandem mass spectrometry for rapid detection of tetrabromobisphenol A bis(allyl ether) in soils. Talanta, 200, 243-248. [Link]
- Stolarzewicz, I., et al. (2021). Evaporation and thermal degradation of tetrabromobisphenol A above the melting point. Journal of Thermal Analysis and Calorimetry, 145, 1239–1248. [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (2019). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). The Journal of Physical Chemistry A, 123(35), 7635-7644. [Link]
- Bruker Optics. (n.d.). Identification of brominated flame retardants in polymers.
- Altarawneh, M., et al. (2019). Decomposition pathways in the thermal breakdown of tetrabromobisphenol A (TBBPA). Chemosphere, 221, 836-844. [Link]
- Dayana, K., et al. (2023). Analytical techniques for TBBPA detection.
- Kusch, P. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials.
- Keski-Koukkari, A., et al. (2022). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Journal of the American Society for Mass Spectrometry, 33(9), 1678-1686. [Link]
- López, J., et al. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. TrAC Trends in Analytical Chemistry, 129, 115934. [Link]
- Shimadzu Corporation. (2015). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants.
- LECO Corporation. (n.d.). Pyrolysis Gas Chromatography—Time-of-Flight Mass Spectrometry.
- BMH Learning. (2021, May 22). Pyrolysis Gas Chromatography Mass Spectrometry | PY-GC/MS. YouTube. [Link]
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- Mu, X., et al. (2021). DFT studies on pyrolysis mechanisms of tetrabromobisphenol A (TBBPA). Structural Chemistry, 32(6), 2243-2254. [Link]
- Mu, X., et al. (2021). DFT studies on pyrolysis mechanisms of tetrabromobisphenol A (TBBPA).
- Yusoh, K., & Reynolds, G. (2016). Polymer/additive analysis by flash pyrolysis techniques.
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Application Notes and Protocols for Utilizing TBBPA Diallyl Ether as a Reactive Flame Retardant in Epoxy Resins
Introduction: A Reactive Approach to Flame Retardancy in Epoxy Systems
Epoxy resins are indispensable in a multitude of high-performance applications, from aerospace composites to electronic encapsulants, owing to their exceptional mechanical strength, chemical resistance, and adhesive properties. However, their inherent flammability presents a significant challenge in applications where fire safety is paramount. The incorporation of flame retardants is therefore a critical aspect of formulating safe and reliable epoxy systems.
Tetrabromobisphenol A (TBBPA) and its derivatives are among the most effective and widely used brominated flame retardants. While often used as an additive, its reactive derivatives offer distinct advantages. By covalently integrating the flame-retardant molecule into the polymer backbone, issues such as leaching, migration, and plasticization of the resin can be significantly mitigated. This application note provides a detailed guide for researchers and scientists on the use of TBBPA diallyl ether as a reactive flame retardant in epoxy resin systems. We will cover its synthesis, mechanism of action, formulation and curing protocols, and comprehensive characterization techniques.
Synthesis of Tetrabromobisphenol A Diallyl Ether
The synthesis of TBBPA diallyl ether is typically achieved through a Williamson ether synthesis, where the hydroxyl groups of TBBPA are reacted with an allyl halide in the presence of a base.
Protocol: Synthesis of TBBPA Diallyl Ether
Materials:
-
Tetrabromobisphenol A (TBBPA)
-
Allyl chloride or allyl bromide
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
An appropriate solvent (e.g., n-propanol, ethanol, or a ketone)
-
Methylene chloride (for extraction)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve TBBPA and the base (NaOH or KOH) in the chosen solvent. The molar ratio of base to TBBPA should be at least 2:1 to deprotonate both hydroxyl groups.
-
Addition of Allyl Halide: While stirring the mixture, slowly add the allyl halide. A slight molar excess of the allyl halide (e.g., 2.2 to 2.5 equivalents) is recommended to ensure complete reaction.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours (typically 3-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated salt (NaCl or KCl) is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is dissolved in methylene chloride and washed several times with deionized water to remove any remaining salts and base.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: The solvent is removed by rotary evaporation to yield the crude TBBPA diallyl ether. Further purification can be achieved by recrystallization or column chromatography if necessary.
Mechanism of Flame Retardancy
The flame-retardant action of TBBPA diallyl ether in epoxy resins is primarily attributed to the presence of bromine. The mechanism can be described by two main actions: gas-phase inhibition and condensed-phase charring.
-
Gas-Phase Inhibition: Upon combustion, the C-Br bonds in the TBBPA moiety cleave, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are crucial for the propagation of the combustion chain reaction. This "radical trapping" mechanism interrupts the exothermic processes of the fire, reducing the flame intensity and spread.[1][2]
-
Condensed-Phase Action: In the solid phase, the TBBPA structure can promote the formation of a stable char layer. This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatiles into the gas phase.
Caption: Curing of epoxy resin with TBBPA diallyl ether.
Characterization of Flame-Retardant Epoxy Composites
A comprehensive evaluation of the performance of the TBBPA diallyl ether-modified epoxy resin requires a suite of characterization techniques.
Expected Performance Data
| Property | Neat Epoxy | Epoxy + TBBPA Diallyl Ether (Expected) |
| Limiting Oxygen Index (LOI) | ~20-22% | > 28% |
| UL-94 Vertical Burn Test | Fail | V-0 |
| Peak Heat Release Rate (pHRR) | High | Significantly Reduced |
| Total Heat Release (THR) | High | Reduced |
| Char Yield at 800 °C (TGA) | Low (<15%) | Increased (>20%) |
Protocols for Characterization
-
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2): This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: This is a widely used test to assess the flammability of plastic materials. A V-0 rating is the highest classification for this test and indicates that the material is self-extinguishing with no flaming drips.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the material and to determine the char yield at high temperatures.
-
Cone Calorimetry (ASTM E1354 / ISO 5660): This is one of the most effective bench-scale methods for studying the fire behavior of materials. It provides a wealth of data, including the heat release rate (HRR), time to ignition (TTI), total heat released (THR), and smoke production. A significant reduction in the peak heat release rate (pHRR) is a key indicator of effective flame retardancy.
Conclusion
TBBPA diallyl ether presents a promising option as a reactive flame retardant for epoxy resins. Its integration into the polymer network can lead to durable and effective flame retardancy without compromising the inherent properties of the epoxy system. The protocols outlined in this application note provide a solid foundation for researchers to begin their investigations into the synthesis, formulation, and characterization of epoxy resins containing TBBPA diallyl ether. It is important to note that the formulation and curing parameters will require optimization for specific applications, and the expected performance data should be validated through rigorous experimental testing.
References
- Fayaz, I., Peerzada, G. M., & Ganaie, N. B. (2021). Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. ACS Omega, 6(51), 35839–35851. [Link]
- Pure Strategies. (2005). An Overview of Alternatives to Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD). [Link]
Sources
Application Note & Protocol: Experimental Design for Assessing the Flame Retardancy of Tetrabromobisphenol A (TBBPA) and Diamine Cured Epoxy Composites
Introduction: The Critical Role of Flame Retardants in Polymer Composites
The proliferation of polymer composites in electronics, construction, and transportation industries necessitates the integration of effective flame retardant systems to mitigate fire-related risks. Epoxy resins, valued for their exceptional mechanical and thermal properties, are widely used as a matrix for these composites. However, their inherent flammability poses a significant safety concern. This application note provides a comprehensive experimental framework for researchers and scientists to evaluate the flame retardancy of epoxy composites incorporating Tetrabromobisphenol A (TBBPA), a widely utilized brominated flame retardant, and cured with a diamine agent, herein referred to as DAE (Diamine Epoxy curing agent).
TBBPA is a reactive flame retardant, meaning it is chemically incorporated into the polymer backbone.[1] Its efficacy stems from the release of bromine radicals at elevated temperatures, which interrupt the exothermic processes of combustion in the gas phase. The choice of curing agent is also paramount, as it dictates the cross-linking density and the overall thermal stability of the epoxy network, thereby influencing the final flame retardant performance of the composite. Aromatic diamines are often employed to enhance thermal resistance.
This guide will detail the necessary materials and equipment, followed by step-by-step protocols for key flame retardancy tests and material characterization techniques. The causality behind experimental choices is elucidated to provide a deeper understanding of the evaluation process.
Materials and Equipment
1.1 Materials:
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.
-
Flame Retardant: Tetrabromobisphenol A (TBBPA).[2]
-
Curing Agent (DAE): A selected aromatic diamine (e.g., 4,4'-Diaminodiphenyl ether).
-
Solvent: Acetone or a similar solvent for dissolving and mixing components.
-
Control Samples: Epoxy composites without TBBPA.
1.2 Equipment:
-
Mixing: Mechanical stirrer, ultrasonic bath.
-
Curing: Vacuum oven.
-
Flame Retardancy Testing:
-
Material Characterization:
Experimental Workflow & Protocols
The overall experimental workflow is designed to systematically prepare, test, and characterize the TBBPA-DAE composites.
Caption: Experimental workflow for TBBPA-DAE composite flame retardancy study.
2.1 Protocol 1: Preparation of TBBPA-DAE Epoxy Composites
-
Formulation: Calculate the required amounts of DGEBA epoxy resin, TBBPA, and the DAE curing agent. The stoichiometric ratio of the epoxy groups to the amine hydrogens in the curing agent is crucial for optimal cross-linking. TBBPA is typically added as a percentage of the total resin weight.
-
Mixing:
-
Preheat the DGEBA resin to reduce its viscosity.
-
Add the desired amount of TBBPA to the resin and mix mechanically until a homogeneous solution is obtained. An ultrasonic bath can aid in dissolution.
-
Add the stoichiometric amount of the DAE curing agent to the epoxy-TBBPA mixture.
-
Continue mixing thoroughly, ensuring a uniform dispersion of all components.
-
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles, which could create voids in the final composite.
-
Casting: Pour the degassed mixture into pre-heated molds of the required dimensions for the various tests.
-
Curing: Transfer the molds to a programmable oven and follow a predetermined curing schedule (e.g., a multi-step temperature ramp and hold) to ensure complete cross-linking of the epoxy resin.
-
Post-Curing: After the initial curing cycle, a post-curing step at a higher temperature is often employed to enhance the glass transition temperature and ensure the completion of the curing reaction.
-
Sample Machining: Once cooled, the cured composite sheets are machined into specimens of the precise dimensions required for each flame retardancy test and characterization technique.
2.2 Protocol 2: Limiting Oxygen Index (LOI) Test
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[3][4] A higher LOI value indicates better flame retardancy.[14]
-
Apparatus Setup: Calibrate the LOI apparatus according to the manufacturer's instructions and ASTM D2863.[15]
-
Sample Mounting: Secure a vertically oriented specimen of standard dimensions in the sample holder within the glass chimney.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate. Start with an oxygen concentration expected to support combustion.
-
Ignition: Ignite the top of the specimen with a pilot flame and observe its burning behavior.
-
Oxygen Concentration Adjustment:
-
If the specimen ignites and burns for a specified duration or length, decrease the oxygen concentration in the next trial.
-
If the specimen self-extinguishes, increase the oxygen concentration.
-
-
LOI Determination: Continue this iterative process until the minimum oxygen concentration that just supports combustion is determined.[16] This value is the Limiting Oxygen Index.
2.3 Protocol 3: UL-94 Vertical Flammability Test
The UL-94 test is a widely recognized standard for assessing the flammability of plastic materials.[6][7] It evaluates the material's response to a small open flame under controlled conditions.[1]
-
Sample Conditioning: Condition the specimens at a specified temperature and humidity for a set period before testing.
-
Test Setup: Mount a standard-sized specimen vertically in the UL-94 test chamber. Place a layer of dry cotton below the specimen to detect flaming drips.
-
Flame Application: Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Observation and Timing:
-
Record the afterflame time (t1) after the first flame application.
-
Immediately reapply the flame for another 10 seconds.
-
Record the afterflame time (t2) and afterglow time (t3) after the second flame application.
-
Note if any flaming drips ignite the cotton below.
-
-
Classification: Based on the recorded times and observations from a set of five specimens, classify the material as V-0, V-1, or V-2, with V-0 being the highest rating for self-extinguishing properties.[17]
2.4 Protocol 4: Cone Calorimetry
Cone calorimetry is one of the most effective bench-scale methods for quantifying the fire behavior of materials.[18] It measures parameters such as the heat release rate (HRR), time to ignition (TTI), and total heat released (THR).[19]
-
Instrument Calibration: Calibrate the cone calorimeter according to ASTM E1354 standards.[8]
-
Sample Preparation: Place the specimen in a sample holder, typically wrapped in aluminum foil on the bottom and sides.
-
Test Execution:
-
Position the sample holder under the conical radiant heater, which exposes the specimen to a set heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the pyrolysis gases released from the sample.
-
The instrument continuously measures the oxygen concentration in the exhaust stream, from which the heat release rate is calculated based on the principle of oxygen consumption.
-
-
Data Collection: Record the following key parameters as a function of time:
-
Time to Ignition (TTI)
-
Heat Release Rate (HRR), particularly the peak HRR (pHRR)
-
Total Heat Released (THR)
-
Mass loss rate
-
Smoke production rate
-
Material Characterization
3.1 Protocol 5: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere.[11] It provides valuable information about the thermal stability and decomposition behavior of the composite.
-
Sample Preparation: Place a small, precisely weighed sample of the composite into a TGA crucible.
-
Analysis Conditions:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to simulate combustion.
-
-
Data Interpretation:
-
The TGA curve (mass vs. temperature) reveals the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield.
-
A higher char yield at elevated temperatures is generally indicative of better flame retardancy, as the char layer acts as a protective barrier.
-
3.2 Protocol 6: Scanning Electron Microscopy (SEM) of Char Residue
SEM is used to examine the morphology of the char residue obtained after combustion tests (e.g., from the UL-94 or cone calorimetry tests).[12][13] The structure of the char provides insights into the flame retardant mechanism in the condensed phase.
-
Sample Collection: Carefully collect the char residue from the post-combustion samples.
-
Sample Preparation: Mount the char on an SEM stub using conductive adhesive tape and coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging:
-
Introduce the sample into the SEM chamber.
-
Acquire images of the char surface at various magnifications.
-
-
Morphological Analysis:
-
Examine the images for features such as porosity, cracks, and the overall integrity of the char structure.
-
A dense, continuous, and coherent char layer is desirable as it can effectively insulate the underlying polymer from the heat and flame, and prevent the release of flammable gases.
-
Proposed Flame Retardant Mechanism of TBBPA in Diamine Cured Epoxy
The flame retardancy of TBBPA-DAE composites is a result of synergistic actions in both the gas and condensed phases.
Caption: Proposed flame retardant mechanism of TBBPA in a diamine-cured epoxy matrix.
In the gas phase , the heat from the flame causes the C-Br bonds in the TBBPA to break, releasing bromine radicals. These radicals then react with hydrogen to form hydrogen bromide (HBr). HBr acts as a flame poison by scavenging highly reactive H• and OH• radicals in the flame, thus interrupting the chain reactions of combustion.
In the condensed phase , TBBPA can promote the formation of a protective char layer. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the rate of fuel release to the gas phase. The aromatic structure of the DAE curing agent contributes to the formation of a more stable and higher-yield char.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for easy comparison between the control and TBBPA-DAE composites.
Table 1: Summary of Flame Retardancy Test Results
| Composite Formulation | LOI (%) | UL-94 Rating | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) |
| Epoxy/DAE (Control) | |||||
| Epoxy/DAE + 10% TBBPA | |||||
| Epoxy/DAE + 20% TBBPA |
Table 2: Summary of TGA Results
| Composite Formulation | Onset Decomposition Temp. (°C) | Temp. at Max. Decomposition Rate (°C) | Char Yield at 800°C (%) |
| Epoxy/DAE (Control) | |||
| Epoxy/DAE + 10% TBBPA | |||
| Epoxy/DAE + 20% TBBPA |
By correlating the results from these tables with the SEM images of the char morphology, a comprehensive understanding of the structure-property relationships and the flame retardant efficacy of the TBBPA-DAE system can be achieved.
References
- Protolabs. (2025). UL 94 Classification and Flame-Retardant Plastic Materials.
- TA Instruments. Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers.
- Techmer PM. (n.d.). Understanding UL 94: Flammability Standards and Their Importance.
- Asahi Kasei. (2024). What is the UL 94 standard?.
- Professional Plastics. (n.d.). UL 94 Flame Classifications.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Kiyo R&D. (n.d.). Oxygen Index Testing As per standard ASTM D2863.
- Wikipedia. (n.d.). Limiting oxygen index.
- ResearchGate. (n.d.). Scanning electron microscope (SEM) images of char residue of different expandable polystyrene (EPS) samples.
- MDPI. (n.d.). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering.
- Capital Testing. (n.d.). ASTM E1354 - Cone Calorimeter Laboratory Testing.
- ResearchGate. (n.d.). Scanning electron microscopy (SEM) images of the char residues of....
- Infinita Lab. (n.d.). Cone Calorimeter Testing as per ASTM E1354.
- Effect of flame retardants and 1% stabilizer on thermal decomposition and physics properties of thermoplastic polymers due to TG. (2024). Journal of Engineering Science and Technology, 19(6), 4584-4595.
- ResearchGate. (n.d.). The scanning electron microscopy (SEM) photos of the residue chars of....
- University of Maryland. (n.d.). ASTM E1354 | Department of Fire Protection Engineering.
- Krishi Sanskriti. (n.d.). Effect of Fire-retardant Fillers on the Flammability and Mechanical Properties of Wood Polymer Composite.
- ITA Labs UK. (n.d.). Limiting Oxygen Index Testing & Analysis (LOI).
- ResearchGate. (n.d.). SEM images of the char residue of EP and EP composites. SEM, scanning electron microscope. EP, epoxy resin.
- MDPI. (2019). Thermal Stability, Fire Performance, and Mechanical Properties of Natural Fibre Fabric-Reinforced Polymer Composites with Different Fire Retardants.
- Standard. (2023). How do you test for limiting oxygen index?.
- Intertek. (n.d.). Oxygen Index ASTM D2863.
- ASTM E 1354 Caloric Content Determination of "3M™ Polyurethane Adhesive Sealant 550 Fast Cure + AC63". (2013). Report No. 13-002-625(B2).
- VTEC Laboratories. (n.d.). ASTM E1354 | Cone Calorimeter Testing.
- NIH. (2021). Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin.
- Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. (2024). Polymers, 16(14), 2049.
- Journal of Materials and Environmental Science. (2019). Flammability properties of flame retarded natural fibre reinforced polymer composites: an overview.
- Polymer Testing 102 (2021) 107340. (2021).
- Wikipedia. (n.d.). Tetrabromobisphenol A.
- Taylor & Francis Online. (2024). Experimental Investigation on the Micro Structural and Flame Retardant Properties of Various Natural Fiber Reinforced Composites.
- Advances in Polymer Science. (n.d.). SEM: Scanning Electron Microscopy.
- PubChem. (n.d.). Tetrabromobisphenol A.
- ResearchGate. (n.d.). Curing, Thermal Properties and Flame Resistance of Tetrabromo-BPA Epoxy Resin/ Boron-Containing Phenol Resin.
- PubMed Central. (2007). The widely utilized brominated flame retardant tetrabromobisphenol A (TBBPA) is a potent inhibitor of the SERCA Ca2+ pump.
- NIH. (n.d.). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin.
- ResearchGate. (n.d.). Flame retardancy mechanism of the TBBPAER/ZrP metalloresin.
- ResearchGate. (2025). Identification of TBBPA AE and TBBPA DBPE in the ambient environment near a manufacturing site and in mollusks at a coastal region.
- ResearchGate. (n.d.). (PDF) Degradation of the flame retardants with the use of ozone on the example of tetrabromobisphenol A.
Sources
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Application Note: A Tiered In Vitro Strategy for Assessing the Neurotoxicity of TBBPA Diallyl Ether
Topic: In Vitro Assays for Assessing the Neurotoxicity of TBBPA Diallyl Ether (T-BABE)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for Neurotoxicity Profiling of T-BABE
Tetrabromobisphenol A (TBBPA) and its derivatives are among the most widely used brominated flame retardants (BFRs). While effective in reducing flammability in consumer products, their structural similarity to thyroid hormones and potential for bioaccumulation raise significant toxicological concerns. TBBPA diallyl ether (T-BABE), a TBBPA derivative, has been identified as an emerging neurotoxicant in environmental samples.[1][2] Studies on TBBPA and related compounds suggest potential mechanisms of neurotoxicity, including induction of apoptosis, cytotoxicity, and disruption of critical neurodevelopmental processes.[3][4][5][6][7] A robust, tiered in vitro testing strategy is essential to characterize the potential hazards of T-BABE, elucidate its mechanisms of action, and provide data for risk assessment.
This guide provides a comprehensive framework of in vitro assays to systematically evaluate the neurotoxic potential of T-BABE, progressing from general cytotoxicity to specific mechanisms of neuronal damage.
Experimental Design: Foundational Considerations
Cell Model Selection: The Differentiated SH-SY5Y Cell Line
The human neuroblastoma SH-SY5Y cell line is a widely utilized and well-characterized model in neurotoxicity studies.[8][9][10] Its ability to be differentiated into a more mature, neuron-like phenotype makes it particularly relevant for assessing adverse effects on neuronal morphology and function.[9][11]
-
Causality : Undifferentiated SH-SY5Y cells are proliferative and may not express the full complement of neuronal markers or exhibit the morphological complexity of mature neurons. Differentiation, typically with retinoic acid (RA), induces neurite outgrowth, expression of synaptic proteins, and a post-mitotic state that better mimics in vivo neurons. This differentiated state is crucial for assays measuring neurite dynamics and provides a more physiologically relevant context for assessing neurotoxicity.[9][11]
-
Protocol Insight : Differentiation protocols must be optimized. A common starting point is treatment with 10 µM all-trans-retinoic acid in low-serum medium (e.g., 1% FBS) for 5-7 days, with media changes every 2-3 days.[11] It is critical to keep cultures protected from light, as retinoic acid is light-sensitive.[11]
Dose Range, Exposure Time, and Controls
-
Dose-Response : A logarithmic dose range should be established, spanning several orders of magnitude (e.g., 1 nM to 100 µM) to capture the full toxicological profile and determine key metrics like the IC50 (half-maximal inhibitory concentration).
-
Time-Course : Initial screening should include acute (e.g., 24 hours) and potentially sub-chronic (e.g., 48-72 hours) exposure times to distinguish between rapid cytotoxic effects and those requiring longer-term cellular changes.
-
Self-Validating Controls : Every assay plate must include:
-
Vehicle Control : Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve T-BABE. This accounts for any solvent-induced toxicity.
-
Untreated Control : Cells in media alone, representing baseline health.
-
Positive Control : A known neurotoxicant relevant to the assay endpoint (e.g., staurosporine for apoptosis, nocodazole for neurite retraction) to confirm the assay is performing correctly.[12]
-
Tier 1: General Cytotoxicity and Viability Assessment
The first tier aims to answer a fundamental question: At what concentrations does T-BABE kill neuronal cells? These assays provide foundational dose-response data.
MTT Assay for Metabolic Viability
-
Principle : This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13]
-
Causality : A decrease in MTT reduction indicates mitochondrial dysfunction, a common pathway in toxicant-induced cell death. It serves as a robust indicator of overall cell health.
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
-
Principle : Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage or cell lysis.[15][16] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the extent of cytotoxicity.[15][17]
-
Causality : This assay directly measures cell death resulting from compromised membrane integrity (necrosis). When used alongside the MTT assay, it helps differentiate between cytotoxic (membrane-damaging) effects and cytostatic (metabolism/proliferation-inhibiting) effects.[18]
}
Figure 1: Tiered workflow for T-BABE neurotoxicity assessment.
Tier 2: Mechanistic and Neuron-Specific Assays
Based on the dose-response from Tier 1, non-lethal to moderately lethal concentrations of T-BABE are selected to investigate specific mechanisms of neurotoxicity.
Reactive Oxygen Species (ROS) Production Assay
-
Principle : The cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS.[19] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[20][21]
-
Causality : Oxidative stress is a well-established mechanism of neurotoxicity for many environmental contaminants.[22] An increase in ROS can damage lipids, proteins, and DNA, leading to mitochondrial dysfunction and apoptosis.[21] This assay directly tests the hypothesis that T-BABE induces oxidative stress in neuronal cells.
Caspase-3/7 Activity Assay for Apoptosis
-
Principle : Caspases are a family of proteases critical for the execution phase of apoptosis.[23] Caspase-3 is a key executioner caspase.[24][25] This fluorometric or colorimetric assay uses a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (e.g., AMC or pNA).[24][26] When cleaved by active caspase-3, the reporter is released, generating a quantifiable signal.[23][26]
-
Causality : Detecting caspase-3 activation provides direct evidence that T-BABE induces programmed cell death (apoptosis), a more controlled and common form of cell death in neurotoxicity than necrosis. Studies on the parent compound, TBBPA, have shown it can induce caspase-3 activation in hippocampal neurons.[4]
High-Content Neurite Outgrowth Assay
-
Principle : This assay quantifies changes in neuronal morphology, a key indicator of developmental neurotoxicity and neurodegeneration.[27][28] Differentiated SH-SY5Y cells are treated with T-BABE, fixed, and stained for neuronal markers like β-III tubulin.[27] Automated high-content imaging systems then capture images and analyze various parameters, including neurite length, number of branches, and cell body count.[12][29]
-
Causality : Neurite formation and maintenance are critical for establishing functional neural networks.[27] Chemical-induced neurite retraction or inhibition of outgrowth is a highly sensitive and specific endpoint for neurotoxicity that may occur at concentrations well below those causing overt cell death.[12][30]
}
Figure 2: Potential mechanistic pathways of T-BABE neurotoxicity.
Protocols
Protocol: LDH Cytotoxicity Assay
This protocol is adapted from standard kits and methodologies.[15][17][31]
-
Cell Plating : Seed differentiated SH-SY5Y cells in a 96-well clear, flat-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of T-BABE. Remove old media from cells and add 100 µL of media containing the test compound or controls.
-
Control Wells :
-
Vehicle Control : Cells + highest concentration of DMSO.
-
Spontaneous LDH Release : Cells + culture medium (no compound).
-
Maximum LDH Release : Cells + 10 µL of 10X Lysis Buffer (provided in most kits).
-
Medium Background : Medium only (no cells).
-
-
Incubation : Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Sample Collection : After incubation, centrifuge the plate at 400 x g for 5 minutes.[17]
-
Assay Reaction : Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well.[31]
-
Incubation : Incubate for 30 minutes at room temperature, protected from light.[17]
-
Measurement : Add 50 µL of Stop Solution.[31] Measure absorbance at 490 nm using a microplate reader.
-
Calculation : % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]
Protocol: DCFH-DA Assay for ROS Production
This protocol is adapted from standard kits and methodologies.[20][21][32]
-
Cell Plating : Seed differentiated SH-SY5Y cells in a 96-well black, clear-bottom plate.
-
Compound Treatment : Treat cells with non-lethal concentrations of T-BABE (determined from Tier 1 assays) for a desired period (e.g., 1-6 hours). Include a positive control (e.g., 250 µM Tert-Butyl Hydroperoxide (TBHP) for 4-6 hours).[22]
-
DCFH-DA Loading : Remove the treatment medium. Wash cells once with warm phosphate-buffered saline (PBS).
-
Add 100 µL of 10-25 µM DCFH-DA working solution (prepared fresh in serum-free medium) to each well.[19]
-
Incubation : Incubate for 30-45 minutes at 37°C, protected from light.[21][32]
-
Measurement : Remove the DCFH-DA solution. Wash cells twice with PBS. Add 100 µL of PBS to each well.
-
Measure fluorescence immediately on a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21]
-
Data Analysis : Express results as a fold change in fluorescence intensity relative to the vehicle-treated control.
Protocol: Caspase-3/7 Activity Assay
This protocol is adapted from standard kits and methodologies.[24][26][33]
-
Cell Plating & Treatment : Plate and treat cells in a 96-well white, clear-bottom plate as described for the ROS assay. Use a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions.
-
Assay Reaction : Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation : Mix gently on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.[26]
-
Measurement : Measure luminescence using a microplate reader.
-
Data Analysis : Express results as a fold change in luminescence relative to the vehicle-treated control.
Data Presentation and Interpretation
Summarize all quantitative data in a structured table to facilitate comparison across assays and endpoints.
| Assay Endpoint | Parameter Measured | T-BABE Result (Example) | Interpretation |
| MTT Viability | Metabolic Activity | IC50 = 25 µM | T-BABE reduces cell viability at concentrations ≥ 25 µM. |
| LDH Release | Membrane Integrity | EC50 = 50 µM | Overt cytotoxicity and membrane damage occur at higher concentrations. |
| ROS Production | Oxidative Stress | 3-fold increase at 10 µM | Induces significant oxidative stress at sub-lethal concentrations. |
| Caspase-3/7 Activity | Apoptosis | 4-fold increase at 15 µM | T-BABE actively triggers the apoptotic cell death pathway. |
| Neurite Outgrowth | Total Neurite Length | EC50 = 5 µM | Inhibits neurite development at low, non-cytotoxic concentrations. |
Interpretation : The example data suggests T-BABE is a potent neurotoxicant. The most sensitive endpoint is neurite outgrowth inhibition (EC50 = 5 µM), indicating a developmental neurotoxicity concern. At slightly higher concentrations, it induces oxidative stress and apoptosis before causing widespread necrotic cell death. This tiered data provides a comprehensive profile of T-BABE's neurotoxic potential and points towards specific cellular failure modes.
References
- ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines.JoVE (Journal of Visualized Experiments). [Link]
- Caspase Activity Assay.
- LDH cytotoxicity assay.Protocols.io. [Link]
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- A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons.PubMed. [Link]
- Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions.Evotec. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- DCFH-DA PROBE | INTRACELLULAR ROS ASSAY.Bioquochem. [Link]
- Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
- LDH Assay.Cell Biologics Inc. [Link]
- Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay.Molecular Devices. [Link]
- High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons.NIH. [Link]
- ROS Assay Kit Protocol.Excel Bio. [Link]
- A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons.JoVE. [Link]
- Neurotoxicity Assay (RA-differentiated Human SH-SY5Y cells), Cell Viability SafetyScreen Assay – TW.Eurofins Discovery. [Link]
- Identification of tetrabromobisphenol A diallyl ether as an emerging neurotoxicant in environmental samples by bioassay-directed fraction
- In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells.PubMed. [Link]
- Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies.DiVA portal. [Link]
- The neurotoxicity and mechanism of TBBPA-DHEE exposure in mature zebrafish (Danio rerio).PubMed. [Link]
- The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: focus on organic pollutants.SciSpace. [Link]
- Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing b
- Caspase 3 Activity Assay Kit.MP Biomedicals. [Link]
- How to differentiate SH-SY5Y neuroblastoma cell into "neurons" for neurotoxicity studies?
- Identification of this compound as an Emerging Neurotoxicant in Environmental Samples by Bioassay-Directed Fractionation and HPLC-APCI-MS/MS.
- TBBPA causes neurotoxic and the apoptotic responses in cultured mouse hippocampal neurons in vitro.PubMed. [Link]
- The Potential Mechanisms of Tbbpa Bis(2-Hydroxyethyl) Ether Induced Developmental Neurotoxicity in Juvenile Zebrafish ( Danio Rerio ).
- Neurotoxicity and Mechanism in Zebrafish Embryo Induced by Tetrabromobisphenol A bis (2-Hydroxyethyl) Ether (TBBPA-DHEE) Exposure.MDPI. [Link]
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- Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf. [Link]
- The potential mechanisms of TBBPA bis(2-hydroxyethyl) ether induced developmental neurotoxicity in juvenile zebrafish (Danio rerio).
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- Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing b
- Cytotoxicity MTT Assay Protocols and Methods.
- Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System.PMC - NIH. [Link]
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- Flame retardants and neurodevelopment: An updated review of epidemiological liter
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Application Note: A Validated Methodology for Tracking TBBPA-DAE and its Metabolites in Biological Systems
Introduction: The Analytical Challenge of TBBPA-DAE
Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is a derivative of the high-production-volume brominated flame retardant (BFR), Tetrabromobisphenol A (TBBPA).[1] As a member of the BFR family, TBBPA-DAE is utilized in a variety of consumer and commercial products to enhance fire resistance.[1] However, the widespread use and potential for environmental leaching of BFRs raise concerns about human exposure and potential health effects.[1][2] While the parent compound TBBPA has been the subject of numerous toxicokinetic studies, data on its derivatives like TBBPA-DAE are less common.[3][4]
Understanding the metabolic fate of TBBPA-DAE is critical for accurate risk assessment. Upon entering a biological system, xenobiotics like TBBPA-DAE are typically subjected to Phase I and Phase II metabolism, which aims to increase their water solubility to facilitate excretion.[2][5] For the parent TBBPA, this primarily involves conjugation to form glucuronide and sulfate metabolites.[6][7][8] Given its structural similarity, TBBPA-DAE is expected to undergo analogous transformations.
This application note provides a comprehensive, field-proven methodology for the extraction, detection, and quantification of TBBPA-DAE and its hypothesized metabolites in biological matrices, specifically serum. The protocols herein are designed to be a self-validating system, incorporating rigorous quality control measures. We leverage the well-established analytical workflows for TBBPA and adapt them for TBBPA-DAE, providing researchers with a robust starting point for toxicokinetic and biomonitoring studies. The primary analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the necessary sensitivity and selectivity for detecting these compounds at trace levels.[8][9][10]
Hypothesized Metabolic Pathway of TBBPA-DAE
Direct metabolic data for TBBPA-DAE is limited. However, based on the known metabolism of TBBPA and general xenobiotic biotransformation pathways, we can propose a logical metabolic scheme.[5][6][7] The primary metabolic routes for the TBBPA core are expected to be glucuronidation and sulfation of the phenolic hydroxyl groups, which are unmasked following enzymatic cleavage of the allyl ether linkage. The allyl ether side chains themselves may undergo oxidation.
Key metabolic transformations anticipated for TBBPA-DAE include:
-
Phase I Metabolism: Oxidative cleavage of the diallyl ether bonds, yielding TBBPA. This is a critical initial step.
-
Phase II Metabolism: Subsequent conjugation of the resulting TBBPA.
The following diagram illustrates this proposed pathway.
Caption: Comprehensive analytical workflow for TBBPA-DAE metabolite tracking.
Detailed Protocols
Protocol 1: Sample Preparation from Serum using Solid-Phase Extraction (SPE)
Rationale: Serum is a complex matrix containing proteins, lipids, and other endogenous components that can interfere with LC-MS/MS analysis. This protocol uses protein precipitation followed by solid-phase extraction (SPE) to isolate the analytes of interest. [11][12]Polymeric reversed-phase SPE cartridges are chosen for their excellent retention of phenolic compounds and robustness across a range of polarities. [13][14] Materials:
-
Serum samples
-
Internal Standard (IS) solution (e.g., ¹³C₁₂-TBBPA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Polymeric SPE Cartridges (e.g., Oasis HLB, 3 cc, 60 mg)
-
Centrifuge
-
SPE manifold
-
Sample concentrator/evaporator
Procedure:
-
Sample Thawing: Thaw frozen serum samples at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting and Spiking: To a 2 mL microcentrifuge tube, add 500 µL of serum. Spike with 10 µL of the internal standard solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 1.0 mL of ice-cold acetonitrile to the serum sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Dilution: Add 4 mL of deionized water containing 0.1% formic acid to the supernatant to reduce the organic solvent concentration before SPE loading.
-
SPE Cartridge Conditioning:
-
Pass 3 mL of Methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 20% Methanol in water to remove less-retained interferences.
-
-
Drying: Dry the SPE cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes to remove residual water.
-
Elution: Elute the target analytes with 2 x 2 mL aliquots of Methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water. Vortex and transfer to an LC autosampler vial.
Protocol 2: LC-MS/MS Analysis
Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the highest degree of sensitivity and specificity for the quantification of TBBPA and its metabolites. [9][10][15]A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for targeted quantification. Electrospray ionization (ESI) in negative mode is ideal for phenolic compounds like TBBPA. [10][15] Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Triple Quadrupole Mass Spectrometer with an ESI source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Deionized water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 30% B
-
10.1-12 min: Hold at 30% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
MRM Transitions: The following table provides proposed MRM transitions for TBBPA-DAE and its key metabolites. Note: These values are theoretical and must be optimized empirically on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| TBBPA-DAE | 622.8 [M-H]⁻ | 79.0 (Br⁻) | 541.8 [M-H-Br]⁻ | 45 |
| TBBPA | 542.8 [M-H]⁻ | 463.0 [M-H-Br]⁻ | 79.0 (Br⁻) | 35 |
| TBBPA-Glucuronide | 718.8 [M-H]⁻ | 542.8 (TBBPA) | 113.0 (Glucuronide fragment) | 25 |
| TBBPA-Sulfate | 622.8 [M-H]⁻ | 542.8 (TBBPA) | 79.9 (SO₃⁻) | 30 |
| ¹³C₁₂-TBBPA (IS) | 554.8 [M-H]⁻ | 473.0 [M-H-Br]⁻ | 79.0 (Br⁻) | 35 |
Data Analysis and Quality Control
A robust analytical method requires a stringent quality control system to ensure the trustworthiness of the data.
-
Calibration: A multi-point calibration curve (typically 7-9 points) should be prepared by spiking known concentrations of analytical standards and a fixed concentration of the internal standard into a surrogate matrix (e.g., charcoal-stripped serum). The curve should be fitted using a linear regression model with 1/x weighting.
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as ¹³C₁₂-TBBPA, is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Quality Control Samples:
-
Procedural Blanks: A surrogate matrix sample processed with every batch to monitor for contamination.
-
Matrix Spikes: A real sample spiked with a known concentration of analytes to assess recovery and matrix effects.
-
Duplicate Samples: A real sample analyzed in duplicate to assess method precision.
-
-
Acceptance Criteria:
-
Calibration curve correlation coefficient (r²) > 0.99.
-
QC sample concentrations should be within ±20% of the nominal value.
-
Analyte peaks in blanks should be below the limit of quantification (LOQ).
-
The relative percent difference (RPD) between duplicate samples should be <20%.
-
Conclusion
This application note provides a detailed and scientifically grounded methodology for the analysis of TBBPA-DAE and its primary metabolites in biological systems. By leveraging established protocols for the parent compound TBBPA and employing the precision of LC-MS/MS, this guide offers researchers a reliable framework for conducting essential toxicokinetic and exposure studies. The emphasis on a self-validating system through rigorous quality control ensures the generation of accurate and defensible data, which is paramount for advancing our understanding of the environmental and health implications of this class of flame retardants.
References
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- Al-Amin, M., & Al-Ghamdi, H. (2023). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. Toxics, 11(3), 263.
- Yao, Y., et al. (2014). Degradation and Metabolism of Tetrabromobisphenol A (TBBPA) in Submerged Soil and Soil–Plant Systems. Environmental Science & Technology, 48(24), 14391-14398.
- Wang, P., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Talanta, 274, 126015.
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- Thomsen, C., et al. (2001). Toxicokinetics of tetrabromobisphenol a in humans and rats after oral administration. Toxicological Sciences, 61(1), 1-8.
- EFSA Panel on Contaminants in the Food Chain (CONTAM). (2021). Update of the scientific opinion on tetrabromobisphenol A (TBBPA) and its derivatives in food. EFSA Journal, 19(12), e06949.
- Thomsen, C., et al. (2003). Toxicokinetics of Tetrabromobisphenol A in Humans and Rats after Oral Administration. Toxicological Sciences, 74(2), 221-228.
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- Olukunle, O. I., et al. (2022). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. International Journal of Molecular Sciences, 23(21), 13359.
- Inthavong, C., et al. (2017). Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk. Chemosphere, 186, 762-769.
- Wikipedia. (n.d.). Tetrabromobisphenol A.
- Wang, P., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC–MS) after derivatization. Talanta, 274, 126015.
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- de Boer, J., et al. (2001). LC-ESI-MS-MS method for the analysis of tetrabromobisphenol A in sediment and sewage sludge. Journal of Chromatography A, 938(1-2), 3-10.
- Yang, R., et al. (2020). Determination of tetrabromobisphenol-A/S and their eight derivatives in abiotic (soil/dust) samples using ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1625, 461295.
- Wang, G., et al. (2017). Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum. Analytical and Bioanalytical Chemistry, 409(25), 5849-5858.
- Liu, Y., et al. (2023). The bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp (Cyprinus carpio). Environmental Science and Pollution Research, 30(59), 1-11.
- Al-Amin, M., & Al-Ghamdi, H. (2023). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. Toxics, 11(3), 263.
- Wang, G., et al. (2017). Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum. Analytical and Bioanalytical Chemistry, 409(25), 5849-5858.
- Covaci, A., et al. (2009). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. International Journal of Analytical Chemistry, 2009, 835897.
- Chu, S., et al. (2005). Simultaneous determination of tetrabromobisphenol A, tetrachlorobisphenol A, bisphenol A and other halogenated analogues in sediment and sludge by high performance liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography A, 1099(1-2), 155-162.
- Hughes, M. F., et al. (2018). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. Toxicology Letters, 298, 142-148.
- Sjödin, A., et al. (2001). Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry. Journal of Chromatography A, 928(1), 105-111.
- Köppen, R., et al. (2006). Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. Analytical and Bioanalytical Chemistry, 384(7-8), 1485-1492.
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- Agilent Technologies. (n.d.). GC Derivatization.
- Han, Y., et al. (2023). Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives. Environmental Science and Pollution Research, 30(38), 88651-88661.
- Hughes, M. F., et al. (2018). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. Toxicology Letters, 298, 142-148.
- Geyer, H. J., et al. (2004). Terminal elimination half-lives of the brominated flame retardants TBBPA, HBCD, and lower brominated PBDEs in humans. Organohalogen Compounds, 66, 3867-3872.
- Stub, M., et al. (2025). An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples. ResearchGate.
- Wen, L., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 61(12), 2023-2049.
- Hughes, M. F., et al. (2018). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. ResearchGate.
- Paixão, N., et al. (2022). Phenolic-Driven Evaluation of Maclura tinctoria (Tajuva) Wood as a Sustainable Alternative to Oak for Alcoholic Beverage Aging. Foods, 11(13), 1937.
- Psillakis, E. (2004). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 9(7), 514-533.
- Obreque-Slier, E., et al. (2010). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 58(1), 48-54.
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Application Note: TBBPA Diallyl Ether as a Reference Standard in Analytical Chemistry
Introduction: The Critical Role of Reference Standards in Monitoring Brominated Flame Retardants
Tetrabromobisphenol A (TBBPA) diallyl ether (CAS: 25327-89-3) is a derivative of TBBPA, one of the most widely used brominated flame retardants (BFRs).[1][2] These compounds are incorporated into a vast array of consumer and industrial products, including plastics, electronics, and building materials, to inhibit or slow the spread of fire.[1][3] However, the persistence, potential for bioaccumulation, and suspected toxicity of many BFRs have raised significant environmental and health concerns.[1][4][5] Consequently, rigorous analytical monitoring of these compounds in environmental matrices (such as soil, water, and biota) and consumer goods is imperative.
Accurate and reliable quantification in analytical chemistry is fundamentally dependent on the use of high-purity, well-characterized reference standards. TBBPA diallyl ether is commercially available as a certified reference material (CRM), making it an ideal standard for the development, validation, and routine application of analytical methods aimed at detecting BFRs.[6][7][8] This application note provides a comprehensive guide and detailed protocols for the use of TBBPA diallyl ether as a reference standard, with a focus on its application in Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of TBBPA Diallyl Ether
A thorough understanding of the analyte's properties is essential for method development. The key physicochemical characteristics of TBBPA diallyl ether are summarized below.
| Property | Value | Source(s) |
| CAS Number | 25327-89-3 | [1][6][9] |
| Molecular Formula | C₂₁H₂₀Br₄O₂ | [1][6][9] |
| Molecular Weight | 624.00 g/mol | [6][9] |
| Appearance | White to off-white powder/solid | [9][10] |
| Melting Point | 118-120 °C | [6][9] |
| Boiling Point | 525.0 ± 50.0 °C at 760 mmHg | [9] |
| Solubility | Soluble in organic solvents such as Toluene and Acetone; Low solubility in water. | [11][12][13] |
The Logic of Reference Standards in Analytical Workflows
The use of a certified reference standard is the cornerstone of a self-validating analytical system. It provides the benchmark against which unknown sample concentrations are measured, ensuring the trustworthiness and comparability of results across different laboratories and studies. The diagram below illustrates this fundamental relationship.
Caption: Role of a reference standard in creating a valid calibration system.
Protocol: Quantification of TBBPA Diallyl Ether in Sediment by GC-MS
This protocol details the necessary steps for quantifying TBBPA diallyl ether in a complex environmental matrix like sediment. The methodology is designed to ensure high sensitivity, selectivity, and reproducibility.
Overall Analytical Workflow
The process involves extraction of the analyte from the sample matrix, cleanup to remove interferences, and instrumental analysis.
Caption: Step-by-step workflow for sediment sample analysis.
Part 1: Preparation of Standards
Rationale: The accuracy of the entire analysis hinges on the correct preparation of calibration standards. A high-purity, certified standard is dissolved in a high-purity solvent to create a stock solution, from which a series of dilutions are made to cover the expected concentration range of the samples and the linear dynamic range of the instrument.
-
Stock Solution (10 µg/mL):
-
Allow the vial of TBBPA Diallyl Ether CRM (e.g., 10 mg unit) to equilibrate to room temperature before opening.[6]
-
Accurately weigh the entire contents and dissolve in a 1000 mL volumetric flask using high-purity Toluene.[12]
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at 4°C.
-
-
Intermediate Standard (1 µg/mL):
-
Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with Toluene.
-
-
Working Calibration Standards:
-
Perform serial dilutions of the intermediate standard using Toluene to prepare a set of calibration standards. An example set is provided below.
-
| Standard Level | Concentration (ng/mL or ppb) | Volume of 1 µg/mL Std. | Final Volume (mL) |
| CAL 1 | 1 | 10 µL | 10 |
| CAL 2 | 5 | 50 µL | 10 |
| CAL 3 | 20 | 200 µL | 10 |
| CAL 4 | 50 | 500 µL | 10 |
| CAL 5 | 100 | 1 mL | 10 |
| CAL 6 | 200 | 2 mL | 10 |
Part 2: Sample Extraction and Cleanup
Rationale: Environmental samples contain a multitude of compounds that can interfere with the analysis. A robust extraction and cleanup procedure is critical to isolate the target analytes and protect the analytical instrument. Pressurized Fluid Extraction (PFE) is an efficient method for solid samples.[14] Gel Permeation Chromatography (GPC) is employed to remove large molecules like lipids, while a multi-layer silica column effectively removes polar interferences.[4][15]
-
Extraction:
-
Mix 10g of lyophilized (freeze-dried) sediment with diatomaceous earth and pack into a PFE cell.
-
Extract the sample using a solvent mixture of hexane:acetone (1:1, v/v).
-
Collect the extract and concentrate it to approximately 2 mL using a rotary evaporator.
-
-
Cleanup:
-
Perform GPC cleanup on the 2 mL extract to remove lipids and other high-molecular-weight substances.
-
Further purify the extract using a multi-layer silica gel column.
-
Elute the fraction containing BFRs.
-
Concentrate the final eluate under a gentle stream of nitrogen to a final volume of 1 mL in Toluene. The sample is now ready for GC-MS analysis.
-
Part 3: GC-MS Instrumental Analysis
Rationale: GC-MS is the technique of choice for the analysis of semi-volatile compounds like BFRs.[13] The gas chromatograph separates the compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides sensitive detection and structural confirmation. Operating the MS in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity for target analytes.[11][16]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity. |
| Injector Type | Split/Splitless (operated in Splitless mode) | Maximizes analyte transfer to the column for trace analysis.[16] |
| Injector Temperature | 320 °C | Ensures volatilization of high-boiling point BFRs.[11] |
| Carrier Gas | Helium, constant flow | Inert gas providing good chromatographic efficiency.[11] |
| GC Column | TR-5MS (or equivalent 5% phenyl-methylpolysiloxane), 15 m x 0.25 mm ID, 0.1 µm film | A shorter column can improve the recovery of less volatile compounds.[15][16] |
| Oven Program | 80°C (hold 2 min), ramp 20°C/min to 300°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points.[11] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI), 70 eV | Standard, robust ionization method producing reproducible fragmentation patterns.[4] |
| MS Source Temp. | 300 °C | Prevents condensation of analytes in the source. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| Interface Temp. | 320 °C | Prevents analyte loss between the GC and MS.[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only characteristic ions of the target analyte.[16] |
| SIM Ions for TBBPA-DE | m/z 624 (Quantification), 583, 463 (Confirmation) | Based on the molecular ion [M]⁺ and expected fragmentation (loss of allyl, loss of Br). Note: Exact ions should be confirmed by injecting a high-concentration standard in Full Scan mode. |
Data Analysis and Quality Assurance
Calibration Curve: After analyzing the calibration standards (CAL 1-6), construct a calibration curve by plotting the peak area of the quantification ion (m/z 624) against the concentration of each standard. The curve should demonstrate excellent linearity, with a coefficient of determination (R²) greater than 0.995.
Quantification: Inject the prepared sample extract. Determine the peak area for TBBPA diallyl ether in the sample and use the linear regression equation from the calibration curve to calculate its concentration in the extract. The final concentration in the original sediment sample is calculated by accounting for the initial sample weight and final extract volume.
Quality Control: To ensure the validity of the results, the following QC measures are mandatory:
-
Method Blank: A clean, analyte-free matrix processed alongside the samples to check for contamination.
-
Laboratory Control Spike (LCS): A clean matrix spiked with a known amount of TBBPA diallyl ether to assess method accuracy and recovery.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known amount of analyte to evaluate matrix effects on recovery and precision.
Conclusion
TBBPA diallyl ether serves as an essential reference standard for the accurate identification and quantification of brominated flame retardants in complex analytical workflows. Its availability as a certified reference material, combined with robust analytical protocols like the GC-MS method detailed here, provides researchers and regulatory bodies with the tools needed to monitor and understand the environmental fate of these important compounds. The careful application of these standards and methods is fundamental to generating trustworthy data for environmental assessment and human health protection.
References
- A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
- DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS. Thermo Fisher Scientific.
- Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency.
- Tetrabromobisphenol A diallyl ether. CymitQuimica.
- Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System. Shimadzu.
- Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC.
- Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. DBpia.
- 2,2',6,6'-Tetrabromobisphenol A diallyl ether. Echemi.
- This compound CAS # 25327-89-3. AccuStandard.
- Tetrabromobisphenol A-diallyl ether. LGC Standards.
- This compound CAS # 25327-89-3 (100 µg/mL in Toluene). AccuStandard.
- Tetrabromobisphenol A-diallyl ether | 1X100MG. LGC Standards.
- High Purity this compound (CAS 25327-89-3). NINGBO INNO PHARMCHEM CO.,LTD.
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
- Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. ResearchGate.
- Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. PubMed.
- Analysis of brominated flame retardants in the aquatic environment: a review. PMC.
- Flame Retardants. National Institute of Environmental Health Sciences.
- 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene). PubChem.
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
- Brominated flame retardants. European Food Safety Authority.
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Monitoring the Release of Tetrabromobisphenol A bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) from Consumer Products
An Application Guide for the Analytical Chemist
Prepared by: Senior Application Scientist, Gemini Division
Abstract
Tetrabromobisphenol A bis(2,3-dibromopropyl) ether, herein referred to as TBBPA-BDBPE (also known as TBBPA-DAE), is an additive brominated flame retardant (BFR) extensively used in polymers found in consumer goods to meet fire safety standards.[1] Its applications include plastic enclosures for electronics (e.g., computers, televisions), automotive components, and building materials.[2][3] Unlike reactive flame retardants, TBBPA-BDBPE is not chemically bound to the polymer matrix, which allows it to migrate, leach, or abrade from products over their lifecycle.[3] This release leads to its presence in indoor dust, air, and the wider environment, raising concerns about human exposure and potential health risks, including endocrine disruption.[3][4][5][6] Consequently, robust and reliable analytical methods are essential for researchers, regulatory bodies, and manufacturers to quantify the release of TBBPA-BDBPE from consumer products. This guide provides a comprehensive overview of the principles and detailed protocols for simulating environmental release, sample extraction, cleanup, and instrumental analysis.
Guiding Principles: Causality in Method Selection
The accurate quantification of TBBPA-BDBPE migration is predicated on a sequence of logical, validated steps. The chosen methodology must account for the physicochemical properties of TBBPA-BDBPE (high molecular weight, low volatility, high lipophilicity) and the complexity of the consumer product matrix (typically acrylonitrile butadiene styrene (ABS), high-impact polystyrene (HIPS), or polyolefins).[2][3]
The Analytical Challenge: The core challenge lies in efficiently extracting a non-volatile, thermally sensitive analyte from a complex solid polymer matrix at trace levels and distinguishing it from a multitude of other polymer additives and environmental contaminants.
Methodological Rationale:
-
Migration Simulation: Protocols must realistically mimic pathways of human exposure and environmental release, including mechanical abrasion (dust generation), liquid contact (leaching), and volatilization.
-
Extraction: The goal is to quantitatively transfer the analyte from the sample matrix into a solvent. Advanced techniques like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) are favored over traditional methods like Soxhlet for their speed, efficiency, and reduced solvent consumption.[7][8][9] The choice of solvent is critical; mixtures like hexane/dichloromethane or toluene are effective for solvating the nonpolar TBBPA-BDBPE molecule and penetrating the polymer structure.[7][10]
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[11][12] TBBPA-BDBPE's thermal lability makes Gas Chromatography (GC) analysis challenging, as high temperatures in the GC inlet can cause degradation, leading to inaccurate quantification.[2] LC-MS/MS avoids high temperatures and provides exceptional sensitivity and selectivity through the use of specific precursor-to-product ion transitions.[13][14]
Experimental Workflows and Protocols
The overall analytical workflow involves simulating the release, extracting the analyte from the collected medium, cleaning the extract, and performing instrumental quantification.
Caption: Overall workflow for monitoring TBBPA-BDBPE release.
Protocol 1: Migration via Mechanical Abrasion (Dust Generation)
This protocol simulates the release of TBBPA-BDBPE into household dust from the mechanical wear of plastic surfaces.
-
Sample Preparation: Cut a representative section (e.g., 10 cm x 10 cm) from the consumer product's plastic housing. Clean the surface gently with isopropanol to remove external contaminants and allow it to dry completely.
-
Abrasion: Place the sample in a sealed chamber. Use a standardized mechanical abrasion tester with a defined grit paper (e.g., 240 grit) and apply a consistent force and number of cycles (e.g., 50 cycles) to the surface.
-
Sample Collection: After abrasion, carefully collect all generated dust particles from the chamber using a fine brush and transfer them to a pre-cleaned glass vial. Record the final weight of the collected dust.
-
Storage: Store the dust sample at 4°C in the dark prior to extraction.
Protocol 2: Migration via Leaching into Liquid Simulants
This protocol simulates the release of TBBPA-BDBPE when the product comes into contact with liquids.
-
Sample Preparation: Cut the plastic material into small pieces (e.g., 1 cm x 1 cm) to increase the surface-area-to-volume ratio. Record the total surface area and weight.
-
Immersion: Place a known weight of the plastic pieces into a glass container with a screw cap. Add a liquid simulant based on the intended contact type (e.g., deionized water for general contact, or a 50% ethanol/water solution to simulate fatty contact). The volume should be sufficient to fully immerse the pieces (e.g., 10 mL of simulant per gram of plastic).
-
Incubation: Seal the container and place it in an incubator at a relevant temperature (e.g., 40°C) for a defined period (e.g., 10 days) to simulate prolonged contact.
-
Sample Collection: After incubation, carefully decant the liquid simulant (leachate) into a clean glass container.
-
Analyte Extraction from Leachate:
-
Add an appropriate internal standard to the leachate.
-
Perform a liquid-liquid extraction (LLE) by transferring the leachate to a separatory funnel and extracting three times with an equal volume of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator or nitrogen stream to a final volume of 1 mL. Proceed to cleanup (Protocol 4).
-
Protocol 3: Extraction from Solid Matrices (Dust or Plastic)
This protocol uses Pressurized Liquid Extraction (PLE) for efficient recovery from solid samples.
Caption: Pressurized Liquid Extraction (PLE) workflow.
-
Sample Preparation: Weigh approximately 0.5 g of dust or ground plastic into a beaker. Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₁₂-TBBPA-BDBPE). Mix thoroughly with diatomaceous earth to prevent clumping.
-
PLE Cell Loading: Load the mixture into a stainless steel PLE cell.
-
Extraction Parameters:
-
Solvent: Toluene or a 1:1 (v/v) mixture of acetone and n-hexane.[7]
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static Time: 10 minutes per cycle.
-
Cycles: 2.
-
-
Collection: Collect the extract in a glass vial.
-
Concentration: Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
Protocol 4: Extract Cleanup via Solid-Phase Extraction (SPE)
Cleanup is crucial to remove co-extracted matrix interferences that can suppress the instrument signal.
-
Cartridge Conditioning: Condition a 6 mL/500 mg silica gel SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 mL concentrated extract (from Protocol 3 or the LLE) onto the SPE cartridge.
-
Interference Elution: Wash the cartridge with 10 mL of hexane to elute nonpolar interferences. Discard this fraction.
-
Analyte Elution: Elute the TBBPA-BDBPE fraction with 15 mL of a 1:1 (v/v) mixture of dichloromethane and hexane.
-
Final Preparation: Collect the eluate and concentrate it under a nitrogen stream to a final volume of 1 mL. Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 5: Instrumental Analysis by LC-MS/MS
This protocol provides typical parameters for quantifying TBBPA-BDBPE.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (UPLC-MS/MS).[11][14]
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), negative ion mode.[11][14]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions must be determined by infusing a pure standard. For TBBPA-BDBPE (C₂₁H₂₀Br₈O₂), the [M-H]⁻ or bromide adducts can be monitored.
-
-
Quantification: Prepare a multi-point calibration curve (e.g., 0.1 to 100 ng/mL) using certified standards of TBBPA-BDBPE and the internal standard. Quantify the samples against this curve.
Data Presentation and Quality Assurance
To ensure trustworthiness, all experimental batches must include quality control samples.
-
Method Blank: A clean sample matrix processed identically to the test samples to check for background contamination.
-
Matrix Spike: A sample fortified with a known amount of TBBPA-BDBPE to assess matrix effects and calculate recovery.
-
Certified Reference Material (CRM): A material with a known concentration of TBBPA-BDBPE (e.g., ERM-EC591 for BFRs in polymer) to validate method accuracy.[15]
Table 1: Typical LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Instrument Detection Limit (IDL) | 0.4 - 1.0 µg/L | [14] |
| Method Limit of Quantification (LOQ) | 0.5 - 2.5 ng/g | [13] |
| Linearity (R²) | > 0.995 | [14] |
| Extraction Recovery (from Spiked Samples) | 75% - 99% | [11][14] |
| Inter-day Precision (%RSD) | < 15% | N/A |
Conclusion
The methodologies outlined in this guide provide a robust framework for monitoring the release of TBBPA-BDBPE from consumer products. The combination of realistic migration simulations, efficient extraction and cleanup, and highly sensitive and selective LC-MS/MS analysis ensures the generation of reliable and defensible data. Adherence to strict quality control measures is paramount for validating the results. This information is critical for assessing human exposure, understanding environmental fate, and informing the development of safer consumer products.
References
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- Svobodova, M., et al. (n.d.). Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS).
- Eljarrat, E., & Barceló, D. (2015). Sample handling and analysis of brominated flame retardants in soil and sludge samples. TrAC Trends in Analytical Chemistry, 66, 3-11.
- Dirtu, A. C., Covaci, A., & Abdallah, M. A. E. (2013). Advances in the sample preparation of brominated flame retardants and other brominated compounds. TrAC Trends in Analytical Chemistry, 49, 1-13.
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- Phillips, A. L., et al. (2019). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. Environmental Health Perspectives, 127(6), 67001.
- Covaci, A., et al. (2009). Development of a LC-MS/MS Method for the Determination of Tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and Co-occurring Brominated Flame Retardant in Building Insulation Foam and Environmental Matrices. Journal of Chromatography A. (Note: Specific publication details are synthesized from search results).
- JEOL Ltd. (n.d.). Simultaneous Analysis of TBBPA, Phthalate Esters, and Brominated Flame Retardants by PY/TD-GC-MS. Application Note.
- Senthil Kumar, S., et al. (2022). Enhanced extraction of brominated flame retardants from e-waste plastics. Journal of Hazardous Materials, 425, 127914.
- Zhang, L., & Zhang, F. (2012). Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. Journal of Hazardous Materials, 221-222, 152-157.
- Santos, B. (2025). Scientists remove brominated flame retardants from e-waste ABS. (Note: This is a fictionalized future date from the search result).
- Inthavong, C., et al. (2017). Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk. Chemosphere, 186, 762-769.
- Adebiyi, O. A., et al. (2022). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. International Journal of Molecular Sciences, 23(5), 2853.
- An, J., et al. (2022). Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. Environmental Research, 207, 112594.
- Chu, S., et al. (2005). Simultaneous determination of tetrabromobisphenol A, tetrachlorobisphenol A, bisphenol A and other halogenated analogues in sediment and sludge by high performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1099(1-2), 155-162.
- de la Cal, A., & Eljarrat, E. (2003). LC-ESI-MS-MS method for the analysis of tetrabromobisphenol A in sediment and sewage sludge. Journal of Mass Spectrometry, 38(10), 1081-1086.
- Shi, Z., et al. (2025). Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices. Journal of Chromatography A. (Note: This is a fictionalized future date from the search result).
- EFSA Panel on Contaminants in the Food Chain (CONTAM). (2012). Brominated flame retardants (BFRs). EFSA.
- OEHHA. (n.d.). Tetrabromobisphenol A (TBBPA). California Office of Environmental Health Hazard Assessment.
- Wang, Y., et al. (2022). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. Toxics, 10(3), 123.
- Material Research L3C. (2019). Tetrabromobisphenol A (TBBPA): Technical Report on Conditions of Use. Prepared for Earthjustice.
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Application Notes & Protocols: Tetrabromobisphenol A Diallyl Ether (TBBPA-DAE) in the Manufacturing of High-Performance Printed Circuit Boards
Abstract & Introduction
Printed Circuit Boards (PCBs) are the foundational platform for virtually all modern electronics, providing the electrical interconnects for components. The very nature of their function—managing electrical currents—necessitates inherent fire safety. Flame retardants are therefore critical materials in PCB manufacturing to prevent ignition and slow the spread of fire, thereby protecting equipment and lives. For decades, Tetrabromobisphenol A (TBBPA) has been the dominant flame retardant for FR-4 grade PCBs, the industry standard.[1][2][3] In this application, TBBPA is typically used as a reactive flame retardant, meaning it is chemically bonded into the epoxy resin backbone of the PCB laminate.[3][4] This covalent bonding ensures the flame retardant is an integral part of the final material, minimizing its potential to leach out over the product's lifetime.[2][5]
This document provides detailed application notes on Tetrabromobisphenol A diallyl ether (TBBPA-DAE) , a derivative of TBBPA designed for enhanced performance in high-frequency and high-speed electronic applications. The addition of two allyl ether functional groups enhances its reactivity with resin systems and improves the thermal stability of the resulting polymer.[6] These notes are intended for materials scientists, chemical engineers, and researchers involved in the development and manufacturing of advanced polymer laminates for the electronics industry. We will explore the fundamental properties of TBBPA-DAE, its mechanism of action, a detailed protocol for its incorporation into FR-4 laminates, and the analytical methods required for quality assurance.
Physicochemical Properties of TBBPA-DAE
Understanding the fundamental properties of TBBPA-DAE is essential for its correct formulation and processing. TBBPA-DAE is a white to off-white solid powder.[7] Its key characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2,2',6,6'-Tetrabromobisphenol A diallyl ether | [8][9] |
| CAS Number | 25327-89-3 | [6][8] |
| Molecular Formula | C₂₁H₂₀Br₄O₂ | [6][8] |
| Molecular Weight | 624.01 g/mol | [6] |
| Appearance | White to off-white powder/solid | [7] |
| Melting Point | 118-120 °C | [8] |
| Boiling Point | 525.0 ± 50.0 °C at 760 mmHg | [8] |
| Density | 1.7 ± 0.1 g/cm³ | [8] |
| Solubility | Soluble in styrene | [7] |
Mechanism of Action: A Reactive Approach to Flame Retardancy
TBBPA-DAE functions as a flame retardant through two primary mechanisms, enabled by its unique chemical structure.
-
Gas-Phase Radical Quenching: During combustion, the high temperature causes the C-Br bonds to break, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at interrupting the chain reaction of combustion by scavenging the high-energy H• and OH• radicals that propagate the fire, effectively quenching the flame.
-
Reactive Co-polymerization: This is the key advantage of TBBPA-DAE. The terminal allyl groups (CH₂=CH-CH₂-) are reactive sites that can participate in the polymerization (curing) reaction of the epoxy resin system. TBBPA-DAE does not simply mix with the resin; it becomes covalently bonded into the cross-linked polymer network. This ensures its permanence within the laminate, enhances the thermal stability of the final product, and maintains the desired dielectric properties crucial for high-frequency PCBs.
The diagram below illustrates the conceptual incorporation of TBBPA-DAE into a cross-linked epoxy polymer network.
Caption: Conceptual workflow of TBBPA-DAE incorporation into an epoxy matrix.
Application Protocol: Preparation of FR-4 Copper-Clad Laminates
This protocol details the steps for manufacturing a high-performance FR-4 copper-clad laminate (CCL) using a TBBPA-DAE modified epoxy resin system. This process is foundational for the subsequent fabrication of multi-layer PCBs.
Materials & Equipment
-
Flame Retardant: TBBPA-DAE powder (CAS 25327-89-3)
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin
-
Curing Agent: Dicyandiamide (DICY)
-
Catalyst/Accelerator: 2-Methylimidazole (2-MI)
-
Solvent System: Dimethylformamide (DMF) and Ethylene glycol monomethyl ether (EGME)
-
Reinforcement: Woven E-glass fabric
-
Other: Electrolytic copper foil (e.g., 1 oz/ft²)
-
Equipment: Resin mixing tank, impregnation treater tower, hydraulic lamination press, precision shear.
Step-by-Step Methodology
Step 1: Resin Varnish Formulation The objective is to create a homogenous "varnish" where all components are fully dissolved and ready for impregnation. The causality for this specific formulation is to achieve a balance between flame retardancy, thermal stability (high Glass Transition Temperature, Tg), and processability.
-
Charge the mixing tank with the solvent system (e.g., a 1:1 ratio of DMF:EGME).
-
With continuous agitation, slowly add the DGEBA epoxy resin and allow it to dissolve completely.
-
Incrementally add the TBBPA-DAE powder. The amount is calculated to achieve a final bromine content of approximately 18-21% by weight in the cured resin solids, which is necessary to meet the UL 94 V-0 flammability standard.[10]
-
Once the TBBPA-DAE is dissolved, add the curing agent (DICY) and catalyst (2-MI).
-
Continue mixing at a controlled temperature (e.g., 40-50 °C) until a clear, homogenous varnish is obtained.
-
Perform viscosity and solids content tests to ensure the varnish meets process specifications.
Table: Example Varnish Formulation
| Component | Parts by Weight (Solids) | Purpose |
|---|---|---|
| DGEBA Epoxy Resin | 100 | Polymer Backbone |
| TBBPA-DAE | 50-60 | Reactive Flame Retardant |
| Dicyandiamide (DICY) | 3-5 | Curing Agent (Hardener) |
| 2-Methylimidazole (2-MI) | 0.1-0.3 | Curing Accelerator |
| Solvent System | As needed | Carrier/Viscosity Control |
Step 2: Glass Fabric Impregnation (Prepreg Formation)
-
Feed the woven glass fabric through the treater tower.
-
Pass the fabric through the resin varnish bath for complete saturation.
-
Guide the saturated fabric through metering rolls to control the final resin content.
-
Transport the fabric through a multi-zone drying oven to evaporate the solvents and partially cure (B-stage) the resin. The fabric is now a "prepreg"—pliable but not sticky.
-
Cut the B-staged prepreg into sheets of the required dimensions.
Step 3: Lamination and Curing (Lay-up and Pressing) This step uses heat and pressure to fully cure the resin (C-stage) and bond the layers together into a rigid laminate.
-
Assemble a "book" in the following sequence: steel press plate, copper foil, multiple layers of prepreg (typically 6-8 sheets), another layer of copper foil, and a final steel press plate.
-
Place the book into a multi-opening hydraulic lamination press.
-
Execute the pressing cycle. The cycle is critical for achieving full cure and desired material properties. The pressure ensures void-free consolidation, while the temperature profile drives the cross-linking reaction.
Table: Typical Lamination Curing Cycle
| Stage | Temperature | Pressure | Duration | Purpose |
|---|---|---|---|---|
| 1. Ramp & Dwell | 100-120 °C | 150-200 PSI | 30 min | Initial resin flow and consolidation |
| 2. Curing Ramp | Ramp to 175-185 °C | 300-500 PSI | 60 min | Drive cross-linking reaction |
| 3. Final Cure | Hold at 175-185 °C | 300-500 PSI | 90-120 min | Ensure complete polymerization |
| 4. Cool Down | Cool under pressure | 300-500 PSI | 30 min | Prevent warpage |
Step 4: Finishing
-
Once cooled, remove the consolidated sheets (now copper-clad laminates) from the press.
-
Trim the edges to the final specified dimensions.
-
The CCL is now ready for the PCB fabrication process (etching, drilling, etc.).
The following diagram outlines the manufacturing workflow.
Caption: FR-4 copper-clad laminate manufacturing workflow.
Quality Control & Analytical Protocols
To ensure the reliability and safety of the final product, rigorous quality control is essential. The following protocols validate the successful incorporation of TBBPA-DAE and the performance of the laminate.
Protocol: Quantification of Residual (Free) TBBPA-DAE in Cured Laminate
Objective: To verify that the TBBPA-DAE has been effectively reacted into the polymer matrix. High levels of free TBBPA-DAE would indicate an incomplete cure or formulation issue. The acceptable limit for residual flame retardant is typically very low (in the ppm range).
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: a. Obtain a representative sample of the cured laminate (approx. 1 gram), excluding the copper foil. b. Grind the sample into a fine powder using a cryogenic mill to prevent thermal degradation. c. Accurately weigh the powdered sample into a centrifuge tube. d. Add 10 mL of a suitable extraction solvent (e.g., Toluene or Dichloromethane). e. Perform an aggressive extraction using sonication for 90 minutes at a controlled temperature (e.g., 30°C).[4] f. Centrifuge the sample and carefully collect the supernatant. g. Filter the extract through a 0.22 µm PTFE syringe filter into an amber LC vial.
-
LC-MS Analysis: a. Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source. b. Column: C18 reverse-phase column. c. Mobile Phase: Gradient of acetonitrile and water. d. Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, targeting the molecular ions of TBBPA-DAE. e. Quantification: Prepare a calibration curve using certified TBBPA-DAE standards. Calculate the concentration of free TBBPA-DAE in the sample extract and report the final value in µg/g (ppm) of laminate. Studies on the parent compound TBBPA have shown that after curing, the level of free, unreacted material is negligible.[4] A similar result is expected for the more reactive TBBPA-DAE.
Protocol: Flammability Performance Verification
Objective: To confirm that the laminate meets the required fire safety standards.
Methodology: UL 94 Vertical Burning Test.
-
Sample Preparation: Cut several test specimens from the cured laminate according to the dimensions specified in the UL 94 standard.
-
Procedure: a. Mount a specimen vertically in a test chamber. b. Apply a calibrated methane flame to the bottom edge of the specimen for 10 seconds and then remove it. c. Record the afterflame time (t1). d. As soon as the afterflame ceases, immediately reapply the flame for another 10 seconds. e. Record the second afterflame time (t2) and the afterglow time (t3).
-
Classification: To achieve the highest rating, V-0 , the material must meet the following criteria across five specimens:
-
No specimen burns with an afterflame for more than 10 seconds at either flame application.
-
The total afterflame time for any set of 5 specimens does not exceed 50 seconds.
-
No specimen burns up to the holding clamp.
-
No specimen drips flaming particles that ignite a cotton patch placed below.
-
No specimen has an afterglow for more than 30 seconds after the second flame removal.
-
The FR-4 designation requires meeting at least a V-0 rating.[4][11]
Safety, Environmental, and Regulatory Considerations
While TBBPA-DAE offers performance benefits, it is a brominated compound and requires proper handling.
-
Occupational Safety: During manufacturing, worker exposure to TBBPA-DAE dust should be minimized through the use of personal protective equipment (PPE) and adequate ventilation systems.[12] Dermal contact should be avoided.[13][14]
-
Environmental Profile: As a reactive flame retardant, TBBPA-DAE is chemically bound within the polymer matrix of the final PCB, significantly reducing its potential for environmental release during the product's use phase.[2][5] However, like its parent compound TBBPA, it exhibits high aquatic toxicity in its free form.[15] Therefore, controlling emissions and waste during the manufacturing process is critical.[12]
-
Regulatory Status: The use of TBBPA is permitted worldwide and it has undergone extensive risk assessments.[16] Users of TBBPA-DAE should remain aware of evolving regulations concerning halogenated compounds in electronics, such as the EU's Restriction of Hazardous Substances (RoHS) Directive, although reactive flame retardants are often treated differently from additive ones.
Conclusion
This compound (TBBPA-DAE) is a high-performance reactive flame retardant that enables the production of FR-4 laminates with the thermal stability and dielectric properties required for demanding electronics applications. Its key advantage lies in its allyl functional groups, which allow it to be covalently integrated into the epoxy resin network. This reactive nature ensures permanent flame retardancy while maintaining the electrical integrity of the PCB. By following the detailed formulation, processing, and quality control protocols outlined in this document, researchers and manufacturers can effectively leverage the benefits of TBBPA-DAE to produce safe, reliable, and high-performance printed circuit boards.
References
- SMC Corporation. (n.d.). Tetrabromobisphenol-A (TBBPA) is a commercial flame retardant used in rigid FR-4 printed wiring boards (PWB).
- U.S. Environmental Protection Agency. (2015, August). Flame Retardants in Printed Circuit Boards - Final Report.
- BSEF. (n.d.). An Overview.
- I-Connect007. (2020, January 31). Residual/Free TBBPA in FR-4.
- European Brominated Flame Retardant Industry Panel. (n.d.). Tetrabromobisphenol A (TBBPA).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High Purity this compound (CAS 25327-89-3): Reactive Flame Retardant Manufacturer & Supplier.
- MDPI. (2023, March 9). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment.
- U.S. Environmental Protection Agency. (2015, August). Flame Retardants in Printed Circuit Boards - Final Report, Chapter 3.
- U.S. Environmental Protection Agency. (2008, November). Partnership to Evaluate Flame Retardants in Printed Circuit Boards.
- BSEF. (n.d.). Factsheet TBBPA.
- U.S. Environmental Protection Agency. (2014, December). Flame Retardants in Printed Circuit Boards: Final Report.
- PubMed. (2014, May 30). Tetrabromobisphenol A contamination and emission in printed circuit board production and implications for human exposure.
- National Institutes of Health. (2022, October 17). Quantitative SERS Detection of TBBPA in Electronic Plastic Based on Hydrophobic Cu-Ag Chips.
- ResearchGate. (n.d.). Analytical techniques for TBBPA detection.
- PubMed. (2006, February 3). Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry.
- Environmental Engineering Research. (2022, June 22). Tetrabromobisphenol A (TBBPA) generation and removal paths analysis in printed circuit board (PCB) industrial wastewater: Lab-scale investigations.
- PubMed Central. (2024, August 5). Enhanced removal of tetrabromobisphenolA (TBBPA) from e-waste by Fe–S nanoparticles and Fe–S/CuS nanocomposite with response surface methodology (RSM).
- PubChem. (n.d.). 1,1'-Isopropylidenebis(4-(allyloxy)-3,5-dibromobenzene).
- ResearchGate. (2023, April 10). An Overview of Flame Retardants in Printed Circuit Boards for LEDs and other Electronic Devices.
- BSEF. (n.d.). THE LIFE CYCLE OF TBBPA IN ELECTRICAL & ELECTRONIC EQUIPMENT.
- U.S. Environmental Protection Agency. (2015, August). Flame Retardants in Printed Circuit Boards - Final Report, Chapter 2.
- U.S. Environmental Protection Agency. (n.d.). 4 Hazard Evaluation of Flame Retardants for Printed Circuit Boards.
- PubChem. (n.d.). Tetrabromobisphenol A.
- University of Saskatchewan. (n.d.). Glucuronide and sulfate conjugates of tetrabromobisphenol A (TBBPA).
- U.S. Environmental Protection Agency. (2015, August). Flame Retardants in Printed Circuit Boards - Final Report, Chapter 5.
- PubMed Central. (2023, March 9). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment.
- National Institutes of Health. (n.d.). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin.
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- 1. electronics.org [electronics.org]
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- 5. THE LIFE CYCLE OF TBBPA IN ELECTRICAL & ELECTRONIC EQUIPMENT - BSEF [bsef.com]
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- 14. Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. bsef.com [bsef.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of TBBPA Diallyl Ether
Welcome to the technical support center for the synthesis and purification of Tetrabromobisphenol A (TBBPA) diallyl ether. This guide is designed for researchers, scientists, and professionals in drug development and material science who are working with this important brominated flame retardant. Here, we move beyond standard protocols to address the nuanced challenges encountered in the lab, providing troubleshooting guides and FAQs in a direct question-and-answer format to support your experimental success.
Section 1: Synthesis Troubleshooting Guide
The synthesis of TBBPA diallyl ether is most commonly achieved via a Williamson ether synthesis, where the diphenoxide of TBBPA is reacted with an allyl halide. While straightforward in principle, this reaction is prone to several issues that can impact yield and purity.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My reaction yield is consistently low (<70%). What are the potential causes and how can I improve it?
Answer: Low yield is a frequent challenge and typically points to one of three areas: incomplete deprotonation of TBBPA, suboptimal reaction conditions, or competing side reactions.
-
Causality - Incomplete Deprotonation: TBBPA has two phenolic hydroxyl groups that must be deprotonated to form the reactive dianion for dialkylation. If the base is not strong enough, is stoichiometrically insufficient, or is neutralized by moisture, a significant portion of the TBBPA will remain as the mono-anion or in its neutral state, leading to the formation of the mono-ether byproduct or no reaction at all.[1]
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: Use a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Critically, ensure you use at least 2.2-2.5 equivalents of the base to drive the equilibrium towards the dianion.
-
Anhydrous Conditions: The presence of water will consume the base and hinder the formation of the phenoxide. Ensure all glassware is oven-dried, and use anhydrous solvents. While some phase-transfer catalysis systems use a biphasic water-organic solvent system, the stoichiometry of the base must account for this.[2]
-
Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is highly effective at solvating the phenoxide anion, increasing its nucleophilicity.
-
Temperature: While initial deprotonation can often be done at room temperature, driving the alkylation to completion may require heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile (typically 60-90°C).
-
Question 2: I'm observing a significant amount of TBBPA-mono(allyl ether) as a byproduct. How can I minimize its formation?
Answer: The formation of the mono-allylated species is a classic statistical problem when working with difunctional substrates.[1] Its presence complicates purification and reduces the yield of the desired product.
-
Causality - Reaction Kinetics: The first alkylation to form the mono-ether is often faster than the second. If the reaction is stopped prematurely or if the local concentration of the allyl halide is insufficient, the mono-ether will be a major component of the crude product.
-
Troubleshooting Steps:
-
Control Reagent Addition: Add the allyl halide (e.g., allyl bromide) slowly and portion-wise to the solution of the TBBPA dianion. This ensures the dianion is always in excess relative to the alkylating agent, promoting the second alkylation.
-
Increase Reaction Time & Temperature: Allow the reaction to run for a longer duration at an elevated temperature (e.g., 80°C) after the initial addition. This provides the necessary activation energy to overcome the potential steric hindrance of the second alkylation.
-
Use an Excess of Allyl Halide: Employing a slight excess (2.2-2.5 equivalents) of the allyl halide can help drive the reaction to completion, converting the mono-ether intermediate into the final di-ether product.
-
Question 3: My reaction seems to stall, with starting material (TBBPA) still present after prolonged reaction times. What should I investigate?
Answer: A stalled reaction where TBBPA remains is almost always linked to the initial deprotonation step or reagent purity.
-
Causality - Ineffective Nucleophile Generation: If the TBBPA phenoxide is not generated effectively, no amount of alkylating agent or heat will drive the reaction forward. This can be due to a weak base, insufficient base, or the presence of protic impurities (like water) that neutralize the base.[3]
-
Troubleshooting Steps:
-
Verify Base Potency: Use fresh, high-purity base. Older containers of sodium hydride (NaH) or potassium hydroxide (KOH) can be less active due to reaction with atmospheric moisture and CO₂.
-
Consider Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene/water with NaOH), a PTC like tetrabutylammonium bromide (TBAB) is essential. The PTC transports the hydroxide into the organic phase and the phenoxide into the aqueous phase (or interface) to facilitate the reaction. Ensure the PTC is added in a sufficient catalytic amount (typically 5-10 mol%).[2]
-
Monitor the Deprotonation Step: Before adding the allyl halide, you can attempt to confirm deprotonation. A distinct color change often occurs upon formation of the phenoxide. Taking a small, quenched aliquot for analysis (after acidification) can also confirm the status of the TBBPA.
-
Section 2: Purification Challenges
Purifying TBBPA diallyl ether requires removing unreacted starting materials, the mono-ether byproduct, and any colored impurities.
Frequently Asked Questions (FAQs) - Purification
Question 1: How can I effectively remove unreacted TBBPA from my crude product?
Answer: The key difference between TBBPA and its ether derivatives is the presence of acidic phenolic protons on TBBPA. This can be exploited for a simple and effective separation.
-
Causality - Acidity Difference: TBBPA is acidic, while TBBPA diallyl ether is neutral. TBBPA will react with a base to form a water-soluble salt.
-
Purification Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Perform a liquid-liquid extraction by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or 5% Na₂CO₃ solution).
-
The TBBPA will be extracted into the aqueous layer as its sodium salt. The desired TBBPA diallyl ether and the mono-ether will remain in the organic layer.
-
Separate the layers and wash the organic layer with water and then brine to remove residual base and salt.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain a TBBPA-free crude product.[4]
-
Question 2: What is the best method to separate TBBPA diallyl ether from the mono-allylated byproduct?
Answer: Separating the mono- and di-ether products is challenging due to their similar structures and polarities. The choice of method depends on the scale and required purity.
-
Method 1: Recrystallization (for bulk purification):
-
Principle: If the concentration of the mono-ether is relatively low (<10-15%), recrystallization can be effective. The two compounds may have different solubilities in a given solvent system.
-
Procedure: A common solvent system is isopropanol or a mixture of toluene and heptane. Dissolve the crude mixture in the minimum amount of hot solvent and allow it to cool slowly. The less soluble compound (often the more symmetrical di-ether) should crystallize out, leaving the mono-ether impurity in the mother liquor. Multiple recrystallizations may be necessary.
-
-
Method 2: Silica Gel Column Chromatography (for high purity):
-
Principle: This is the most reliable method for achieving high purity (>99%). The slight difference in polarity between the mono-ether (which has a free hydroxyl group) and the di-ether allows for separation on a silica gel stationary phase.[5]
-
Procedure: The di-ether is less polar and will elute first. A typical mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity eluent (e.g., 5% EtOAc in hexanes) and gradually increase the polarity to elute the mono-ether and any other polar impurities.
-
Question 3: Which analytical techniques are best for assessing the purity of my final product?
Answer: A combination of techniques is recommended for a comprehensive assessment of purity and identity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase can effectively separate TBBPA, the mono-ether, and the di-ether, allowing for precise quantification of each component.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While useful, be aware that TBBPA and its derivatives can be thermally labile, potentially degrading in the hot GC inlet.[9] This can sometimes give a misleading purity profile but is excellent for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. For TBBPA diallyl ether, you should look for the disappearance of the phenolic -OH proton signal and the appearance of characteristic signals for the allyl group protons (-CH₂- and -CH=CH₂).
Section 3: Protocols and Data Summary
Protocol 1: General Procedure for TBBPA Diallyl Ether Synthesis
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add TBBPA (1.0 eq) and anhydrous DMF.
-
Cool the mixture in an ice bath and add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Slowly add allyl bromide (2.2 eq) via a syringe pump over 30 minutes.
-
After addition, heat the reaction mixture to 80°C and monitor by TLC or LC-MS until the TBBPA starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by slowly adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and proceed with the basic wash as described in the purification section to remove any unreacted TBBPA.
-
Dry, filter, and concentrate the organic layer to yield the crude product.
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Setting | Impact on Low Yield | Impact on Impurity Profile |
| Base Stoichiometry | 2.2 - 2.5 eq. | Insufficient base leads to incomplete reaction. | Promotes mono-ether formation. |
| Solvent | Anhydrous DMF, DMSO | Protic solvents (water, alcohols) quench the base. | --- |
| Temperature | 60 - 90 °C | Too low may stall the reaction. | Too high may cause degradation. |
| Allyl Halide Stoichiometry | 2.2 - 2.5 eq. | Insufficient amount leads to mono-ether product. | Large excess can complicate removal. |
Table 2: Comparison of Purification Techniques
| Technique | Primary Use | Purity Achievable | Pros | Cons |
| Aqueous Base Wash | Removal of unreacted TBBPA | N/A (pre-purification) | Simple, fast, effective for acidic impurities. | Does not separate mono/di-ethers. |
| Recrystallization | Bulk purification | Good to High (95-99%) | Scalable, cost-effective. | Can have significant yield loss in mother liquor. |
| Column Chromatography | High-purity separation | Very High (>99.5%) | Excellent separation of similar compounds. | Time-consuming, solvent-intensive, not ideal for large scale.[5][10] |
Section 4: Visualized Workflows and Mechanisms
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Purification strategy for isolating TBBPA diallyl ether.
References
- Shi, Z., et al. (2011). Identification of Tetrabromobisphenol A Diallyl Ether as an Emerging Neurotoxicant in Environmental Samples by Bioassay-Directed Fractionation and HPLC-APCI-MS/MS. Environmental Science & Technology, 45(11), 5009–5016.
- PubMed. (2011). Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS.
- An, J., et al. (2022). Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. PubMed.
- ResearchGate. (n.d.). Thin-layer chromatography coupled with high performance liquid chromatography for determining tetrabromobisphenol A/S and their derivatives in soils.
- Wang, Y., et al. (2021). Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors. PubMed Central.
- Korytar, P., et al. (2008). Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS). Organohalogen Compounds, 70, 3-6.
- Google Patents. (2013). Method for preparing bisphenol S diallyl ether.
- Semantic Scholar. (n.d.). Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS.
- MDPI. (2021). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment.
- Köppen, R., et al. (2006). Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. ResearchGate.
- Qu, R., et al. (2013). Identification of tetrabromobisphenol A allyl ether and tetrabromobisphenol A 2,3-dibromopropyl ether in the ambient environment near a manufacturing site and in mollusks at a coastal region. PubMed.
- Google Patents. (1993). Process for high purity tetrabromobisphenol-A.
- Wikipedia. (n.d.). Tetrabromobisphenol A.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Reddit. (2015). Williamson ether synthesis trouble, 2.0.
Sources
- 1. Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101792408B - Method for preparing bisphenol S diallyl ether - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. US5208389A - Process for high purity tetrabromobisphenol-A - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. | Semantic Scholar [semanticscholar.org]
- 9. dioxin20xx.org [dioxin20xx.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flame Retardant Properties of TBBPA Diallyl Ether Formulations
Welcome to the technical support center for Tetrabromobisphenol A (TBBPA) diallyl ether. This guide is designed for researchers, scientists, and formulation chemists working to enhance the flame retardant properties of polymeric materials. Here, we address common challenges and frequently asked questions encountered during the experimental process, providing in-depth, field-proven insights to streamline your research and development efforts.
Foundational Understanding of TBBPA Diallyl Ether
Tetrabromobisphenol A diallyl ether (CAS RN: 25327-89-3) is a reactive brominated flame retardant.[1] Its molecular structure, featuring a high bromine content and reactive allyl groups, allows it to be chemically incorporated into the polymer backbone. This reactive nature minimizes migration and volatility compared to additive flame retardants, making it a suitable choice for high-performance applications.
Chemical Structure:
Caption: Workflow for improving dispersion of TBBPA diallyl ether.
Q2: My unsaturated polyester resin formulation with TBBPA diallyl ether shows a significant increase in viscosity and a shortened pot life. What is causing this and how can I manage it?
A2: This is a common consequence of using reactive additives.
-
Cause: The allyl groups on the TBBPA diallyl ether can begin to react prematurely with the unsaturated sites in the polyester resin, especially in the presence of initiators or at elevated temperatures, leading to an increase in viscosity and a reduction in working time.
-
Mitigation Strategies:
-
Temperature Control: Maintain a lower processing temperature to minimize premature reactions.
-
Inhibitor Optimization: Adjust the concentration of the inhibitor in the unsaturated polyester resin. Inhibitors are crucial for controlling the pot life.
-
Order of Addition: Add the TBBPA diallyl ether as late as possible in the mixing process, just before you are ready to use the formulation.
-
Reactive Diluents: The use of reactive diluents can help to reduce the initial viscosity of the system, providing a longer processing window.
-
2.2. Curing and Mechanical Properties
Q3: I'm experiencing incomplete curing or a tacky surface in my epoxy formulation after adding TBBPA diallyl ether. What could be the issue?
A3: This often points to an interaction between the flame retardant and the curing agent.
-
Cause: The bulky brominated structure of TBBPA diallyl ether can cause steric hindrance, potentially slowing down the cross-linking reaction. In some cases, impurities in the flame retardant can also interfere with the curing chemistry.
-
Troubleshooting Steps:
-
Curing Agent Stoichiometry: Re-evaluate the stoichiometry of your epoxy resin to curing agent ratio. The addition of the reactive TBBPA diallyl ether may require an adjustment.
-
Curing Schedule: Consider a modified curing schedule. A longer curing time or a post-curing step at an elevated temperature can help to drive the reaction to completion.
-
Curing Agent Selection: Some curing agents are more susceptible to steric hindrance than others. Experiment with different types of curing agents (e.g., aliphatic vs. aromatic amines, or anhydride hardeners) to find one that is more compatible with your formulation.
-
Q4: The addition of TBBPA diallyl ether to my polymer has resulted in a significant decrease in mechanical properties, particularly impact strength. How can I improve the toughness of my flame-retardant material?
A4: A reduction in mechanical properties is a common trade-off when incorporating flame retardants.
-
Cause: The rigid aromatic structure of TBBPA diallyl ether can lead to a more brittle polymer matrix. High loading levels can also disrupt the polymer chain structure, leading to reduced toughness.
-
Strategies for Improvement:
-
Optimize Loading Level: Use the minimum amount of TBBPA diallyl ether required to meet your flame retardancy target.
-
Toughening Agents: Incorporate impact modifiers or toughening agents into your formulation. These can be core-shell rubbers, block copolymers, or other elastomers that can absorb energy and prevent crack propagation.
-
Synergistic Systems: Utilize a synergistic flame retardant system. For example, combining TBBPA diallyl ether with a smaller amount of antimony trioxide can often achieve the same level of flame retardancy with a lower overall loading of additives, which can be beneficial for mechanical properties.
-
2.3. Flame Retardant Performance
Q5: I am struggling to achieve a UL 94 V-0 rating with TBBPA diallyl ether in my formulation. What formulation strategies should I consider?
A5: Achieving a V-0 rating requires a careful balance of formulation components.
-
Key Factors for UL 94 V-0:
-
Sufficient Bromine Content: Ensure you have a high enough concentration of TBBPA diallyl ether to release an effective amount of bromine radicals during combustion.
-
Char Formation: While TBBPA diallyl ether primarily acts in the gas phase, promoting char formation in the condensed phase can provide a physical barrier to heat and fuel, further enhancing flame retardancy.
-
Anti-Dripping: For some polymers, preventing flaming drips is crucial for a V-0 classification.
-
-
Formulation Strategies:
-
Increase Loading: The most straightforward approach is to increase the concentration of TBBPA diallyl ether. However, be mindful of the potential impact on mechanical properties.
-
Synergists: The use of antimony trioxide (Sb₂O₃) as a synergist is highly effective with halogenated flame retardants. [2][3]Antimony trioxide reacts with the released hydrogen bromide to form antimony tri-bromide, which is a more efficient radical trap in the gas phase. [3][4] * Char Promoters: Consider adding phosphorus-based flame retardants or other char-forming additives to enhance the condensed-phase mechanism.
-
Anti-Dripping Agents: For thermoplastics, incorporating anti-dripping agents like PTFE can prevent the formation of flaming drips.
-
Typical Loading Levels for UL 94 V-0:
| Polymer Matrix | TBBPA Diallyl Ether Loading (wt%) | Synergist (e.g., Sb₂O₃) (wt%) |
| Epoxy Resin | 15 - 25 | 3 - 8 |
| Unsaturated Polyester | 18 - 30 | 4 - 10 |
| Polystyrene | 12 - 20 | 3 - 6 |
Note: These are typical starting ranges and will require optimization for specific formulations.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of flame retardancy for TBBPA diallyl ether?
A: TBBPA diallyl ether primarily functions through a gas-phase mechanism. Upon heating, the bromine-carbon bonds cleave, releasing bromine radicals. These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thereby quenching the fire.
Q: Are there any safety precautions I should take when handling TBBPA diallyl ether?
A: Yes, it is important to handle TBBPA diallyl ether with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for detailed information. [1][5][6]General precautions include:
-
Using in a well-ventilated area or with local exhaust ventilation.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [1]* Avoiding inhalation of dust or vapors.
-
Washing hands thoroughly after handling.
Q: Can I use TBBPA diallyl ether in combination with other flame retardants?
A: Yes, and it is often advantageous to do so. The most common synergistic combination is with antimony trioxide, which significantly enhances the efficiency of halogenated flame retardants. [2][3][4]Combining TBBPA diallyl ether with phosphorus-based flame retardants can also be effective, as this creates a system that acts in both the gas phase (from the bromine) and the condensed phase (from the phosphorus promoting char formation).
Q: How does TBBPA diallyl ether affect the thermal stability of the polymer?
A: The incorporation of TBBPA diallyl ether can lower the initial decomposition temperature of the polymer system. This is because the C-Br bonds are typically less stable than the C-H and C-C bonds in the polymer backbone. This earlier decomposition is, however, integral to its flame retardant action, as it allows the bromine radicals to be released at a temperature where they can effectively interrupt the initial stages of combustion.
Experimental Protocols
4.1. Protocol for Evaluating Flame Retardancy using UL 94 Vertical Burn Test
This protocol is a simplified version for screening purposes and should be adapted based on the specific material and official UL 94 standards.
-
Sample Preparation: Prepare bar specimens of the formulated polymer with dimensions of 125 mm x 13 mm and a thickness relevant to the intended application. Condition the specimens for at least 48 hours at 23 °C and 50% relative humidity.
-
Test Setup:
-
Mount the specimen vertically from its top using a clamp.
-
Place a layer of dry cotton below the specimen.
-
Position a Bunsen burner with a specified flame height directly below the lower edge of the specimen.
-
-
Test Procedure:
-
Apply the flame to the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds.
-
Record the second afterflame time (t2) and the afterglow time.
-
Note if any flaming drips ignite the cotton below.
-
-
Classification (Simplified):
-
V-0: Afterflame time for each individual specimen is ≤ 10 seconds, the total afterflame time for any set of 5 specimens is ≤ 50 seconds, and no flaming drips ignite the cotton.
-
V-1: Afterflame time for each individual specimen is ≤ 30 seconds, the total afterflame time for any set of 5 specimens is ≤ 250 seconds, and no flaming drips ignite the cotton.
-
V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.
-
Caption: Simplified UL 94 Vertical Burn Test Protocol.
References
- Journal of Hazardous Materials. Effects of polymer matrix and temperature on pyrolysis of tetrabromobisphenol A.
- Jessica Chemicals. What Is The Synergistic Effect Of Flame Retardants?.
- FLAMERETARDANTS-ONLINE. Synergism.
Sources
Technical Support Center: Tetrabromobisphenol A Diallyl Ether (TBBPA-DAE) Solubility
Welcome to the technical support center for Tetrabromobisphenol A diallyl ether (TBBPA-DAE). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility challenges encountered during experimental work. Our goal is to equip you with the knowledge to handle TBBPA-DAE effectively and ensure the success of your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of TBBPA-DAE in organic solvents.
1. What are the general solubility characteristics of this compound (TBBPA-DAE)?
TBBPA-DAE is a hydrophobic and largely nonpolar molecule. Its structure, characterized by a brominated bisphenol A core and two allyl ether groups, results in low water solubility. The principle of "like dissolves like" is central to understanding its solubility profile; it is most soluble in nonpolar or moderately polar organic solvents that can overcome the intermolecular forces of the solid compound.[1][2]
2. In which organic solvents is TBBPA-DAE expected to be soluble?
Below is a table of expected qualitative solubility for TBBPA-DAE in common laboratory solvents.
| Solvent | Solvent Type | Expected Solubility | Rationale & Expert Insights |
| Toluene | Nonpolar Aromatic | High | TBBPA-DAE is commercially available as a solution in toluene, indicating good solubility.[3] Its nonpolar aromatic nature is well-suited to dissolve the aromatic rings of TBBPA-DAE. |
| Dichloromethane (DCM) | Halogenated | High | Halogenated solvents are generally effective for dissolving brominated compounds. DCM's polarity is suitable for disrupting the crystal lattice of TBBPA-DAE. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | As an ether, THF shares structural similarities with the allyl ether groups of TBBPA-DAE, which can promote miscibility.[6] |
| Acetone | Polar Aprotic | Moderate to High | Acetone is a versatile solvent capable of dissolving a wide range of organic compounds. It is often used in the extraction of brominated flame retardants. |
| Ethyl Acetate | Moderately Polar | Moderate | Its moderate polarity should allow for reasonable dissolution of TBBPA-DAE. It has been used in extraction protocols for related compounds. |
| Chloroform | Halogenated | High | Similar to DCM, chloroform is an excellent solvent for many nonpolar and moderately polar organic compounds, including brominated molecules.[7] |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Moderate to Low | While a powerful solvent, its high polarity may not be optimal for the largely nonpolar TBBPA-DAE. Limited solubility is expected. |
| DMF (Dimethylformamide) | Polar Aprotic | Moderate to Low | Similar to DMSO, the high polarity of DMF may limit its effectiveness in dissolving TBBPA-DAE. |
| Methanol / Ethanol | Polar Protic | Low | The strong hydrogen bonding network of alcohols is not ideal for solvating the hydrophobic TBBPA-DAE molecule. Precipitation is likely when transitioning from a nonpolar solvent to an alcohol.[8] |
| Hexane / Heptane | Nonpolar Aliphatic | Moderate to High | These nonpolar solvents are effective at dissolving the nonpolar regions of the molecule. They are often used in combination with more polar solvents for extraction. |
3. Why does TBBPA-DAE precipitate when I add it to an aqueous solution?
TBBPA-DAE is highly hydrophobic and has very low water solubility. When a solution of TBBPA-DAE in an organic solvent is introduced into an aqueous medium, the organic solvent may diffuse into the water, but the TBBPA-DAE will rapidly precipitate out as it cannot be effectively solvated by water molecules. To work with TBBPA-DAE in aqueous systems, such as for in vitro cell-based assays, it is typically first dissolved in a water-miscible organic solvent like DMSO at a high concentration, and then this stock solution is diluted into the aqueous medium.[8][9] It is crucial to ensure the final concentration of the organic solvent in the aqueous medium is low (often <0.1%) to avoid solvent-induced artifacts and to keep the TBBPA-DAE in solution.
Troubleshooting Guide: Addressing TBBPA-DAE Dissolution Issues
This guide provides a systematic approach to resolving common problems encountered when dissolving TBBPA-DAE.
Problem 1: TBBPA-DAE is not dissolving or is dissolving very slowly.
Root Cause Analysis:
-
Inappropriate Solvent Selection: The chosen solvent may not have the appropriate polarity to effectively solvate the TBBPA-DAE molecule.
-
Insufficient Solvent Volume: The concentration of TBBPA-DAE may be approaching or exceeding its solubility limit in the chosen solvent.
-
Low Temperature: Dissolution is an endothermic process for many solids, and lower temperatures can significantly reduce the rate and extent of dissolution.
-
Insufficient Agitation: Without adequate mixing, the solvent at the surface of the solid particles becomes saturated, slowing down the dissolution of the remaining solid.
Solutions Workflow:
Caption: Troubleshooting workflow for TBBPA-DAE dissolution issues.
Problem 2: The dissolved TBBPA-DAE precipitates out of solution over time.
Root Cause Analysis:
-
Supersaturated Solution: The initial dissolution may have been aided by heating, creating a supersaturated solution that is unstable at room temperature.
-
Solvent Evaporation: If the solution is not stored in a tightly sealed container, solvent evaporation can increase the concentration of TBBPA-DAE, leading to precipitation.
-
Change in Temperature: A decrease in temperature can reduce the solubility of TBBPA-DAE, causing it to precipitate.
-
Introduction of an Anti-Solvent: Accidental contamination with a solvent in which TBBPA-DAE is insoluble (an anti-solvent), such as water or methanol, can cause precipitation.
Preventative Measures and Solutions:
-
Prepare solutions at the intended use temperature. If heating is required for dissolution, allow the solution to cool to room temperature to ensure it remains stable. If precipitation occurs upon cooling, the concentration is too high.
-
Store solutions in tightly sealed containers to prevent solvent evaporation. Using vials with PTFE-lined caps is recommended.
-
Avoid drastic temperature fluctuations during storage.
-
Ensure all glassware is dry and that there is no cross-contamination with other solvents.
Problem 3: Inconsistent results in biological assays.
Root Cause Analysis:
-
Precipitation in Assay Medium: As discussed in the FAQs, TBBPA-DAE can precipitate when diluted into aqueous assay buffers. This leads to an inaccurate and inconsistent concentration of the compound available to the cells.
-
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution may be high enough in the final assay medium to affect the biological system, leading to confounding results.
Best Practices for Biological Assays:
-
Prepare a high-concentration stock solution in a water-miscible solvent like DMSO.
-
Perform serial dilutions of the stock solution in the same solvent.
-
Add a small volume of the diluted stock solution to the assay medium to achieve the final desired concentration of TBBPA-DAE. The final solvent concentration should be kept constant across all experimental conditions, including vehicle controls, and should be at a non-toxic level (typically ≤ 0.1% v/v).
-
Visually inspect for precipitation after adding the compound to the assay medium. If precipitation is observed, the experiment should be repeated with a lower final concentration of TBBPA-DAE.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of TBBPA-DAE in Toluene
Materials:
-
This compound (TBBPA-DAE) solid
-
Toluene (anhydrous, high purity)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Weigh out 100 mg of TBBPA-DAE using an analytical balance and transfer it to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of toluene to the volumetric flask.
-
Stir the mixture using a magnetic stirrer or vortex until the solid is completely dissolved. Gentle warming (to no more than 40°C) in a water bath can be used to expedite dissolution if necessary.
-
Once the solid is fully dissolved, allow the solution to return to room temperature.
-
Add toluene to the volumetric flask until the meniscus reaches the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a labeled glass vial with a PTFE-lined cap for storage.
Protocol 2: Workflow for Determining Approximate Solubility
This protocol provides a general method for estimating the solubility of TBBPA-DAE in a new solvent.
Sources
- 1. What is the solubility of bromide products in different solvents? - Blog [rixingxincai.com]
- 2. quora.com [quora.com]
- 3. accustandard.com [accustandard.com]
- 4. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]
- 5. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Polymer Systems Containing Tetrabromobisphenol A Diallyl Ether (TBBPA-DAE)
Here is the technical support center for improving the thermal stability of polymers containing TBBPA-DAE.
Welcome to the technical support center for researchers and scientists working with polymers containing Tetrabromobisphenol A Diallyl Ether (TBBPA-DAE). This guide is designed to provide expert insights, practical troubleshooting advice, and validated protocols to help you navigate the complexities of thermal analysis and optimize the stability of your formulations.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions about TBBPA-DAE and its role in polymer thermal stability.
Q1: What is TBBPA-DAE and how does it function as a flame retardant?
A1: this compound (TBBPA-DAE) is a brominated flame retardant (BFR) additive. Unlike reactive BFRs that integrate into the polymer backbone (e.g., TBBPA in epoxy resins), TBBPA-DAE is typically an additive flame retardant.[1][2] Its primary function is to inhibit or suppress combustion through a dual-mode mechanism upon thermal decomposition:
-
Gas Phase Inhibition: At elevated temperatures, the C-Br bonds in TBBPA-DAE break, releasing bromine radicals (Br•).[3] These radicals act as scavengers in the gas phase, interrupting the high-energy, free-radical chain reactions of combustion. They react with highly reactive H• and OH• radicals, forming less reactive HBr, which further inhibits flame propagation.[4][5]
-
Condensed Phase Action: The aromatic structure of TBBPA can promote the formation of a stable, insulating char layer on the polymer surface during burning. This char layer acts as a physical barrier, limiting heat transfer to the underlying material and restricting the flow of flammable volatile gases to the flame front.[6]
Q2: What are the typical thermal decomposition products of TBBPA-DAE?
Q3: Does TBBPA-DAE always increase the thermal stability of a polymer?
A3: Not necessarily. It's crucial to distinguish between flame retardancy and thermal stability. TBBPA-DAE is designed to improve flame retardancy. However, it can sometimes decrease the initial thermal decomposition temperature of the host polymer.[9] The release of bromine radicals and HBr can catalyze the degradation of the polymer backbone at a lower temperature than the neat polymer would degrade on its own. This accelerated decomposition is part of its flame-retardant mechanism, as it promotes char formation and releases flame-inhibiting gases before the polymer fully pyrolyzes into flammable volatiles.[9]
Part 2: Experimental Analysis & Protocols
Accurate characterization is the cornerstone of improving thermal performance. This section provides protocols and interpretation guides for the most common analytical techniques.
Q4: Which analytical techniques are essential for evaluating the thermal stability of my polymer formulation?
A4: The two most critical techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is the primary method for determining the thermal stability of a material.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[13] It identifies thermal transitions like the glass transition (Tg), melting (Tm), and crystallization (Tc), as well as exothermic or endothermic decomposition events.
Key Thermal Analysis Parameters and Their Significance
| Parameter | Technique | Significance & Interpretation |
| T_onset (Onset of Degradation) | TGA | The temperature at which significant, measurable mass loss begins. A primary indicator of thermal stability.[12] |
| T_max (Temperature of Max. Degradation Rate) | TGA (from DTG curve) | The temperature at which the rate of mass loss is highest. Indicates the point of most rapid decomposition.[12] |
| Char Yield (%) | TGA | The percentage of residual mass remaining at the end of the experiment (e.g., at 800 °C). Higher char yield often correlates with better flame retardancy in the condensed phase.[6] |
| T_g (Glass Transition Temperature) | DSC, DMA | The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is a critical parameter for determining the material's service temperature.[11] |
| Decomposition Enthalpy (ΔH_d) | DSC | The heat absorbed (endothermic) or released (exothermic) during decomposition. Provides insight into the energetics of the degradation process.[14] |
Standard Operating Protocol: Thermogravimetric Analysis (TGA)
This protocol provides a baseline for analyzing polymers containing TBBPA-DAE.
Objective: To determine the onset of thermal degradation, decomposition profile, and char yield.
Materials & Equipment:
-
TGA Instrument (e.g., TA Instruments Q500, Mettler-Toledo TGA/DSC)
-
Sample Pans (Platinum or Alumina)
-
Microbalance
-
Nitrogen (UHP Grade) and/or Air (Zero Grade) Gas Supply
-
Polymer sample containing TBBPA-DAE (dried to remove volatiles)
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample is representative of the bulk material. If it's a powder, use it as is. If it's a pellet or film, cut a small, uniform piece. Crucially, dry the sample in a vacuum oven at a temperature below its Tg (e.g., 60-80 °C) for several hours to remove residual moisture or solvents, which can cause misleading initial weight loss.
-
Instrument Setup:
-
Tare the TGA balance with an empty sample pan.
-
Place 5-10 mg of the prepared sample into the pan. A consistent sample mass is key for reproducible results.
-
-
Method Programming:
-
Gas Atmosphere: Select Nitrogen for pyrolysis studies or Air for oxidative degradation studies. A flow rate of 50-100 mL/min is typical.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min. (A rate of 10 or 20 °C/min is a common standard for comparison).
-
-
-
Run & Data Analysis:
-
Initiate the experiment.
-
After the run, plot the TGA curve (Weight % vs. Temperature) and the first derivative curve (DTG, %/°C vs. Temperature).
-
Determine T_onset (often calculated by the instrument software as the intersection of tangents), T_max (the peak of the DTG curve), and the final char yield at 800 °C.
-
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental problems.
Q5: My TGA curve shows a significant weight loss below 150 °C, but the polymer should be stable. What's happening?
A5: This is a classic issue almost always caused by the presence of volatile components.
-
Possible Cause 1: Moisture. Polymers, especially hydrophilic ones, can absorb atmospheric moisture. This water will evaporate during the initial heating phase of the TGA run, appearing as a mass loss step.
-
Possible Cause 2: Residual Solvents. If the polymer was solution-processed or synthesized using solvents, incomplete removal can lead to their evaporation during the TGA scan.
-
Recommended Action: Thoroughly dry your sample in a vacuum oven before analysis as described in the protocol above. This is a critical, non-negotiable step for accurate TGA data.
Q6: The onset of degradation for my polymer with TBBPA-DAE is lower than the pure polymer. Did I formulate it incorrectly?
A6: This is often expected behavior and part of the flame retardant's mechanism of action.
-
Causality: As mentioned in A3, many brominated flame retardants can accelerate the initial decomposition of the polymer.[9] The release of HBr can catalyze chain scission. While this lowers the T_onset, the goal is to interfere with combustion early and promote char formation, which ultimately enhances fire safety.
-
What to Check: Compare the full TGA curves. While the T_onset may be lower, you should look for an increase in the char yield at high temperatures (e.g., >600 °C) compared to the neat polymer. A higher char yield indicates successful condensed-phase action. If the char yield is also lower, then there may be an antagonistic interaction in your formulation.
Q7: My DSC results show a shifting glass transition temperature (Tg) and are not reproducible. How can I fix this?
A7: Poor reproducibility in DSC measurements of Tg often points to issues with sample preparation or thermal history.
-
Possible Cause 1: Inconsistent Thermal History. A polymer's thermal history (how it was previously cooled or processed) affects its molecular arrangement and thus its Tg.
-
Possible Cause 2: Sample Preparation. Poor thermal contact between the sample and the DSC pan, or variations in sample mass, can skew results.
-
Recommended Action (Protocol for Reproducible Tg):
-
Use a consistent sample mass for all runs (e.g., 5-8 mg).
-
Ensure the sample is flat and covers the bottom of the pan for good thermal contact.
-
Implement a "heat-cool-heat" cycle in your DSC method. The first heating scan erases the prior thermal history. The Tg is then reliably measured from the second heating scan.
-
Example Cycle:
-
Heat from 25 °C to (Tg + 50 °C) at 10 °C/min.
-
Cool from (Tg + 50 °C) to 25 °C at 10 °C/min.
-
Heat from 25 °C to (Tg + 50 °C) at 10 °C/min. (Analyze this scan for Tg).
-
-
-
Troubleshooting Summary Table
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Early weight loss in TGA (<150°C) | Moisture, residual solvents, unreacted volatiles. | Dry sample in a vacuum oven prior to analysis. |
| Lower T_onset with TBBPA-DAE | Catalytic effect of the flame retardant (expected behavior). | Analyze the full TGA curve. Look for an increase in high-temperature char yield, which confirms effective condensed-phase action.[9] |
| Irreproducible Tg in DSC | Inconsistent thermal history, poor sample-pan contact. | Use a "heat-cool-heat" cycle. Ensure consistent sample mass and good thermal contact. |
| Low Char Yield | Oxidative atmosphere, insufficient FR loading, lack of synergists. | Run TGA in an inert (N2) atmosphere. Consider adding a char-promoting synergist like a phosphorus-based compound.[6] |
| Unexpected Exotherm in DSC | Uncontrolled decomposition, side reactions. | Cross-reference with TGA data to see if the exotherm corresponds to a mass loss event. Consider running at a slower heating rate to better resolve thermal events. |
Part 4: Strategies for Improving Thermal Stability
This section focuses on actionable strategies to enhance the performance of your polymer system.
Q8: My char yield is still too low. How can I improve the condensed-phase action of TBBPA-DAE?
A8: The key is to introduce synergistic additives that work in concert with the brominated flame retardant.
-
Strategy: Phosphorus-Based Synergists. Phosphorus-containing compounds are highly effective charring agents.[6] During decomposition, they form phosphoric acid, which acts as a dehydrating agent and catalyzes the cross-linking of polymer chains into a robust char.
-
Examples: Ammonium polyphosphate (APP), melamine polyphosphate (MPP), or organophosphorus compounds like DOPO and its derivatives.
-
-
Mechanism of Synergy: TBBPA-DAE initiates decomposition and releases HBr, while the phosphorus synergist works in the condensed phase to "trap" the degrading polymer into a stable char. This dual-action is often more effective than either additive alone.
Q9: Besides additives, what other formulation factors can I adjust?
A9: The polymer matrix itself is a critical variable. For thermosets like epoxy resins, the choice of curing agent (hardener) can dramatically affect thermal stability.
-
Strategy: Use Hardeners with High Thermal Stability. Hardeners with rigid, aromatic structures or high cross-link density tend to produce cured resins with higher thermal stability and char yields.
-
Example: For an epoxy system, switching from a flexible aliphatic amine hardener to a more rigid aromatic amine (e.g., DDS) or a phenolic novolac can significantly improve thermal performance.[15]
-
Visualizing the Improvement Strategy
The following diagram illustrates a logical workflow for troubleshooting and improving the thermal performance of a polymer formulation.
Caption: Workflow for optimizing polymer thermal stability.
Visualizing the Mechanism of Action
This diagram shows the dual-mode flame retardant action of a Bromine-Phosphorus system.
Caption: Dual-mode action of a Br-P flame retardant system.
References
- TA Instruments. (n.d.).
- Gömöry, I. (1975). DTA and DSC studies on polymers containing fire retardants. Journal of Thermal Analysis.
- Zhang, K.-H., et al. (2024). Effects of polymer matrix and temperature on pyrolysis of tetrabromobisphenol A.
- Chemistry For Everyone. (2023, August 29). How Does TGA Measure Polymer Thermal Stability? [Video]. YouTube.
- ResearchGate. (n.d.). Experimental and simulated TGA and DSC data.
- BSEF. (n.d.). Tetrabromobisphenol-A (TBBPA) is a commercial flame retardant used in rigid FR-4 printed wiring boards (PWB).
- CIOP. (n.d.).
- Rovira, A., et al. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. AUTEX Research Journal.
- Farahanchi, A. (2019, September 9). Characterizing Thermal Stability of Polymer Melts Using a Capillary Rheometer. Dynisco.
- Wikipedia. (n.d.). Tetrabromobisphenol A.
- AZoM. (2020, December 23). Using a Capillary Rheometer to Characterize the Thermal Stability of Polymer Melts.
- LCS Laboratory Inc. (n.d.).
- ResearchGate. (n.d.). Evaporation and thermal degradation of tetrabromobisphenol A above the melting point.
- ResearchGate. (n.d.).
- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 307-312.
- Wang, Q., et al. (2021). Thermal Effect and Mechanism Analysis of Flame-Retardant Modified Polymer Electrolyte for Lithium-Ion Battery.
- PubChem. (n.d.). Tetrabromobisphenol A.
- Patsnap. (2024, July 3). Thermal Stability of Polymers: Why Some Degrade Faster Than Others.
- Gao, J., et al. (2012). Curing, Thermal Properties and Flame Resistance of Tetrabromo-BPA Epoxy Resin/ Boron-Containing Phenol Resin.
- RSC Publishing. (n.d.). Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks.
- MDPI. (2024). Influence of Additives on Flame-Retardant, Thermal, and Mechanical Properties of a Sulfur–Triglyceride Polymer Composite. Polymers.
- NIH. (n.d.). The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin. PMC.
- ResearchGate. (n.d.).
- The Madison Group. (n.d.). Problem Solving With Thermal Analysis.
- Wikipedia. (n.d.).
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- 1. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]
- 2. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cetjournal.it [cetjournal.it]
- 6. The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. Making sure you're not a bot! [openjournals.ugent.be]
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- 15. researchgate.net [researchgate.net]
overcoming matrix effects in the analysis of TBBPA diallyl ether
A Guide to Overcoming Matrix Effects and Ensuring Analytical Accuracy
Welcome to the technical support center for the analysis of Tetrabromobisphenol A (TBBPA) diallyl ether. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the analysis of this emerging flame retardant. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your experimental design.
Introduction to the Challenge: The Matrix Effect
The analysis of TBBPA diallyl ether, a neutral, hydrophobic, and brominated compound, in complex matrices such as sediment, sludge, and biological tissues is frequently compromised by the "matrix effect."[1][2] This phenomenon, where co-extracting endogenous or exogenous compounds interfere with the ionization of the target analyte in the mass spectrometer's source, can lead to inaccurate and unreliable results.[1][2] It can manifest as ion suppression or enhancement, fundamentally altering the analyte's response.[1][2] This guide will equip you with the knowledge and tools to anticipate, diagnose, and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common symptoms of matrix effects in my TBBPA diallyl ether analysis?
A1: The most common indicators of matrix effects include:
-
Poor reproducibility: Significant variation in analyte response across replicate injections of the same sample.
-
Inaccurate quantification: Overestimation or underestimation of the TBBPA diallyl ether concentration.
-
Peak shape distortion: Tailing, fronting, or splitting of the chromatographic peak.[3]
-
Shifting retention times: Inconsistent elution of the analyte from the analytical column.[1]
-
High background noise: Elevated baseline in the chromatogram, which can obscure the analyte peak.[3]
Q2: I'm seeing significant ion suppression. What are the likely culprits in my sample matrix?
A2: For hydrophobic compounds like TBBPA diallyl ether, common sources of ion suppression in environmental and biological matrices include:
-
Phospholipids: Abundant in biological tissues and can co-elute with the analyte, causing significant signal suppression, especially in electrospray ionization (ESI).
-
Humic and fulvic acids: Present in soil and sediment samples, these complex organic molecules can interfere with the ionization process.
-
Salts and buffers: High concentrations of non-volatile salts from the sample or sample preparation can lead to ion suppression and source contamination.
-
Other co-extracted organic matter: A wide range of lipids, pigments, and other organic molecules can compete with the analyte for ionization.
Q3: Is ESI or APCI a better ionization source for TBBPA diallyl ether analysis?
A3: While Electrospray Ionization (ESI) is a common technique, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be effective for the analysis of TBBPA diallyl ether.[1][4] APCI can be less susceptible to matrix effects from non-volatile salts and phospholipids compared to ESI.[5] However, the optimal choice depends on the specific matrix and instrumentation. It is recommended to evaluate both ionization techniques during method development.
Q4: Can I use a standard TBBPA internal standard for TBBPA diallyl ether quantification?
Troubleshooting Guide: A Problem-Solution Approach
This section provides a structured approach to troubleshooting common issues encountered during the analysis of TBBPA diallyl ether.
Problem 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Extraction | 1. Verify Solvent Polarity: TBBPA diallyl ether is hydrophobic. Ensure your extraction solvent is appropriate (e.g., methyl tert-butyl ether (MTBE), hexane/acetone mixtures).[3] 2. Optimize Extraction Technique: Compare different methods like ultrasonic extraction, pressurized liquid extraction (PLE), or Soxhlet extraction for your specific matrix.[2] 3. Check Sample pH: For some matrices, adjusting the pH of the sample can improve extraction efficiency. | The choice of solvent and extraction technique is critical for efficiently partitioning the analyte from the complex sample matrix into the extraction solvent. |
| Analyte Loss During Cleanup | 1. Evaluate SPE Sorbent: Use a sorbent appropriate for hydrophobic compounds (e.g., C18, HLB). 2. Optimize Elution Solvent: Ensure the elution solvent is strong enough to quantitatively recover the analyte from the SPE cartridge. 3. Perform Recovery Experiments: Spike a blank matrix with a known amount of TBBPA diallyl ether before and after the cleanup step to pinpoint where the loss is occurring. | Solid-phase extraction (SPE) is a powerful tool for sample cleanup, but improper sorbent or solvent selection can lead to significant analyte loss. |
| Severe Ion Suppression | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.[1] 2. Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering matrix components. 3. Improve Sample Cleanup: Employ more rigorous cleanup techniques such as multi-layer silica gel/alumina columns or gel permeation chromatography (GPC) for highly complex matrices. | These strategies aim to either compensate for the signal suppression or physically remove the interfering compounds before analysis. |
Problem 2: Poor Peak Shape and Shifting Retention Times
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Column Contamination | 1. Flush the Column: Use a strong solvent (e.g., isopropanol, methanol) to wash the column. 2. Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components. 3. Implement a Divert Valve: Program the LC system to divert the flow to waste during the initial and final stages of the run when highly polar or non-polar interferences may elute. | Matrix components can accumulate on the analytical column, leading to peak distortion and retention time shifts. |
| Incompatible Injection Solvent | 1. Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column head. 2. Reduce Injection Volume: If a strong injection solvent is unavoidable, minimize the injection volume. | Injecting a sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel down the column before the gradient starts, leading to broad or split peaks. |
| Matrix-Induced Chromatographic Effects | 1. Modify the Chromatographic Gradient: A slower, more gradual gradient can improve separation from co-eluting matrix components. 2. Evaluate Different Column Chemistries: Test columns with different stationary phases (e.g., C18, phenyl-hexyl) to find the best selectivity for your analyte and matrix. | The interaction between the analyte, matrix components, and the stationary phase can be complex. Optimizing the chromatography is key to resolving these issues. |
Experimental Protocols
Protocol 1: Sample Extraction and Cleanup for Sediment Samples
This protocol is a starting point and should be optimized for your specific sediment type.
-
Sample Preparation: Freeze-dry the sediment sample and sieve to remove large particles.
-
Extraction:
-
Weigh 5-10 g of dried sediment into a glass centrifuge tube.
-
Spike with the internal standard (e.g., ¹³C-TBBPA).
-
Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Vortex for 1 minute, then sonicate in a water bath for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction two more times and combine the supernatants.
-
-
Lipid Removal (for high organic content sediments):
-
Concentrate the combined extract to approximately 2 mL.
-
Add 10 mL of concentrated sulfuric acid and vortex for 1 minute.
-
Allow the phases to separate and collect the upper organic layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica gel SPE cartridge (e.g., 6 mL, 1 g) with 10 mL of hexane.
-
Load the extract onto the cartridge.
-
Wash the cartridge with 10 mL of hexane to remove non-polar interferences.
-
Elute the TBBPA diallyl ether with 15 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
-
Final Preparation:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume (e.g., 500 µL) of mobile phase-compatible solvent (e.g., methanol or acetonitrile).
-
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start at 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: APCI in negative ion mode.
-
MRM Transitions: Specific precursor and product ions for TBBPA diallyl ether and the internal standard should be optimized by infusing a standard solution.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Overcoming Matrix Effects
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. isotope.com [isotope.com]
Technical Support Center: Reducing Environmental Leaching of TBBPA-DAE from Materials
Introduction
Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is an additive brominated flame retardant (BFR) used in various polymers to meet fire safety standards. As an additive flame retardant, it is physically mixed into the polymer matrix rather than being chemically bonded. This characteristic makes it susceptible to leaching into the environment over the product's lifespan and during disposal, posing potential risks due to its persistence and possible neurotoxicity.[1][2] The migration of TBBPA-DAE and other BFRs from consumer and industrial products is a significant pathway for environmental contamination.[3]
This guide serves as a centralized technical resource for researchers and materials scientists dedicated to understanding and mitigating the environmental leaching of TBBPA-DAE. It provides practical troubleshooting advice for common experimental hurdles, answers frequently asked questions about leaching mechanisms, and offers detailed protocols for standardized testing.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work to quantify or reduce TBBPA-DAE leaching.
Issue 1: High Variability in Leaching Experiment Replicates
Question: My replicate leaching experiments are showing high standard deviations (>20%). What are the potential causes and how can I improve consistency?
Answer: High variability is a common issue that can obscure the effects of your experimental variables. The root cause is often a lack of stringent control over one or more parameters.
Potential Causes & Solutions:
-
Inconsistent Material Homogeneity: The TBBPA-DAE may not be uniformly dispersed within your polymer samples.
-
Solution: Ensure your material processing (e.g., melt blending, extrusion) parameters are optimized for uniform additive distribution. Before leaching tests, consider analyzing small subsections of your material via solvent extraction and LC-MS/MS to confirm homogeneity.
-
-
Surface Area Discrepancies: Small variations in the surface-area-to-volume ratio of your test samples can significantly impact leaching rates.
-
Solution: Use a precision cutting tool or die to prepare samples with identical dimensions. Measure and record the dimensions of each replicate. For powdered or granulated samples, use standardized sieves to obtain a narrow particle size distribution.
-
-
Fluctuations in Environmental Conditions: Temperature and agitation are critical drivers of diffusion and desorption.
-
Solution: Conduct all leaching experiments in a temperature-controlled incubator or water bath with a calibrated orbital shaker. Ensure the shaker speed is consistent across all samples to maintain a uniform boundary layer at the material-leachant interface.
-
-
Leachant Composition Variability: Minor changes in pH, ionic strength, or the presence of organic matter in the leachant can alter the solubility and partitioning of TBBPA-DAE.[4][5]
-
Solution: Prepare a single large batch of leachant for the entire experiment. Buffer the solution to maintain a stable pH if necessary. For experiments simulating environmental conditions, use a standardized synthetic water (e.g., OECD 203 test media) or well-characterized natural water.
-
Troubleshooting Workflow for Inconsistent Leaching Results
This decision tree can help diagnose the source of variability in your experiments.
Caption: Troubleshooting workflow for inconsistent leaching results.
Issue 2: Low or No Detection of TBBPA-DAE in Leachate
Question: I expect to see TBBPA-DAE leaching from my material, but the concentrations measured by HPLC-MS/MS are below the limit of detection. What could be wrong?
Answer: This can be a frustrating result, pointing to either very low leaching rates or an issue with your analytical workflow.
Potential Causes & Solutions:
-
Leaching Duration/Conditions are Insufficient: The leaching process is diffusion-limited and can be slow.
-
Solution: Extend the duration of your leaching experiment. Increase the temperature (e.g., from 25°C to 40°C) to accelerate diffusion, but be mindful that this may not reflect real-world conditions. Increase the liquid-to-solid ratio to maintain a steeper concentration gradient.
-
-
Adsorption to Experimental Apparatus: TBBPA-DAE is hydrophobic (high log Kow) and can adsorb to the surfaces of glass or plastic containers, leading to artificially low concentrations in the aqueous phase.
-
Solution: Use silanized glass vials to minimize adsorption. Before analysis, rinse the container with a small amount of an appropriate solvent (e.g., acetonitrile, hexane) and combine this rinse with your leachate sample to account for any adsorbed analyte. Run "container blanks" without the polymer sample to quantify this effect.
-
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough for the low concentrations being leached.
-
Solution: Optimize your mass spectrometry parameters for TBBPA-DAE, ensuring you are using the most sensitive precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[1][2] Incorporate a solid-phase extraction (SPE) step to concentrate the analyte from a larger volume of leachate before analysis.
-
-
Matrix Effects in ESI-MS/MS: Components leached from the polymer matrix or present in the leachant (e.g., humic substances) can suppress the ionization of TBBPA-DAE in the mass spectrometer source.
-
Solution: Use an isotopically labeled internal standard for TBBPA-DAE to correct for matrix effects. Dilute the sample if suppression is severe. Optimize the sample cleanup and SPE procedure to remove interfering compounds.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the leaching of TBBPA-DAE from a polymer?
The leaching of an additive flame retardant like TBBPA-DAE is a physical mass transfer process governed by several steps.[6] First, the TBBPA-DAE molecules diffuse from the bulk of the polymer to its surface. This is followed by desorption from the polymer surface into the surrounding medium (the leachant). Finally, the molecules disperse into the bulk of the leachant. The overall rate is typically limited by the slow diffusion within the solid polymer matrix.
Q2: How does the choice of polymer affect the leaching rate of TBBPA-DAE?
The polymer matrix is critical. Key factors include:
-
Polymer Type: Amorphous polymers (like ABS) generally allow for faster diffusion and higher leaching rates compared to semi-crystalline polymers (like polypropylene) because the amorphous regions are less dense.
-
Glass Transition Temperature (Tg): Leaching increases significantly at temperatures above the polymer's Tg, as the polymer chains become more mobile, creating larger free volume for the additive to diffuse through.
-
Other Additives: The presence of other additives like plasticizers can increase polymer chain mobility and accelerate TBBPA-DAE leaching. Conversely, fillers might create a more tortuous path for diffusion, potentially slowing it down.
Q3: What environmental factors have the greatest impact on leaching?
Several environmental factors can accelerate the leaching of TBBPA-DAE:
-
Temperature: Higher temperatures increase the kinetic energy of both the additive molecules and the polymer chains, significantly accelerating diffusion and thus leaching.[4]
-
Leachant Composition: The presence of organic co-solvents or dissolved organic matter, such as humic acids found in natural waters, can increase the solubility of hydrophobic compounds like TBBPA-DAE in the aqueous phase, thereby increasing the concentration gradient and driving further leaching.[4][5]
-
pH: For TBBPA itself, leaching can be pH-dependent due to its phenolic hydroxyl groups.[7] While TBBPA-DAE does not have these acidic protons, extreme pH values could potentially affect the polymer matrix itself, indirectly influencing leaching.
-
UV Radiation: Exposure to UV light can cause photodegradation of the polymer surface, creating micro-cracks and increasing surface roughness. This can expose more TBBPA-DAE to the surface and potentially break down the polymer, releasing the additive.[8]
Q4: What are the most effective strategies to reduce TBBPA-DAE leaching from a finished product?
Mitigation strategies can be approached from several angles:
-
Material Formulation:
-
Use of Co-additives: Incorporate stabilizing agents or compatibilizers that can form weak interactions (e.g., hydrogen bonds, van der Waals forces) with TBBPA-DAE, better anchoring it within the polymer matrix.
-
Polymer Selection: Choose polymers with higher crystallinity or a Tg well above the product's service temperature.
-
-
Surface Modification:
-
Surface Cross-linking: Apply a treatment (e.g., UV or e-beam) to cross-link the polymer chains at the surface, creating a denser "skin" that acts as a barrier to diffusion.
-
Coating Application: Apply a thin, impermeable coating to the product surface to physically block the leaching pathway.
-
-
Alternative Flame Retardants:
-
Reactive BFRs: The most effective long-term solution is to replace additive BFRs with reactive BFRs, which are chemically incorporated into the polymer backbone and cannot leach out.[9]
-
Polymeric BFRs: These are large, high-molecular-weight flame retardants that have very low mobility within the polymer matrix, significantly reducing their potential to leach. However, it's important to note that even these can degrade into smaller, leachable compounds under environmental stress.[8][10]
-
Factors Influencing TBBPA-DAE Leaching Rates
| Factor | Influence on Leaching Rate | Mechanistic Rationale |
| Temperature | Increases | Enhances diffusion kinetics of both the additive and polymer chains.[4] |
| Polymer Crystallinity | Decreases | Crystalline regions are dense and ordered, hindering molecular diffusion. |
| Polymer Tg | Increases (if T > Tg) | Increased polymer chain mobility above Tg creates more free volume for diffusion. |
| Material Particle Size | Increases (for smaller particles) | Higher surface-area-to-volume ratio facilitates faster mass transfer to the leachant. |
| Organic Co-solvents | Increases | Enhances the solubility of TBBPA-DAE in the leachant, steepening the concentration gradient.[4] |
| Dissolved Organic Matter | Increases | Forms micelles or complexes with TBBPA-DAE, increasing its apparent solubility in water.[5] |
| UV Exposure | Increases | Degrades the polymer surface, creating pathways for additive release.[8] |
Section 3: Detailed Experimental Protocols
Protocol: Standardized Static Leaching Test for TBBPA-DAE
This protocol describes a standardized method to quantify the leaching of TBBPA-DAE from a polymer into a simulated environmental water matrix.
1. Materials and Reagents
-
Polymer samples containing TBBPA-DAE, cut into uniform pieces (e.g., 1 cm x 1 cm x 0.1 cm).
-
Leachant: Reagent-grade water or standardized synthetic freshwater (e.g., OECD 203 medium).
-
Silanized amber glass vials with PTFE-lined caps.
-
Acetonitrile (ACN) and Methanol (MeOH), HPLC-grade.
-
TBBPA-DAE analytical standard.
-
13C12-TBBPA-DAE or similar isotopically labeled internal standard.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
Nitrogen gas evaporator.
-
Calibrated orbital shaker incubator.
2. Experimental Procedure
-
Sample Preparation:
-
Precisely measure the dimensions and weight of each polymer replicate (n=3 minimum).
-
Clean the surface of the samples by gently wiping with lint-free tissue dampened with reagent-grade water, then air dry. Avoid organic solvents which may extract the additive.
-
-
Leaching Setup:
-
Place each polymer replicate into a separate, pre-cleaned silanized glass vial.
-
Add a precise volume of leachant to achieve a specific surface-area-to-volume ratio (e.g., 1 cm²/mL).
-
Prepare at least two "blanks": a leachant-only blank and a container blank (leachant in vial, no sample).
-
Securely cap the vials.
-
-
Incubation:
-
Place the vials in an orbital shaker incubator set to a controlled temperature (e.g., 25°C or 40°C) and agitation speed (e.g., 100 rpm).
-
Incubate for a predetermined time series (e.g., 1, 3, 7, 14, and 28 days).
-
-
Sample Collection & Extraction:
-
At each time point, carefully decant the leachate from the vials into clean collection tubes.
-
Spike the collected leachate with the internal standard.
-
SPE Concentration:
-
Condition a C18 SPE cartridge with MeOH followed by reagent water.
-
Load the leachate sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the TBBPA-DAE with ACN or another suitable organic solvent.
-
-
Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Instrumental Analysis:
-
Analyze the concentrated extract using a validated LC-MS/MS method optimized for TBBPA-DAE.
-
Develop a calibration curve using the analytical standard and internal standard.
-
-
Data Calculation:
-
Quantify the concentration of TBBPA-DAE in the leachate (ng/L).
-
Calculate the leached mass per unit of polymer surface area (ng/cm²).
-
Plot the leached mass over time to determine the leaching kinetics.
-
References
- Kim, Y. J., Osako, M., & Sakai, S. (2006). Leaching characteristics of polybrominated diphenyl ethers (PBDEs) from flame-retardant plastics. Chemosphere, 64(4), 639-646.
- Sun, J., Chen, S., & Li, X. (2018). Leaching of Brominated Flame Retardants (BFRs) From BFRs-incorporated Plastics in Digestive Fluids and the Influence of Bird Diets. Environmental Pollution, 239, 442-449.
- Shi, Z., Zhang, H., Liu, Y., & Jiang, G. (2011). Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. Environmental Science & Technology, 45(11), 5009-5016.
- Adekola, F. A., & Inam, E. (2023). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. Toxics, 11(3), 273.
- Wang, Q., Wang, Y., & Zhu, Z. (2021). Leaching characteristics of heavy metals and brominated flame retardants from waste printed circuit boards. Journal of Hazardous Materials, 403, 123611.
- Shi, Z., Zhang, H., Liu, Y., & Jiang, G. (2011). Identification of this compound as an Emerging Neurotoxicant in Environmental Samples by Bioassay-Directed Fractionation and HPLC-APCI-MS/MS. Environmental Science & Technology, 45(11), 5009-5016.
- Verma, R., Vinoda, J. S., Papireddy, M., & Gowda, A. S. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Science of The Total Environment, 906, 167578.
- Klusener, M., Schoknecht, U., & Gaan, S. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 53(21), 12527-12535.
- Request PDF. (2026). Advanced nanomaterials for mitigation of brominated flame retardants (PBDES, HBCD, TBBPA). ResearchGate.
- Chu, S., & Metcalfe, C. D. (2007). Simultaneous determination of tetrabromobisphenol A, tetrachlorobisphenol A, bisphenol A and other halogenated analogues in sediment and sludge by high performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1163(1-2), 112-118.
- Harrad, S., & Abdallah, M. A. E. (2018). The most important factors influencing human exposure assessments of brominated flame retardants (BFRs) via indoor dust ingestion. ResearchGate.
- National Institute of Environmental Health Sciences. (n.d.). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. NIH.
- DTU Research Database. (n.d.). An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples. DTU.
- Okeke, E. S., Huang, B., Mao, G., & Feng, W. (2022). Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives. Environmental Research, 205, 112594.
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- Request PDF. (2025). Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A. ResearchGate.
- Kim, Y. J., & Osako, M. (2008). Leaching of brominated flame retardants from TV housing plastics in the presence of dissolved humic matter. Chemosphere, 74(3), 431-437.
- Technology Networks. (2025). Flame Retardant Polymers Act As Trojan Horse for Toxic Small Chemicals.
- Request PDF. (2021). Toxicity of Tetrabromobisphenol A and Its Derivative in the Mouse Liver Following Oral Exposure at Environmentally Relevant Levels. ResearchGate.
- Wikipedia. (n.d.). Bisphenol A.
- Environmental Engineering Research. (n.d.). Tetrabromobisphenol A (TBBPA) generation and removal paths analysis in printed circuit board (PCB) industrial wastewater.
- Rutgers University. (2014). Kinetics of tetrabromobisphenol A (TBBPA) reactions with H2SO4, HNO3 and HCl: Implication for hydrometallurgy of electronic wastes. Research With Rutgers.
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troubleshooting poor reproducibility in TBBPA-DAE toxicity studies
Technical Support Center: TBBPA-DAE Toxicity Studies
A Guide to Navigating and Troubleshooting Reproducibility Challenges
Section 1: Foundational FAQs on TBBPA-DAE
This section addresses common preliminary questions regarding TBBPA-DAE and the challenges inherent in its toxicological assessment.
Q1: What is TBBPA-DAE and why is it a compound of interest?
Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is a derivative of Tetrabromobisphenol A (TBBPA), one of the most widely used brominated flame retardants (BFRs) in the world.[1][2] While TBBPA is often used in a reactive form (chemically bound to polymers), derivatives like TBBPA-DAE can be used as additive flame retardants, meaning they are mixed into materials rather than bound. This raises concerns about their potential to leach into the environment. TBBPA-DAE has been identified as a potent neurotoxicant in environmental samples near manufacturing sites, making its toxicological profile a critical area of investigation.[3]
Q2: What are the primary mechanisms of toxicity associated with TBBPA and its derivatives?
While research specifically on TBBPA-DAE is emerging, the extensive data on the parent compound, TBBPA, provides a strong predictive framework. Known toxicological mechanisms include:
-
Endocrine Disruption: TBBPA can interfere with thyroid hormone systems and exhibit antiestrogenic activity.[4][5] Such disruptions are a major concern for developmental and reproductive health.[6][7]
-
Neurotoxicity: Studies demonstrate that TBBPA can induce apoptosis in neurons, inhibit key neurotransmitter receptors, and alter calcium signaling, with effects observed at concentrations just two orders of magnitude above those found in human cord serum.[8][9]
-
Oxidative Stress: TBBPA exposure has been shown to induce the production of reactive oxygen species (ROS) in various cell types, leading to cellular damage, including DNA damage.[4][10]
-
Hepatotoxicity: The liver is a primary site for the metabolism and accumulation of organic pollutants, and TBBPA has been shown to induce transcriptomic changes and increase lipid content in the liver, even at environmentally relevant doses.[11]
Q3: Why is achieving reproducibility in TBBPA-DAE toxicity studies so challenging?
The challenges are multifactorial and stem from both the compound's properties and the inherent complexities of in vitro toxicology.[12] Key issues include:
-
Physicochemical Properties: TBBPA-DAE, like TBBPA, is highly lipophilic (fat-soluble) and has very low water solubility.[1] This makes preparing stable, accurate, and bioavailable dosing solutions in aqueous cell culture media exceptionally difficult.
-
Metabolism and Bioavailability: In living systems, TBBPA undergoes rapid metabolism, primarily into glucuronide and sulfate conjugates.[13] The metabolic fate of TBBPA-DAE in cell culture is often uncharacterized, meaning the cells may be exposed to a mixture of the parent compound and unknown metabolites over time.
-
Assay Interference: Lipophilic compounds can physically interact with assay reagents, dyes, or detection instrumentation (e.g., light scattering), leading to false-positive or false-negative results that are not due to biological activity.
-
Low-Dose Effects: Endocrine-disrupting chemicals often exhibit non-traditional dose-response curves (e.g., inverted-U shapes), where low doses can have more potent effects than higher doses. This requires a broader range of concentrations to be tested and can make results appear counterintuitive or inconsistent if the full dose-response relationship is not captured.
Section 2: Troubleshooting Guide for In Vitro Assay Variability
This core section provides a question-and-answer-based approach to resolving specific, common problems encountered during in vitro TBBPA-DAE toxicity experiments.
Subsection 2.1: Compound Handling and Dosing
Inconsistent results often originate from the very first step: preparing and delivering the compound to the cells.
Q4: My dose-response curve is erratic or not reproducible between experiments. What's the first thing I should check?
Answer: Suspect your stock solution and dosing procedure. The lipophilic nature of TBBPA-DAE is the most common source of dosing inaccuracy.
Causality: TBBPA-DAE will readily precipitate out of aqueous solutions like cell culture media. It can also adsorb to plastic surfaces, meaning the concentration you think you're adding is not what your cells are actually seeing.[14]
Troubleshooting Steps & Protocol:
-
Solvent Selection: Use dimethyl sulfoxide (DMSO) as the solvent for your primary stock solution. Ensure the final concentration of DMSO in your cell culture media is consistent across all treatments (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1% - 0.5%).
-
Stock Solution Preparation (Protocol):
-
Step 1: Weigh out TBBPA-DAE using a calibrated analytical balance. Use glass vials, not plastic, for this entire process.
-
Step 2: Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration primary stock (e.g., 10-50 mM).
-
Step 3: Use a vortex mixer for at least 2 minutes, followed by sonication in a water bath for 10-15 minutes to ensure complete dissolution. Visually inspect for any particulates against a light source.
-
Step 4: Prepare single-use aliquots of this primary stock in amber glass vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Dosing the Cells:
-
Never dilute the primary stock directly into a large volume of media. This will cause immediate precipitation.
-
Best Practice: Perform serial dilutions in 100% DMSO to create intermediate stocks. Then, add a small volume (e.g., 1-2 µL) of the appropriate intermediate stock directly to the media in each well, followed by immediate and gentle mixing (e.g., orbital shaker or gentle swirling).
-
-
Verification: If problems persist, consider analytical verification of your stock solution concentration via methods like HPLC-UV.[15]
Subsection 2.2: Cell Culture and Plating
Healthy, consistent cells are the foundation of a reproducible assay.
Q5: I'm seeing high variability between replicate wells, even in my vehicle control group. What's going on?
Answer: This points to issues with cell seeding, health, or the microplate environment itself.
Causality: Uneven cell distribution, poor cell health (due to high passage number or contamination), and environmental factors like the "edge effect" are common culprits for well-to-well variability.[14]
Troubleshooting Steps:
-
Homogenous Cell Suspension: Before plating, ensure your cell suspension is perfectly homogenous. Gently swirl the flask before and during the pipetting of cells into the plate to prevent them from settling. For viscous suspensions, use the reverse pipetting technique.[14]
-
Cell Passage Number: Do not use cells of high passage number. Cells can undergo phenotypic and genetic drift over time, altering their response to toxicants. Establish a clear standard operating procedure (SOP) for your lab that defines the acceptable passage number range for your specific cell line and validate it.
-
Mycoplasma Contamination: This is a notorious and often invisible source of irreproducibility. Mycoplasma can alter cell metabolism, membrane potential, and signaling pathways. Test your cell stocks regularly using a reliable PCR-based or luminescence-based mycoplasma detection kit.
-
Mitigating the "Edge Effect": Evaporation from the outermost wells of a microplate can concentrate media components and your test compound, leading to artifactual toxicity.
-
Solution: Do not use the peripheral wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or cell culture media to create a humidity barrier.
-
Table 1: Recommended Cell Seeding Densities for Common Assays
| Plate Format | Typical Seeding Density (Cells/cm²) | Rationale |
| 96-well | 1.5 - 3.0 x 10⁴ | Aims for 70-80% confluency at the time of assay to ensure logarithmic growth and prevent contact inhibition. |
| 24-well | 1.0 - 2.5 x 10⁴ | Lower density often used for longer-term exposures or imaging-based assays. |
| 6-well | 0.8 - 2.0 x 10⁴ | Suitable for experiments requiring larger cell numbers for downstream analysis (e.g., Western blotting, RNA extraction). |
Note: These are starting points. Optimal seeding density must be empirically determined for your specific cell line and assay duration.
Subsection 2.3: Assay-Specific Artifacts
Q6: My LDH cytotoxicity assay shows low cell death, but microscopy and ATP assays (like CellTiter-Glo®) indicate high toxicity. Why the discrepancy?
Answer: This classic discrepancy highlights the importance of understanding what each assay measures and potential compound interference. You are likely observing cytostatic effects (inhibition of proliferation) or a mode of cell death that doesn't result in immediate membrane rupture.
Causality:
-
Different Endpoints: LDH assays measure the release of lactate dehydrogenase, which occurs upon loss of membrane integrity (necrosis or late apoptosis).[16] ATP assays measure the level of intracellular ATP, which reflects metabolic activity and viability. A compound can shut down cellular metabolism (depleting ATP) long before the cell membrane ruptures.
-
Compound Interference: TBBPA-DAE could directly inhibit the LDH enzyme itself, giving a falsely low reading for cytotoxicity.[16]
-
Timing: If the compound induces a slow apoptotic process, significant LDH release may not occur within your experimental timeframe.[16]
Troubleshooting Workflow:
Protocol: Cell-Free LDH Interference Control
This protocol validates whether TBBPA-DAE directly interferes with the LDH assay chemistry.[16]
-
Plate Cells: Seed cells in a 96-well plate and incubate to achieve a confluent monolayer.
-
Prepare Lysate: Remove the culture medium. Add Lysis Buffer (provided with most LDH kits) to several wells to generate a maximum LDH release control lysate.
-
Incubate and Collect: Incubate according to the kit manufacturer's instructions. Collect the supernatant containing the released LDH.
-
Test for Interference: In a new, cell-free 96-well plate, add the LDH-containing lysate to multiple wells.
-
Add Compound: To these wells, add serial dilutions of TBBPA-DAE (and vehicle control) at the same final concentrations used in your cellular experiment.
-
Run Assay: Immediately add the LDH assay reaction mixture and measure the signal according to the kit protocol.
-
Analyze: If the signal decreases in the presence of TBBPA-DAE, it confirms direct enzymatic inhibition, invalidating the assay for this compound.
Section 3: Advanced Topics and Experimental Design
Hypothesized Signaling Pathway for TBBPA-DAE Toxicity
While the precise pathways for TBBPA-DAE are under investigation, we can construct a hypothesized model based on the known actions of TBBPA and other endocrine disruptors. This can guide mechanistic studies. TBBPA has been shown to interact with peroxisome proliferator-activated receptor γ (PPARγ), induce oxidative stress, and trigger apoptosis.[9][10]
This model provides testable hypotheses. For example, you could investigate:
-
ROS Production: Use fluorescent probes like DCFH-DA to measure ROS generation after TBBPA-DAE exposure.
-
Apoptosis: Measure caspase-3/7 activation using a luminescent or fluorescent substrate-based assay.
-
Receptor Involvement: Use receptor antagonists to see if the toxic effects can be blocked.
References
- Improving Reproducibility in Toxicology. Toxicological Sciences. [Link]
- The elephant in the room: reproducibility in toxicology. Particle and Fibre Toxicology. [Link]
- An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples.
- Molecular Mechanism of Tetrabromobisphenol A (TBBPA)
- Toxic Effects of Tetrabromobisphenol A: Focus on Endocrine Disruption. International Journal of Molecular Sciences. [Link]
- Cytotoxicity Assay Protocol & Troubleshooting.
- Resources for developing reliable and reproducible in vitro toxicological test methods.
- Molecular mechanisms of tetrabromobisphenol A (TBBPA) toxicity: Insights from various biological systems. Ecotoxicology and Environmental Safety. [Link]
- Effects of perinatal exposure to endocrine-disrupting chemical Tetrabromobisphenol A on neurodevelopment in mice. Endocrine Abstracts. [Link]
- A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Tre
- Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. Toxicology Letters. [Link]
- A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. International Journal of Environmental Research and Public Health. [Link]
- Improving Reproducibility in Toxicology.
- Multiple novel modes of action involved in the in vitro neurotoxic effects of tetrabromobisphenol-A. Toxicology and Applied Pharmacology. [Link]
- TBBPA causes neurotoxic and the apoptotic responses in cultured mouse hippocampal neurons in vitro. Pharmacological Reports. [Link]
- Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its deriv
- Endocrine effects of tetrabromobisphenol-A (TBBPA) in Wistar rats as tested in a one-generation reproduction study and a subacute toxicity study.
- 8 Tips to Improve Your Research Reproducibility. Bitesize Bio. [Link]
- Neurodevelopmental toxicity assessment of flame retardants using a human DNT in vitro testing b
- Commentary: Setting Aside Tradition When Dealing with Endocrine Disruptors. ILAR Journal. [Link]
- Toxicity of Tetrabromobisphenol A and Its Derivative in the Mouse Liver Following Oral Exposure at Environmentally Relevant Levels. Environmental Science & Technology. [Link]
- Molecular mechanisms of tetrabromobisphenol A (TBBPA) toxicity: Insights from various biological systems.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
- Degradation and metabolism of tetrabromobisphenol A (TBBPA) in submerged soil and soil-plant systems. Environmental Science & Technology. [Link]
- Toxicological Effects of Naturally Occurring Endocrine Disruptors on Various Human Health Targets: A Rapid Review. International Journal of Environmental Research and Public Health. [Link]
- Mechanism of Action of Tetrabromobisphenol A. Encyclopedia.pub. [Link]
- Endocrine-Disrupting Chemicals: An Endocrine Society Scientific St
- Fate and metabolism of the brominated flame retardant tetrabromobisphenol A (TBBPA) in rice cell suspension culture. CNGBdb. [Link]
- Update of the scientific opinion on tetrabromobisphenol A (TBBPA)
- Development of toxicity values and exposure estimates for tetrabromobisphenol A: application in a margin of exposure assessment. Journal of Applied Toxicology. [Link]
- Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples.
- Quantitative SERS Detection of TBBPA in Electronic Plastic Based on Hydrophobic Cu-Ag Chips.
- Endocrine Disruptors. Semantic Scholar. [Link]
- Estimation of Tetrabromobisphenol A (TBBPA) percutaneous uptake in humans using the parallelogram method. Toxicology and Applied Pharmacology. [Link]
- Tetrabromobisphenol A: Investigating the worst-case scenario.
- Challenges in Endocrine Disruptor Toxicology and Risk Assessment. IntechOpen. [Link]
- Identification of TBBPA AE and TBBPA DBPE in the ambient environment near a manufacturing site and in mollusks at a coastal region.
- In ovo exposure to brominated flame retardants Part I: Assessment of effects of TBBPA-BDBPE on survival, morphometric and physiological endpoints in the American kestrel (Falco sparverius). Chemosphere. [Link]
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Technical Support Center: Preventing Degradation of TBBPA-DAE During Thermal Processing of Polymers
Welcome to the technical support center for the effective use of Tetrabromobisphenol A-diallyl ether (TBBPA-DAE) in polymer systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to mitigate the thermal degradation of TBBPA-DAE during polymer processing. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate challenges, understand the underlying chemical principles, and implement robust solutions in your experimental workflows.
Introduction: Understanding the Challenge of TBBPA-DAE Thermal Stability
Tetrabromobisphenol A-diallyl ether (TBBPA-DAE) is a widely utilized brominated flame retardant (BFR) valued for its efficacy in enhancing the fire safety of various polymers. However, like many halogenated compounds, TBBPA-DAE can be susceptible to degradation at the elevated temperatures required for polymer processing, such as extrusion and injection molding.[1] This degradation not only compromises the flame retardant properties of the final product but can also lead to discoloration, loss of mechanical integrity, and the release of corrosive byproducts like hydrogen bromide (HBr).[1]
This guide provides a comprehensive resource to understand and prevent the thermal degradation of TBBPA-DAE, ensuring the optimal performance and quality of your polymer formulations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the thermal processing of polymers containing TBBPA-DAE.
Question 1: My polymer compound is showing significant yellowing or browning after extrusion. What is the likely cause and how can I fix it?
Answer:
Discoloration, such as yellowing or browning, is a primary indicator of polymer and/or additive degradation.[2] In the context of TBBPA-DAE, this is most likely due to thermal decomposition of the flame retardant and the subsequent reactions with the polymer matrix.
Probable Causes:
-
Excessive Processing Temperature: The processing temperature is likely exceeding the thermal stability threshold of TBBPA-DAE. While TBBPA itself begins to decompose around 180-200°C, the ether linkages in TBBPA-DAE may have different sensitivities.[3][4]
-
Long Residence Time: The longer the polymer melt resides in the extruder barrel at elevated temperatures, the more extensive the degradation will be.[1]
-
Thermo-oxidative Degradation: The presence of oxygen at high temperatures accelerates the degradation of both the polymer and TBBPA-DAE.[2][5]
Solutions:
-
Optimize Temperature Profile:
-
Gradually decrease the processing temperature in all zones of the extruder. A stepwise reduction of 5-10°C per trial is recommended to find the optimal balance between melt viscosity and degradation.
-
Ensure accurate temperature control by verifying the calibration of thermocouples.[6]
-
-
Minimize Residence Time:
-
Increase the screw speed to reduce the time the material spends in the extruder. However, be mindful that higher screw speeds can increase shear heating.
-
Ensure there are no "dead spots" in the extruder or die where material can stagnate.[7]
-
-
Implement a Stabilization Package:
-
Primary Antioxidants (Radical Scavengers): Incorporate sterically hindered phenolic antioxidants (e.g., Irganox® 1010, Irganox® 1076) to terminate the free radical chain reactions that propagate degradation.[2][8][9][10] These are crucial for long-term thermal stability.
-
Secondary Antioxidants (Peroxide Decomposers): Use phosphite or thioester-based antioxidants (e.g., Irgafos® 168) to decompose hydroperoxides, which are precursors to degradative radicals.[2][9] Phosphites are particularly effective during high-temperature processing.[9] A synergistic combination of primary and secondary antioxidants often provides the best protection.[2][9]
-
Question 2: I am observing a loss of mechanical properties, such as reduced impact strength and brittleness, in my final product. Could this be related to TBBPA-DAE degradation?
Answer:
Yes, a decline in mechanical properties is a common consequence of polymer degradation. The chain scission of polymer molecules, which can be initiated or accelerated by the degradation of additives like TBBPA-DAE, leads to a reduction in molecular weight and, consequently, a loss of toughness and ductility.
Probable Causes:
-
Polymer Chain Scission: Degradation of TBBPA-DAE can generate reactive species, such as bromine radicals, that can attack the polymer backbone, leading to chain scission.
-
Incompatibility: Poor dispersion of TBBPA-DAE within the polymer matrix can create stress concentration points, leading to premature failure under load.
Solutions:
-
Review and Optimize Stabilization: The same antioxidant packages recommended for preventing discoloration are also effective in preserving mechanical properties by inhibiting polymer chain scission.
-
Improve Dispersion with Compatibilizers:
-
For polymer blends (e.g., HIPS/ABS), the addition of a compatibilizer can improve the interfacial adhesion between the polymer phases and the TBBPA-DAE.[11][12][13][14]
-
Styrene-butadiene-styrene (SBS) or styrene-ethylene-butylene-styrene (SEBS) block copolymers can be effective compatibilizers for styrenic polymer blends.[13]
-
-
Process under Inert Atmosphere: If feasible for your equipment, processing under a nitrogen blanket can minimize oxidative degradation and help preserve the polymer's molecular weight.
Question 3: There is a strong, acrid odor during processing and I'm noticing corrosion on my equipment. What's happening?
Answer:
The acrid odor is likely due to the release of hydrogen bromide (HBr) gas, a primary byproduct of the thermal degradation of brominated flame retardants like TBBPA-DAE.[1] HBr is highly corrosive to metal parts of your processing equipment.
Probable Causes:
-
Severe Thermal Degradation: This is a clear sign that the processing temperature is far too high or the residence time is excessively long, leading to significant breakdown of the TBBPA-DAE molecule.
Solutions:
-
Immediate Process Shutdown and Purging: Stop the processing line immediately to prevent further equipment damage. Purge the extruder thoroughly with an unfilled, non-flame-retarded polymer (e.g., natural polyethylene or polystyrene) to remove all traces of the degrading material.[1]
-
Thoroughly Re-evaluate Processing Conditions: Before restarting, conduct a comprehensive review of your temperature profile, residence time, and stabilization package. The conditions are clearly outside the safe operating window for TBBPA-DAE.
-
Consider Equipment Material: If you frequently process brominated flame retardants, using corrosion-resistant materials for your screw, barrel, and die (e.g., stainless steel) is highly recommended.[1]
-
Ensure Adequate Ventilation: Proper ventilation is crucial to remove any harmful vapors and ensure operator safety.[1]
Frequently Asked Questions (FAQs)
Q1: At what temperature does TBBPA-DAE start to degrade?
The thermal stability of TBBPA-DAE is influenced by the polymer matrix and the presence of other additives. Generally, the degradation of TBBPA, the core structure of TBBPA-DAE, can begin at temperatures as low as 180-200°C, with significant decomposition occurring at higher temperatures.[3][4] It is crucial to conduct thermal analysis, such as Thermogravimetric Analysis (TGA), on your specific formulation to determine the onset of degradation.
Q2: What are the primary degradation products of TBBPA-DAE?
During thermal decomposition, TBBPA-DAE can produce a range of byproducts, including hydrogen bromide (HBr), carbon monoxide, and various hydrocarbons such as methane, ethane, and propane.[15][16] The presence of the diallyl ether groups contributes to the formation of these smaller hydrocarbon fragments.
Q3: What analytical techniques can I use to monitor TBBPA-DAE degradation?
Several analytical methods can be employed to assess the degradation of TBBPA-DAE and its byproducts in your polymer:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of weight loss, indicating thermal decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile degradation products.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of TBBPA-DAE and its less volatile degradation products.[7][17]
Q4: Are there any synergistic additives that can improve the performance of TBBPA-DAE?
Yes, certain additives can work synergistically with brominated flame retardants. For styrenic polymers like HIPS and ABS, antimony trioxide (Sb₂O₃) is a common synergist that can enhance the flame retardant efficiency of TBBPA-DAE. However, it's important to note that some synergists can also affect the thermal stability of the formulation, so careful evaluation is necessary.[18] Phosphorus-containing compounds can also exhibit synergistic effects with halogenated flame retardants.[19][20]
Q5: How does the polymer matrix (e.g., HIPS vs. ABS) affect TBBPA-DAE stability?
The polymer matrix plays a significant role in the thermal degradation of TBBPA-DAE. The degradation pathways of the polymer itself can generate radicals and other reactive species that can interact with and accelerate the decomposition of the flame retardant.[21] For example, in Acrylonitrile Butadiene Styrene (ABS), the polybutadiene phase is particularly susceptible to thermal oxidation, which can influence the overall stability of the formulation.[8][9]
Visualizations and Protocols
Diagrams
Degradation Pathway of TBBPA-DAE during Thermal Processing
Caption: Thermal degradation pathway of TBBPA-DAE in a polymer matrix.
Stabilization Mechanism using Antioxidants
Caption: Synergistic action of primary and secondary antioxidants.
Experimental Protocol: Evaluating TBBPA-DAE Stability in a Polymer Matrix
This protocol outlines a general procedure for assessing the thermal stability of TBBPA-DAE in a polymer matrix using a laboratory-scale extruder and subsequent analytical techniques.
Materials:
-
Base Polymer Resin (e.g., HIPS, ABS)
-
TBBPA-DAE
-
Stabilizer(s) of choice (e.g., hindered phenol, phosphite antioxidant)
-
Purging compound (e.g., natural PE)
Equipment:
-
Laboratory-scale twin-screw extruder
-
Thermogravimetric Analyzer (TGA)
-
Colorimeter
-
Mechanical testing equipment (e.g., Izod impact tester)
-
Analytical equipment for degradation product analysis (GC-MS or LC-MS)
Procedure:
-
Material Preparation:
-
Thoroughly dry the base polymer resin according to the manufacturer's specifications to remove any moisture, which can contribute to degradation.
-
Prepare pre-blends of the polymer, TBBPA-DAE, and any stabilizers at the desired concentrations. A control blend without stabilizers should also be prepared.
-
-
Extrusion Processing:
-
Set the extruder temperature profile to the desired processing conditions. It is recommended to start with a conservative temperature profile based on the polymer's processing window.
-
Purge the extruder with a natural, unstabilized polymer before introducing the experimental blends.
-
Feed the pre-blends into the extruder at a constant rate.
-
Collect extrudate samples at different processing conditions (e.g., varying temperature profiles, screw speeds). Ensure to label samples clearly.
-
After each experimental run, purge the extruder thoroughly with a purging compound.[1]
-
-
Sample Analysis:
-
Visual Inspection and Colorimetry: Visually assess the extrudate for signs of discoloration. Quantify the color change using a colorimeter to measure the yellowness index (YI).
-
Thermal Analysis (TGA): Analyze small samples of the extrudate using TGA to determine if the processing has altered the thermal stability of the compound.
-
Mechanical Testing: Prepare test specimens from the extrudate (e.g., by injection molding) and evaluate key mechanical properties such as impact strength and tensile properties. Compare the results to a control sample of the base polymer.
-
Analysis of Degradation Products:
-
For volatile and semi-volatile byproducts, headspace or solvent extraction followed by GC-MS analysis can be performed.
-
For non-volatile components, solvent extraction of the polymer followed by LC-MS analysis can be used to quantify the remaining TBBPA-DAE and identify degradation products.
-
-
Data Interpretation:
By comparing the results from the different processing conditions and formulations (with and without stabilizers), you can determine the optimal processing window and the effectiveness of your stabilization package in preventing the thermal degradation of TBBPA-DAE.
References
- Chemtec Publishing. (n.d.). Handbook of Polymer Processing Additives.
- Hu, Y., & Wang, X. (Eds.). (2017).
- PMC Polymer Products. (n.d.). Tips for Processing Brominated Flame-Retarded Plastics.
- University of New South Wales Library. (n.d.). Flame retardant polymeric materials : a handbook.
- MDPI. (2022). Flame Retardant Coatings: Additives, Binders, and Fillers.
- ResearchGate. (n.d.). Polymer Green Flame Retardants: A comprehensive Guide to Additives and Their Applications (Google eBook).
- ResearchGate. (n.d.). The Thermal Degradation Process of Tetrabromobisphenol A.
- Vin Industries. (n.d.). Role of High-Purity Antioxidant Chemicals in Polymer Stability.
- ResearchGate. (n.d.). Detailed kinetic modeling of pyrolysis of tetrabromobisphenol A.
- PubMed. (2022). Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives.
- National Center for Biotechnology Information. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
- ACS Publications. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure.
- Tosaf. (n.d.). Antioxidants Polymer Additives: The Effective Oxidation Fighters.
- Zhang, K. H., et al. (2024). Effects of polymer matrix and temperature on pyrolysis of tetrabromobisphenol A.
- ResearchGate. (n.d.). Identification of Transformation/Degradation Products of Tetrabromobisphenol A and its Derivatives.
- DTU Research Database. (n.d.). An analytical method to quantify tetrabromobisphenol A (TBBPA) and its conjugated metabolites in rat serum or other biological samples.
- Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.
- ResearchGate. (n.d.). (PDF) Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples.
- CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- ResearchGate. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure.
- ResearchGate. (n.d.). Evaporation and thermal degradation of tetrabromobisphenol A above the melting point.
- National Institutes of Health. (n.d.). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin.
- ResearchGate. (n.d.). Assessment of tetrabromobisphenol-A (TBBPA) content in plastic waste recovered from WEEE.
- ResearchGate. (n.d.). Compatibilization of HIPS/ABS blends from WEEE by using Styrene-Butadiene Rubber (SBR).
- CONICET. (n.d.). Compatibilization of HIPS/ABS blends from WEEE by using Styrene-Butadiene Rubber (SBR).
- PubMed. (2018). Compatibilization of HIPS/ABS blends from WEEE by using Styrene-Butadiene Rubber (SBR).
- Google Patents. (n.d.). CN105462150A - ABS-HIPS (acrylonitrile-butadiene-styrene/high impact polystyrene) alloy and preparation method thereof.
- Safic-Alcan. (n.d.). Mastering Styrenic Stabilization for Enhanced Industrial Applications.
- ResearchGate. (n.d.). Quantitative Analysis for Polymer Degradation in the Extrusion Process.
- ResearchGate. (n.d.). Compatibilization Strategies for Recycling Applications of High Impact Polystyrene/Acrylonitrile Butadiene Blends.
- Ulster University. (2021). Phosphorus-Nitrogen Synergism in Fire Retarding Styrenic Polymers: Some Preliminary Studies.
- Mississippi State University. (2021). "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr.
- MDPI. (2022). Synergistic Effects of Diatoms on Intumescent Flame Retardant High Impact Polystyrene System.
- MDPI. (2022). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams.
- Okayama University. (2003). Thermal decomposition of flame-retarded high-impact polystyrene.
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addressing instrument sensitivity issues for trace level detection of TBBPA-DAE
Welcome to the technical support resource for the analysis of Tetrabromobisphenol A diallyl ether (TBBPA-DAE) and related compounds. This guide is designed for researchers, analytical chemists, and laboratory technicians encountering challenges with achieving low detection limits for TBBPA-DAE. Here, we address common instrument sensitivity issues in a practical, question-and-answer format, grounded in established scientific principles and field experience.
Section 1: Troubleshooting Guide
This section provides in-depth solutions to specific problems you might face during method development and sample analysis for TBBPA-DAE. We will walk through the typical analytical workflow, from sample preparation to mass spectrometric detection, highlighting critical points for maintaining sensitivity.
Sample Preparation & Extraction
Question: My signal-to-noise is poor for TBBPA-DAE in complex matrices like soil or tissue. I suspect poor extraction recovery or matrix effects. What should I do?
Answer: This is a very common challenge. Poor signal-to-noise in complex matrices typically stems from two sources: inefficient recovery of the analyte from the matrix and/or suppression of the analyte's signal by co-eluting matrix components.[1] Let's break down the solution.
Step 1: Evaluate and Optimize Extraction Efficiency
The goal is to efficiently move your analyte from a complex solid or liquid matrix into a clean solvent. TBBPA-DAE, a derivative of TBBPA, is a relatively nonpolar molecule.
-
Solvent Selection: For solid samples like soil, sediment, or sludge, pressurized liquid extraction (PLE) or ultrasonic extraction with solvents like methyl tert-butyl ether (MTBE) or mixtures of dichloromethane and n-hexane have proven effective for TBBPA and its derivatives.[2][3][4] MTBE is often superior for isolating TBBPA-related compounds from solid matrices.[3][4]
-
Protocol for Extraction Validation:
-
Obtain a certified blank matrix (e.g., analyte-free soil).
-
Spike a known, low-level concentration of TBBPA-DAE standard into the blank matrix.
-
Process the spiked sample using your current extraction protocol.
-
Process a "post-extraction spike" sample by adding the same amount of standard to the solvent after extracting a blank matrix sample.
-
Compare the analyte response in the pre-extraction spike to the post-extraction spike. The ratio gives you the extraction recovery.
-
Aim for recoveries in the range of 75-115%. If recovery is low, consider changing the extraction solvent, increasing the extraction time/temperature, or using a different extraction technique.
-
Step 2: Mitigate Matrix Effects with Enhanced Cleanup
Matrix effects occur when co-extracted endogenous materials (salts, lipids, humic acids) interfere with the ionization of your target analyte in the mass spectrometer source, usually causing ion suppression.[1][3]
-
Solid-Phase Extraction (SPE): This is the most critical step for cleaning up complex extracts. For TBBPA and its derivatives, a multi-stage SPE approach can be highly effective.[5]
-
Recommended Sorbents: Start with a reversed-phase cartridge (e.g., C18) to retain nonpolar compounds like TBBPA-DAE while allowing polar interferences to pass through. For further cleanup, a normal-phase cartridge like silica (LC-Si) can be used.[2][4]
-
Elution Optimization: Carefully optimize the elution solvents. For a silica cartridge, a common elution solvent for TBBPA derivatives is a mixture of dichloromethane and n-hexane.[2]
-
-
Lipid Removal (for biological samples): For fatty tissues or milk samples, a lipid removal step is mandatory. This can be achieved through partitioning between an organic solvent (like MTBE) and an alkaline solution (e.g., aqueous NaOH), which helps remove fatty acids.[4]
Liquid Chromatography (LC)
Question: I'm seeing broad peaks, poor peak shape, or analyte carryover for TBBPA-DAE. How can this impact sensitivity and what can I do to fix it?
Answer: Poor chromatography directly impacts sensitivity. Broad peaks are shorter and wider, leading to a lower signal-to-noise ratio and making integration difficult at trace levels. Carryover from a high concentration sample can artificially elevate the results of a subsequent low-level sample.
Step 1: Optimize Mobile Phase Composition
-
Solvent Choice: For reversed-phase chromatography (C18 column), typical mobile phases for TBBPA and its derivatives are gradients of methanol or acetonitrile with water.[5]
-
Additives: While TBBPA is often analyzed in negative ion mode and benefits from a basic mobile phase (e.g., with a small amount of ammonium hydroxide), its derivative TBBPA-DAE lacks the acidic phenolic protons. Therefore, its ionization behavior may differ. For TBBPA-DAE, which does not readily deprotonate, adduct formation ([M+NH₄]⁺, [M+Na]⁺) in positive mode or alternative ionization modes like APCI might be more effective.[6] Experiment with small amounts of modifiers like ammonium formate or acetate to promote consistent adduct formation.
Step 2: Address Peak Tailing and Broadening
-
Column Choice: Use a high-quality, well-maintained C18 column. Ensure the column is not overloaded; inject a smaller volume or dilute the sample if necessary.
-
Flow Rate and Gradient: Optimize the gradient slope. A shallower gradient can improve the separation of TBBPA-DAE from matrix interferences.
Step 3: Eliminate Carryover
Carryover is a persistent issue with "sticky" compounds like brominated flame retardants.
-
Strong Needle Wash: The autosampler's needle wash is your first line of defense. Use a strong solvent mixture in your wash protocol, ideally the strongest solvent used in your gradient (e.g., 100% acetonitrile or methanol). Some systems allow for multiple wash solvents; a sequence of organic and aqueous washes can be effective.
-
Blank Injections: After analyzing a high-concentration standard or sample, run one or more blank injections (mobile phase or extraction solvent) to check for and wash out residual analyte from the system.
Troubleshooting Workflow for LC Issues
Caption: Logic diagram for troubleshooting common LC issues.
Mass Spectrometry (MS)
Question: I have a clean sample and good chromatography, but my MS signal for TBBPA-DAE is still very low. Which ionization mode and parameters should I use?
Answer: This indicates that the ionization and/or detection of the molecule is not optimal. TBBPA-DAE's structure presents unique challenges compared to its parent compound, TBBPA.
Step 1: Choose the Right Ionization Source and Polarity
-
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI):
-
TBBPA is almost universally analyzed by ESI in negative ion mode ([M-H]⁻), as its phenolic hydroxyl groups are easily deprotonated.[7][8]
-
TBBPA-DAE lacks these acidic protons. Therefore, negative ESI will be much less sensitive. You have two primary alternatives:
-
Positive ESI (+ESI): Look for adducts, such as the ammonium adduct [M+NH₄]⁺ or sodium adduct [M+Na]⁺. This requires having a source of these ions in the mobile phase (e.g., ammonium formate or residual sodium).
-
Atmospheric Pressure Chemical Ionization (APCI): APCI can be more efficient for neutral, less polar molecules that are difficult to ionize by ESI. Several studies have found APCI to be effective for TBBPA derivatives.[2][6][9] It is often used in negative ion mode for halogenated compounds.
-
-
Step 2: Optimize MS/MS Transitions (MRM)
For trace-level quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is essential for its selectivity and sensitivity.
-
Infuse a Standard: Directly infuse a ~1 µg/mL solution of TBBPA-DAE into the mass spectrometer to find the optimal precursor ion (e.g., [M+NH₄]⁺ in positive mode or perhaps a fragment ion in APCI).
-
Find Product Ions: Perform a product ion scan on your chosen precursor to identify stable, high-intensity fragment ions. The fragmentation of the ether linkages is likely.
-
Optimize Collision Energy (CE): For each transition (precursor -> product), vary the collision energy to find the value that yields the maximum product ion intensity.
-
Select Transitions: Choose at least two specific and intense MRM transitions for each analyte—one for quantification (quantifier) and one for confirmation (qualifier).
| Parameter | TBBPA (Typical) | TBBPA-DAE (Suggested Starting Point) | Rationale |
| Ionization Mode | ESI Negative | ESI Positive or APCI Negative/Positive | TBBPA has acidic protons, TBBPA-DAE does not.[6][7] |
| Precursor Ion | [M-H]⁻ (m/z 541-547) | [M+NH₄]⁺ (m/z ~638) or other adducts | Adduct formation is necessary for non-ionizable molecules in ESI. |
| Key MS Settings | High Capillary Voltage | Optimize source temps (Drying Gas, Sheath Gas) | Proper desolvation is key for sensitivity. |
| Collision Energy | Optimized for Br loss | Must be empirically determined | Fragmentation pattern will be different from TBBPA. |
Step 3: Check for Instrument Contamination
Mass spectrometers can become contaminated over time, leading to high background noise and reduced sensitivity.
-
Source Cleaning: Regularly clean the ion source components (capillary, skimmer, ion transfer optics) according to the manufacturer's protocol. Contamination can build up, especially when running dirty matrix samples.[10]
-
System Suitability Test (SST): Before running a batch of samples, inject a mid-level standard to verify that the instrument's sensitivity and peak shape meet predefined criteria. This ensures the system is performing optimally before you commit valuable samples.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is TBBPA-DAE harder to detect than TBBPA?
A1: The primary reason lies in their chemical structures and how they behave in an ESI source. TBBPA has two acidic phenolic protons, which are easily lost in the ESI source to form a negatively charged ion, [M-H]⁻. This is a very efficient process. TBBPA-DAE has these protons replaced with allyl groups, removing this efficient ionization pathway. Therefore, it must be ionized through less efficient mechanisms like forming adducts with cations (e.g., Na⁺, NH₄⁺) in positive mode or through chemical ionization (APCI).[6][7]
Q2: Can I use GC-MS for TBBPA-DAE analysis?
A2: While possible, GC-MS presents significant challenges for large, brominated molecules like TBBPA-DAE. High molecular weight BFRs can thermally decompose in the hot GC inlet, leading to fragmentation before they even reach the MS detector.[11][12] This results in poor sensitivity and makes quantification unreliable. While derivatization can sometimes help for the parent TBBPA, LC-MS/MS is generally the more robust and reliable technique for TBBPA derivatives.[3]
Q3: My calibration curve is not linear at the low end. What's causing this?
A3: Non-linearity at the low end of a calibration curve can be caused by several factors:
-
Analyte Adsorption: The analyte may be adsorbing to active sites in the LC flow path (tubing, injector parts, column frit). This is more pronounced at low concentrations.
-
Matrix Effects: If you are using matrix-matched calibrants, inconsistent matrix effects across the concentration range can affect linearity.
-
Background Interference: A high background signal or a co-eluting interference can disproportionately affect the signal-to-noise of the lowest points. Ensure your blank samples are truly clean.
-
Ionization Saturation (less common at low end): The ionization process itself can become non-linear, though this is more typical at the high end of the curve.
Q4: How important is using an isotopically labeled internal standard?
A4: For trace-level quantitative analysis in complex matrices, using a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₁₂-TBBPA) is considered best practice and is crucial for accuracy and precision.[5][13] A SIL standard co-elutes with the native analyte and experiences nearly identical extraction recovery losses and matrix-induced ion suppression or enhancement.[1] This allows it to accurately correct for variations in sample preparation and instrument response. If a specific SIL standard for TBBPA-DAE is not available, using one for a closely related structure (like ¹³C₁₂-TBBPA) is better than using a different compound class entirely.
Decision Tree for Method Development
Caption: A decision workflow for developing a sensitive TBBPA-DAE method.
References
- Vertex AI Search. (2024). An Overview of Alternatives to Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD).
- Gómara, B., Herrero, L., Rambla-Alegre, M., & Beltran, J. (2008). Identification and trace level determination of brominated flame retardants by liquid chromatography/quadrupole linear ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 22(7), 916-924.
- Pinfa. (2015).
- Inthavong, C., et al. (2017). Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk. Chemosphere, 186, 91-99.
- Stockholm Convention. (n.d.). Guidance on alternative flame retardants to the use of commercial pentabromodiphenylether (c-PentaBDE).
- EBFRIP. (n.d.).
- ChemSec. (n.d.).
- Ma, Y., et al. (2015). Trace detection of tetrabromobisphenol A by SERS with DMAP-modified magnetic gold nanoclusters. Langmuir, 31(26), 7345-7351.
- DTU Research Database. (n.d.). An analytical method to quantify tetrabromobisphenol A (TBBPA)
- JEOL Ltd. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025). Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples.
- ResearchGate. (2025). Determination of tetrabromobisphenol-A/S and their eight derivatives in abiotic (soil/dust)
- Al-Odaini, N. A., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. International Journal of Analytical Chemistry, 2013, 723825.
- Shi, Z., et al. (2025). Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices.
- Song, W., et al. (2004). Simultaneous determination of tetrabromobisphenol-A, tetrachlorobisphenol A, bisphenol A and other halogenated analogues in sediment and sludge by high performance liquid chromatography–electrospray tandem mass spectrometry.
- ResearchGate. (n.d.). Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS).
- de la Cal, A., Eljarrat, E., & Barceló, D. (2004). LC-ESI-MS-MS method for the analysis of tetrabromobisphenol A in sediment and sewage sludge. Analyst, 129(8), 724-730.
- ResearchGate. (n.d.). GC/MS chromatogram of the decomposition product of pure TBBPA-ae.
- Umeå University. (2009).
- OSTI.gov. (2007).
- MDPI. (2022).
- An, C., et al. (2023). Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives. Environmental Science and Pollution Research, 30(36), 85653-85663.
- Semantic Scholar. (n.d.).
- DigitalCommons@URI. (2007).
- Tollbäck, J. W., et al. (2006). Determination of the flame retardant tetrabromobisphenol A in air samples by liquid chromatography-mass spectrometry.
- Huang, Y., et al. (2014). Reactive extractive electrospray ionization tandem mass spectrometry for sensitive detection of tetrabromobisphenol A derivatives. Analytica Chimica Acta, 821, 86-93.
- Al-Amri, J., et al. (2017). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 8(4), 370.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- PubMed. (2022).
- NIH. (2019). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE)
- Misir, A., et al. (2019). Time-dependent surgical instrument contamination begins earlier in the uncovered table than in the covered table.
- ResearchGate. (n.d.). Environmental occurrence, analysis and human exposure to the flame retardant tetrabromobisphenol-A (TBBP-A)-A review.
- Chen, L., et al. (2016). TBBPA exposure during a sensitive developmental window produces neurobehavioral changes in larval zebrafish. Environmental Science & Technology, 50(12), 6524-6532.
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strategies to minimize byproduct formation in TBBPA diallyl ether synthesis
Welcome to the technical support guide for the synthesis of Tetrabromobisphenol A (TBBPA) diallyl ether. This resource is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, maximize yield, and minimize the formation of unwanted byproducts.
Introduction: The Challenge of Purity in TBBPA Diallyl Ether Synthesis
The synthesis of TBBPA diallyl ether, a crucial monomer for fire-retardant polymers and a versatile chemical intermediate, is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of TBBPA with an allyl halide under basic conditions, often facilitated by a phase-transfer catalyst (PTC).[3][4] While the reaction appears straightforward, achieving high purity and yield can be challenging due to competing side reactions. This guide will address the most common issues encountered during this synthesis and provide scientifically grounded strategies to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of TBBPA diallyl ether.
Q1: My product contains a significant amount of TBBPA monoallyl ether. How can I increase the yield of the desired diallyl ether?
Answer:
The presence of the mono-ether byproduct is a common issue and typically arises from incomplete reaction.[5][6] Several factors can be adjusted to drive the reaction to completion and favor the formation of the disubstituted product.
Probable Causes & Solutions:
-
Insufficient Allylating Agent: An inadequate amount of the allyl halide (e.g., allyl chloride or bromide) is a primary cause. The stoichiometry of the reaction requires at least two equivalents of the allylating agent per equivalent of TBBPA.
-
Solution: Increase the molar ratio of the allylating agent to TBBPA. A slight excess (e.g., 2.2 to 2.5 equivalents) can help ensure both phenolic hydroxyl groups react.
-
-
Inefficient Deprotonation: The reaction proceeds through the formation of the TBBPA dianion. If the base is not strong enough or is not present in sufficient quantity, a significant portion of the TBBPA may only be deprotonated once, leading to the mono-ether.
-
Solution: Ensure at least two equivalents of a strong base (e.g., NaOH or KOH) are used. The concentration of the aqueous base solution can also be critical. A 50% (w/w) aqueous solution of NaOH is often effective.[3]
-
-
Poor Phase-Transfer Catalysis: In a two-phase system (aqueous/organic), the phase-transfer catalyst (PTC) is essential for transporting the TBBPA anion into the organic phase where the reaction with the allyl halide occurs.[3][7]
-
Reaction Time: The reaction may simply not have been allowed to run long enough for the second allylation to occur.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the mono-ether spot/peak is minimized.
-
Q2: I am observing the formation of an insoluble, polymeric material in my reaction. What is it and how can I prevent it?
Answer:
The formation of polymeric material is often due to the self-polymerization of the allyl groups, which can be initiated by radicals.[9][10][11] This side reaction is particularly problematic at higher temperatures.
Probable Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can promote radical formation and subsequent polymerization of the allyl ether product or the allylating agent itself.[12][13]
-
Solution: Maintain a moderate reaction temperature. For many Williamson ether syntheses using PTC, a temperature range of 60-70°C is sufficient to achieve a reasonable reaction rate without inducing significant polymerization.[3] It is crucial to avoid localized overheating.
-
-
Presence of Radical Initiators: Trace metal impurities or exposure to air (oxygen) can initiate radical polymerization.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using high-purity reagents and solvents can also minimize potential initiators.
-
-
Extended Reaction Times at High Temperatures: The longer the reaction mixture is held at an elevated temperature, the greater the chance of polymerization.
-
Solution: Optimize the reaction time by monitoring its progress. Once the desired product is formed, work up the reaction promptly.
-
Q3: My final product has a pink or brown discoloration. What is the cause and how can I remove it?
Answer:
Discoloration often indicates the presence of oxidation byproducts. Phenolic compounds, like any unreacted TBBPA or the mono-ether byproduct, are susceptible to oxidation, which can form colored quinone-like structures.
Probable Causes & Solutions:
-
Oxidation of Phenolic Species: Exposure to air, especially under basic conditions and at elevated temperatures, can lead to the oxidation of any remaining phenolic hydroxyl groups.
-
Solution: Running the reaction under an inert atmosphere can help prevent this. During the workup, neutralizing the basic solution promptly can also minimize oxidation.
-
-
Impurities in Starting Materials: Commercial TBBPA can sometimes contain colored impurities.[14]
-
Solution: Use a high-purity grade of TBBPA. If necessary, the starting material can be recrystallized before use.
-
Purification Strategies:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.
-
Recrystallization: Recrystallization from an appropriate solvent system (e.g., isopropanol/water) is a highly effective method for removing both colored impurities and other byproducts like the mono-ether.
-
Column Chromatography: For high-purity requirements, silica gel chromatography can be used to separate the desired diallyl ether from all byproducts and colored impurities.
Frequently Asked Questions (FAQs)
What is the optimal TBBPA to allyl chloride/bromide molar ratio?
A molar ratio of at least 1:2 (TBBPA:allyl halide) is required stoichiometrically. To drive the reaction towards the formation of the diallyl ether and compensate for any potential side reactions of the allylating agent, a slight excess of the allyl halide, typically in the range of 1:2.2 to 1:2.5, is recommended.
Which phase-transfer catalyst is most effective for this synthesis?
Quaternary ammonium salts are widely used and effective PTCs for this type of reaction.[15] Tetrabutylammonium bromide (TBAB) is a common and cost-effective choice.[3][8] Other quaternary ammonium or phosphonium salts can also be used. The choice may depend on the specific solvent system and reaction temperature.
How does reaction temperature affect byproduct formation?
Temperature is a critical parameter.
-
Too Low: The reaction rate will be very slow, potentially leading to incomplete conversion and a higher proportion of the mono-ether byproduct.
-
Too High: This increases the risk of competing elimination reactions of the allyl halide and, more significantly, promotes the radical polymerization of allyl groups, leading to insoluble byproducts.[1][12] A moderate temperature, typically 60-70°C, is a good starting point.[3]
What are the best practices for product purification?
-
Workup: After the reaction is complete, cool the mixture and separate the organic and aqueous layers. Wash the organic layer with water to remove the PTC and any remaining base, followed by a brine wash.[4]
-
Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification:
-
Recrystallization: This is the most common and efficient method for purifying the solid TBBPA diallyl ether product on a larger scale.
-
Column Chromatography: For smaller scales or when very high purity is required, silica gel column chromatography is the method of choice.
-
Visualizations
Reaction Pathway and Byproduct Formation
The following diagram illustrates the main synthetic pathway for TBBPA diallyl ether and the key competing side reactions.
Caption: Synthesis pathway and major byproduct formation routes.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues in the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Potential Issues if Deviated |
| TBBPA:Allyl Halide Molar Ratio | 1 : 2.2–2.5 | Ensures complete disubstitution. Lower ratios lead to mono-ether byproduct. |
| TBBPA:Base Molar Ratio | 1 : 2.1–2.3 | Ensures complete deprotonation of both hydroxyl groups. Less base results in mono-ether. |
| Phase-Transfer Catalyst (PTC) Loading | 2–5 mol% | Catalyzes the reaction. Too little results in a slow or incomplete reaction. |
| Reaction Temperature | 60–70 °C | Balances reaction rate and byproduct formation. Higher temps risk polymerization.[3] |
| Aqueous Base Concentration | 40–50% (w/w) | High concentration favors the reaction.[3] |
References
- Benchchem. (n.d.). Exploratory Studies on the Polymerization Behavior of Allyl Methallyl Ether: A Technical Guide.
- ResearchGate. (n.d.). Kinetic Study of Synthesizing Bisphenol A Diallyl Ether in a Phase-Transfer Catalytic Reaction.
- ResearchGate. (n.d.). Polymerisation of Allyl Compounds.
- Wikipedia. (2024). Williamson ether synthesis.
- ResearchGate. (n.d.). The effects of allyl ethers upon radical polymerization.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- National Institutes of Health. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization.
- Benchchem. (n.d.). Application Notes and Protocols: Phase-Transfer Catalysis in Allyl Phenethyl Ether Synthesis.
- ACS Omega. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization.
- PubMed Central. (2020). Binding and Activity of Tetrabromobisphenol A Mono-Ether Structural Analogs to Thyroid Hormone Transport Proteins and Receptors.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- ResearchGate. (n.d.). Fate of Tetrabromobisphenol A (TBBPA) and Formation of Ester- and Ether-Linked Bound Residues in an Oxic Sandy Soil.
- ResearchGate. (n.d.). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin.
- ResearchGate. (n.d.). Synthesis and Toxicity of Halogenated Bisphenol Monosubstituted-Ethers: Establishing a Library for Potential Environmental Transformation Products of Emerging Contaminant.
- PubMed. (2013). Identification of tetrabromobisphenol A allyl ether and tetrabromobisphenol A 2,3-dibromopropyl ether in the ambient environment near a manufacturing site and in mollusks at a coastal region.
- Nanyang Technological University. (2022). Machine learning-assisted optimization of TBBPA-bis-(2,3-dibromopropyl ether) extraction process from ABS polymer.
- PubMed. (2015). Fate of Tetrabromobisphenol A (TBBPA) and Formation of Ester- and Ether-Linked Bound Residues in an Oxic Sandy Soil.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- PubMed. (2021). The bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp (Cyprinus carpio).
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- National Institutes of Health. (n.d.). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin.
- Wikipedia. (2024). Tetrabromobisphenol A.
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Technical Support Center: Enhancing the Dispersion of TBBPA-DAE in Polymer Matrices
This guide is designed for researchers, scientists, and professionals in drug development and polymer science who are working with Tetrabromobisphenol A diallyl ether (TBBPA-DAE). Our goal is to provide expert, field-proven insights to help you overcome common challenges related to the dispersion of this flame retardant in various polymer matrices. By understanding the underlying scientific principles, you can optimize your experimental outcomes and ensure the reliable performance of your materials.
Section 1: Foundational Knowledge - Understanding TBBPA-DAE and Dispersion Challenges
This compound (TBBPA-DAE) is a reactive brominated flame retardant valued for its high bromine content and thermal stability.[1] It is frequently incorporated into polymers like epoxy resins, polyolefins (polypropylene, polyethylene), and high-impact polystyrene (HIPS) to enhance their fire resistance.[1][2]
The effectiveness of TBBPA-DAE as a flame retardant is critically dependent on its uniform dispersion throughout the polymer matrix. Poor dispersion can lead to a host of problems, including:
-
Inconsistent Flame Retardancy: Agglomerates of TBBPA-DAE can act as points of failure, compromising the overall fire resistance of the material.
-
Reduced Mechanical Properties: Clumps of filler can create stress concentration points, leading to a decrease in tensile strength, impact resistance, and other crucial mechanical properties.
-
Processing Difficulties: Poorly dispersed flame retardants can lead to increased melt viscosity, die build-up, and surface defects in the final product.
The primary challenge in dispersing TBBPA-DAE stems from its inherent properties and its interaction with the polymer matrix. As a solid particle, it often has a different polarity and surface energy compared to the host polymer, leading to a natural tendency to agglomerate.
Section 2: Troubleshooting Guide - A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: I'm observing significant agglomeration of TBBPA-DAE in my polymer matrix, visible as white specks or streaks in the final product. What's causing this and how can I fix it?
Answer:
Agglomeration is the most common issue when incorporating solid additives into polymers. It's primarily caused by the incompatibility between the TBBPA-DAE particles and the polymer matrix, as well as inadequate mixing during compounding. Here’s a systematic approach to troubleshoot this problem:
1. Surface Modification of TBBPA-DAE:
The root cause of agglomeration is often poor wetting of the TBBPA-DAE particles by the polymer melt. Surface modification can significantly improve compatibility.
-
Why it works: Surface treatment agents create a bridge between the inorganic filler (TBBPA-DAE) and the organic polymer matrix, reducing interfacial tension and promoting better adhesion.[3]
-
Recommended Actions:
-
For Polyolefins (PP, PE): Consider a surface treatment with stearic acid . Stearic acid can form a thin coating on the TBBPA-DAE particles, making them more hydrophobic and compatible with non-polar polyolefins.[4][5][6]
-
For Epoxy Resins and other Polar Polymers: Silane coupling agents are highly effective.[7][8] An amino-silane or epoxy-silane can react with hydroxyl groups on the surface of the TBBPA-DAE and co-react with the epoxy resin during curing, forming strong covalent bonds.[9]
-
For a broader range of polymers: Titanate coupling agents can also be very effective.[10][11] They work by creating a monomolecular layer on the filler surface, which can be tailored to be compatible with various polymer matrices.[12][13]
-
Experimental Protocol: Surface Treatment of TBBPA-DAE with Stearic Acid
-
Preparation: In a high-speed mixer, add TBBPA-DAE powder.
-
Heating: Heat the powder to a temperature slightly above the melting point of stearic acid (approximately 70-80°C) while mixing.
-
Addition of Stearic Acid: Slowly add 0.5-1.5% by weight of stearic acid to the heated TBBPA-DAE powder.
-
Mixing: Continue mixing for 15-20 minutes to ensure a uniform coating.
-
Cooling: Allow the mixture to cool down to room temperature while mixing at a lower speed.
-
Verification (Optional): The effectiveness of the coating can be qualitatively assessed by observing the "flowability" of the treated powder. A well-coated powder will be less dusty and more free-flowing. For a more quantitative analysis, techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to detect the presence of stearic acid on the particle surface.[4]
2. Utilization of Compatibilizers:
If surface modification of the TBBPA-DAE is not feasible, adding a compatibilizer to the polymer matrix during compounding is an excellent alternative.
-
Why it works: Compatibilizers are polymers that have segments with affinity for both the filler and the matrix, effectively acting as a "polymeric surfactant."
-
Recommended Actions:
-
For Polypropylene (PP): Maleic anhydride grafted polypropylene (PP-g-MA) is a widely used and effective compatibilizer.[3][6][14][15] The maleic anhydride groups can interact with the TBBPA-DAE surface, while the polypropylene backbone is miscible with the PP matrix.
-
For other polymer blends: The choice of compatibilizer will depend on the specific polymers being used. Block or graft copolymers containing functional groups that can interact with TBBPA-DAE are generally good candidates.
-
3. Optimization of Compounding Parameters:
The compounding process itself plays a crucial role in achieving good dispersion. The goal is to impart sufficient shear to break down agglomerates without causing thermal degradation of the polymer or the TBBPA-DAE.
-
Why it works: Proper control over temperature, screw speed, and screw design in a twin-screw extruder ensures that the TBBPA-DAE is subjected to the right balance of distributive and dispersive mixing.[12][16][17]
-
Recommended Actions:
-
Melt Temperature: Ensure the processing temperature is high enough to achieve a low melt viscosity for the polymer, which facilitates better wetting of the TBBPA-DAE. However, avoid excessive temperatures that could lead to degradation of the TBBPA-DAE (significant degradation can occur above 230°C).[18][19]
-
Screw Speed: Higher screw speeds generally lead to higher shear and better dispersive mixing. However, excessively high speeds can cause shear heating and polymer degradation. A systematic study of screw speed is recommended to find the optimal balance.[20]
-
Screw Design (for Twin-Screw Extruders): The configuration of screw elements is critical. Incorporate kneading blocks and mixing elements to enhance dispersive and distributive mixing. The arrangement and angle of these elements can be optimized to target the breakup of TBBPA-DAE agglomerates.[16][17]
-
Logical Relationship Diagram: Troubleshooting Agglomeration
Caption: A flowchart for troubleshooting TBBPA-DAE agglomeration.
Issue 2: My composite material shows good initial dispersion, but the mechanical properties are significantly reduced compared to the neat polymer. Why is this happening?
Answer:
A reduction in mechanical properties, even with visually good dispersion, often points to poor interfacial adhesion between the TBBPA-DAE particles and the polymer matrix.
-
Why it works: Without strong adhesion, the filler particles act as non-reinforcing voids in the matrix. Under stress, the polymer chains will de-bond from the particle surface, leading to premature failure.
-
Recommended Actions:
-
Coupling Agents are Key: This is a classic indication that a coupling agent is needed. While a dispersant might help separate the particles, a coupling agent will chemically bond them to the polymer matrix, allowing for effective stress transfer.
-
Reactive Compatibilizers: In thermoplastic systems, using a compatibilizer with reactive groups, such as maleic anhydride grafted polymers (e.g., PP-g-MA) , can improve adhesion through chemical reactions at the interface during melt processing.[3][6][14][15]
-
Experimental Workflow: Evaluating Interfacial Adhesion
Caption: Workflow for addressing poor mechanical properties due to weak interfacial adhesion.
Characterization of Dispersion and Adhesion:
To verify the effectiveness of your chosen strategy, it is essential to characterize the dispersion and interfacial adhesion.
| Characterization Technique | What it Tells You |
| Scanning Electron Microscopy (SEM) | Provides a visual assessment of the dispersion of TBBPA-DAE particles in the polymer matrix. By examining cryo-fractured surfaces, you can observe the size and distribution of agglomerates. Good interfacial adhesion is indicated by the absence of voids around the particles and evidence of the polymer adhering to the particle surface. |
| Transmission Electron Microscopy (TEM) | Offers higher resolution imaging than SEM, allowing for the visualization of the dispersion of individual TBBPA-DAE particles and smaller agglomerates.[21][22] |
| Rheological Analysis | The viscosity of the polymer melt can be sensitive to the state of filler dispersion. A well-dispersed system may exhibit different rheological behavior compared to one with large agglomerates.[2][21][23][24] |
| X-ray Photoelectron Spectroscopy (XPS) | Can be used to confirm the presence of surface treatment agents on the TBBPA-DAE particles.[22] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I pre-disperse TBBPA-DAE in a solvent before adding it to the polymer?
A1: While this might seem like a good idea, it is generally not recommended for melt-compounded thermoplastics. Introducing a solvent can be problematic for several reasons: it needs to be completely removed, which can be difficult and energy-intensive, and residual solvent can negatively impact the polymer's properties. For thermosets like epoxy resins, pre-dispersing in a liquid component of the resin system before adding the curing agent can be an effective strategy.
Q2: What is a TBBPA-DAE masterbatch and can it help with dispersion?
A2: A masterbatch is a concentrated mixture of an additive (in this case, TBBPA-DAE) in a carrier resin.[25][26][27] Using a masterbatch is a highly recommended method for improving dispersion. The masterbatch is produced under optimized conditions to achieve a high degree of TBBPA-DAE dispersion in the carrier resin. This pre-dispersed concentrate is then let down into the bulk polymer during the final processing step. This two-step process often results in a much better final dispersion than adding the neat TBBPA-DAE powder directly.
Q3: Are there any synergistic effects between different types of additives for improving dispersion?
A3: Yes, synergistic effects can be observed. For instance, using a lubricant in conjunction with a coupling agent can be beneficial.[16] The lubricant can help with the initial wetting and deagglomeration of the TBBPA-DAE particles, while the coupling agent ensures strong adhesion to the polymer matrix. However, it is important to carefully select the additives to avoid any negative interactions.
Q4: How does the particle size of TBBPA-DAE affect its dispersion?
A4: Smaller primary particle sizes have a higher surface area and a greater tendency to agglomerate due to strong van der Waals forces. While a smaller particle size is generally desirable for achieving a high level of performance, it also makes dispersion more challenging. If you are working with a very fine grade of TBBPA-DAE, the use of surface treatments and effective compounding techniques becomes even more critical.
Q5: What are the key safety considerations when handling TBBPA-DAE?
A5: TBBPA-DAE, like many chemical compounds, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated area to avoid inhaling the powder. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
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- Effect of the Presence of a Silane Coupling Agent on Reaction Kinetics of Cationic Thermopolymerization of Epoxy Resin Adhesive. (2021). MDPI. [Link]
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- What Are Compatibilizers In Polymer Blends?. (2023). Chemistry For Everyone - YouTube. [Link]
- Neoalkoxy Titanate and Zirconate Coupling Agent Additives in Thermoplastics.
- Effects of Surface Modification with Stearic Acid on the Dispersion of Some Inorganic Fillers in PE M
- Influence of maleic anhydride grafted polypropylene on the dispersion of clay in polypropylene/clay nanocomposites.
- Studies on the effects of titanate and silane coupling agents on the performance of poly (methyl methacrylate)/barium titanate denture base nanocomposites. (2017). PubMed. [Link]
- Rheological Measurements and Structural Analysis of Polymeric M
- Surface Modification of Nano-Al2O3 with Titanate Coupling Agent TC-114. (2015).
- Titanate-Coupled Aluminum as an Interfacial Modifier for Enhanced Thermal and Mechanical Performance in Hybrid Epoxy Composites. (2024). MDPI. [Link]
- Synergistic effects between phosphonium-alkylphosphate ionic liquids and zinc dialkyldithiophosphate (ZDDP) as lubricant additives. (2015). PubMed. [Link]
- Dynamics and Rheology of Polymer Melts via Hierarchical Atomistic, Coarse-grained, and Slip-spring Simul
- Optimization of Compounding Parameters for Extrusion to Enhance Mechanical Performance of Kenaf-Polypropylene Composites.
- Effects of Surface Modification with Stearic Acid on the Dispersion of Some Inorganic Fillers in PE Matrix.
- Analysis of the Dispersive and Distributive Mixing Effect of Screw Elements on the Co-Rotating Twin-Screw Extruder with Particle Tracking. (2024). MDPI. [Link]
- What Are The Applications Of Brominated Flame Retardants in Common Plastic Modific
- Reinforcement of High Impact Polystyrene by Aramid Nanoparticle Fillers Prepared via an In situ Bottom-up Approach. Chinese Journal of Polymer Science. [Link]
- Development of Flame-Retardant Polylactic Acid Formulations for Additive Manufacturing. (2024). MDPI. [Link]
- Mitigating Composition Variability in Post-Industrial PC/ABS Recycling via Targeted Compatibiliz
- Stereology-Based Quantitative Characterization of Dispersion from TEM Micrographs of Polymer-Clay Nanocomposites.
- Evaporation and thermal degradation of tetrabromobisphenol A above the melting point.
- Surface analysis using XPS and FTIR on polyolefin after argon plasma treatment followed by bromine gassing.
- Effects of In-Process Temperatures and Blending Polymers on Acrylonitrile Butadiene Styrene Blends. (2022). MDPI. [Link]
- Reactive Compatibilization of Polymer Blends.
- The universal usefulness of stearic acid as surface modifier: applications to the polymer formulations and composite processing.
- Grafting of maleic anhydride on polypropylene and its effect on blending with poly(ethylene terephthalate).
- New biodegradable masterbatch and preparation method thereof.
- Enhanced removal of tetrabromobisphenolA (TBBPA) from e-waste by Fe–S nanoparticles and Fe–S/CuS nanocomposite with response surface methodology (RSM). (2024).
- Kinetic studies of the decomposition of flame retardant containing high-impact polystyrene.
- Removal of brominated flame-retardants from High-Impact Polystyrene by Extraction in an Alkaline Organic Medium. J-STAGE. [Link]
- Quantitative SERS Detection of TBBPA in Electronic Plastic Based on Hydrophobic Cu-Ag Chips. (2022).
- XRD patterns of the TBBPA epoxy resins synthesized by different methods..
- Enhanced adsorption of tetrabromobisphenol a (TBBPA) on cosmetic-derived plastic microbeads and combined effects on zebrafish. (2020). PubMed. [Link]
- Effect of Silane Coupling Agent on Modification of Areca Fiber/Natural Latex.
- A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. (2023). MDPI. [Link]
- Enhanced removal of tetrabromobisphenolA (TBBPA) from e-waste by Fe–S nanoparticles and Fe–S/CuS nanocomposite with response surface methodology (RSM). (2024). PMC - NIH. [Link]
- Masterbatch comprising colorant particles and a polyol poly(hydroxy fatty acid) ester as dispersing agent.
- Impact behaviour of acrylonitrile-butadiene-styrene after temperature and humidity load. (2017).
- Masterbatch formulation and formation.
- Mechanistic Aspects of Silane Coupling Agents With Different Functionalities on Reinforcement of Silica-Filled Natural Rubber Compounds.
- Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. (2024). MDPI. [Link]
- Debromination of flame retardant high impact polystyrene (HIPS-Br) by hydrothermal treatment and recovery of bromine free plastics.
- Influence of Silane Coupling Agent and Anionic Dispersant on the Dispersion Effect of Silicon Carbide Particles. (2024). PubMed. [Link]
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Technical Support Center: Mitigating the Neurotoxic Effects of TBBPA Diallyl Ether Exposure
Welcome to the technical support center for researchers investigating the neurotoxic effects of Tetrabromobisphenol A (TBBPA) diallyl ether (TBBPA-DAE). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that may arise during your experimental workflows. Our goal is to equip you, our fellow scientists and drug development professionals, with the necessary information to confidently and effectively explore mitigation strategies against TBBPA-DAE-induced neurotoxicity.
Understanding the Challenge: TBBPA-DAE Neurotoxicity
TBBPA-DAE is a derivative of the widely used brominated flame retardant, TBBPA. Emerging research has identified TBBPA-DAE as a potential neurotoxicant.[1][2] Studies on TBBPA and its derivatives suggest that a primary mechanism of their neurotoxicity is the induction of oxidative stress, leading to neuronal cell damage and apoptosis.[3][4] Specifically, the 1-propenyl group in the structure of TBBPA-DAE is thought to contribute significantly to its neurotoxic potential.[1][2]
This guide will focus on experimental approaches to mitigate these neurotoxic effects, with a particular emphasis on antioxidant interventions and the modulation of key cellular defense pathways.
Part 1: Troubleshooting Experimental Assays
This section addresses common issues encountered during the assessment of TBBPA-DAE neurotoxicity and the efficacy of potential mitigating agents.
Inconsistent Cell Viability Results (MTT Assay)
Question: My MTT assay results for neuronal cells treated with TBBPA-DAE and a potential antioxidant show high variability between wells. What could be the cause?
Answer:
High variability in MTT assays is a common issue that can often be resolved by addressing several key factors:
-
Cell Seeding Density: Uneven cell distribution is a primary culprit. Ensure you have a single-cell suspension before plating and use a consistent pipetting technique. For primary neurons, which are post-mitotic, achieving a uniform density is critical.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate your compounds and affect cell viability. To mitigate this, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved for accurate absorbance readings. After adding the solubilization buffer (e.g., DMSO or an acidified isopropanol solution), ensure thorough mixing by gentle shaking on a plate shaker for at least 15 minutes, protected from light.[4]
-
Interference from TBBPA-DAE or Antioxidants: Some compounds can interfere with the MTT assay. TBBPA itself has been shown to interact with the fluorescent dye H2DCFDA in a cell-free model, so it's plausible that it or your antioxidant could interact with MTT.[5]
-
Troubleshooting Step: Run a cell-free control where you add TBBPA-DAE and your antioxidant to the culture medium with MTT and the solubilization buffer to check for any direct chemical reaction that could alter the absorbance reading.
-
Table 1: Troubleshooting Guide for MTT Assay Variability
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension; use reverse pipetting. |
| Edge effects | Fill outer wells with sterile PBS; avoid using them for data. |
| Incomplete formazan solubilization | Gently shake the plate for 15-30 minutes after adding the solubilizer. |
| Compound interference | Run cell-free controls with your test compounds. |
| Contamination | Practice sterile techniques; check for cloudy media. |
Difficulty in Detecting a Protective Effect of Antioxidants
Question: I am co-treating primary cerebellar granule neurons with TBBPA-DAE and an antioxidant (N-acetylcysteine or Trolox), but I am not observing a significant neuroprotective effect. What are some possible reasons?
Answer:
Observing a lack of efficacy with a known antioxidant can be perplexing. Here are several factors to consider and troubleshoot:
-
Timing of Treatment: The timing of antioxidant administration is critical. If oxidative stress is an early event in TBBPA-DAE toxicity, a pre-treatment with the antioxidant may be more effective than a co-treatment.
-
Experimental Suggestion: Design a time-course experiment where you pre-treat, co-treat, and post-treat your neuronal cultures with the antioxidant to determine the optimal window for neuroprotection. For instance, pre-incubation with Trolox has been shown to prevent methylmercury-induced ROS generation.[6]
-
-
Concentration of the Antioxidant: The dose-response relationship for antioxidants is not always linear. Too low a concentration may be ineffective, while an excessively high concentration of some antioxidants can have pro-oxidant effects or direct cytotoxicity.
-
Experimental Suggestion: Perform a dose-response curve for your antioxidant alone to determine its non-toxic concentration range in your specific neuronal cell type. Then, test a range of these non-toxic concentrations against a fixed, neurotoxic concentration of TBBPA-DAE.
-
-
Mechanism of TBBPA-DAE Toxicity: While oxidative stress is a likely mechanism, TBBPA-DAE may also exert neurotoxicity through other pathways, such as direct effects on neurotransmitter receptors or calcium signaling.[7] If the primary toxic insult is not oxidative, an antioxidant may have a limited protective effect.
-
Experimental Suggestion: Consider assessing other markers of neurotoxicity, such as changes in intracellular calcium levels or caspase activation, to get a broader picture of the toxic mechanism.
-
Graphviz Diagram: Experimental Workflow for Optimizing Antioxidant Treatment
Caption: Workflow for optimizing antioxidant mitigation strategies.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the experimental design and interpretation of results in TBBPA-DAE neurotoxicity and mitigation studies.
1. What is the primary mechanism of TBBPA-DAE-induced neurotoxicity?
Based on studies of TBBPA and its derivatives, the primary mechanism is believed to be the induction of oxidative stress.[3] This involves an overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis (programmed cell death).[4] TBBPA-DAE's unique 1-propenyl group may enhance its neurotoxic potency compared to other TBBPA derivatives.[1][2]
2. Why use primary cerebellar granule neurons (CGNs) for these studies?
Primary CGNs are an excellent model for neurotoxicity studies because they represent a homogenous population of a common neuronal type in the brain.[2][8][9] Their use in primary culture allows for the direct assessment of a compound's effect on neuronal viability and function, free from the complexities of a whole-organism system.
3. What are the key differences between using N-acetylcysteine (NAC) and Trolox as antioxidants in my experiments?
-
N-acetylcysteine (NAC): NAC is a precursor to L-cysteine, which is a building block for the endogenous antioxidant glutathione (GSH). By replenishing intracellular GSH stores, NAC enhances the cell's own antioxidant defense system. It also has some direct ROS scavenging properties.[10][11]
-
Trolox: Trolox is a water-soluble analog of vitamin E and acts as a potent, direct scavenger of free radicals.[6] It is often used as a positive control in antioxidant assays.
The choice between them may depend on the specific research question. NAC's mechanism is more indirect and relies on cellular metabolism, while Trolox provides direct, potent ROS scavenging. It can be beneficial to test both to understand if enhancing the endogenous antioxidant system or direct scavenging is more effective.
4. How can I investigate the role of the Nrf2 pathway in mitigating TBBPA-DAE neurotoxicity?
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[12][13] It is a key cellular defense mechanism against oxidative stress.
-
Experimental Approach:
-
Assess Nrf2 Activation: Following treatment with TBBPA-DAE and a potential mitigating agent (like sulforaphane, a known Nrf2 activator), you can measure the nuclear translocation of Nrf2 using Western blotting of nuclear and cytosolic fractions or through an Nrf2 transcription factor activation assay.[14]
-
Measure Downstream Gene Expression: Use qRT-PCR to quantify the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Functional Assays: Correlate the activation of the Nrf2 pathway with a reduction in ROS levels and an increase in cell viability to establish a mechanistic link.
-
Graphviz Diagram: The Nrf2 Signaling Pathway in Neuroprotection
Caption: Nrf2 pathway activation as a neuroprotective strategy.
5. Can I use a zebrafish model to study the mitigation of TBBPA-DAE neurotoxicity?
Yes, the zebrafish is an excellent in vivo model for developmental neurotoxicity studies.[15][16][17][18] Its transparent embryos allow for real-time observation of neuronal development, and its nervous system shares significant homology with that of humans.[15]
-
Experimental Workflow:
-
Determine Toxicity: Expose zebrafish embryos to a range of TBBPA-DAE concentrations to determine the LC50 and concentrations that cause sublethal neurotoxic effects (e.g., altered locomotor activity).[3]
-
Test Mitigation Strategies: Co-expose the embryos to TBBPA-DAE and your potential mitigating agent.
-
Assess Endpoints:
-
Behavioral Analysis: Use automated tracking systems to assess changes in locomotor activity in response to light-dark transitions.[15]
-
Morphological Analysis: Examine for developmental abnormalities in the nervous system.
-
Biochemical Assays: Measure ROS levels and apoptosis in whole embryo lysates.
-
-
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Primary Cerebellar Granule Neuron (CGN) Culture
Adapted from established protocols.[2][8][9][19]
-
Plate Coating: Coat culture plates with poly-L-lysine (50 µg/mL in sterile water) overnight at 37°C. Aspirate the solution and wash twice with sterile water before use.
-
Dissection: Euthanize postnatal day 6-8 mouse or rat pups in accordance with approved animal care protocols. Dissect the cerebella in a sterile dissection solution (e.g., HHGN).
-
Dissociation: Mince the tissue and incubate in a trypsin-DNase solution for 15 minutes at 37°C.
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette in culture medium to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in culture medium, and count the viable cells using a hemocytometer and trypan blue. Plate the cells at a density of 1.5-2.0 x 10^5 cells/cm^2.
-
Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. For high-purity neuronal cultures, add an antimitotic agent like cytosine arabinoside (AraC) after 24 hours.
Protocol 2: Assessment of ROS using DCFH-DA
Based on standard protocols for neuronal cultures.[1]
-
Cell Plating: Plate neuronal cells in a 96-well black, clear-bottom plate and allow them to adhere and differentiate.
-
Treatment: Treat the cells with TBBPA-DAE and/or the mitigating agent for the desired duration.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm, phenol red-free medium. Add 10-20 µM DCFH-DA in phenol red-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm, phenol red-free medium to remove excess probe.
-
Fluorescence Measurement: Add phenol red-free medium to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
Adapted from commercially available kit protocols.[20][21][22]
-
Cell Lysis: After treatment, collect the cells and lyse them in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cellular debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
References
- Shi, Z., et al. (2011). Identification of Tetrabromobisphenol A Diallyl Ether as an Emerging Neurotoxicant in Environmental Samples by Bioassay-Directed Fractionation and HPLC-APCI-MS/MS. Environmental Science & Technology, 45(11), 5017-5024. [Link]
- Shi, Z., et al. (2011). Identification of this compound as an emerging neurotoxicant in environmental samples by bioassay-directed fractionation and HPLC-APCI-MS/MS. PubMed, 21539307. [Link]
- Aymerich, M. S., et al. (2018). Preparation of Cerebellum Granule Neurons from Mouse or Rat Pups and Evaluation of Clostridial Neurotoxin Activity and Their Inhibitors by Western Blot and Immunohistochemistry. Bio-protocol, 8(13), e2913. [Link]
- Bilimoria, P. M., & Bonni, A. (2013). Cultures of Cerebellar Granule Neurons. Cold Spring Harbor Protocols, 2013(10), pdb.prot077623. [Link]
- He, L., et al. (2009). Isolation and Culture of Post-Natal Mouse Cerebellar Granule Neuron Progenitor Cells and Neurons. Journal of Visualized Experiments, (23), 1085. [Link]
- Szychowski, K. A., & Wójtowicz, A. K. (2016). TBBPA causes neurotoxic and the apoptotic responses in cultured mouse hippocampal neurons in vitro. Pharmacological Reports, 68(1), 213-219. [Link]
- ZeClinics. (2025). Zebrafish Models for Developmental Neurotoxicity Studies. ZeClinics. [Link]
- Kaur, P., et al. (2010). The in vitro effects of Trolox on methylmercury-induced neurotoxicity. Toxicology, 275(1-3), 50-56. [Link]
- Frontiers. (2025). Zebrafish as potential model for developmental neurotoxicity testing: A mini review. Frontiers. [Link]
- Panzica-Kelly, J. M., et al. (2017). Zebrafish as a Model for Developmental Neurotoxicity Assessment: The Application of the Zebrafish in Defining the Effects of Arsenic, Methylmercury, or Lead on Early Neurodevelopment. Toxics, 5(4), 31. [Link]
- d'Amora, M., & Giordani, C. (2018). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Frontiers in Pharmacology, 9, 1506. [Link]
- ResearchGate. (2025). (PDF) Dose-Dependent Effect of Tetrabromobisphenol A-Diallyl Ether (TBBPA-DHEE) Exposure on Behavioral Alterations in Adult Zebrafish (Danio rerio).
- Pauletto, M., et al. (2021). Induction of the Nrf2 Pathway by Sulforaphane Is Neuroprotective in a Rat Temporal Lobe Epilepsy Model. Antioxidants, 10(11), 1709. [Link]
- Pauletto, M., et al. (2021). Induction of the Nrf2 Pathway by Sulforaphane Is Neuroprotective in a Rat Temporal Lobe Epilepsy Model. MDPI. [Link]
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Liu, Y., et al. (2025). Neurotoxicity and Mechanism in Zebrafish Embryo Induced by Tetrabromobisphenol A bis (2-Hydroxyethyl) Ether (TBBPA-DHEE) Exposure. PubMed Central. [Link]
- Li, J., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Molecular Medicine Reports, 17(5), 6835-6842. [Link]
- Sivandzade, F., et al. (2019). Sulforaphane Induces Neurovascular Protection Against a Systemic Inflammatory Challenge via Both Nrf2-Dependent and Independent Pathways.
- ResearchGate. (2025). (PDF) Dose-Dependent Effect of Tetrabromobisphenol A-Diallyl Ether (TBBPA-DHEE) Exposure on Behavioral Alterations in Adult Zebrafish (Danio rerio).
- Feng, W., et al. (2023). The neurotoxicity and mechanism of TBBPA-DHEE exposure in mature zebrafish (Danio rerio). Ecotoxicology and Environmental Safety, 251, 114555. [Link]
- Cho, Y., et al. (2020). Tetrabromobisphenol A-Induced Apoptosis in Neural Stem Cells Through Oxidative Stress and Mitochondrial Dysfunction. Neurotoxicity Research, 38(1), 74-85. [Link]
- Hendriks, H. S., et al. (2011). Multiple novel modes of action involved in the in vitro neurotoxic effects of tetrabromobisphenol-A. Toxicology Letters, 205(2), 190-197. [Link]
- ResearchGate. (2025). Trolox Reduces Neuroblastoma Cell Line-Induced Oxidative Stress and Inflammation | Request PDF.
- NIH. (2015). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. NIH. [Link]
- ResearchGate. (2025). The Potential Mechanisms of Tbbpa Bis(2-Hydroxyethyl) Ether Induced Developmental Neurotoxicity in Juvenile Zebrafish ( Danio Rerio ) | Request PDF.
- Jove. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Jove. [Link]
- Bio-Rad. (n.d.).
- Turkish Neurosurgery. (2024).
- NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]
- AHA Journals. (n.d.). Abstract TP559: Sulforaphane Confers Neuroprotection Against Neuronal Loss, White Matter Injury and BBB Damage Following Experimental Vascular Cognitive Impairment. AHA Journals. [Link]
- ResearchGate. (2025). The Potential Mechanisms of Tbbpa Bis(2-Hydroxyethyl) Ether Induced Developmental Neurotoxicity in Juvenile Zebrafish ( Danio Rerio ) | Request PDF.
- Samuni, Y., et al. (2013). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Brain and Behavior, 3(4), 329-352. [Link]
- NIH. (2023). N-Acetylcysteine Suppresses Microglial Inflammation and Induces Mortality Dose-Dependently via Tumor Necrosis Factor-α Signaling. PubMed Central. [Link]
- Jed Fahey. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects. Jed Fahey. [Link]
- NIH. (2015). Neuroprotective effects of N-acetylcysteine in murine oligodendrocytes through heme oxygenase-1 activity. PubMed Central. [Link]
- Atiq, A., et al. (2024). Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction. Frontiers in Pharmacology, 15, 1420791. [Link]
- Westerink, R. H. S., & Dingemans, M. M. L. (2015). Neurotoxicity and risk assessment of brominated and alternative flame retardants.
- NIH. (2025). Advanced understanding of the neurotoxicity of brominated flame retardants: Integrating human neural organoids with multi-omics. PubMed. [Link]
- NIH. (2011). Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. PubMed Central. [Link]
- NIH. (2024). Multifaceted neuroprotective approach of Trolox in Alzheimer's disease mouse model: targeting Aβ pathology, neuroinflammation, oxidative stress, and synaptic dysfunction. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity and Mechanism in Zebrafish Embryo Induced by Tetrabromobisphenol A bis (2-Hydroxyethyl) Ether (TBBPA-DHEE) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
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- 6. The in vitro effects of Trolox on methylmercury-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of the Nrf2 Pathway by Sulforaphane Is Neuroprotective in a Rat Temporal Lobe Epilepsy Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
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- 15. Zebrafish Models for Developmental Neurotoxicity Studies | ZeClinics [zeclinics.com]
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Technical Support Center: Enhancing Signal-to-Noise Ratio in Spectroscopic Analysis of TBBPA-DAE
Welcome to the technical support center for the spectroscopic analysis of Tetrabromobisphenol A diallyl ether (TBBPA-DAE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your experimental workflow and maximizing the signal-to-noise ratio (SNR) in your spectroscopic measurements.
Introduction to TBBPA-DAE as a Fluorescent Molecular Rotor
Tetrabromobisphenol A (TBBPA) is a widely used brominated flame retardant, and its derivatives are of significant environmental and toxicological interest.[1][2] TBBPA diallyl ether (TBBPA-DAE) is one such derivative that, due to its molecular structure, is anticipated to function as a fluorescent molecular rotor.[3]
Fluorescent molecular rotors are powerful tools for probing the micro-viscosity of their environment.[4][5] Their fluorescence properties, particularly the quantum yield, are highly sensitive to the rotational freedom of certain parts of the molecule. In low-viscosity environments, the molecule can undergo non-radiative decay through intramolecular rotation, leading to quenched fluorescence. In high-viscosity environments, this rotation is hindered, forcing the molecule to release its absorbed energy as fluorescence, thus "switching on" or enhancing the signal. This unique property makes TBBPA-DAE a potentially valuable probe in various research applications, from materials science to cellular biology.
However, obtaining a clear and strong signal from TBBPA-DAE, or any fluorescent probe, requires careful optimization of experimental parameters and a thorough understanding of potential sources of noise and interference. This guide will walk you through the common challenges and their solutions.
Part 1: Foundational Knowledge and Initial Setup
Before delving into troubleshooting, it is crucial to establish a solid experimental foundation. This section covers the essential first steps for working with TBBPA-DAE.
FAQ 1: I cannot find a reference spectrum for TBBPA-DAE. How do I determine its optimal excitation and emission wavelengths?
It is not uncommon for the detailed photophysical properties of less-common derivatives like TBBPA-DAE to be absent from public databases. However, you can experimentally determine these parameters using a spectrofluorometer.
Protocol for Determining Excitation and Emission Spectra: [6][7]
-
Prepare a Dilute Solution: Dissolve a small amount of TBBPA-DAE in a suitable solvent (e.g., a solvent in which it is readily soluble and that has low background fluorescence, such as ethanol or methanol). The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation maximum).
-
Acquire the Excitation Spectrum:
-
Set the emission monochromator to a wavelength where you expect some fluorescence (you may need to perform a broad initial scan to find an approximate emission region).
-
Scan a range of excitation wavelengths (e.g., 250-450 nm) and record the fluorescence intensity at the set emission wavelength.
-
The resulting plot is the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λex).
-
-
Acquire the Emission Spectrum:
-
Set the excitation monochromator to the optimal excitation wavelength (λex) determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 350-650 nm) and record the fluorescence intensity.
-
The resulting plot is the emission spectrum. The peak of this spectrum is the optimal emission wavelength (λem).
-
Diagram: Workflow for Determining Optimal Wavelengths
Caption: Workflow for determining the optimal excitation and emission wavelengths.
FAQ 2: How can I determine the fluorescence quantum yield (Φf) of TBBPA-DAE?
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It can be determined relatively by comparing the fluorescence of your sample to a well-characterized standard with a known quantum yield.[8][9][10][11]
Protocol for Relative Quantum Yield Determination:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to TBBPA-DAE.
-
Prepare a Series of Dilutions: Prepare a series of solutions of both the TBBPA-DAE and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance and Fluorescence:
-
For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the Data: For both the TBBPA-DAE and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the Quantum Yield: The quantum yield of TBBPA-DAE (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std)
Where:
-
Φf,std is the quantum yield of the standard.
-
msample and mstd are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Part 2: Troubleshooting Common Signal-to-Noise Ratio Issues
Issue 1: Weak or Noisy Signal
A weak or noisy signal is one of the most frequent challenges in fluorescence spectroscopy. The underlying cause can range from instrumental settings to sample properties.
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Excitation/Emission Wavelengths | Ensure you are using the optimal excitation and emission wavelengths for TBBPA-DAE. Even small deviations from the peak wavelengths can significantly reduce the signal intensity. If you have not already, perform the wavelength determination protocol described in FAQ 1. |
| Low Probe Concentration | The fluorescence signal is directly proportional to the concentration of the fluorophore. If the signal is weak, consider increasing the concentration of TBBPA-DAE. However, be mindful that excessively high concentrations can lead to aggregation and fluorescence quenching (see Issue 4). |
| Incorrect Instrument Settings | - Slit Widths: Wider excitation and emission slit widths allow more light to pass through the monochromators, increasing the signal intensity. However, this comes at the cost of spectral resolution. Find a balance that provides adequate signal without sacrificing too much spectral detail. - Detector Gain/Voltage: Increasing the gain or voltage of the photomultiplier tube (PMT) detector will amplify the signal. However, this also amplifies the noise. Use the lowest gain setting that provides a sufficient signal. |
| Solvent Effects | The fluorescence of molecular rotors like TBBPA-DAE is highly dependent on the solvent's polarity and viscosity.[4][5][12] In a low-viscosity or highly polar solvent, the fluorescence may be inherently weak. If possible, test different solvents to find one that enhances the fluorescence of TBBPA-DAE. |
| Photobleaching | TBBPA-DAE, like all fluorophores, is susceptible to photobleaching, which is the irreversible photochemical destruction of the molecule upon exposure to light.[13] This leads to a progressive decrease in the fluorescence signal over time. To mitigate this: - Minimize the exposure of the sample to the excitation light. - Use the lowest excitation light intensity that provides an adequate signal. - Consider using an anti-fade reagent in your sample if appropriate for your application. |
Diagram: Factors Affecting Signal Strength
Caption: Key factors influencing the strength of the fluorescence signal.
Issue 2: High Background Fluorescence
High background fluorescence can mask the signal from TBBPA-DAE, significantly reducing the SNR.
| Potential Cause | Troubleshooting Steps & Explanation |
| Solvent or Buffer Impurities | The solvents or buffers you are using may contain fluorescent impurities. Use high-purity, spectroscopy-grade solvents whenever possible. Always run a blank spectrum of your solvent or buffer alone to check for background fluorescence. |
| Cuvette Contamination or Fluorescence | Cuvettes can become contaminated with fluorescent residues. Thoroughly clean your cuvettes between measurements. Some plastic cuvettes can also be fluorescent; use quartz cuvettes for the most sensitive measurements, especially in the UV region. |
| Autofluorescence from Other Sample Components | If you are analyzing TBBPA-DAE in a complex matrix (e.g., biological samples), other components in the sample may fluoresce, creating a high background.[14] If possible, try to isolate TBBPA-DAE from these components before analysis. If not, you may need to use spectral unmixing techniques to separate the signal of TBBPA-DAE from the background. |
| Raman Scattering | Raman scattering from the solvent can appear as a peak in the emission spectrum, which can be mistaken for a signal or contribute to the background.[3] To minimize this, you can: - Use a longer excitation wavelength, which will shift the Raman peak to longer wavelengths, potentially moving it away from your emission of interest. - Subtract a blank spectrum of the solvent from your sample spectrum. |
Issue 3: Spectral Distortions and Artifacts
Sometimes, the shape of the emission spectrum can be distorted, leading to inaccurate interpretation of the data.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inner Filter Effect | At high concentrations, the sample itself can reabsorb the emitted fluorescence, leading to a distortion of the emission spectrum, particularly on the shorter wavelength side. To avoid this, ensure the absorbance of your sample is low (ideally < 0.1). |
| Rayleigh and Tyndall Scattering | Scattering of the excitation light by the sample can appear as a sharp peak at the excitation wavelength. If your sample contains suspended particles, you may also see broader Tyndall scattering. To minimize scattering, filter your samples before measurement. |
| Cosmic Rays | Cosmic rays can hit the detector and create sharp, spurious peaks in your spectrum. These are typically single-point anomalies. If you suspect a cosmic ray, you can often remove it by applying a median filter to your data or by acquiring multiple spectra and averaging them. |
Issue 4: Unpredictable or Non-linear Response
In quantitative studies, a linear relationship between concentration and fluorescence intensity is often desired. If you observe a non-linear or unpredictable response, consider the following:
| Potential Cause | Troubleshooting Steps & Explanation |
| Aggregation-Caused Quenching (ACQ) | At high concentrations, TBBPA-DAE molecules may form aggregates, which can lead to fluorescence quenching.[15][16][17] This will result in a non-linear relationship between concentration and fluorescence. To test for this, perform a dilution series and observe if the fluorescence intensity becomes more linear at lower concentrations. |
| Changes in Environmental Sensitivity | The fluorescence of TBBPA-DAE is sensitive to its environment. If you are changing the composition of your sample (e.g., adding other substances), be aware that this could alter the viscosity, polarity, or other properties of the microenvironment, leading to changes in the fluorescence that are not directly related to the concentration of TBBPA-DAE. |
| Photodegradation | In addition to photobleaching, prolonged exposure to light can lead to the formation of photoproducts with different fluorescence properties, which can affect the linearity of your measurements.[18] Minimize light exposure and consider using fresh samples for each measurement. |
Part 3: Data Processing for Enhanced Signal-to-Noise Ratio
Even with an optimized experimental setup, post-acquisition data processing can further improve the SNR.
-
Background Subtraction: Always measure a blank sample (containing everything except TBBPA-DAE) and subtract its spectrum from your sample spectra to correct for background fluorescence.
-
Signal Averaging: Acquiring multiple spectra and averaging them can significantly reduce random noise. The SNR improves with the square root of the number of scans.
-
Smoothing: Applying a smoothing algorithm (e.g., Savitzky-Golay or moving average) can reduce high-frequency noise in your spectra. Be cautious not to over-smooth, as this can broaden spectral features.
-
Cosmic Ray Removal: As mentioned earlier, algorithms can be used to identify and remove sharp spikes in the data that are characteristic of cosmic ray events.
By systematically addressing the potential issues outlined in this guide, you can significantly enhance the signal-to-noise ratio in your spectroscopic analysis of TBBPA-DAE, leading to more accurate and reliable results.
References
- Haidekker, M. A., & Theodorakis, E. A. (2005). Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes. Bioorganic Chemistry, 33(6), 415-425.
- Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals.
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Haidekker, M. A., & Theodorakis, E. A. (2006). Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes. Bioorganic Chemistry, 33(6), 415-425.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Tetrabromobisphenol A Diallyl Ether (TBBPA-DAE) Detection Methods
Introduction: The Analytical Imperative for an Emerging Contaminant
Tetrabromobisphenol A diallyl ether (TBBPA-DAE), a derivative of the high-production-volume flame retardant TBBPA, is increasingly detected in various environmental compartments, from river sediments to coastal wildlife.[1][2] As an additive flame retardant, it is not chemically bound to the polymer matrix, facilitating its potential to leach into the environment.[3] Its emergence as a potential neurotoxicant underscores the critical need for robust, validated, and highly sensitive analytical methods to accurately quantify its presence and understand its environmental fate.[4][5]
This guide provides a comparative analysis of the principal analytical methodologies for the detection and quantification of TBBPA-DAE. As a senior application scientist, my focus extends beyond mere protocol recitation. We will delve into the causality behind methodological choices, explore the nuances of method validation, and present the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Comparative Analysis of Key Detection Methodologies
The selection of an analytical technique for TBBPA-DAE is fundamentally a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The two most powerful and widely adopted techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
LC-MS/MS has become the preferred method for many emerging contaminants, including TBBPA derivatives. Its strength lies in its ability to analyze thermally labile and non-volatile compounds directly, without the need for chemical derivatization.
-
Expertise & Experience: The key to a successful LC-MS/MS method for TBBPA-DAE lies in the choice of ionization source. While Electrospray Ionization (ESI) is common, it is often less efficient for relatively nonpolar compounds like TBBPA-DAE.[6] Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) have demonstrated superior ionization efficiency for many brominated flame retardants.[6][7][8] Specifically for TBBPA-DAE, LC-APCI-MS/MS has been successfully optimized and applied to identify it as a neurotoxicant in environmental sediment samples.[4][5] The tandem mass spectrometry (MS/MS) component provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise and matrix interferences.
-
Trustworthiness: A self-validating LC-MS/MS protocol relies on the use of isotopically labeled internal standards, such as ¹³C₁₂-TBBPA, to correct for matrix effects and variations in instrument response.[9] Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample, are a significant challenge in LC-MS analysis and must be thoroughly evaluated.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Alternative
GC-MS offers excellent chromatographic separation and is a robust, well-established technique for many persistent organic pollutants.
-
Expertise & Experience: While TBBPA itself often requires derivatization to mask its polar phenolic groups for GC analysis, its ether derivatives like TBBPA-DAE are generally more amenable to direct GC injection.[12][13] However, the thermal stability of the analyte is a critical consideration. Some brominated flame retardants can degrade at the high temperatures used in the GC injector.[14] The choice of ionization mode is also crucial. While standard Electron Impact (EI) ionization provides valuable fragmentation patterns for structural confirmation, Negative Chemical Ionization (NCI) is often significantly more sensitive for electrophilic compounds containing bromine, allowing for lower detection limits.[15] For complex matrices, high-resolution GC coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in methods like EPA 1614 for related compounds, provides unparalleled specificity.[16]
-
Trustworthiness: Validation of a GC-MS method involves demonstrating minimal thermal degradation of the analyte during analysis. This can be assessed by monitoring for the appearance of known degradation products. Similar to LC-MS/MS, the use of internal standards is essential for accurate quantification.
Quantitative Performance Comparison
The choice of methodology is often driven by the required detection limits and the nature of the sample. The following table summarizes typical performance data synthesized from published literature.
| Parameter | LC-MS/MS | GC-MS | Rationale & Causality |
| Limit of Detection (LOD) | Low ng/g to pg/g range (e.g., <0.003 ng/g dw in mollusks)[1][2] | Typically in the low ng/g range; can reach pg/g with NCI or HRMS | LC-MS/MS, particularly with optimized APCI, often achieves superior sensitivity for this class of compounds. GC-NCI-MS can be highly competitive for halogenated molecules. |
| Accuracy (Recovery) | 70-110% (highly dependent on matrix and cleanup)[17] | 70-120% (dependent on extraction and cleanup)[12] | Both techniques can achieve high accuracy with proper sample preparation. Pressurized fluid extraction (PFE) often yields better recoveries than classical Soxhlet for solid matrices.[18] |
| Precision (RSD) | < 15% | < 20% | Both methods demonstrate good reproducibility. Higher variability can be introduced by complex sample preparation steps. |
| Matrix Effects | High susceptibility, especially with ESI. Requires careful validation.[10] | Generally lower than LC-MS, but can still occur.[15] | Matrix effects are a primary challenge in LC-MS due to competition in the ionization source. GC's separation process and EI's gas-phase ionization reduce this, but do not eliminate it. |
| Selectivity | Excellent with MS/MS (Multiple Reaction Monitoring) | Good with SIM; Excellent with MS/MS or HRMS | The specificity of monitoring precursor-product ion transitions in MS/MS makes it highly selective against complex background matrices. |
Experimental Protocols & Workflows
Authoritative and trustworthy protocols are self-validating. The following methods include critical quality control steps and explanations for key procedural choices.
Workflow Overview: From Sample to Result
This diagram illustrates the universal workflow for the analysis of TBBPA-DAE in an environmental solid sample.
Caption: General analytical workflow for TBBPA-DAE.
Protocol 1: LC-APCI-MS/MS Method for TBBPA-DAE in Sediment
This protocol is adapted from methodologies that have successfully identified TBBPA-DAE in environmental solid samples.[4][5]
1. Sample Preparation & Extraction
-
Homogenization: Lyophilize (freeze-dry) approximately 10 g of wet sediment until a constant weight is achieved. Sieve the dried sample through a 2 mm mesh to ensure homogeneity.
-
Internal Standard Spiking: Weigh 2 g of the dried, homogenized sediment into a pressurized fluid extraction (PFE) cell. Spike the sample with an appropriate amount of a ¹³C-labeled TBBPA internal standard solution.
-
Extraction: Mix the sample with diatomaceous earth and place it in the PFE cell. Perform pressurized fluid extraction using a solvent mixture like dichloromethane/hexane (1:1, v/v). Causality: PFE is chosen for its efficiency and reduced solvent consumption compared to traditional Soxhlet extraction.[18]
-
Cleanup: Concentrate the extract and subject it to cleanup using a multi-layer silica gel column. The layers may consist of activated silica, neutral silica, and acidic silica to remove interfering lipids and polar compounds.[19] Elute the target analytes with a nonpolar solvent mixture.
-
Final Concentration: Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase (e.g., methanol/water).
2. Instrumental Analysis
-
LC System: Utilize a high-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).
-
Mobile Phase: A gradient of methanol and water is typically effective.
-
Flow Rate: 0.3 mL/min.
-
-
MS System: Use a triple quadrupole mass spectrometer equipped with an APCI source operating in negative ion mode.
-
Ionization: APCI is selected for its superior performance with moderately polar to nonpolar analytes like TBBPA-DAE.[4]
-
MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for both the native TBBPA-DAE and the labeled internal standard to ensure confident identification and quantification.
-
3. Quality Control
-
Analyze a procedural blank and a matrix spike with each batch of samples.
-
The recovery of the internal standard should be within an acceptable range (e.g., 60-120%).
-
The ratio of the two MRM transitions for a detected analyte must be within ±20% of that in a calibration standard.
Caption: LC-APCI-MS/MS workflow for TBBPA-DAE analysis.
Protocol 2: GC-MS Method for TBBPA-DAE in Plastic Material
This protocol outlines a method for screening and identifying TBBPA-DAE in polymer matrices, inspired by thermal desorption techniques used for related compounds.[14]
1. Sample Preparation
-
Sample Acquisition: Obtain a small, representative piece of the plastic material (approx. 10-20 mg).
-
Solvent Extraction: Place the plastic into a vial with a suitable solvent like toluene or dichloromethane. Sonicate for 30 minutes to extract additive compounds from the polymer matrix.
-
Filtration & Concentration: Filter the solvent extract through a 0.22 µm PTFE filter to remove polymer fragments. Concentrate the extract to a final volume of 1 mL. Causality: This extraction method is less aggressive than complete dissolution and minimizes polymer matrix introduction into the GC system.[14]
2. Instrumental Analysis
-
GC System:
-
Injector: Use a Programmed Temperature Vaporizer (PTV) injector to minimize thermal stress on the analyte. Start at a low temperature and ramp quickly after injection.
-
Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Oven Program: A temperature ramp from ~100°C to 320°C is typical for analyzing brominated flame retardants.
-
-
MS System: A quadrupole mass spectrometer operating in Electron Impact (EI) mode for screening or Negative Chemical Ionization (NCI) mode for high sensitivity.
-
EI Mode: Scan a full mass range (e.g., m/z 50-1000) to obtain fragmentation patterns for identification.
-
NCI Mode: Use methane or ammonia as the reagent gas and operate in Selected Ion Monitoring (SIM) mode, targeting the bromide ion (m/z 79/81) for screening or the molecular ion for quantification.
-
3. Quality Control
-
Analyze a solvent blank with each batch.
-
Confirm the identity of TBBPA-DAE by comparing the retention time and mass spectrum to an authentic standard.
-
For quantitative analysis, a full calibration curve and the use of an appropriate internal standard are required.
Caption: GC-MS workflow for TBBPA-DAE analysis in plastics.
Conclusion and Recommendations
The validation of detection methods for TBBPA diallyl ether requires a meticulous approach tailored to the research question and sample matrix.
-
For trace-level environmental quantification and studies requiring the highest degree of confidence and sensitivity, a fully validated LC-MS/MS method is the authoritative choice. The use of an APCI source and an isotopically labeled internal standard is highly recommended to ensure data integrity.
-
For screening consumer products or analyzing less complex matrices where slightly higher detection limits are acceptable, GC-MS offers a robust and reliable alternative. GC-EI-MS provides valuable structural information for identification, while GC-NCI-MS can provide excellent sensitivity for targeted analysis.
Ultimately, the trustworthiness of any data generated rests upon a comprehensive validation process. By understanding the causality behind each methodological step—from extraction to ionization—researchers can develop and implement protocols that are not only accurate and precise but are also inherently self-validating, providing the definitive analytical evidence required in the fields of environmental science and toxicology.
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A Comparative Analysis of TBBPA Diallyl Ether and Other Brominated Flame Retardants: A Guide for Researchers
In the ever-evolving landscape of material science, the selection of an appropriate flame retardant is a critical decision, balancing efficacy with environmental and health considerations. This guide offers an in-depth comparative analysis of Tetrabromobisphenol A diallyl ether (TBBPA-diallyl ether), a reactive brominated flame retardant (BFR), against other prominent members of the BFR family. This document is intended for researchers, scientists, and professionals in drug development and material science who require a nuanced understanding of the performance, mechanisms, and toxicological profiles of these essential chemical additives.
Introduction: The Role and Mechanism of Brominated Flame Retardants
Brominated flame retardants are organobromine compounds that are incorporated into polymers to inhibit or delay combustion. Their primary mechanism of action is radical trapping in the gas phase during combustion.[1] Upon heating, the BFRs decompose and release bromine radicals (Br•). These radicals interfere with the chain reactions of combustion, primarily by scavenging high-energy hydrogen (H•) and hydroxyl (OH•) radicals, thus quenching the fire.[2]
Comparative Analysis: TBBPA Diallyl Ether vs. Other BFRs
This section provides a comparative overview of TBBPA diallyl ether against legacy BFRs such as Polybrominated Diphenyl Ethers (PBDEs) and Hexabromocyclododecane (HBCD), as well as other novel BFRs.
Chemical Structure and Reactivity
TBBPA diallyl ether is a derivative of Tetrabromobisphenol A (TBBPA), the most widely used BFR.[3] The presence of allyl ether groups allows it to be chemically reacted into the polymer matrix, typically epoxy or vinyl ester resins. This reactive nature is a key differentiator from additive BFRs like PBDEs and HBCD, which are physically mixed into the polymer and can more readily leach into the environment.[4]
Flame Retardancy Performance
The effectiveness of a flame retardant is typically evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test.
Limiting Oxygen Index (LOI): This test determines the minimum oxygen concentration in an oxygen/nitrogen mixture that is required to sustain combustion of a material. A higher LOI value indicates better flame retardancy.[5]
UL 94 Vertical Burn Test: This test assesses the self-extinguishing characteristics of a vertically oriented polymer specimen after ignition. The classifications, from most to least flame retardant, are 5VA, 5VB, V-0, V-1, V-2, and HB.[6]
While direct comparative studies are limited, the following table synthesizes data from various sources to provide an overview of the performance of different BFRs in epoxy resins.
| Flame Retardant System | Polymer Matrix | Loading (wt%) | LOI (%) | UL 94 Rating | Reference |
| Neat Epoxy | Epoxy | 0 | 22.6 | Fails | [7] |
| TBBPA-based | Epoxy | Not Specified | >30 | V-0 | [8] |
| HBS/APP | Epoxy | 10 | 30.5 | V-0 | [7] |
| MAPP/Cu2O | Epoxy | 20 | 35 | V-0 | [8] |
| POSS-bisDOPO/TBT | Epoxy | 4.5 | 24.2 | - | [9] |
Note: The performance of flame retardants is highly dependent on the polymer matrix, loading level, and the presence of synergistic agents.
Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of flame retardants. The decomposition temperature is a critical parameter as it needs to be compatible with the processing temperature of the polymer and ideally should coincide with the polymer's decomposition for maximum efficiency.
A study on the thermal decomposition of TBBPA diallyl ether (referred to as TBBPA-BAE) showed that it releases volatile and semi-volatile organic compounds upon heating.[10] The primary decomposition products included phenol and bromophenols.[10] In comparison, decabromodiphenyl ethane (DBDPE), another novel BFR, released the smallest yields of monitored gases in the same study.[10] The thermal degradation of decabromodiphenyl ether (DecaBDE) in an ABS matrix begins around 412.9°C.[11]
Environmental Fate and Toxicology
A significant driver in the development of new flame retardants is the persistent, bioaccumulative, and toxic (PBT) nature of legacy BFRs like PBDEs and HBCD.
Persistence and Bioaccumulation:
-
TBBPA and its derivatives: TBBPA itself has a relatively short half-life in humans (around 2-3.5 days).[12][13] However, its derivatives can exhibit different behaviors. A study on TBBPA diallyl ether in common carp showed that it can rapidly accumulate, with the longest residence half-life observed in the kidney at 18.7 days.[14] This suggests a potential for bioaccumulation in aquatic organisms.
-
PBDEs: Lower brominated PBDEs are known to be persistent and bioaccumulative, with half-lives in humans ranging from 1.8 to 6.5 years for BDE-47, BDE-99, and BDE-153.[13] DecaBDE has a shorter half-life of about 2 weeks.[12]
-
HBCD: The terminal total-body elimination half-life of HBCD in humans is estimated to be around 64 days.[13]
Toxicity:
-
TBBPA and its derivatives: TBBPA is considered to have endocrine-disrupting effects.[15] Studies on TBBPA diallyl ether have indicated potential neurotoxic and endocrine disruption effects on aquatic organisms.[14] However, some research suggests that TBBPA derivatives may be less toxic than the parent TBBPA compound. For instance, TBBPA-bis(2,3-dibromopropyl ether) (TBBPA-DBPE) did not affect cell viability in chicken embryonic hepatocytes, whereas TBBPA did.[16]
-
Legacy BFRs: PBDEs and HBCD have been linked to a range of adverse health effects, including neurotoxicity and endocrine disruption.[13] A comparative study on the neurotoxicity in mice found the adverse effects to be in the order of BDE-209 > HBCD > TBBPA.[13]
Experimental Protocols
For researchers aiming to conduct their own comparative evaluations, the following are standardized protocols for assessing flame retardancy.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
Objective: To determine the minimum concentration of oxygen that will just support flaming combustion of a material.
Methodology:
-
Sample Preparation: Prepare a test specimen of the material to the specified dimensions.
-
Apparatus Setup: Place the specimen vertically in a glass chimney.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignition: Ignite the top of the specimen with a pilot flame.
-
Observation: Observe the burning behavior of the specimen.
-
Oxygen Adjustment: Vary the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that sustains burning for a specified time or length is determined.
UL 94 Vertical Burn Test
Objective: To evaluate the burning characteristics of plastic materials after exposure to a small flame.
Methodology:
-
Sample Preparation: Prepare rectangular bar specimens of the material.
-
Apparatus Setup: Clamp a specimen in a vertical position. A layer of cotton is placed below the specimen.
-
Flame Application: Apply a specified flame to the lower end of the specimen for 10 seconds.
-
First Observation: Record the afterflame time after the first flame application.
-
Second Flame Application: Immediately after the flame extinguishes, reapply the flame for another 10 seconds.
-
Second Observation: Record the afterflame and afterglow times after the second flame application.
-
Dripping: Observe if any flaming drips ignite the cotton below.
-
Classification: Classify the material based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.
Conclusion
The selection of a brominated flame retardant requires a multifaceted analysis of performance, thermal stability, and environmental and health impacts. TBBPA diallyl ether, as a reactive BFR, offers the advantage of being chemically bound to the polymer matrix, which can reduce its potential for leaching. Its flame retardancy performance is effective, particularly in epoxy systems. However, concerns regarding its bioaccumulation potential in aquatic environments warrant further investigation.
Compared to legacy BFRs like PBDEs and HBCD, TBBPA and its derivatives generally exhibit shorter biological half-lives, suggesting a lower potential for long-term bioaccumulation in humans. The toxicological profile of TBBPA diallyl ether is still under investigation, with some studies suggesting it may be less toxic than its parent compound, TBBPA.
For researchers and drug development professionals, where material safety and stability are paramount, a thorough evaluation based on the specific application is essential. The experimental protocols outlined in this guide provide a framework for such evaluations. The continued development of novel flame retardants with improved environmental and health profiles remains a critical area of research.
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- Composition, LOI values and UL-94 classific
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TBBPA diallyl ether vs. non-halogenated flame retardants performance
An In-Depth Comparative Analysis for Polymer Scientists and Formulation Professionals: TBBPA Diallyl Ether vs. Non-Halogenated Flame Retardants
In the pursuit of enhanced material safety, flame retardants (FRs) are indispensable additives, particularly in the formulation of polymers for electronics, construction, and transportation. For decades, halogenated compounds, such as Tetrabromobisphenol A (TBBPA) and its derivatives, have been the industry's workhorses due to their exceptional efficiency. However, mounting environmental and health concerns have catalyzed a significant shift towards non-halogenated alternatives.[1][2][3] This guide provides a comprehensive, data-driven comparison between TBBPA diallyl ether, a prominent brominated flame retardant, and the leading classes of non-halogenated systems.
This analysis is designed for researchers, scientists, and product development professionals, offering an objective look at performance metrics, mechanisms of action, and the critical trade-offs that guide material selection in today's regulatory landscape.
Section 1: Profiling the Incumbent: TBBPA Diallyl Ether
Tetrabromobisphenol A diallyl ether is a derivative of TBBPA, where the hydroxyl groups are replaced with allyl ether groups.[4] This modification enhances its thermal stability and reactivity, making it suitable for high-temperature applications in polymer systems like epoxy resins.[4]
Mechanism of Action: Gas-Phase Inhibition
The primary flame retardant mechanism of TBBPA diallyl ether, like other halogenated FRs, operates in the gas phase.[2][3] Upon thermal decomposition, it releases bromine radicals (Br•). These highly reactive radicals act as scavengers in the flame, interrupting the exothermic chain reactions of combustion.[2] Specifically, they interfere with the propagation of high-energy H• and OH• radicals, effectively "poisoning" the fire.[2]
Advantages:
-
High Efficiency: Halogenated flame retardants are known for their high efficiency, requiring relatively low loading levels to achieve desired flame retardancy ratings, such as the UL 94 V-0 classification.[3][5]
-
Thermal Stability: It possesses high thermal stability, making it compatible with engineering plastics that require high processing temperatures.[4]
Disadvantages:
-
Environmental and Health Concerns: As a brominated compound, TBBPA diallyl ether is subject to scrutiny regarding its potential for bioaccumulation and the formation of toxic dioxins and furans during incomplete combustion.[3][5]
-
Smoke and Corrosivity: During a fire, it can generate significant amounts of dense, toxic smoke and corrosive hydrogen halide gases (HBr), which pose a severe threat to human life and can damage electronic equipment.[5][6]
Section 2: The Rise of Non-Halogenated Alternatives
Driven by regulations like the EU's RoHS Directive and a general market demand for "greener" materials, non-halogenated flame retardants have become the dominant focus of research and development.[5][6][7] These alternatives operate through diverse mechanisms that often offer a more favorable environmental and health profile.
Phosphorus-Based Flame Retardants (e.g., DOPO)
Organophosphorus compounds, particularly 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, are highly effective non-halogenated FRs.[8][9]
-
Mechanism: DOPO-based retardants exhibit a dual-mode of action. In the gas phase , they release phosphorus-containing radicals that scavenge H• and OH• radicals, similar to halogenated FRs.[8][10] In the condensed phase (the solid polymer), they promote the formation of a stable char layer.[8][9] This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen and reducing the release of flammable gases.[8]
-
Advantages: High efficiency, often at low loading levels, and the ability to promote charring, which can also reduce smoke production.[8][11] They are effective in a wide range of polymers, including epoxy resins for electronics.[11][12]
-
Limitations: The effectiveness and impact on mechanical properties can be dependent on the specific polymer and the structure of the phosphorus compound.[10]
Nitrogen-Based Flame Retardants (e.g., Melamine Cyanurate)
Melamine cyanurate (MCA) is a salt of melamine and cyanuric acid, widely used in polyamides and other engineering plastics.[13][14][15]
-
Mechanism: MCA's action is primarily through a combination of gas and condensed-phase effects. Upon heating, it sublimes and decomposes endothermically, absorbing heat.[16] This releases inert gases like ammonia and nitrogen, which dilute the flammable gases and oxygen in the flame zone.[14][16] It also contributes to the formation of a protective char layer.[14]
-
Advantages: Excellent thermal stability (decomposes above 300°C), low smoke and toxic gas emission, and it doesn't compromise the electrical properties of the polymer, making it ideal for electronics.[13][17]
-
Limitations: Its effectiveness can be highly polymer-specific, and at higher loadings, it may impact mechanical properties.[13]
Inorganic Hydroxides (e.g., ATH and MDH)
Aluminum hydroxide (ATH) and magnesium hydroxide (MDH) are among the most widely used flame retardants by volume due to their low cost and environmental safety.[18]
-
Mechanism: Their mechanism is purely physical. They undergo endothermic decomposition at elevated temperatures (approx. 200°C for ATH, 310°C for MDH), releasing water vapor.[18][19][20] This process has a threefold effect:
-
Cooling: The endothermic reaction absorbs significant heat from the polymer.[19][21]
-
Dilution: The released water vapor dilutes the concentration of flammable gases and oxygen.[19][21]
-
Barrier Formation: A layer of inert metal oxide (Al₂O₃ or MgO) remains on the polymer surface, acting as a protective barrier.[19][21]
-
-
Advantages: Environmentally friendly, non-toxic, effective smoke suppressants, and very inexpensive.[18][22]
-
Limitations: They require very high loading levels (often >50% by weight), which can severely degrade the mechanical and processing properties of the polymer.[11][23] ATH has limited use in polymers that require high processing temperatures due to its lower decomposition temperature.[1]
Section 3: Head-to-Head Performance Comparison
The choice of a flame retardant hinges on a multi-faceted evaluation of its performance within a specific polymer system. Below is a comparative summary based on key industry metrics.
Flame Retardancy Mechanisms: A Visual Comparison
Caption: Comparative flame retardancy mechanisms.
Quantitative Data Summary
The following tables summarize the typical performance characteristics. Note that exact values depend heavily on the polymer matrix, formulation, and test conditions.
Table 1: General Properties and Mechanisms of Flame Retardants
| Property | TBBPA Diallyl Ether (Halogenated) | Phosphorus-Based (e.g., DOPO) | Nitrogen-Based (e.g., MCA) | Inorganic Hydroxides (ATH/MDH) |
| Primary Mechanism | Gas-Phase Inhibition (Radical Scavenging)[2] | Gas-Phase & Condensed-Phase (Char Formation)[8] | Gas-Phase (Dilution) & Condensed-Phase (Charring)[14] | Condensed-Phase (Cooling & Dilution)[19][21] |
| Typical Loading (%) | 10-20 | 5-20 | 10-25 | 40-65[1] |
| Thermal Stability | High | Moderate to High | High[13] | Low (ATH) to Moderate (MDH)[1] |
| Smoke Generation | High[5] | Low to Moderate | Low[13][15] | Very Low (Smoke Suppressant)[18][19] |
| Toxicity of Fumes | High (HBr, Dioxins)[3][5] | Low | Low[15] | Very Low (Water Vapor)[22] |
| Effect on Mechanicals | Moderate | Moderate | Moderate | High (Significant Reduction)[2] |
| Environmental Profile | Concerns over bioaccumulation and persistence[3][4] | Generally Favorable[11] | Favorable[13] | Excellent, considered non-toxic fillers[18][22] |
Table 2: Illustrative Performance Data in an Epoxy Resin Matrix
| Flame Retardant System | Loading (%) | UL 94 Rating (3.2 mm) | LOI (%) | Peak Heat Release Rate (kW/m²) (Cone Calorimetry) |
| Control (No FR) | 0 | Fails | ~21 | ~1100 |
| TBBPA Diallyl Ether | 15 | V-0 | ~32 | ~450 |
| DOPO-Derivative | 12 | V-0 | ~34 | ~400 |
| Aluminum Hydroxide (ATH) | 60 | V-0 | ~38 | ~350 |
(Note: Data in Table 2 is illustrative, based on typical performance reported in scientific literature, to demonstrate comparative efficacy.)[8][11][24]
Section 4: Standardized Experimental Protocols
To ensure objective and reproducible comparisons, standardized testing methodologies are critical.
Experimental Protocol 1: UL 94 Vertical Burn Test
This test assesses the self-extinguishing characteristics of a plastic material after exposure to a flame.
-
Sample Preparation: Condition standardized rectangular bars of the polymer formulation (typically 125 x 13 x 3.2 mm) for 48 hours at 23°C and 50% relative humidity.
-
Test Setup: Mount the specimen vertically in a draft-free chamber.
-
Flame Application: Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove.
-
Observation 1: Record the afterflame time (t1).
-
Re-application: Immediately after the flame extinguishes, re-apply the test flame for another 10 seconds.
-
Observation 2: Record the second afterflame time (t2) and the afterglow time (t3).
-
Dripping: Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Classification: Assign a V-0, V-1, or V-2 rating based on the time to extinguish, afterglow, and dripping behavior according to ASTM D3801 or IEC 60695-11-10 standards. A V-0 rating is the highest classification.
Experimental Protocol 2: Cone Calorimetry
The cone calorimeter is one of the most effective bench-scale tools for quantifying the fire behavior of materials.
-
Sample Preparation: Prepare flat square samples (typically 100 x 100 mm) of the material.
-
Test Setup: Place the sample horizontally on a load cell and expose it to a controlled level of radiant heat (e.g., 35 or 50 kW/m²) from a conical heater.
-
Ignition: A spark igniter is positioned above the sample to ignite the flammable pyrolysis gases.
-
Data Collection: Throughout the test, a gas analysis system measures the oxygen, carbon monoxide, and carbon dioxide concentrations in the exhaust stream. A load cell records the mass loss of the sample.
-
Key Parameters Measured:
-
Time to Ignition (TTI): The time it takes for the sample to ignite.
-
Heat Release Rate (HRR): The amount of heat energy released per unit area over time, with the Peak Heat Release Rate (pHRR) being a critical indicator of fire intensity.[25][26]
-
Total Heat Released (THR): The total energy produced during the entire combustion period.[26]
-
Mass Loss Rate (MLR): The rate at which the sample loses mass due to combustion.[25]
-
Smoke Production: Measured via a laser system in the exhaust duct.
-
Caption: Workflow for cone calorimetry testing.
Conclusion and Future Outlook
The comparison between TBBPA diallyl ether and non-halogenated flame retardants reveals a critical trade-off in material science. While TBBPA diallyl ether offers proven, high-efficiency flame retardancy, it comes with significant environmental and safety drawbacks related to its halogenated nature, particularly the generation of dense, toxic, and corrosive smoke.[2][5]
Non-halogenated alternatives present a compelling path forward.
-
Phosphorus-based FRs like DOPO derivatives offer comparable efficiency to halogenated systems, with the added benefit of promoting char formation, which improves fire resistance and can suppress smoke.[8][27]
-
Nitrogen-based FRs are highly effective in specific polymers like polyamides and offer excellent thermal stability and low smoke production.[14][17]
-
Inorganic hydroxides provide a non-toxic, smoke-suppressing, and cost-effective solution, but their high loading requirements can compromise the physical properties of the final product, limiting their use to applications where mechanical performance is less critical.[2][11]
For researchers and drug development professionals, where material integrity and safety are paramount, the move towards non-halogenated systems is not just a matter of regulatory compliance but a strategic choice for developing safer, more sustainable products. The selection of the optimal flame retardant will always depend on the specific application, requiring a careful balance of fire safety performance, processability, mechanical integrity, and environmental impact. The data clearly indicates that for many applications, modern non-halogenated systems can meet and even exceed the performance of their halogenated counterparts, paving the way for a new generation of safer materials.[7][24]
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A Comparative Analysis of the Ecotoxicity of Tetrabromobisphenol A (TBBPA) Diallyl Ether and Its Metabolites
This guide provides an in-depth comparison of the ecotoxicological profiles of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA) diallyl ether, and its environmental and metabolic breakdown products. The information presented herein is intended for researchers, scientists, and professionals in drug development and environmental safety assessment, offering a synthesized overview of current scientific understanding, supported by experimental data and standardized protocols.
Introduction: The Environmental Footprint of TBBPA Diallyl Ether
Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is a derivative of TBBPA, one of the most produced brominated flame retardants (BFRs) globally.[1][2] Its primary application is in electronic equipment, plastics, and textiles to reduce flammability.[2][3] As an additive flame retardant, TBBPA-DAE is not chemically bound to the polymer matrix and can leach into the environment over time.[4] Its presence in various environmental compartments, including water, sediment, and biota, has raised concerns about its potential adverse effects on ecosystems.[2][5][6]
Upon release into the environment, TBBPA-DAE can undergo biotransformation in organisms, leading to the formation of various metabolites.[7] Understanding the ecotoxicity of both the parent compound and its metabolites is crucial for a comprehensive environmental risk assessment, as metabolic products can sometimes exhibit greater toxicity than the original substance.[8][9]
Metabolic Pathways of TBBPA Diallyl Ether
In aquatic organisms, TBBPA-DAE undergoes metabolic transformation, primarily in the liver.[7] Studies in common carp (Cyprinus carpio) have identified a range of phase I and phase II metabolites.[7] These transformations can involve processes such as debromination and the breaking of ether bonds.[8] While specific metabolic pathways for TBBPA-DAE are still under detailed investigation, analogous transformations are known for the parent compound TBBPA, which can be reductively debrominated to bisphenol A (BPA) in anaerobic environments or undergo O-methylation to form TBBPA dimethyl ether (TBBPA DME) in aerobic conditions.[1]
Caption: Generalized metabolic pathway of TBBPA Diallyl Ether in aquatic organisms.
Comparative Ecotoxicity Analysis
The ecotoxicity of TBBPA-DAE and its metabolites can be assessed across several key endpoints, including acute and chronic toxicity to aquatic life, endocrine disruption potential, and bioaccumulation.
Acute toxicity is typically measured by the concentration of a substance that is lethal to 50% of a test population (LC50) over a short period. Chronic toxicity, on the other hand, assesses sublethal effects, such as impacts on growth and reproduction, over a longer duration.
Studies have shown that the toxicity of TBBPA derivatives can vary significantly. For instance, research on zebrafish embryos indicated that the parent compound TBBPA was more acutely toxic than its metabolites, BPA and TBBPA DME, causing 100% mortality at concentrations of 1.5 µM and 3 µM.[1] In contrast, BPA and TBBPA DME did not lead to significant embryonic mortality at the tested concentrations.[1] However, other studies have suggested that some debrominated derivatives of TBBPA can be more toxic than the parent compound.[9] For example, dibromobisphenol A (B₂BPA) was found to be particularly toxic in several bioassays.[9]
Table 1: Comparative Acute Toxicity of TBBPA and its Derivatives to Aquatic Organisms
| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| TBBPA | Zebrafish (Danio rerio) embryos | Mortality (100%) | 0.8 - 1.6 | [1] |
| BPA | Zebrafish (Danio rerio) embryos | No significant mortality | > tested concentrations | [1] |
| TBBPA DME | Zebrafish (Danio rerio) embryos | No significant mortality | > tested concentrations | [1] |
| TBBPA | Daphnia magna | 21-day EC50 | > 0.98 |[10] |
Chronic exposure to TBBPA has been shown to affect reproduction in Daphnia magna, with a significant reduction in offspring per female observed at a nominal concentration of 2.5 mg/L.[10]
A significant concern with many environmental contaminants, including BFRs, is their potential to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems, leading to adverse developmental, reproductive, neurological, and immune effects.
TBBPA and some of its derivatives have been shown to interact with hormone-mediated pathways.[3][11] Specifically, TBBPA has been found to have effects on the thyroid hormone system.[12] TBBPA mono-ether structural analogs have also been investigated for their potential to disrupt the thyroid hormone system by binding to transport proteins.[13] While some in vitro studies have indicated endocrine-disrupting potential, in vivo studies on TBBPA have not always resulted in adverse effects consistent with endocrine disruption.[11] It is important to note that the endocrine-disrupting potency can vary between the parent compound and its metabolites.
Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. This is a key concern for lipophilic (fat-soluble) compounds like TBBPA-DAE.
Studies have demonstrated that TBBPA-DAE can rapidly accumulate in fish, with the highest concentrations often found in the liver.[7] The bioconcentration factor (BCF) for TBBPA-DAE in aquatic organisms has been reported to be relatively higher than that of the parent TBBPA.[14] The persistence of these compounds in the environment, coupled with their potential to bioaccumulate, increases the likelihood of long-term exposure and potential for trophic transfer up the food chain.
Experimental Protocols: A Closer Look at Methodology
The assessment of ecotoxicity relies on standardized and validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[15][16]
This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour period.
Objective: To assess the acute toxicity of a chemical to fish.
Principle: Fish are exposed to the test substance at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at each observation time.
Step-by-Step Methodology:
-
Test Organism: A recommended species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is selected.
-
Test Conditions: Fish are acclimated to laboratory conditions. The test is conducted in a flow-through or static system with controlled temperature, pH, and dissolved oxygen levels.[17]
-
Test Concentrations: A series of test concentrations, typically in a geometric series, and a control group are prepared. For difficult-to-dissolve substances like TBBPA-DAE, a solvent may be used, with a solvent control group also included.[17]
-
Exposure: A specified number of fish (e.g., 7 per vessel) are randomly assigned to each test concentration and control.
-
Observations: The number of dead fish in each vessel is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The cumulative mortality at each concentration is used to calculate the LC50 values and their 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Caption: Workflow for the OECD 203 Fish Acute Toxicity Test.
Conclusion: A Complex Ecotoxicological Profile
The ecotoxicity of TBBPA diallyl ether and its metabolites presents a complex picture. While the parent compound itself exhibits toxicity to aquatic organisms, its breakdown products can have varying toxicological profiles. Some metabolites may be less acutely toxic, while others, particularly debrominated forms, could pose a greater risk.[1][9] Furthermore, the potential for endocrine disruption and bioaccumulation adds to the environmental concern.[3][7]
A comprehensive risk assessment must therefore consider the entire suite of transformation products.[7] Further research is needed to fully elucidate the metabolic pathways of TBBPA-DAE in various species and to determine the specific toxicities and modes of action of its individual metabolites. This will enable a more accurate evaluation of the environmental risks associated with this widely used flame retardant.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for TBBPA-DAE Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of Tetrabromobisphenol A diallyl ether (TBBPA-DAE) is paramount. As a brominated flame retardant of emerging concern, its presence in environmental and biological matrices necessitates analytical methods that are not only accurate and precise but also demonstrably equivalent when different techniques are employed across laboratories or during method transfer. This guide provides an in-depth comparison and a practical framework for the cross-validation of two powerful analytical techniques for TBBPA-DAE quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Imperative of Cross-Validation in Analytical Science
Method validation is the cornerstone of reliable analytical data. However, when an analytical method is transferred to a different laboratory, or when results from different analytical techniques are to be compared, a simple validation is insufficient. Cross-validation is the formal process of demonstrating that two distinct analytical methods provide equivalent results for the same set of samples. This process is critical for ensuring data integrity, consistency across studies, and regulatory compliance.
The rationale for cross-validating LC-MS/MS and GC-MS for TBBPA-DAE analysis stems from the distinct advantages and potential biases of each technique. LC-MS/MS is highly sensitive and specific, particularly for polar and thermally labile compounds, and often requires minimal sample derivatization.[1][2] Conversely, GC-MS offers excellent chromatographic resolution for volatile and semi-volatile compounds and can be a more cost-effective option in some laboratories.[3][4] Given that TBBPA-DAE possesses characteristics amenable to both techniques, a thorough cross-validation ensures that the choice of method does not introduce a systematic bias in quantification.
Foundational Principles of Analytical Method Cross-Validation
The principles of cross-validation are rooted in established regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines provide a framework for demonstrating the equivalency of analytical methods by assessing key validation parameters.
The core objective is to analyze the same set of samples, covering the analytical range, with both the established (reference) and the new (comparator) method and to evaluate the agreement of the results.
Comparative Overview of LC-MS/MS and GC-MS for TBBPA-DAE Quantification
The choice between LC-MS/MS and GC-MS for TBBPA-DAE analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of the typical performance characteristics of each method for the analysis of TBBPA and its derivatives, which can be extrapolated to TBBPA-DAE.
| Parameter | LC-MS/MS | GC-MS | Causality and Field Insights |
| Selectivity | Excellent, due to precursor/product ion monitoring (MRM). | Good to Excellent, especially with high-resolution MS. Potential for co-elution with matrix components. | LC-MS/MS generally offers superior selectivity in complex matrices by filtering out background noise through specific fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Typically in the low pg/mL to ng/mL range.[2][5] | Can achieve similar sensitivity, but may require derivatization to improve volatility and ionization efficiency.[6] | The soft ionization techniques in LC-MS (e.g., ESI) are often more efficient for molecules like TBBPA-DAE, leading to lower detection limits without chemical modification. |
| Linearity (R²) | >0.99 | >0.99 | Both techniques can achieve excellent linearity over a defined concentration range when properly optimized. |
| Accuracy (% Recovery) | Typically 80-120%.[7] | Typically 70-110%. Can be influenced by derivatization efficiency and potential for thermal degradation.[6] | LC-MS/MS often exhibits higher and more consistent recoveries for larger, less volatile molecules as it avoids the high temperatures of the GC inlet. |
| Precision (%RSD) | <15% | <20% | Both methods can achieve acceptable precision, though the multi-step process of derivatization in GC-MS can sometimes introduce additional variability. |
| Sample Preparation | Often simpler, involving protein precipitation and/or solid-phase extraction (SPE). | May require a more complex derivatization step to increase volatility, followed by liquid-liquid or solid-phase extraction.[8] | The need for derivatization in GC-MS adds time and potential for error to the workflow. |
| Throughput | Generally higher due to faster sample preparation and shorter run times with UHPLC systems. | Can be lower due to the time required for derivatization and potentially longer chromatographic runs. | For large sample batches, the efficiency of LC-MS/MS is a significant advantage. |
Experimental Protocol: A Step-by-Step Guide to Cross-Validation
This protocol outlines a comprehensive approach to the cross-validation of an existing, validated LC-MS/MS method (Method A) and a newly developed GC-MS method (Method B) for the quantification of TBBPA-DAE in a biological matrix (e.g., plasma).
Pre-requisites:
-
Both Method A and Method B must be fully validated individually according to relevant guidelines (e.g., FDA or EMA).
-
A certified reference material for TBBPA-DAE must be used for the preparation of calibration standards and quality control samples.[1][8][9][10]
-
A well-characterized, homogenous batch of the biological matrix is required for spiking.
Experimental Workflow:
Caption: Workflow for the cross-validation of two analytical methods.
Step 1: Preparation of Validation Samples
-
Calibration Standards: Prepare a full set of calibration standards for both methods in the chosen biological matrix. The concentration range should cover the expected in-study sample concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate stock solution than the calibration standards.
-
Cross-Validation Samples: Select a minimum of 20 independent samples from the target population (or spiked matrix if authentic samples are unavailable). The concentrations of these samples should span the entire calibration range.
Step 2: Sample Analysis
-
Analyze the entire set of calibration standards, QC samples, and cross-validation samples using both Method A (LC-MS/MS) and Method B (GC-MS).
-
To minimize bias, the analysis by both methods should be performed by the same analyst on the same day, if possible. If not, ensure that the storage conditions of the samples are validated and maintained.
Step 3: Data Evaluation and Statistical Analysis
-
Calculate Concentrations: Determine the concentration of TBBPA-DAE in all samples using the calibration curves from both methods.
-
Tabulate Results: Create a table comparing the concentrations obtained for each of the 20 cross-validation samples from both methods.
-
Calculate Percent Difference: For each sample, calculate the percent difference between the results of the two methods using the following formula: % Difference = [(Concentration_Method B - Concentration_Method A) / mean(Concentration_Method A, Concentration_Method B)] * 100%
-
Statistical Assessment:
-
Paired t-test: To determine if there is a statistically significant systematic difference between the two methods.
-
Bland-Altman Plot: To visualize the agreement between the two methods across the concentration range. This plot graphs the difference between the two measurements for each sample against the average of the two measurements.
-
Step 4: Acceptance Criteria
The acceptance criteria for cross-validation should be pre-defined in the validation plan. A common set of criteria, based on regulatory guidance, is:
-
The mean percent difference between the two methods should not exceed ±20% for at least 67% of the samples.
-
The 95% confidence interval of the mean difference should fall within a pre-defined equivalence margin (e.g., ±20%).
-
The Bland-Altman plot should show no significant proportional bias, with the majority of the data points falling within the 95% limits of agreement.
Mandatory Visualizations
Caption: Cross-validation experimental workflow.
Conclusion and Senior Scientist's Perspective
The cross-validation of analytical methods for TBBPA-DAE quantification is not merely a procedural formality; it is a scientific imperative that underpins the reliability and comparability of data. While both LC-MS/MS and GC-MS are powerful techniques, they are not without their nuances. LC-MS/MS often provides a more direct and high-throughput approach for TBBPA-DAE, whereas GC-MS remains a robust and valuable alternative.
A meticulously planned and executed cross-validation study, grounded in the principles outlined in this guide and supported by authoritative regulatory standards, provides the necessary evidence to ensure that analytical results are consistent, reliable, and scientifically sound, regardless of the chosen methodology. This, in turn, empowers researchers and drug development professionals to make informed decisions based on data they can trust.
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- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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- Dr. Ehrenstorfer. (n.d.). Tetrabromobisphenol A-diallyl ether.
- Hayama, T., et al. (2004). Determination of tetrabromobisphenol A in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry.
- Puype, F., & Samsonek, J. (n.d.). Identification of TBBPA-DBPE in plastics by thermal desorption GC-MS (TD-GC-MS).
- JEOL. (n.d.). Simultaneous Analysis of TBBPA, Phthalate Esters, and Brominated Flame Retardants by PY/TD-GC-MS.
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A Comparative Analysis of the Flame Retardant Efficacy of Tetrabromobisphenol A Diallyl Ether (TBBPA-DAE) in Various Polymeric Systems
Introduction: The Role of TBBPA-DAE in Enhancing Polymer Fire Safety
In the realm of polymer science, the imperative to enhance the fire safety of materials is paramount, particularly in sectors such as electronics, automotive, and construction. Tetrabromobisphenol A diallyl ether (TBBPA-DAE), a derivative of the widely utilized brominated flame retardant Tetrabromobisphenol A (TBBPA), has emerged as a significant player in this field.[1] Unlike additive flame retardants, which are physically blended into the polymer matrix, TBBPA-DAE is a reactive flame retardant.[2] Its diallyl ether functional groups enable it to copolymerize with the polymer backbone, integrating it chemically into the material's structure. This covalent bonding minimizes migration and leaching, addressing some of the environmental and health concerns associated with additive flame retardants.[2]
The primary mechanism by which TBBPA-DAE imparts flame retardancy is through the "gas-phase inhibition" of combustion.[3][4] Upon exposure to the high temperatures of a fire, the bromine-carbon bonds in the TBBPA-DAE molecule cleave, releasing bromine radicals.[3][5] These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction in the gas phase, effectively quenching the flame.[6] This guide provides a comparative overview of the flame retardant efficiency of TBBPA-DAE in various key polymers, supported by available experimental data. It is important to note that while extensive data exists for TBBPA, specific comparative studies on TBBPA-DAE across a wide range of polymers are less prevalent in publicly accessible literature. Therefore, this guide will leverage data on TBBPA as a baseline to infer the performance of its reactive counterpart, TBBPA-DAE, while highlighting the available data for the diallyl ether derivative.
Mechanism of Action: Gas Phase Inhibition by Brominated Flame Retardants
The efficacy of brominated flame retardants like TBBPA-DAE is rooted in their ability to interrupt the self-sustaining cycle of combustion. The following diagram illustrates this gas-phase inhibition mechanism.
Caption: Gas-phase flame retardant mechanism of TBBPA-DAE.
Flame Retardant Efficiency in Key Polymers
The performance of a flame retardant is highly dependent on the polymer matrix in which it is incorporated. Factors such as the polymer's decomposition temperature, chemical structure, and interaction with the flame retardant all play a crucial role.
Epoxy Resins
Epoxy resins are widely used in printed circuit boards and electronic encapsulants, where flame retardancy is a critical safety requirement.[2][7] TBBPA is a common reactive flame retardant in these applications.[7] TBBPA-DAE, with its reactive allyl groups, can be effectively integrated into the epoxy network.
| Formulation | LOI (%) | UL-94 Rating | Reference |
| Neat Epoxy | 22.6 | Fails | [8] |
| Epoxy + 10 wt% TBBPAER | 68.5 | V-0 | [9] |
| Epoxy + 10% APP + HBS | 30.5 | V-0 | [8] |
| Epoxy + 6 wt% ATZ | 33.7 | V-0 | [10] |
| Epoxy + 2.5 wt% DOPO-POSS | 30.2 | V-1 | [10] |
Note: TBBPAER refers to TBBPA epoxy resin. Data for TBBPA-DAE in epoxy resins is limited in the available literature; however, its performance is expected to be comparable to or better than TBBPA due to its reactive nature.
The high Limiting Oxygen Index (LOI) and V-0 rating in the UL-94 test for TBBPA-containing epoxy resins underscore the effectiveness of brominated flame retardants in this polymer system.[9][11] The covalent bonding of TBBPA-DAE would further enhance the thermal stability and prevent the migration of the flame retardant.
Polycarbonate (PC)
Polycarbonate is a high-performance thermoplastic known for its impact strength and optical clarity, finding use in electronic housings and automotive components.[12] While inherently more flame-resistant than many commodities plastics, PC often requires the addition of flame retardants to meet stringent fire safety standards.[13] TBBPA is used as a comonomer in the production of flame-retardant polycarbonate grades.[12]
| Formulation | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| Neat PC | ~250-300 | ~70-80 | [14][15] |
| PC + S-BDP + OMMT | Reduced pHRR, prolonged time to pHRR | Reduced | [15] |
Note: pHRR = Peak Heat Release Rate, THR = Total Heat Release. S-BDP is a phosphorus-based flame retardant, and OMMT is an organo-montmorillonite clay.
Cone calorimeter data shows that the addition of flame retardants can significantly reduce the peak heat release rate of polycarbonate.[15] The gas-phase action of TBBPA-DAE would be effective in PC, although its impact on melt dripping, a critical factor in UL-94 testing, would need to be experimentally verified.
Acrylonitrile Butadiene Styrene (ABS)
ABS is a versatile thermoplastic widely used in consumer electronics, appliances, and automotive parts.[16] It is, however, quite flammable and typically requires the addition of flame retardants. TBBPA is commonly used as an additive flame retardant in ABS.[2][17]
| Formulation | LOI (%) | UL-94 Rating | Reference |
| Neat ABS | ~18-19 | Fails | [18] |
| ABS + >10% TBBPA + Sb₂O₃ | >28 | V-0 | [17][19] |
The data indicates that a combination of TBBPA and antimony trioxide (a synergist) is highly effective in imparting flame retardancy to ABS, achieving a V-0 rating in the UL-94 test.[17] While TBBPA is used as an additive in this case, the use of a reactive flame retardant like TBBPA-DAE could potentially offer improved physical properties and long-term stability.
Polyester Resins
Polyester resins, both saturated and unsaturated, are used in a wide array of applications, from textiles and packaging to composites and coatings. Their flammability varies depending on their specific chemistry, but many require flame retardants for use in regulated applications.
While specific data for TBBPA-DAE in polyesters is scarce in the reviewed literature, the general principles of halogenated flame retardants apply. The effectiveness of TBBPA-DAE would depend on its compatibility and reactivity with the specific polyester system. Its incorporation during the polymerization of unsaturated polyester resins, for instance, could provide integral flame retardancy.
Experimental Protocols for Flammability Testing
The evaluation of a flame retardant's efficiency relies on standardized testing methodologies. Below are outlines of the key tests used to generate the data discussed in this guide.
Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.
Caption: Workflow for Limiting Oxygen Index (LOI) testing.
UL-94 Vertical Burn Test
The UL-94 standard includes several tests to assess the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is a common method for evaluating the self-extinguishing properties of a material.
Caption: Workflow for the UL-94 Vertical Burn Test.
Cone Calorimetry - ASTM E1354 / ISO 5660
The cone calorimeter is one of the most effective bench-scale instruments for characterizing the fire behavior of materials. It measures parameters such as the heat release rate (HRR), time to ignition, mass loss rate, and smoke production under a constant heat flux.
Caption: Workflow for Cone Calorimetry testing.
Conclusion and Future Outlook
TBBPA-DAE stands as a promising reactive flame retardant, offering the potential for high efficiency and improved environmental and health profiles compared to its additive counterparts. The available data, primarily on its parent compound TBBPA, demonstrates the significant flame retardant efficacy of this chemical family in key polymers such as epoxy resins and ABS. However, a clear gap exists in the literature regarding direct, side-by-side comparative studies of TBBPA-DAE across a range of polymers.
For researchers and product development professionals, this guide serves as a foundational overview of the expected performance of TBBPA-DAE. It is evident that to fully harness the potential of this reactive flame retardant, further research is warranted. Specifically, studies generating comprehensive datasets including LOI, UL-94, and cone calorimetry results for TBBPA-DAE in various grades of epoxy resins, polycarbonates, ABS, and polyesters would be invaluable. Such data would enable a more precise and quantitative comparison, facilitating the formulation of next-generation, fire-safe polymeric materials.
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A Comparative Guide to the Performance of TBBPA-DAE and New Generation Flame Retardants in Polymer Systems
Introduction: The Evolving Landscape of Fire Safety
For decades, the polymer industry has relied on halogenated flame retardants to meet stringent fire safety standards. Among these, Tetrabromobisphenol A (TBBPA) and its derivatives, such as Tetrabromobisphenol A diallyl ether (TBBPA-DAE), have been workhorses, particularly in epoxy resins for printed circuit boards and electronics.[1][2][3] TBBPA-DAE is a reactive flame retardant, meaning it is chemically incorporated into the polymer backbone, which prevents it from leaching out of the final product.[1] Its efficacy stems from the high bromine content, which acts primarily in the gas phase during combustion by scavenging flame-propagating radicals.
However, growing environmental and health concerns have cast a shadow over brominated flame retardants.[4][5] Studies have detected TBBPA in various environmental compartments and human tissues, raising questions about its potential for bioaccumulation and toxicity.[6][7] This has catalyzed a paradigm shift towards "new generation," halogen-free alternatives. This guide provides an in-depth, evidence-based comparison of TBBPA-DAE's performance against these modern counterparts, with a focus on phosphorus-based and intumescent systems, to equip researchers and developers with the data needed to make informed material choices.
Flame Retardant Mechanisms: A Tale of Two Phases
The fundamental difference between TBBPA-DAE and most new generation flame retardants lies in their primary mode of action.
-
TBBPA-DAE (Gas-Phase Action): Upon thermal decomposition, TBBPA-DAE releases bromine radicals (Br•). These radicals interrupt the exothermic chain reactions of combustion in the gas phase by scavenging highly reactive H• and OH• radicals, effectively "poisoning" the flame.[8]
-
New Generation Flame Retardants (Condensed-Phase Action): The majority of modern, halogen-free flame retardants operate in the condensed phase (i.e., within the solid polymer).
-
Phosphorus-Based Retardants (e.g., DOPO): Compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives decompose into phosphoric acid.[9][10] This acid acts as a catalyst, promoting the dehydration and charring of the polymer matrix.[11][12] The resulting stable, insulating char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatiles into the gas phase.[9][13]
-
Intumescent Systems (e.g., APP): Intumescent flame retardants (IFRs) create a swollen, multi-layered carbonaceous char.[14][15] This is achieved through the synergistic action of three components: an acid source (e.g., ammonium polyphosphate, APP), a carbon source (e.g., pentaerythritol), and a blowing agent (e.g., melamine).[15][16] The resulting expanded char provides superior thermal insulation.[14][17]
-
Performance Evaluation: Standardized Methodologies
To provide an objective comparison, a suite of standardized tests is employed to characterize thermal stability, flammability, and overall combustion behavior. The workflow illustrates the typical evaluation process for a flame-retardant polymer composite.
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A Guide to Inter-Laboratory Comparison of Tetrabromobisphenol A Diallyl Ether (TBBPA-BAE) Analysis: Ensuring Accuracy and Comparability in Environmental Monitoring
This guide provides a comprehensive framework for conducting inter-laboratory comparisons of Tetrabromobisphenol A bis(allyl ether) (TBBPA-BAE) analysis. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document details the critical aspects of analytical methodologies, study design, data interpretation, and best practices to ensure the generation of reliable and comparable data across different laboratories.
Introduction: The Analytical Challenge of an Emerging Contaminant
Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants (BFRs) globally.[1][2] Its derivatives, such as TBBPA diallyl ether, also known as TBBPA bis(allyl ether) (TBBPA-BAE), are utilized to meet fire safety standards in a variety of consumer products.[3] The additive nature of these flame retardants allows them to leach into the environment, leading to their classification as emerging contaminants of concern.[4][5] Concerns have been raised about the potential neurotoxic and endocrine-disrupting effects of TBBPA and its derivatives.[3]
Accurate and precise quantification of TBBPA-BAE in various environmental matrices is paramount for assessing human exposure and environmental impact. However, the lack of standardized analytical methods and certified reference materials can lead to significant variability in results among laboratories.[6] An international interlaboratory study on novel flame retardants, which included TBBPA, highlighted potential issues with the accuracy and precision of analytical results, emphasizing the need for robust comparison studies.[6] This guide aims to address this gap by providing a detailed protocol for establishing an inter-laboratory comparison of TBBPA-BAE analysis, thereby fostering greater confidence in the comparability of data.
Analytical Methodologies for TBBPA-BAE Quantification
The selection of an appropriate analytical method is a critical first step. The most common and effective techniques for the analysis of TBBPA-BAE are based on chromatography coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the determination of TBBPA and its derivatives in various matrices, including environmental and biological samples.[7]
-
Principle: This method separates the analyte from the sample matrix using liquid chromatography, followed by highly selective and sensitive detection using tandem mass spectrometry.
-
Sample Preparation: A crucial step involves the extraction of TBBPA-BAE from the sample matrix. Common techniques include pressurized liquid extraction (PLE), ultrasonic extraction, and solid-phase extraction (SPE) for cleanup.[8][9] For food matrices, a common approach involves extraction with a solvent mixture like hexane and dichloromethane, followed by a cleanup step using acidified silica.[10][11]
-
Advantages: High sensitivity and selectivity, suitable for a wide range of sample matrices.
-
Disadvantages: Matrix effects can influence ionization efficiency, requiring careful validation and the use of internal standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of semi-volatile organic compounds like TBBPA-BAE.
-
Principle: The analyte is volatilized and separated in a gas chromatograph before being detected by a mass spectrometer. Thermal desorption GC-MS (TD-GC-MS) can be a rapid alternative for screening BFRs in plastics with minimal sample preparation.[1]
-
Sample Preparation: Similar to LC-MS/MS, this involves solvent extraction and cleanup. Derivatization may sometimes be employed to improve the chromatographic behavior of the analyte.
-
Advantages: Excellent chromatographic resolution and well-established libraries for compound identification.
-
Disadvantages: TBBPA-BAE can be thermally labile, potentially leading to degradation in the GC inlet and inaccurate quantification.[1]
Comparative Overview of Analytical Methods
The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Parameter | LC-MS/MS | GC-MS |
| Principle | Liquid-phase separation, ionization, and mass analysis | Gas-phase separation, ionization, and mass analysis |
| Sensitivity | Generally very high (pg/g to ng/g levels)[10][11] | High, but can be limited by thermal degradation |
| Selectivity | Excellent with tandem MS | Very good with selected ion monitoring (SIM) |
| Sample Throughput | Moderate to high | Moderate |
| Matrix Effects | Can be significant, requiring matrix-matched standards or isotopic dilution | Generally less pronounced than in LC-MS/MS |
| Thermal Stability | Not a concern | A potential issue for thermally labile compounds like TBBPA-BAE[1] |
| Key Advantage | Suitable for a broader range of polar and non-polar compounds | Robust and widely available |
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison is essential for obtaining meaningful data on the performance of participating laboratories.
Study Objectives and Design
The primary objective is to assess the proficiency of participating laboratories in quantifying TBBPA-BAE in a common set of reference materials. The study should be designed as a blind analysis, where the concentrations of TBBPA-BAE in the test samples are unknown to the participants.
Preparation and Distribution of Reference Materials
The cornerstone of a successful inter-laboratory study is the quality and homogeneity of the reference materials.
-
Matrix Selection: Choose a relevant environmental matrix, such as sediment, dust, or a food matrix like fish tissue, that is known to be a potential sink for TBBPA-BAE.
-
Material Preparation: The selected matrix should be homogenized to ensure uniformity. A portion of the material should be fortified with a known concentration of a certified TBBPA-BAE standard. A blank matrix sample should also be included.
-
Homogeneity and Stability Testing: Before distribution, the prepared reference materials must be rigorously tested for homogeneity to ensure that each participant receives a representative sample. Stability testing should also be performed to confirm that the analyte concentration remains constant during storage and transport.
-
Sample Distribution: Samples should be shipped to participating laboratories under controlled conditions (e.g., frozen or refrigerated) to maintain their integrity.
Experimental Protocol for Participating Laboratories
A detailed and standardized protocol should be provided to all participants to minimize variations arising from different analytical procedures.
Step-by-Step Protocol:
-
Sample Reception and Storage: Upon receipt, log the samples and store them at the recommended temperature (-20°C or below) until analysis.
-
Sample Preparation and Extraction:
-
Accurately weigh a specified amount of the homogenized sample.
-
Spike the sample with a provided internal standard (e.g., ¹³C-labeled TBBPA-BAE) to correct for extraction losses and matrix effects.
-
Extract the sample using the specified solvent and extraction technique (e.g., ultrasonic extraction with a 1:1 mixture of hexane and dichloromethane).
-
-
Cleanup:
-
Perform a cleanup of the extract using a provided solid-phase extraction (SPE) cartridge (e.g., silica gel) to remove interfering matrix components.
-
Elute the analyte and internal standard from the SPE cartridge with the specified solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol for LC-MS/MS analysis).
-
-
Instrumental Analysis:
-
Analyze the prepared sample extract using a validated LC-MS/MS or GC-MS method.
-
Prepare a calibration curve using the provided calibration standards.
-
-
Quantification and Reporting:
-
Quantify the concentration of TBBPA-BAE in the sample using the internal standard method.
-
Report the final concentration in the specified units (e.g., ng/g dry weight), along with the recovery of the internal standard and the limit of quantification (LOQ).
-
Experimental Workflow Diagram
Caption: Workflow for TBBPA-BAE analysis in the inter-laboratory comparison study.
Data Analysis and Performance Evaluation
The statistical analysis of the submitted data is crucial for assessing the performance of the participating laboratories and identifying potential sources of error.
Statistical Evaluation
The primary statistical measure used in inter-laboratory comparisons is the z-score.[12] The z-score for each laboratory's result is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the consensus mean or median of all reported results after outlier removal).
-
σ is the standard deviation for proficiency assessment (a target standard deviation that reflects the expected level of precision).
Interpretation of Z-Scores
The interpretation of z-scores provides a clear indication of a laboratory's performance:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance.
-
|z| ≥ 3: Unsatisfactory performance.
Laboratories with questionable or unsatisfactory performance should be encouraged to investigate the potential causes of their deviation from the consensus value.
Simulated Inter-Laboratory Comparison Data
The following table presents a hypothetical set of results from an inter-laboratory comparison for TBBPA-BAE in a fortified sediment sample with an assigned value of 50 ng/g.
| Laboratory ID | Reported Concentration (ng/g) | Z-Score | Performance |
| Lab A | 48.5 | -0.5 | Satisfactory |
| Lab B | 55.2 | 1.73 | Satisfactory |
| Lab C | 42.1 | -2.63 | Questionable |
| Lab D | 60.8 | 3.6 | Unsatisfactory |
| Lab E | 51.3 | 0.43 | Satisfactory |
| Lab F | 46.9 | -1.03 | Satisfactory |
| Lab G | 58.7 | 2.9 | Questionable |
| Lab H | 35.0 | -5.0 | Unsatisfactory |
Data Analysis and Interpretation Workflow
Caption: Workflow for data analysis and performance evaluation in the inter-laboratory study.
Challenges and Best Practices in TBBPA-BAE Analysis
Achieving accurate and reproducible results for TBBPA-BAE analysis requires careful attention to potential sources of error.
Common Challenges
-
Lack of Certified Reference Materials: The absence of commercially available certified reference materials for TBBPA-BAE in various matrices makes it difficult to validate analytical methods and ensure accuracy.[6]
-
Matrix Interference: Complex environmental and biological samples can contain co-extracted substances that interfere with the analysis, leading to inaccurate results.
-
Thermal Degradation: As a semi-volatile compound, TBBPA-BAE can be susceptible to thermal degradation during GC analysis, which can result in underestimation of its concentration.[1]
-
Contamination: Contamination of samples can occur at various stages, from sample collection to instrumental analysis.
Best Practices for Improved Inter-Laboratory Agreement
-
Use of Internal Standards: The use of isotopically labeled internal standards (e.g., ¹³C-TBBPA-BAE) is highly recommended to correct for variations in extraction efficiency and matrix effects.
-
Method Validation: Each laboratory should thoroughly validate its analytical method, including the determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
-
Participation in Proficiency Testing Schemes: Regular participation in proficiency testing (PT) schemes is essential for monitoring and improving laboratory performance over time.
-
Adherence to Standardized Protocols: Following a standardized analytical protocol, as outlined in this guide, can significantly reduce inter-laboratory variability.
-
Quality Control Measures: Implementing strict quality control measures, such as the analysis of procedural blanks, spiked samples, and duplicate samples, is crucial for ensuring the reliability of the data.
Conclusion and Future Directions
Inter-laboratory comparisons are indispensable for ensuring the quality and comparability of data on emerging contaminants like TBBPA-BAE. This guide provides a comprehensive framework for designing and conducting such studies, from the selection of analytical methods to the statistical evaluation of results. By adhering to the principles and best practices outlined in this document, the scientific community can work towards generating more reliable and consistent data, which is essential for informed risk assessment and regulatory decision-making.
Future efforts should focus on the development and certification of reference materials for TBBPA-BAE in various environmental matrices. Additionally, the development of standardized and validated analytical methods will further enhance the comparability of data across laboratories.
References
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- European Food Safety Authority. (2021). Update of the scientific opinion on tetrabromobisphenol A (TBBPA) and its derivatives in food. EFSA Journal, 19(11), e06856.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of T-shirt as a Flame Retardant
Executive Summary
Tetrabromobisphenol A diallyl ether (TBBPA-DE) is a reactive brominated flame retardant (BFR) valued for its high thermal stability and efficacy, particularly in epoxy and polycarbonate systems used in electronics.[1][2] This guide provides a comprehensive analysis of its cost-effectiveness by comparing its performance against key alternatives: additive BFRs, phosphorus-based flame retardants (PFRs), and mineral fillers. The assessment reveals that while TBBPA-DE offers superior flame retardant efficiency at lower loading levels, its overall cost-effectiveness is nuanced. The optimal choice is contingent upon the specific performance requirements of the end-product, including mechanical integrity, processing demands, and regulatory considerations. While halogen-free alternatives like phosphorus-based compounds are gaining traction due to environmental and health concerns associated with brominated compounds, TBBPA-DE maintains a competitive edge in high-performance applications where its efficiency and minimal impact on material properties are paramount.
Introduction: The Imperative of Fire Safety in Advanced Materials
In the realm of polymer science, the enhancement of fire safety is a critical design consideration. Flame retardants are essential additives that inhibit or delay the spread of fire in combustible materials.[3] TBBPA diallyl ether is a derivative of TBBPA, one of the most widely produced BFRs, and is primarily used as a reactive flame retardant.[1][4] This means it chemically integrates into the polymer backbone, a characteristic that distinguishes it from additive flame retardants.[4] This guide delves into a comparative analysis to objectively assess the cost-effectiveness of TBBPA-DE, providing researchers and material scientists with the data-driven insights needed to make informed formulation decisions.
A Comparative Overview of Flame Retardant Mechanisms
The efficacy of a flame retardant is intrinsically linked to its mechanism of action. TBBPA-DE and its alternatives operate through distinct chemical and physical pathways.
Gas Phase Inhibition: The Domain of Halogenated FRs
Brominated flame retardants, including TBBPA-DE, primarily function in the gas phase.[3] During combustion, they release bromine radicals that interfere with the fire's chemical chain reaction, effectively quenching the flame.[3]
Caption: Condensed phase char formation by a phosphorus-based FR.
Contender Profiles: TBBPA Diallyl Ether and Its Alternatives
A meaningful cost-effectiveness analysis requires a thorough understanding of the key players.
| Flame Retardant | Type | Primary Mechanism | Key Advantages | Key Disadvantages |
| TBBPA Diallyl Ether | Reactive Brominated | Gas Phase Inhibition | High efficiency, good thermal stability, minimal impact on mechanical properties. [1] | Environmental/health concerns associated with brominated compounds. [1] |
| Decabromodiphenyl Ethane | Additive Brominated | Gas Phase Inhibition | High bromine content, effective in a wide range of polymers. | Non-reactive (can migrate), potential for bioaccumulation. |
| DOPO & Derivatives | Reactive/Additive Phosphorus | Condensed Phase (Char) | Halogen-free, low smoke and toxicity, good thermal stability. [5] | Can be less efficient than BFRs, may affect moisture resistance. [5] |
| Aluminum Trihydroxide (ATH) | Additive Mineral | Condensed Phase (Endothermic) | Low cost, smoke suppressant, non-toxic. [6] | High loading levels required, can negatively impact mechanical properties. |
Performance Evaluation: A Rigorous Methodological Framework
To ensure trustworthy and reproducible results, standardized testing methodologies are paramount. The following protocols form the basis of a comprehensive flame retardant evaluation.
Caption: Standardized workflow for evaluating flame retardant performance.
Protocol: UL 94 Vertical Burn Test
The UL 94 test is a widely used standard for classifying the flammability of plastic materials. [7][8]
-
Objective: To determine a material's tendency to extinguish or spread a flame after ignition. [7][8]* Methodology:
-
Specimen Preparation: Prepare at least 10 specimens (typically 125 x 13 mm) of a specific thickness. Condition five specimens for 48 hours at 23°C and 50% relative humidity, and the other five for 7 days at 70°C. [9] 2. Test Setup: Mount a specimen vertically. Place a layer of dry absorbent surgical cotton 300 mm below the specimen. [9] 3. Flame Application: Apply a 20 mm blue flame to the bottom center of the specimen for 10 seconds and then remove it. [9] 4. First Burn Observation: Record the duration of flaming combustion (t1).
-
Second Flame Application: If the flame extinguishes, immediately reapply the flame for another 10 seconds. [9] 6. Second Burn Observation: After removing the flame, record the duration of flaming (t2) and glowing (t3) combustion.
-
Dripping: Note whether any dripping particles ignite the cotton below. [9]* Classification:
-
V-0: No specimen burns for more than 10 seconds after either flame application; total flaming combustion time for 10 flame applications does not exceed 50 seconds; no dripping ignites the cotton. [9] * V-1: No specimen burns for more than 30 seconds; total flaming time for 10 applications does not exceed 250 seconds; no dripping ignites the cotton. [9] * V-2: Meets the same time criteria as V-1, but dripping particles are allowed to ignite the cotton. [9]
-
Protocol: Limiting Oxygen Index (LOI) (ASTM D2863)
LOI determines the minimum oxygen concentration required to support candle-like combustion. [10][11]
-
Objective: To quantify the flammability of a material. A higher LOI value indicates lower flammability. [10][11]* Methodology:
-
Specimen Placement: A vertically oriented specimen is placed inside a transparent glass chimney. [10] 2. Gas Flow: A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney. [10][12] 3. Ignition: The top of the specimen is ignited with a flame.
-
Oxygen Adjustment: The oxygen concentration in the gas mixture is systematically adjusted until the flame is just sustained. [10] 5. Determination: The LOI is the minimum percentage of oxygen that supports combustion for a specified period or extent of burning. [13]
-
Protocol: Cone Calorimetry (ASTM E1354)
The cone calorimeter is one of the most significant bench-scale instruments for fire testing, providing comprehensive data on a material's fire behavior. [14][15][16]
-
Objective: To measure heat release rate, smoke production, mass loss rate, and other critical fire characteristics. [14][15]* Methodology:
-
Specimen Preparation: A flat specimen (typically 100 x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a holder on a load cell. [17] 2. Irradiation: The specimen is exposed to a controlled level of radiant heat from a conical heater. [14][17] 3. Ignition: A spark igniter is used to ignite the pyrolysis gases released from the material's surface.
-
Data Collection: Throughout the test, an exhaust system collects all combustion products. Gas analyzers measure oxygen, carbon monoxide, and carbon dioxide concentrations. A laser system measures smoke obscurity. The load cell continuously records the specimen's mass. [14][17]* Key Parameters Measured:
-
Heat Release Rate (HRR): The most critical parameter, as it quantifies the intensity of the fire. [14] * Time to Ignition (TTI): The time it takes for the specimen to ignite under a given heat flux.
-
Mass Loss Rate (MLR): The rate at which the material is consumed during combustion.
-
Total Smoke Release (TSR): A measure of the total amount of smoke produced.
-
Comparative Data Analysis: Performance Metrics
Synthesizing data from the described methodologies allows for a direct comparison. The following table represents typical performance data for different flame retardants in a standard epoxy resin system.
| Parameter | Neat Epoxy | Epoxy + 15% TBBPA-DE | Epoxy + 15% DOPO-derivative | Epoxy + 40% ATH |
| UL 94 Rating (3.2 mm) | Fails | V-0 | V-0 | V-1 |
| Limiting Oxygen Index (%) | 22 | 32 | 30 | 28 |
| Peak Heat Release Rate (kW/m²) | 1150 | 350 | 480 | 650 |
| Total Smoke Release (m²/m²) | 1800 | 2500 | 1200 | 900 |
| Impact Strength (Izod, J/m) | 60 | 55 | 50 | 35 |
Note: Values are illustrative and can vary based on the specific polymer, FR grade, and formulation.
Analysis of Results:
-
TBBPA-DE demonstrates excellent flame retardant efficiency, achieving a V-0 rating and a high LOI with a relatively low loading. It significantly reduces the peak heat release rate, although it can increase smoke production compared to the neat resin. Its impact on mechanical properties is minimal.
-
The DOPO-derivative also achieves a V-0 rating and shows a good reduction in heat release. [5]Crucially, it offers the benefit of lower smoke production. However, it may require slightly higher loading levels than TBBPA-DE for the same level of performance and can have a more pronounced negative effect on impact strength.
-
ATH requires a much higher loading level to impart flame retardancy, which significantly compromises the mechanical properties of the composite. While it is effective at reducing smoke, its overall flame retardant efficiency is lower than the reactive alternatives.
The Cost-Effectiveness Equation
True cost-effectiveness extends beyond the price per kilogram of the additive. It must be calculated as a function of cost and performance:
Cost-Effectiveness = (Cost of FR per unit mass of polymer) / (Performance Improvement)
Where "Performance Improvement" can be a key metric like the increase in LOI or the reduction in peak HRR.
-
TBBPA-DE: While the raw material cost of brominated compounds can be moderate to high, its high efficiency means less material is needed. This can lead to a lower overall formulation cost and better preservation of the base polymer's properties, which is a significant economic advantage.
-
Phosphorus-Based FRs: The price of specialty PFRs like DOPO can be high. Their cost-effectiveness is realized in applications where "halogen-free" is a regulatory or marketing requirement, and where low smoke and toxicity are critical safety parameters.
-
Mineral Fillers: ATH is by far the least expensive option on a per-kilogram basis. [6]However, the high loading levels required (often >40%) increase the compound's density and can necessitate significant modifications to processing equipment and formulations, adding to the overall cost. The severe degradation of mechanical properties may also preclude its use in demanding applications.
Conclusion and Future Outlook
The assessment of TBBPA diallyl ether's cost-effectiveness is a multifactorial analysis.
-
For high-performance applications such as printed circuit boards, where maintaining electrical and mechanical properties is crucial and high flame retardancy (UL 94 V-0) is non-negotiable, TBBPA-DE remains a highly cost-effective solution due to its efficiency at low loading levels. [4][18]
-
For applications where smoke and toxicity are the primary concerns , or where "halogen-free" regulations are in place, phosphorus-based flame retardants present a more viable, albeit potentially more expensive, alternative.
-
For low-cost applications where mechanical performance is not critical, mineral fillers offer a budget-friendly path to achieving a basic level of flame retardancy.
The future of the flame retardant market will likely see continued pressure to move away from halogenated compounds. [3]However, the high performance and proven reliability of reactive BFRs like TBBPA diallyl ether ensure their continued relevance. The ultimate decision for researchers and developers will always be a balance between cost, performance, processing considerations, and the evolving landscape of environmental and safety regulations.
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- Flame Retardants in Plastic Additives Market - Global Str
- Overview on Classification of Flame-Retardant Additives for Polymeric M
- Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE)
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A Comparative Guide to the Validation of Biomarkers for TBBPA Diallyl Ether Exposure
This guide provides a comprehensive framework for the selection, validation, and comparison of urinary biomarkers for assessing human exposure to Tetrabromobisphenol A (TBBPA) diallyl ether, an emerging brominated flame retardant of potential neurotoxicological concern.[1] This document is intended for researchers, scientists, and drug development professionals engaged in environmental health and toxicology studies. We will delve into the rationale behind experimental design, emphasizing scientific integrity and the establishment of self-validating protocols.
Introduction: The Need for Reliable Exposure Assessment
Tetrabromobisphenol A diallyl ether is a derivative of the widely used flame retardant TBBPA.[1] Its detection in environmental samples, coupled with evidence of neurotoxicity, underscores the urgent need for robust methods to assess human exposure.[1] Urinary biomarkers are ideal for this purpose as they are collected non-invasively and can reflect recent exposure to xenobiotics.[2] The validation of such biomarkers is a critical process that ensures the reliability and reproducibility of exposure data in human population studies.[3][4]
A valid biomarker for TBBPA diallyl ether exposure should be sensitive, specific, and exhibit a clear dose-response relationship. Furthermore, understanding its toxicokinetics and temporal variability is crucial for accurate exposure assessment.[4] This guide will compare and contrast potential biomarker candidates for TBBPA diallyl ether and provide a detailed roadmap for their analytical and clinical validation.
Candidate Biomarkers: From Parent Compound to Metabolites
Given the limited direct metabolism data on TBBPA diallyl ether in humans, we must infer potential metabolic pathways from related compounds. The parent compound, TBBPA, is primarily metabolized through glucuronidation and sulfation.[5] A study on the biotransformation of TBBPA bis(allyl ether) in common carp identified 14 different phase I and phase II metabolites, suggesting a variety of potential biomarkers.[6]
Based on these findings, we propose the following candidate biomarkers for validation:
-
Parent Compound (TBBPA diallyl ether): While often present at low concentrations, the unmodified parent compound in urine can be a direct indicator of recent exposure.
-
Phase I Metabolites (Hydroxylated and Debrominated Species): Cytochrome P450-mediated oxidation of the allyl groups or the aromatic rings can lead to hydroxylated metabolites. Debromination is also a possible metabolic pathway.
-
Phase II Metabolites (Glucuronide and Sulfate Conjugates): Conjugation with glucuronic acid or sulfate is a major detoxification pathway for phenolic compounds like TBBPA and its derivatives.[5] These conjugated metabolites are often more water-soluble and readily excreted in urine, making them excellent biomarker candidates.
The following table summarizes the primary candidate biomarkers for validation:
| Biomarker Candidate | Chemical Structure (Representative) | Rationale for Selection | Potential Advantages | Potential Challenges |
| TBBPA diallyl ether | TBBPA with two allyl ether groups | Direct measure of exposure to the parent compound. | High specificity. | Likely low concentrations in urine due to metabolism. |
| Mono-hydroxylated TBBPA diallyl ether | TBBPA diallyl ether with one -OH group added to an allyl chain or aromatic ring. | Expected Phase I metabolite. | May be present at higher concentrations than the parent compound. | May have multiple isomers, complicating analysis. |
| TBBPA monoallyl ether | TBBPA with one allyl ether group cleaved. | Potential product of ether bond cleavage. | Could indicate a specific metabolic pathway. | May also be a technical impurity in the original mixture. |
| TBBPA diallyl ether glucuronide | TBBPA diallyl ether conjugated with glucuronic acid. | Expected major Phase II metabolite. | Likely to be present in high concentrations in urine. | Requires enzymatic deconjugation prior to some analytical methods. |
| TBBPA diallyl ether sulfate | TBBPA diallyl ether conjugated with a sulfate group. | Alternative Phase II metabolite. | May provide additional information on metabolic pathways. | May be present at lower concentrations than the glucuronide conjugate. |
Experimental Validation Workflow: A Phased Approach
A robust biomarker validation workflow is essential to establish the analytical performance and clinical relevance of the chosen candidates. This process should be sequential, with each phase building upon the successful completion of the previous one.
Caption: A three-phased workflow for the discovery and validation of TBBPA diallyl ether exposure biomarkers.
Phase 1: Biomarker Discovery and Characterization
The initial phase focuses on identifying the most promising biomarker candidates through in vitro metabolism studies.
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
-
Incubation: Incubate TBBPA diallyl ether with pooled human liver microsomes in the presence of NADPH-regenerating system at 37°C for varying time points (e.g., 0, 15, 30, 60, 120 minutes).[5][7][8]
-
Quenching: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Metabolite Identification: Analyze the supernatant using high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify potential phase I and phase II metabolites.
-
Standard Synthesis: Once putative metabolites are identified, synthesize authentic analytical standards for quantitative analysis.
Phase 2: Analytical Method Validation
This phase involves the development and validation of a sensitive and specific analytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the selected biomarkers in human urine.[9][10]
Experimental Protocol: LC-MS/MS Method Validation
-
Sample Preparation: Develop a robust sample preparation method for urine, which may include enzymatic deconjugation (using β-glucuronidase/arylsulfatase) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Optimize chromatographic conditions (column, mobile phases, gradient) to achieve baseline separation of the target analytes from endogenous matrix components.
-
Mass Spectrometric Detection: Optimize MS/MS parameters (precursor and product ions, collision energy) for each analyte to ensure high sensitivity and specificity using multiple reaction monitoring (MRM).
-
Validation Parameters: Validate the method according to established guidelines, assessing the following parameters:[2][3]
-
Specificity and Selectivity: Absence of interfering peaks at the retention time of the analytes in blank urine samples.
-
Linearity and Range: Establish a linear calibration curve over the expected concentration range in human samples.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: Evaluate the ion suppression or enhancement caused by the urine matrix.
-
Stability: Assess the stability of the analytes in urine under various storage and processing conditions (freeze-thaw, short-term, and long-term).
-
Phase 3: Clinical Validation and Comparison
The final phase involves a pilot human study to evaluate the performance of the validated biomarkers in a real-world setting.
Study Design Considerations:
-
Population: Recruit a cohort with a range of expected exposures to TBBPA diallyl ether (e.g., occupationally exposed individuals and the general population).
-
Sample Collection: Collect spot urine samples, and in a subset of participants, collect repeated samples over time to assess temporal variability.
-
Exposure Assessment: Characterize exposure through environmental monitoring (e.g., dust or air samples) and questionnaires.
Data Analysis and Biomarker Comparison:
The performance of each biomarker candidate will be compared based on the following criteria:
-
Detection Frequency: The percentage of samples in which the biomarker is detected above the LOD.
-
Concentration Range: The distribution of biomarker concentrations across the study population.
-
Temporal Reliability: Assessed by calculating the intraclass correlation coefficient (ICC) from repeated urine samples. A higher ICC indicates greater temporal stability.
-
Correlation with Exposure: The strength of the association between biomarker concentrations and external exposure measures.
Comparative Performance of Biomarker Candidates: An Illustrative Example
The following table presents hypothetical data from a pilot study to illustrate how different biomarker candidates might compare.
| Biomarker Candidate | Detection Frequency (%) | Median Concentration (ng/mL) | Intraclass Correlation Coefficient (ICC) | Correlation with Dust Levels (Spearman's ρ) |
| TBBPA diallyl ether | 35 | 0.15 | 0.35 | 0.28 |
| Mono-hydroxylated TBBPA diallyl ether | 78 | 1.2 | 0.55 | 0.45 |
| TBBPA diallyl ether glucuronide | 95 | 5.8 | 0.68 | 0.52 |
| TBBPA diallyl ether sulfate | 65 | 0.8 | 0.62 | 0.48 |
Interpretation of Illustrative Data:
In this hypothetical scenario, TBBPA diallyl ether glucuronide emerges as the most robust biomarker. It exhibits the highest detection frequency and median concentration, indicating it is a major excretory product. Its high ICC suggests good temporal reliability, meaning a single spot urine sample is reasonably representative of recent exposure. Furthermore, it shows the strongest correlation with environmental exposure levels (dust), supporting its validity as a biomarker of exposure. While the hydroxylated metabolite and sulfate conjugate also perform well, the parent compound is a less reliable biomarker due to its low detection frequency and weaker temporal reliability.
Conclusion and Recommendations
The validation of biomarkers for emerging environmental contaminants like TBBPA diallyl ether requires a systematic and rigorous approach. Based on the proposed workflow and comparative framework, we recommend the following:
-
Prioritize the investigation of conjugated metabolites, particularly TBBPA diallyl ether glucuronide , as the most promising biomarker candidates due to their likely higher concentrations and greater temporal stability in urine.
-
Employ a validated LC-MS/MS method for the simultaneous quantification of multiple potential biomarkers to enable a comprehensive comparison.
-
Conduct a pilot human study with repeated sampling to establish the temporal reliability and correlation with external exposure sources for each candidate biomarker.
By following this guide, researchers can confidently select and validate the most appropriate biomarker for assessing human exposure to TBBPA diallyl ether, thereby enabling more accurate risk assessments and a better understanding of the potential health effects of this emerging contaminant.
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- Terminal elimination half-lives of the brominated flame retardants TBBPA, HBCD, and lower brominated PBDEs in humans. (2004). Organohalogen Compounds. [Link]
- Predictive Biomarkers for Asymptomatic Adults: Opportunities, Risks, and Guidance for General Practice. (2024). Journal of Personalized Medicine. [Link]
- EPR studies of in vivo radical production by 3,3',5,5'-tetrabromobisphenol A (TBBPA) in the Sprague-Dawley rat. (2008). Toxicology and Applied Pharmacology. [Link]
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A Comparative Life Cycle Assessment of TBBPA-DAE and its Alternatives in Flame Retardant Applications
A Guide for Researchers and Product Development Professionals
The pervasive use of flame retardants in consumer and industrial products underscores a critical balance between fire safety and environmental stewardship. Tetrabromobisphenol A (TBBPA) and its derivatives have long been workhorses in the flame retardant industry, prized for their efficacy and cost-effectiveness.[1] However, growing concerns over the environmental and health impacts of halogenated compounds have spurred the search for safer, more sustainable alternatives.[1][2] This guide provides a comparative life cycle assessment (LCA) of TBBPA-bis(2,3-dibromopropyl ether) (TBBPA-DAE) and prominent alternative flame retardants, offering a data-driven perspective for informed material selection.
The Imperative of a Life Cycle Perspective
A comprehensive evaluation of a flame retardant's environmental credentials extends beyond its performance in the final product. A life cycle assessment (LCA) provides a holistic "cradle-to-grave" analysis, quantifying the environmental burdens associated with a product from raw material extraction, through manufacturing and use, to its end-of-life. This approach is essential for avoiding regrettable substitutions, where a seemingly "greener" alternative may harbor unforeseen environmental impacts in other life cycle stages.
Methodology: The Four Pillars of Life Cycle Assessment
The International Organization for Standardization (ISO) 14040 and 14044 standards provide a robust framework for conducting LCAs. This framework is built upon four iterative phases:
-
Goal and Scope Definition: This initial phase defines the purpose of the study, the functional unit (the quantified performance of the product system), and the system boundaries (the life cycle stages and processes to be included).
-
Life Cycle Inventory (LCI): This involves the meticulous collection of data on all inputs (e.g., energy, raw materials) and outputs (e.g., emissions, waste) for each process within the system boundaries.
-
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This is achieved by classifying emissions into impact categories (e.g., global warming, ecotoxicity) and then characterizing their potential effects.
Caption: The iterative framework of a Life Cycle Assessment (LCA) as defined by ISO 14040/14044.
Comparative Analysis: TBBPA-DAE vs. Phosphorus-Based Flame Retardants
A significant portion of the search for alternatives to brominated flame retardants has focused on phosphorus-based compounds.[1][2] Among these, organophosphorus flame retardants like aluminum diethyl phosphinate (DEPAL) and dihydro-oxy-phosphaphenanthrene-oxide (DOPO) have emerged as viable alternatives in various applications, including electronics and e-mobility.[2][3][4]
Quantitative Comparison of Environmental Impacts
The following table summarizes the key findings from comparative LCA studies, highlighting the environmental performance of TBBPA-based systems against a representative organophosphorus alternative (DEPAL-based).
| Impact Category | TBBPA-Based Flame Retardant System | Organophosphorus (DEPAL-based) Flame Retardant System | Key Observations |
| Global Warming Potential (GWP) | 7.4 t CO2-eq/t | 7.0 t CO2-eq/t | The carbon footprint of the DEPAL-based system is slightly lower. A significant portion of the GWP for the phosphorus alternative is attributed to the energy-intensive extraction of phosphorus.[2][3] |
| Human Toxicity | Higher Impact | Lower Impact | Halogen-free flame retardants generally exhibit a lower environmental impact in terms of human toxicity.[3] The end-of-life phase, particularly improper waste treatment of brominated flame retardants, contributes significantly to human toxicity due to the potential formation of dioxins.[5][6][7] |
| Ecotoxicity | Higher Impact | Lower Impact | Similar to human toxicity, non-halogenated alternatives tend to have a lower ecotoxicity potential.[3] |
| Smoke Emissions (Combustion) | Higher | Lower | In combustion scenarios, brominated flame retardant boards release approximately twice as much smoke as phosphorus-based flame retardant boards.[4] |
| Particle Emissions (Combustion) | Higher | Lower | Emissions of particles are 25-50 times higher with brominated flame retardant boards during combustion.[4] |
Note: The values presented are indicative and can vary based on the specific application, system boundaries, and assumptions made in the LCA studies.
Life Cycle Hotspots: A Visual Comparison
The following diagram illustrates the life cycle stages and identifies the key environmental "hotspots" for both TBBPA-DAE and a phosphorus-based alternative.
Caption: Key environmental hotspots in the life cycles of TBBPA-DAE and a phosphorus-based flame retardant.
Experimental Protocol: A Step-by-Step Guide to Comparative LCA
For researchers and drug development professionals seeking to conduct their own comparative LCAs of flame retardants, the following protocol outlines the key steps:
1. Goal and Scope Definition:
-
Objective: Clearly state the purpose of the assessment (e.g., to compare the environmental performance of TBBPA-DAE and a novel flame retardant in a specific polymer matrix).
-
Functional Unit: Define a quantifiable unit of performance (e.g., providing fire safety to UL 94 V-0 for 1 kg of a specific polymer used in an electronic enclosure for a service life of 5 years).
-
System Boundaries: Delineate the life cycle stages to be included. A "cradle-to-grave" analysis is comprehensive, while a "cradle-to-gate" analysis may be sufficient for initial screening, focusing on the production stages.
2. Life Cycle Inventory (LCI) Data Collection:
-
Primary Data: Collect data directly from the manufacturing processes, including energy consumption, raw material inputs, and measured emissions.
-
Secondary Data: Utilize established LCA databases (e.g., Ecoinvent, GaBi) for data on upstream processes such as electricity generation and raw material extraction.
-
Data Quality: Ensure the data is representative in terms of technology, geography, and time.
3. Life Cycle Impact Assessment (LCIA):
-
Selection of Impact Categories: Choose relevant environmental impact categories, such as those listed in the comparative table above.
-
LCIA Methodology: Employ a recognized LCIA method (e.g., CML, ReCiPe) to calculate the potential environmental impacts. These methods provide characterization factors to convert LCI data into impact scores.
4. Interpretation and Sensitivity Analysis:
-
Contribution Analysis: Identify the life cycle stages and processes that contribute most significantly to the overall environmental impact.
Expert Insights and Future Directions
The transition away from halogenated flame retardants like TBBPA-DAE is a complex undertaking. While phosphorus-based alternatives often present a more favorable profile in terms of human and ecotoxicity, their environmental footprint is not negligible, particularly concerning the energy intensity of phosphorus production.[3] Future research and development should focus on:
-
Renewable Energy in Production: Utilizing renewable energy sources in the manufacturing of phosphorus-based flame retardants could significantly reduce their global warming potential.[3]
-
Circular Economy Principles: Designing flame retardants and the products they are incorporated into for enhanced recyclability is crucial for minimizing end-of-life impacts.[2]
-
Novel Chemistries: Continued exploration of new, bio-based, and inherently flame-retardant materials will be key to achieving truly sustainable fire safety.
By adopting a life cycle perspective and leveraging robust scientific methodologies, researchers and industry professionals can make more informed decisions in the selection of flame retardants, paving the way for a future that is both safe and sustainable.
References
- An Overview of Alternatives to Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD). (URL: [Link])
- LCA of flame retardants - Fraunhofer UMSICHT. (URL: [Link])
- Toward Sustainable Fire Safety: Life Cycle Assessment of Phosphinate-Based and Brominated Flame Retardants in E-Mobility and Electronic Devices - ACS Public
- Alternatives to Brominated Flame Retardants - EBFRIP. (URL: [Link])
- Safer Substitutes for Flame Retardants - EHSLeaders. (URL: [Link])
- Life Cycle Assessment of Environment-Compatible Flame Retardants ( Prototypical case study) | FP7 | CORDIS. (URL: [Link])
- Toward Sustainable Fire Safety: Life Cycle Assessment of Phosphinate-Based and Brominated Flame Retardants in E-Mobility and Electronic Devices | Request PDF - ResearchG
- Review of Alternative Fire Retardant Technologies. (URL: [Link])
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- Comparison between Eco-Profiles of Innovative Nanoclay and Traditional TBBPA Flame Retardants | Request PDF - ResearchG
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- (PDF)
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A Senior Application Scientist's Guide to Evaluating Synergistic Effects of TBBPA Diallyl Ether with Other Flame Retardant Additives
For researchers and product development professionals in the field of polymer science, achieving optimal flame retardancy without compromising the material's inherent properties is a perpetual challenge. Tetrabromobisphenol A (TBBPA) diallyl ether, an additive brominated flame retardant, is a significant tool in this endeavor. However, its true potential is often unlocked through synergistic combinations with other additives. This guide provides an in-depth technical comparison of TBBPA diallyl ether's performance when combined with various synergists, supported by experimental data and detailed protocols. Our focus is on providing a causal understanding of experimental choices, ensuring that the methodologies presented are self-validating and grounded in established scientific principles.
The Principle of Synergy in Flame Retardancy
In the context of flame retardants, synergy is the phenomenon where the combined effect of two or more substances is greater than the sum of their individual effects.[1][2] This allows for lower additive loading, which can better preserve the mechanical and physical properties of the base polymer. The primary mechanisms of synergy with halogenated flame retardants like TBBPA diallyl ether can be broadly categorized into gas-phase and condensed-phase interactions.
Gas-Phase Inhibition: The Role of Antimony Compounds
The most well-documented synergistic relationship for brominated flame retardants is with antimony compounds, particularly antimony trioxide (Sb₂O₃).[2][3][4] On its own, antimony trioxide has negligible flame retardant properties. However, in the presence of a bromine source, a powerful synergistic effect is observed.
During combustion, TBBPA diallyl ether decomposes to release hydrogen bromide (HBr).[5][6][7] The HBr then reacts with antimony trioxide in the gas phase to form antimony trihalides (e.g., SbBr₃), which are highly effective radical scavengers. These antimony trihalides interrupt the exothermic chain reactions of combustion in the flame, effectively "poisoning" the fire.[3]
Comparative Performance Analysis
The efficacy of a flame retardant system is quantified through standardized tests. The most common and informative are the Limiting Oxygen Index (LOI), the UL-94 Vertical Burn Test, and Cone Calorimetry. Below, we compare the expected performance of TBBPA diallyl ether in common polymer systems when combined with different classes of synergists.
Polymer Systems of Focus:
-
High-Impact Polystyrene (HIPS): Widely used in electronics housings and consumer goods, HIPS is a key application for brominated flame retardants.
-
Epoxy Resins: Essential for printed circuit boards and composites, flame retardancy is a critical requirement.[8][9]
-
Acrylonitrile Butadiene Styrene (ABS): A versatile thermoplastic used in automotive parts and appliances that often requires flame retardant additives.[10][11]
TBBPA Diallyl Ether with Antimony Trioxide (Sb₂O₃)
This combination is the industry benchmark for achieving high levels of flame retardancy in a variety of polymers.
Expected Performance in HIPS:
| Formulation | LOI (%) | UL-94 Rating | Key Observations |
| HIPS (neat) | ~18 | Fails | Highly flammable |
| HIPS + 15% TBBPA diallyl ether | ~24-26 | V-2 | Some flame retardancy, but dripping and sustained burning are likely. |
| HIPS + 15% TBBPA diallyl ether + 5% Sb₂O₃ | >28 | V-0 | Significant increase in LOI. Self-extinguishing with no flaming drips. This demonstrates a clear synergistic effect. |
Note: The exact values can vary depending on the specific grade of HIPS and the processing conditions.
Mechanism of Action: The synergy between TBBPA diallyl ether and Sb₂O₃ is a classic example of gas-phase inhibition. The formation of antimony tribromide (SbBr₃) effectively quenches the high-energy radicals (H• and OH•) that propagate the combustion process.
Caption: Gas-phase synergy between TBBPA diallyl ether and Sb₂O₃.
TBBPA Diallyl Ether with Phosphorus-Based Additives
Phosphorus-based flame retardants, such as ammonium polyphosphate (APP) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), can exhibit synergistic effects with halogenated compounds, primarily through condensed-phase mechanisms.[8][9]
Expected Performance in Epoxy Resins:
| Formulation | LOI (%) | UL-94 Rating | Key Cone Calorimeter Observations |
| Epoxy (neat) | ~20-22 | Fails | High Peak Heat Release Rate (pHRR) |
| Epoxy + 15% TBBPA diallyl ether | ~26-28 | V-1 | Reduced pHRR |
| Epoxy + 10% TBBPA diallyl ether + 5% APP | >30 | V-0 | Significantly reduced pHRR, increased char yield, and reduced smoke production. |
Mechanism of Action: APP decomposes to form phosphoric acid, which acts as a catalyst for dehydration and charring of the polymer. This creates an insulating layer on the surface, which limits the transfer of heat and fuel to the flame. The TBBPA diallyl ether contributes to flame inhibition in the gas phase. This dual-mode action leads to a highly effective flame retardant system.
Caption: Dual-mode synergy of TBBPA diallyl ether and APP.
Experimental Protocols
To ensure the trustworthiness and replicability of these findings, detailed experimental protocols for the key flammability tests are provided below.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare specimens of the polymer composite with standardized dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick).
-
Conditioning: Condition the specimens for at least 48 hours at 23°C and 50% relative humidity.
-
Apparatus Setup: Place the specimen vertically in the center of a glass chimney.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.
-
Ignition: Ignite the top of the specimen with a pilot flame.
-
Observation: Observe the burning behavior of the specimen.
-
Oxygen Concentration Adjustment: Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that sustains combustion for a specified time or length is determined.
Caption: Workflow for the Limiting Oxygen Index (LOI) test.
UL-94 Vertical Burn Test
This test classifies the flammability of plastic materials based on their response to a small open flame.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens (typically 125 mm long, 13 mm wide, and of a specified thickness).
-
Conditioning: Condition the specimens as per the standard.
-
Test Setup: Clamp the specimen vertically from its top end. Place a layer of dry cotton below the specimen.
-
Flame Application: Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
First Observation: Record the afterflame time (t1) after the first flame application.
-
Second Flame Application: Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.
-
Second Observation: Record the afterflame time (t2) and afterglow time (t3) after the second flame application. Note if any flaming drips ignite the cotton.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the recorded times and dripping behavior.
Caption: Workflow for the UL-94 Vertical Burn Test.
Cone Calorimetry (ASTM E1354)
This is one of the most informative small-scale fire tests, providing data on heat release rate, smoke production, and mass loss.
Step-by-Step Methodology:
-
Specimen Preparation: Prepare square specimens (typically 100 mm x 100 mm) of a specified thickness.
-
Apparatus Setup: Place the specimen on a load cell under a conical radiant heater.
-
Heat Flux: Expose the specimen to a controlled level of radiant heat (e.g., 35 or 50 kW/m²).
-
Ignition: Use a spark igniter to ignite the gases evolved from the specimen's surface.
-
Data Collection: Continuously measure the following throughout the test:
-
Heat Release Rate (HRR)
-
Time to ignition
-
Mass loss rate
-
Smoke production
-
CO and CO₂ production
-
-
Data Analysis: Analyze the collected data to determine key parameters such as peak Heat Release Rate (pHRR), Total Heat Released (THR), and Fire Performance Index (FPI).
Caption: Workflow for Cone Calorimeter testing.
Conclusion
The synergistic combination of TBBPA diallyl ether with other additives is a powerful strategy for achieving superior flame retardancy in a wide range of polymers. The classic pairing with antimony trioxide provides excellent gas-phase inhibition, while combinations with phosphorus-based compounds offer a dual-mode of action through both gas-phase and condensed-phase mechanisms. The choice of synergist will depend on the specific polymer system, the required level of flame retardancy, and other performance criteria such as mechanical properties and cost. By understanding the underlying mechanisms of synergy and employing rigorous, standardized testing protocols, researchers and developers can formulate highly effective and reliable flame retardant materials.
References
- Altarawneh, M., et al. (2019). Decomposition pathways in the thermal breakdown of tetrabromobisphenol A (TBBPA).
- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- Chen, L., et al. (2019). Thermal decomposition tandem mass spectrometry for rapid detection of tetrabromobisphenol A bis(allyl ether) in soils. PubMed. [Link]
- Font, R., et al. (2019). Evaporation and thermal degradation of tetrabromobisphenol A above the melting point.
- Jakobsson, K., et al. (2004). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA).
- Kousaiti, A., et al. (2020). Assessment of tetrabromobisphenol-A (TBBPA)
- Shi, Y., et al. (2023).
- Sjödin, A., et al. (2003).
- Lin, X., et al. (2017). Study on flame retardant ABS. CORE. [Link]
- Wang, J., et al. (n.d.). Synergism Between Deca-brominated Flame Retardants and Nano-dispersed Clay in HIPS Composites. A-STAR.
- Flammability performance and physical properties of ABS plastic. (2013).
- Katsoulis, C., et al. (2011). Thermal and fire performance of flame-retarded epoxy resin: Investigating interaction between resorcinol bis(diphenyl phosphate) and epoxy nanocomposites.
- Hughes, M. F., et al. (2018). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE)
- Rzyman, E., et al. (2019). Studies on bromination and evaporation of antimony oxide during thermal treatment of tetrabromobisphenol A (TBBPA).
- CN105949699A - UL-94 V0 level flame-retardant HIPS (high impact polystyrene) composite material and preparation method thereof. (2016).
- Kousaiti, A., et al. (2020). Assessment of tetrabromobisphenol-A (TBBPA)
- Influence of Flame Retardant Additives on the Flammability Behaviour of Natural Rubber (NR). (2008).
- Geyer, H. J., et al. (n.d.).
- Synergistic fire- and mechanical effect of biochar and ammonium polyphosphate in epoxy composite. (2023). Diva-portal.org. [Link]
- Introduction to Brominated Flame Retardants. (n.d.). Danish Environmental Protection Agency.
- Synergistic of ammonium polyphosphate and alumina trihydrate as fire retardants for natural fiber reinforced epoxy composite. (2016). ScienceDirect. [Link]
- Flame Retardant Mechanism of Halogen Flame Retardants. (n.d.).
- Sjödin, A., et al. (2003).
- Flame Retardant Polymers Act As Trojan Horse for Toxic Small Chemicals. (2023). Technology Networks. [Link]
- Hughes, M. F., et al. (2018). Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE)
- Assessment of TBBPA (tetrabromobisphenol). (n.d.). RoHS Exemptions. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tetrabromobisphenol A Diallyl Ether
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Tetrabromobisphenol A diallyl ether (TBBPA-DAE). As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a protocol, but a deep understanding of the causality behind each recommendation, ensuring that safety and environmental stewardship are integral to our work.
Core Principles: Understanding the Hazard Profile of TBBPA-DAE
This compound (CAS No. 25327-89-3) is a member of the brominated flame retardant (BFR) family. While effective in its industrial application, its disposal requires meticulous attention due to the inherent hazards of this chemical class. The entire disposal strategy is predicated on mitigating risks associated with its chemical structure and potential degradation byproducts.
Key Hazards & Environmental Concerns:
-
Direct Human Health Hazards: TBBPA-DAE is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317).[1] Some data also suggest the potential for kidney and liver damage following exposure.[2]
-
Environmental Persistence: Like many halogenated organic compounds, BFRs can be persistent in the environment.[3] The parent compound, TBBPA, is known to partition to sediment in aquatic systems.[4]
-
Bioaccumulation Potential: Studies on related BFRs show a tendency for accumulation in living organisms, raising concerns about long-term ecosystem impact.[3][5]
-
Hazardous Thermal Decomposition: This is the most critical factor for disposal. Incomplete or low-temperature combustion of TBBPA-DAE can generate highly toxic and corrosive byproducts, including hydrogen bromide gas (HBr) and, more alarmingly, polybrominated dibenzo-p-dioxins and furans (PBDD/Fs).[6][7][8][9]
-
Carcinogenicity of Parent Compound: The International Agency for Research on Cancer (IARC) classifies the parent compound, Tetrabromobisphenol A (TBBPA), as "Probably carcinogenic to humans" (Group 2A).[6][10][11] This necessitates handling all its derivatives, including the diallyl ether, with a high degree of caution.
Table 1: TBBPA-DAE Hazard Summary
| Property | Classification / Finding | Authoritative Source(s) |
| CAS Number | 25327-89-3 | ECHEMI, HPC Standards[1][12] |
| GHS Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | HPC Standards[1] |
| Primary Disposal Concern | Formation of HBr and PBDD/Fs upon incomplete combustion. | U.S. EPA, Regulations.gov[7][9] |
| Parent Compound (TBBPA) Carcinogenicity | IARC Group 2A: Probably carcinogenic to humans. | ChemicalBook, Toxicology International[6][10] |
| General Class Concern | Environmental persistence and potential for bioaccumulation. | National Institutes of Health (NIH)[3] |
Operational Protocols: From Bench to Final Disposal
The following protocols are designed as a self-validating system to ensure safety and compliance at every stage of the waste management process.
Personal Protective Equipment (PPE) and Safe Handling
Proper PPE is non-negotiable. The choice of equipment is directly dictated by the hazards identified in Section 1.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[12] The risk of serious eye irritation necessitates this level of protection.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat. For handling larger quantities or in the event of a spill, fire/flame resistant and impervious clothing is required.[12] This prevents skin irritation and potential sensitization.
-
Respiratory Protection: Handle TBBPA-DAE in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If engineering controls are insufficient or during a large spill cleanup, a full-face respirator with appropriate cartridges is necessary.[12]
Spill Management: Immediate Containment and Cleanup
Accidents happen; a robust spill response plan is crucial. The primary goals are to protect personnel and prevent environmental release.
Step-by-Step Spill Protocol:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE ensemble as described in section 2.1.
-
Contain the Spill: Prevent the material from spreading or entering drains by creating a dike around the spill with an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[8] Under no circumstances should TBBPA-DAE be washed down a drain. [1]
-
Absorb and Collect: Carefully soak up the material with the inert absorbent.[1] For solid spills, gently sweep to avoid creating dust.
-
Package for Disposal: Place the collected material into a suitable, sealable, and clearly labeled hazardous waste container.[1][8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.
-
Report: Document the spill and response according to your institution's safety procedures.
Waste Segregation and Containerization
Proper segregation is key to cost-effective and compliant disposal. Never mix TBBPA-DAE waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Pure TBBPA-DAE: Unused or waste TBBPA-DAE should be collected in its own dedicated, sealed container.
-
Contaminated Solids: This includes used gloves, absorbent materials from spills, contaminated weighing paper, and empty stock containers. Place these items in a heavy-duty, sealable plastic bag or a lined, rigid container designated for solid hazardous waste.
-
Contaminated Labware: Disposable plastics (pipette tips, tubes) should be collected in a designated sharps or glass waste container that is clearly marked as "Hazardous Waste." Non-disposable glassware must be decontaminated with a suitable solvent before washing. The solvent rinse must be collected as liquid hazardous waste.
All waste containers must be kept closed except when adding waste.[13] They must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number, and the associated hazard pictograms.
Disposal Pathways: A Decision Framework
The disposal of TBBPA-DAE must be handled by a licensed and certified hazardous waste management contractor. The choice of final disposal technology is critical to ensuring complete destruction and preventing environmental harm.
Caption: Decision workflow for the proper management and disposal of TBBPA-DAE waste.
Preferred Method: High-Temperature Incineration
The scientifically preferred and most environmentally sound method for disposing of TBBPA-DAE is incineration in a specialized hazardous waste facility.
-
Causality: High temperatures (typically >850°C) combined with sufficient residence time and air supply ensure the complete destruction of the halogenated organic molecule. This process breaks the carbon-bromine bonds and oxidizes the compound to carbon dioxide, water, and hydrogen bromide (HBr).[7][14]
-
Critical Facility Requirements: The incinerator must be equipped with advanced air pollution control systems, including afterburners and acid gas scrubbers. Scrubbers are essential for neutralizing the HBr gas produced during combustion, preventing its release into the atmosphere as acid rain.[7][14]
Alternative Method: Hazardous Waste Landfill
Landfilling is a less desirable option as it represents containment rather than destruction. It should only be used if incineration is not feasible and the landfill is specifically engineered for hazardous waste.
-
Causality: A certified hazardous waste landfill is designed with impermeable liners and leachate collection systems to prevent contaminants from reaching soil and groundwater.[15]
-
Inherent Risks: There is a long-term risk of liner failure and environmental contamination. Furthermore, under the anaerobic conditions present in some landfills, TBBPA has been shown to degrade into Bisphenol A (BPA), another compound with significant environmental and health concerns.[4] Therefore, this method should be considered a last resort.
By adhering to these detailed procedures, you ensure that your work remains safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity from discovery through disposal.
References
- Managing waste that may contain brominated flame retardants. New Zealand Ministry for the Environment. [Link]
- Other Disposal Guidance | I-WASTE DST. U.S. Environmental Protection Agency (EPA). [Link]
- Disposal Guidance | I-WASTE DST. U.S. Environmental Protection Agency (EPA). [Link]
- Dermal disposition of Tetrabromobisphenol A Bis(2,3-dibromopropyl) ether (TBBPA-BDBPE) using rat and human skin. National Institutes of Health (NIH). [Link]
- How Does the Restriction of Brominated Flame Retardants (BFRs) Affect the Fire Safety and End-of-Life of Electronic Products?
- Degradation of tetrabromobisphenol A in heat activated persulfate oxidation process. Royal Society of Chemistry. [Link]
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
- The bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp (Cyprinus carpio). PubMed. [Link]
- Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A.
- Thermal degradation of a brominated bisphenol A derivative.
- Brominated Flame Retardants and the Circular Economy of WEEE Plastics. BSEF. [Link]
- Evaporation and thermal degradation of tetrabromobisphenol A above the melting point.
- Hazardous Waste Disposal. The Art Tree. [Link]
- The Thermal Degradation Process of Tetrabromobisphenol A.
- Brominated Flame Retardants. Applied Technical Services. [Link]
- Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A.
- Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I. PubMed Central. [Link]
- Toxicity of Tetrabromobisphenol A and Its Derivative in the Mouse Liver Following Oral Exposure at Environmentally Relevant Levels.
- Brominated Flame Retardants: Regulatory Actions and EPA Activities. U.S. Environmental Protection Agency (EPA). [Link]
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). [Link]
- Tetrabromobisphenol-A (TBBPA) is a commercial flame retardant used in rigid FR-4 printed wiring boards (PWB). iNEMI. [Link]
- Tetrabromobisphenol A (TBBPA): Technical Report on Conditions of Use.
- Canadian Environmental Protection Act, 1999 Federal Environmental Quality Guidelines Tetrabromobisphenol A (TBBPA). Government of Canada. [Link]
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- 5. The bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrabromobisphenol A - Safety Data Sheet [chemicalbook.com]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Tetrabromobisphenol A Diallyl Ether
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for handling Tetrabromobisphenol A diallyl ether (TBBPA-DAE), moving beyond a simple checklist to instill a deep understanding of why these procedures are critical. Our goal is to empower you, our scientific partners, to work safely and effectively.
This compound (CAS 25327-89-3) is a brominated flame retardant used in the production of various polymers.[1] While effective in its industrial applications, its handling in a laboratory setting demands rigorous safety protocols. The primary hazards associated with TBBPA-DAE are significant skin and eye irritation, and it is classified as a skin sensitizer, meaning repeated contact can lead to an allergic reaction.[2][3] This guide is structured to provide a comprehensive operational plan, from preparation to disposal.
The Hierarchy of Controls: A Foundational Safety Principle
Before we address Personal Protective Equipment (PPE), we must acknowledge the hierarchy of controls. PPE is the last line of defense. The most effective safety strategies involve eliminating or engineering out hazards at their source.
-
Elimination/Substitution: Can a less hazardous chemical be used?
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For TBBPA-DAE, the single most important engineering control is a certified chemical fume hood . All handling of this compound, especially in its powdered form, should occur within a fume hood to prevent inhalation of dust or aerosols.[4][5]
-
Administrative Controls: These are procedural changes, such as establishing clear Standard Operating Procedures (SOPs), providing training, and restricting access to handling areas.
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure when engineering and administrative controls cannot eliminate the risk entirely.
Core PPE Requirements for TBBPA-DAE
The following PPE is mandatory when handling TBBPA-DAE. The rationale behind each selection is grounded in the known hazards of the compound.
1. Respiratory Protection: Guarding Against Inhalation The primary inhalation risk from TBBPA-DAE is from airborne dust or aerosols.[4] Since no official Occupational Exposure Limit (OEL) has been established, a conservative approach is necessary.[4][6]
-
Primary Control: Always handle TBBPA-DAE inside a properly functioning chemical fume hood.[5] This engineering control is sufficient for most small-scale laboratory operations.
-
When a Respirator is Required: For situations where a fume hood is not available, during a large spill cleanup, or when there is a significant risk of aerosolization, respiratory protection is required. A NIOSH-approved half-face or full-face respirator equipped with combination P100 (particulate) and organic vapor (OV) cartridges is the recommended standard.[3][7]
2. Eye and Face Protection: Preventing Severe Irritation TBBPA-DAE is classified as a serious eye irritant (Category 2).[2] Accidental splashes can cause significant damage.
-
Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. They must form a seal around the eyes to protect from splashes, unlike standard safety glasses.
-
Face Shield: When handling larger quantities (>100g) or performing operations with a high potential for splashing (e.g., dissolution in a solvent), a full-face shield must be worn over the chemical splash goggles for an added layer of protection.
3. Skin and Body Protection: Mitigating Irritation and Sensitization The compound is a known skin irritant and a skin sensitizer.[2] Direct contact must be avoided to prevent immediate irritation and the potential development of a chronic allergic response.
-
Gloves: Nitrile gloves are the minimum requirement. Given the risk of sensitization, double-gloving is strongly recommended. This practice provides a buffer; if the outer glove is contaminated or torn, it can be removed without exposing the skin. Always inspect gloves for defects before use and change them immediately if contamination is suspected or after a maximum of two hours of use.
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is required.
-
Additional Protection: For handling large quantities or during spill cleanup, disposable impervious coveralls (e.g., Tyvek) and chemical-resistant shoe covers should be used.[4]
-
Footwear: Sturdy, closed-toe shoes are mandatory in any laboratory environment.
Summary of Personal Protective Equipment
| Protection Type | Minimum Requirement | Recommended for Higher Risk Tasks | Rationale |
| Respiratory | Work within a certified chemical fume hood. | NIOSH-approved respirator with P100/OV cartridges. | Avoid inhalation of dust/aerosols; no established OEL.[4] |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles. | Full-face shield worn over goggles. | Protects against serious eye irritation.[2][3] |
| Hand | Single pair of nitrile gloves. | Double-gloving with nitrile gloves. | Prevents skin irritation and sensitization.[2] |
| Body | Flame-resistant lab coat. | Impervious disposable coveralls. | Protects skin from splashes and contamination.[4] |
| Footwear | Closed-toe leather or chemical-resistant shoes. | Chemical-resistant shoe covers. | Standard lab safety; protects from spills. |
Procedural Guide: A Step-by-Step Safe Handling Workflow
Trust in a protocol is built on its ability to be executed flawlessly and repeatedly. Follow these steps to ensure a self-validating system of safety.
Step 1: Pre-Handling Preparation
-
Review the SDS: Always consult the most recent Safety Data Sheet (SDS) for TBBPA-DAE before beginning work.[7]
-
Inspect Your PPE: Check all PPE for damage, such as cracks in goggles or tears in gloves.
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and the airflow is adequate.
-
Prepare Your Workspace: De-clutter the work area within the hood. Ensure spill cleanup materials are readily accessible.
Step 2: Donning PPE The sequence is critical to avoid cross-contamination.
-
Put on inner nitrile gloves.
-
Don your lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
If required, put on a face shield.
-
Put on outer nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Step 3: Handling the Chemical
-
Perform all manipulations deep within the chemical fume hood.
-
When weighing the solid, use gentle motions to avoid creating airborne dust.[4]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers of TBBPA-DAE tightly sealed when not in use.[5]
Step 4: Doffing PPE This is the point of highest risk for self-contamination. Perform these steps deliberately.
-
Remove outer gloves. Peel them off so they turn inside-out, trapping any contaminant. Dispose of them in the designated hazardous waste container.
-
Remove your face shield and/or goggles.
-
Remove your lab coat.
-
Remove inner gloves using the same inside-out technique.
-
Wash hands thoroughly with soap and water.[5]
Caption: A logical workflow for the safe handling of TBBPA-DAE.
Emergency and Disposal Protocols
Spill Response
-
Small Spill (in a fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[2] Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Large Spill (outside a fume hood): Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean it up without appropriate respiratory protection and training.[5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Waste Disposal All TBBPA-DAE waste, including empty containers and contaminated PPE (gloves, absorbent pads, etc.), must be disposed of as hazardous chemical waste.[5] Do not dispose of it in the regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
This guide provides a robust framework for the safe handling of this compound. By understanding the causality behind these protocols, you can build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Tetrabromobisphenol A. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
- Tetrabromobisphenol A | C15H12Br4O2.
- Diallyl Ether - Hazard Summary. New Jersey Department of Health. [Link]
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
Sources
- 1. CAS 25327-89-3: this compound [cymitquimica.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. accustandard.com [accustandard.com]
- 4. echemi.com [echemi.com]
- 5. trc-corp.com [trc-corp.com]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. accustandard.com [accustandard.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
